1-(4-Ethylphenyl)propan-1-one
Description
Properties
IUPAC Name |
1-(4-ethylphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c1-3-9-5-7-10(8-6-9)11(12)4-2/h5-8H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGQRIILEZYZAOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40342678 | |
| Record name | 1-(4-ethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40342678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27465-51-6 | |
| Record name | 1-(4-ethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40342678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-ethylphenyl)propan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(4-Ethylphenyl)propan-1-one
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(4-Ethylphenyl)propan-1-one, a key chemical intermediate in organic synthesis and pharmaceutical research. The document details its chemical identity, physicochemical properties, established synthesis protocols, and analytical characterization methods. Furthermore, it explores the compound's applications, particularly as a precursor in the development of therapeutic agents, and outlines critical safety and handling procedures. This guide is intended to serve as an essential resource for professionals engaged in chemical research and drug discovery, offering both foundational knowledge and practical, field-proven insights.
Chemical Identity and Physicochemical Properties
This compound, also known as 4'-Ethylpropiophenone, is an aromatic ketone that serves as a versatile building block in synthetic chemistry.[1][2][3] Its core structure consists of a propiophenone scaffold with an ethyl group substituted at the para position of the phenyl ring.[1] This substitution pattern significantly influences its reactivity and physical properties.
Table 1: Chemical Identifiers and Names [2][3][4][5][6]
| Identifier | Value |
| CAS Number | 27465-51-6 |
| IUPAC Name | This compound |
| Molecular Formula | C₁₁H₁₄O |
| Molecular Weight | 162.23 g/mol |
| Synonyms | 4'-Ethylpropiophenone, p-Ethylpropiophenone, Ethyl 4-ethylphenyl ketone |
| InChIKey | VGQRIILEZYZAOE-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=CC=C(C=C1)C(=O)CC |
Table 2: Physicochemical Properties [1]
| Property | Value |
| Appearance | Liquid |
| Boiling Point | 241 °C at 760 mmHg |
| Density | 0.961 g/cm³ |
| Refractive Index | 1.5120 |
Synthesis and Reactivity
The most common and industrially scalable method for synthesizing this compound is through the Friedel-Crafts acylation of ethylbenzene.[7][8] This electrophilic aromatic substitution reaction provides a direct route to forming the aryl ketone structure.
Recommended Synthesis Protocol: Friedel-Crafts Acylation
This protocol describes the acylation of ethylbenzene using propionyl chloride and a Lewis acid catalyst, typically aluminum chloride (AlCl₃).
Causality of Experimental Choices:
-
Lewis Acid Catalyst (AlCl₃): AlCl₃ is crucial for activating the acylating agent. It coordinates with the chlorine atom of propionyl chloride, polarizing the C-Cl bond and facilitating the formation of a highly electrophilic acylium ion.[7][9]
-
Solvent: An inert solvent like dichloromethane (DCM) or 1,2-dichloroethane is used to dissolve the reactants and manage the reaction temperature, as the reaction is exothermic.
-
Temperature Control: The initial addition is performed at low temperatures (0-5 °C) to control the reaction rate and prevent unwanted side reactions. The subsequent reflux completes the reaction.
-
Aqueous Work-up: The reaction is quenched with ice-cold water or dilute HCl to decompose the aluminum chloride complex and separate the organic product.
Step-by-Step Methodology:
-
Setup: A three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser (with a gas outlet to a scrubber) is dried and flushed with an inert gas (e.g., nitrogen).
-
Charging Reactants: Anhydrous aluminum chloride (AlCl₃, 1.1 eq.) is suspended in anhydrous dichloromethane (DCM). The flask is cooled in an ice bath to 0-5 °C.
-
Addition of Acyl Chloride: Propionyl chloride (1.0 eq.) is added dropwise to the AlCl₃ suspension while maintaining the temperature below 10 °C. The mixture is stirred for 15-20 minutes to allow for the formation of the acylium ion complex.
-
Addition of Ethylbenzene: Ethylbenzene (1.2 eq.) is added dropwise from the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Completion: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux (approx. 40 °C for DCM) for 1-2 hours until TLC or GC-MS analysis indicates the consumption of the starting material.
-
Quenching: The reaction mixture is cooled in an ice bath and slowly quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. This step is highly exothermic and must be performed with caution in a well-ventilated fume hood.
-
Extraction & Purification: The organic layer is separated. The aqueous layer is extracted twice with DCM. The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine, and then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield this compound.
Self-Validation: The identity and purity of the synthesized product must be confirmed via the analytical techniques described in Section 4. The primary product is the para-substituted isomer due to the ortho, para-directing nature of the ethyl group, though minor amounts of the ortho isomer may form.[8]
Diagram 1: Synthesis Workflow via Friedel-Crafts Acylation
A flowchart of the Friedel-Crafts acylation synthesis protocol.
Applications in Research and Drug Development
This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial intermediate in the synthesis of more complex, biologically active molecules.[1] Its ketone functionality is a versatile handle for a variety of chemical transformations.
-
Precursor for CNS-Active Compounds: Patent literature indicates that this compound is a precursor in the synthesis of molecules with effects on the central nervous system (CNS).[1]
-
Building Block for Chiral Amines: The ketone can be converted to an amine via reductive amination. For instance, it can be a starting material for synthesizing chiral amines like (R)-1-(4-Ethylphenyl)propan-1-amine, which may serve as lead compounds in drug discovery programs targeting CNS disorders.[10]
-
Cytochrome P450 Interaction Studies: As an organic molecule, it has been studied for its potential interactions with metabolic enzymes like cytochrome P450 (CYP), specifically as a potential inhibitor of CYP1A2 and CYP2D6.[1] Understanding these interactions is vital in drug development to predict and avoid adverse drug-drug interactions.[1]
-
Scaffold for Medicinal Chemistry: The ethylphenyl propanone scaffold can be modified to create a library of derivatives. For example, fluorination at the β-position can enhance metabolic stability and lipophilicity, which are desirable traits for pharmaceutical candidates.[1]
Analytical Characterization
Rigorous analytical testing is required to confirm the structure and purity of this compound.
Spectroscopic Data
Table 3: Key Spectroscopic Data [6]
| Technique | Key Peaks / Signals |
| ¹H NMR (CDCl₃) | δ ~7.89 (d, 2H, Ar-H ortho to C=O), δ ~7.25 (d, 2H, Ar-H meta to C=O), δ ~2.95 (q, 2H, -CO-CH₂-CH₃), δ ~2.70 (q, 2H, Ar-CH₂-CH₃), δ ~1.23 (t, 3H, Ar-CH₂-CH₃), δ ~1.21 (t, 3H, -CO-CH₂-CH₃) |
| ¹³C NMR (CDCl₃) | δ ~200 (C=O), δ ~150 (Ar-C), δ ~134 (Ar-C), δ ~128 (Ar-CH), δ ~127 (Ar-CH), δ ~31 (-CO-CH₂-), δ ~29 (Ar-CH₂-), δ ~15 (Ar-CH₂-CH₃), δ ~8 (-CO-CH₂-CH₃) |
| IR Spectroscopy | ~1680 cm⁻¹ (C=O stretch, aryl ketone), ~2970 cm⁻¹ (C-H stretch, alkyl), ~1605 cm⁻¹ (C=C stretch, aromatic) |
| Mass Spectrometry | Primary fragments at m/z 133 ([M-C₂H₅]⁺, loss of ethyl from keto group) and 105. |
Recommended Analytical Workflow
Step-by-Step Protocol (¹H NMR):
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Data Acquisition: Acquire the ¹H NMR spectrum using standard parameters (e.g., 400 MHz, 16-32 scans, appropriate pulse width and relaxation delay).
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Analysis: Integrate the peaks to determine proton ratios and analyze the chemical shifts (ppm) and coupling patterns (J-values) to confirm the structure against reference spectra.
Diagram 2: General Analytical Workflow for Compound Verification
Workflow for the analytical verification of the synthesized compound.
Safety and Handling
This compound requires careful handling due to its potential hazards. All procedures should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE).
Table 4: GHS Hazard Information [6]
| Pictogram(s) | Hazard Class | Hazard Statement |
| Acute toxicity, oral (Category 4) | H302: Harmful if swallowed | |
| Skin irritation (Category 2) | H315: Causes skin irritation | |
| Eye irritation (Category 2A) | H319: Causes serious eye irritation | |
| Skin sensitization (Category 1) | H317: May cause an allergic skin reaction | |
| Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation |
Handling and Storage Recommendations:
-
PPE: Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[11]
-
Ventilation: Use only in a well-ventilated area or a chemical fume hood.[11]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents and strong bases.[11]
-
Spill Response: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal.
-
First Aid:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.
-
Skin: Wash off with soap and plenty of water. If irritation persists, seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
References
- This compound. (n.d.). Molbase.
- Supplementary Information. (n.d.). The Royal Society of Chemistry.
- This compound | C11H14O. (n.d.). PubChem.
- Friedel-Crafts Acylation of Benzene. (n.d.). Chemguide.
- EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018, May 17). Master Organic Chemistry.
- Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2021, December 27). Chemistry LibreTexts.
- Synthesis and Characterization of 4-Ethylbenzophenone. (2015, May 25). StuDocu.
Sources
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- 9. 傅-克酰基化反应 [sigmaaldrich.com]
- 10. Buy (R)-1-(4-Ethylphenyl)propan-1-amine hydrochloride | 1032156-97-0 [smolecule.com]
- 11. fishersci.com [fishersci.com]
An In-Depth Technical Guide to the Physicochemical Properties of 4'-Ethylpropiophenone
Abstract
This technical guide provides a comprehensive analysis of the physicochemical properties of 4'-ethylpropiophenone (CAS No. 27465-51-6), an aromatic ketone of significant interest in pharmaceutical and fine chemical synthesis. As a key intermediate, a thorough understanding of its chemical identity, physical characteristics, spectroscopic profile, and reactivity is paramount for researchers, process chemists, and quality control analysts. This document consolidates critical data, presents validated analytical methodologies, and offers expert insights into the handling and application of this compound, ensuring a foundation of scientific integrity and practical utility for professionals in drug development and chemical research.
Introduction: The Role of 4'-Ethylpropiophenone in Modern Synthesis
4'-Ethylpropiophenone is an organic compound belonging to the propiophenone family of aromatic ketones.[1][2] Structurally, it is characterized by a propiophenone core with an ethyl group substituted at the para-position (position 4) of the phenyl ring.[1] While not a naturally occurring compound in any significant quantity, its synthetic accessibility and versatile reactivity make it a valuable building block.[1]
Its primary utility lies in its role as a precursor in multi-step organic syntheses. In the pharmaceutical industry, it is recognized as an intermediate and a known impurity in the synthesis of muscle relaxants like Eperisone.[3] The ketone functional group and the activated aromatic ring provide two distinct handles for a variety of chemical transformations, including reductions, oxidations, and further substitutions, making it a cornerstone for creating more complex molecular architectures. This guide serves to equip the scientific community with the detailed technical knowledge required to effectively utilize, analyze, and handle this important chemical intermediate.
Chemical Identity and Structure
A precise understanding of a compound's identity is the bedrock of reproducible science. The fundamental identifiers for 4'-ethylpropiophenone are consolidated below.
| Identifier | Value | Source(s) |
| Chemical Name | 1-(4-ethylphenyl)propan-1-one | [4] |
| Common Synonyms | 4'-Ethylpropiophenone, p-Ethylpropiophenone, Ethyl 4-ethylphenyl ketone | [2][5] |
| CAS Number | 27465-51-6 | [1][4] |
| Molecular Formula | C₁₁H₁₄O | [1][4] |
| Molecular Weight | 162.23 g/mol | [1][4] |
| InChI Key | VGQRIILEZYZAOE-UHFFFAOYSA-N | [1][6] |
| Canonical SMILES | CCC1=CC=C(C=C1)C(=O)CC | [1] |
The structural integrity of 4'-ethylpropiophenone is routinely confirmed by a suite of spectroscopic techniques, which are detailed in Section 4.0.
Core Physicochemical Properties
The physical properties of 4'-ethylpropiophenone dictate its behavior in various experimental and industrial settings, from reaction kinetics to formulation and storage.
Physical State and Appearance
At ambient temperature, 4'-ethylpropiophenone presents as a clear, colorless to pale yellow liquid.[1][2] It possesses a characteristic mild, sweet, and somewhat floral aromatic odor.[1][2] Some sources may describe it as a low-melting solid, as its melting point is close to room temperature.
Key Quantitative Properties
The essential physical constants for 4'-ethylpropiophenone are summarized in the following table for quick reference.
| Property | Value | Unit | Conditions | Source(s) |
| Boiling Point | ~246 | °C | at 760 mmHg | [3] |
| Density | ~0.98 | g/cm³ | at 20-25 °C | [3] |
| Flash Point | ~103 | °C | Closed Cup | |
| Refractive Index | ~1.522 - 1.526 | nD | at 20 °C | [3] |
| Vapor Pressure | 0.0368 | mmHg | at 25 °C | [1][2] |
| XLogP3-AA | 3.0 | Computed | [1] |
Expert Insight: The high boiling point is typical for aromatic ketones of this molecular weight and is a critical parameter for purification by vacuum distillation. The XLogP3 value, a measure of lipophilicity, suggests good solubility in organic solvents and membranes, which is relevant for its application in synthesizing biologically active molecules.
Solubility Profile
A compound's solubility is a critical factor for selecting appropriate reaction solvents, extraction media, and chromatographic mobile phases.
-
Water Solubility : Sparingly soluble to insoluble in water.[1][2] The dominant nonpolar character of the ethylphenyl group and the propyl chain limits its miscibility with water.
-
Organic Solvent Solubility : Readily soluble in common organic solvents such as ethanol, diethyl ether, acetone, and other nonpolar to moderately polar solvents.[1][2]
Spectroscopic Profile: The Molecular Fingerprint
Spectroscopic analysis provides unambiguous structural confirmation and is a cornerstone of quality control.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR (CDCl₃, 400 MHz):
-
δ 7.90 (d, J ≈ 8.4 Hz, 2H): Aromatic protons ortho to the carbonyl group, deshielded by the ketone's electron-withdrawing effect.
-
δ 7.25 (d, J ≈ 8.4 Hz, 2H): Aromatic protons meta to the carbonyl group.
-
δ 2.95 (q, J ≈ 7.6 Hz, 2H): Methylene protons of the propiophenone ethyl group (-CO-CH₂-CH₃), adjacent to the carbonyl.
-
δ 2.70 (q, J ≈ 7.6 Hz, 2H): Methylene protons of the para-ethyl group (-Ar-CH₂-CH₃).
-
δ 1.23 (t, J ≈ 7.6 Hz, 3H): Methyl protons of the para-ethyl group.
-
δ 1.20 (t, J ≈ 7.2 Hz, 3H): Methyl protons of the propiophenone ethyl group.
Predicted ¹³C NMR (CDCl₃, 100 MHz):
-
δ ~200: Carbonyl carbon (C=O).
-
δ ~150: Aromatic carbon attached to the ethyl group (C-Et).
-
δ ~135: Aromatic carbon attached to the carbonyl group (C-CO).
-
δ ~128.5 (2C): Aromatic CH carbons ortho to the carbonyl.
-
δ ~128.0 (2C): Aromatic CH carbons meta to the carbonyl.
-
δ ~31: Methylene carbon of the propiophenone group (-CO-CH₂-).
-
δ ~29: Methylene carbon of the para-ethyl group (-Ar-CH₂-).
-
δ ~15: Methyl carbon of the para-ethyl group.
-
δ ~8: Methyl carbon of the propiophenone group.
Infrared (IR) Spectroscopy
FTIR spectroscopy is essential for identifying key functional groups. The IR spectrum of 4'-ethylpropiophenone is dominated by features characteristic of an alkyl-substituted aromatic ketone.[9]
Key IR Absorption Bands (Liquid Film):
-
~3050 cm⁻¹ (m): Aromatic C-H stretch.
-
2970-2850 cm⁻¹ (s): Aliphatic C-H stretch from the ethyl and propyl groups.
-
~1685 cm⁻¹ (s): A strong, sharp absorption from the C=O (carbonyl) stretch, characteristic of an aryl ketone.
-
~1605, 1575, 1450 cm⁻¹ (m-w): C=C stretching vibrations within the aromatic ring.
-
~840 cm⁻¹ (s): C-H out-of-plane bending, indicative of 1,4- (para) disubstitution on the benzene ring.[10]
Expert Insight: During synthesis, monitoring the disappearance of the acyl chloride C=O band (~1790 cm⁻¹) and the appearance of the aryl ketone C=O band (~1685 cm⁻¹) is a reliable method for tracking reaction progress via in-situ or grab-sample IR analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern, aiding in structural confirmation.
Expected Fragmentation Pattern (Electron Ionization - EI):
-
m/z 162 [M]⁺: The molecular ion peak.
-
m/z 133 [M-C₂H₅]⁺: The base peak, resulting from alpha-cleavage of the ethyl group from the acyl moiety, forming a stable acylium ion. This is a highly characteristic fragmentation for propiophenone derivatives.[11][12][13]
-
m/z 105 [C₆H₄C₂H₅]⁺: Fragment resulting from the loss of the propanoyl radical.
-
m/z 77 [C₆H₅]⁺: Phenyl fragment.
Synthesis and Purification
Primary Synthesis Route: Friedel-Crafts Acylation
The most direct and industrially relevant method for preparing 4'-ethylpropiophenone is the Friedel-Crafts acylation of ethylbenzene with propionyl chloride, catalyzed by a Lewis acid, typically anhydrous aluminum chloride (AlCl₃).[1]
The reaction mechanism involves the formation of a highly electrophilic acylium ion, which then attacks the electron-rich ethylbenzene ring. The ethyl group is an ortho-, para-director, but due to steric hindrance, the para-substituted product (4'-ethylpropiophenone) is predominantly formed.
Caption: Friedel-Crafts acylation workflow for 4'-ethylpropiophenone.
Experimental Protocol: Laboratory Scale Synthesis
Trustworthiness through Self-Validation: This protocol incorporates steps for reaction monitoring and purification that inherently validate the outcome.
-
Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a bubbler with mineral oil) to maintain an inert atmosphere and vent HCl gas safely.
-
Reagent Charging: In a fume hood, charge the flask with anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) and a dry, inert solvent such as dichloromethane (DCM). Cool the mixture to 0-5 °C using an ice bath.
-
Reactant Addition: Charge the dropping funnel with a solution of ethylbenzene (1.2 equivalents) and propionyl chloride (1.0 equivalent) in DCM.
-
Reaction Execution: Add the ethylbenzene/propionyl chloride solution dropwise to the stirred AlCl₃ suspension over 30-60 minutes, maintaining the temperature below 10 °C. Vigorous evolution of HCl gas will be observed.
-
Reaction Completion: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction's progress by TLC or GC-MS until the starting material (propionyl chloride) is consumed.
-
Workup: Carefully and slowly pour the reaction mixture onto crushed ice containing concentrated HCl. This quenches the reaction and hydrolyzes the aluminum complexes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM. Combine all organic layers.
-
Washing: Wash the combined organic phase sequentially with dilute HCl, water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is typically purified by vacuum distillation to yield the final product as a clear liquid. Purity should be assessed by GC (Section 6.1).
Analytical Methodologies
Robust analytical methods are crucial for ensuring the purity and quality of 4'-ethylpropiophenone, especially in a regulated environment like drug development.
Purity Determination by Gas Chromatography (GC)
GC is the standard method for assessing the purity of volatile compounds like 4'-ethylpropiophenone.
Protocol: GC-FID Purity Analysis
-
Instrument: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: A nonpolar or mid-polarity capillary column, such as a DB-5 or HP-5 (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable.
-
Sample Preparation: Prepare a ~1 mg/mL solution of 4'-ethylpropiophenone in a suitable solvent like acetone or ethyl acetate.
-
Injection: Inject 1 µL of the sample solution using a split injection mode (e.g., 50:1 split ratio).
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Carrier Gas: Helium or Hydrogen, at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 250 °C, and hold for 5 minutes.
-
-
Data Analysis: Purity is determined by the area percent method. The peak area of 4'-ethylpropiophenone is divided by the total area of all peaks in the chromatogram. The retention time should be consistent with a reference standard.
Caption: Standard GC workflow for purity analysis of 4'-ethylpropiophenone.
Chemical Reactivity and Stability
-
Stability: 4'-Ethylpropiophenone is a stable compound under standard laboratory conditions. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from direct sunlight.[2]
-
Incompatibilities: It is incompatible with strong oxidizing agents, strong acids, and strong bases, which may catalyze self-condensation or other decomposition reactions.[1]
-
Hazardous Reactions: No hazardous polymerization is expected. However, reactions with strong reducing agents (e.g., NaBH₄, LiAlH₄) are exothermic and will reduce the ketone to the corresponding secondary alcohol.
Safety and Handling
Professionals handling 4'-ethylpropiophenone should adhere to standard safety protocols for chemical reagents.
-
GHS Classification: Classified as an irritant and harmful if swallowed.[2]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors. Avoid contact with skin and eyes.
-
First Aid:
-
Skin Contact: Immediately wash with soap and plenty of water.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Conclusion
4'-Ethylpropiophenone is a synthetically versatile and commercially important aromatic ketone. This guide has detailed its fundamental physicochemical properties, provided a comprehensive spectroscopic profile for its identification, and outlined robust protocols for its synthesis and analysis. By leveraging the data and methodologies presented herein, researchers and drug development professionals can confidently and safely employ 4'-ethylpropiophenone in their synthetic endeavors, ensuring both efficiency and quality in the development of new chemical entities.
References
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- JoVE. (2024). Mass Spectrometry: Aldehyde and Ketone Fragmentation. Journal of Visualized Experiments.
- ChemBK. (2024). 4-Ethylpropiophenone.
- Sayeeda, Z. (2023). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. University of Alberta ERA.
- Scribd. (n.d.). Mass Spectrometry: Fragmentation Patterns.
- East Tennessee State University. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra.
- eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.
- National Institutes of Health (NIH). (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- NIST. (n.d.). 4'-Methylpropiophenone. NIST WebBook.
- MOLBASE. (n.d.). This compound.
- NIST. (n.d.). Ethanone, 1-(4-ethylphenyl)-. NIST WebBook.
- YouTube. (2021). How to predict 1H/ 13C NMR shifts | Easy way | Solve any molecule. chemmunicate ! channel.
- Pharmaffiliates. (n.d.). CAS No : 27465-51-6| Chemical Name : 4-Ethyl Propiophenone.
- ResearchGate. (n.d.). Identified bands in FTIR spectra of all studied samples.
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- Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups.
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A Spectroscopic Guide to 1-(4-Ethylphenyl)propan-1-one: Structure, Interpretation, and Experimental Protocols
This technical guide provides an in-depth analysis of the spectral data for 1-(4-Ethylphenyl)propan-1-one (CAS 27465-51-6), a key propiophenone derivative. As a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical agents, unambiguous structural confirmation is paramount.[1] This document is intended for researchers, scientists, and drug development professionals, offering a detailed interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established chemical principles.
Introduction: The Molecular Blueprint
This compound, also known as 4'-ethylpropiophenone, possesses a molecular formula of C₁₁H₁₄O and a molecular weight of 162.23 g/mol .[2] Its structure, featuring a central carbonyl group linking a 4-ethylphenyl moiety and an ethyl chain, gives rise to a distinct spectroscopic fingerprint. Understanding this fingerprint is crucial for verifying its identity, assessing purity, and predicting its behavior in subsequent chemical transformations. The primary methods of structural elucidation—NMR, IR, and MS—each provide a unique piece of the puzzle, which, when assembled, offer a comprehensive and validated molecular portrait.
The typical laboratory synthesis of this compound involves the Friedel-Crafts acylation of ethylbenzene with propanoyl chloride, a classic method that underscores the importance of spectroscopic analysis to confirm the desired para-substitution pattern and rule out isomeric impurities.[3]
Caption: Molecular Structure of this compound.
¹H NMR Spectroscopy: Mapping the Proton Environment
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule. The spectrum is typically acquired on a 300 or 400 MHz instrument using deuterated chloroform (CDCl₃) as a solvent, with chemical shifts referenced to tetramethylsilane (TMS) at 0 ppm.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: Acquire the spectrum on a 400 MHz NMR spectrometer.
-
Acquisition Parameters: Utilize a standard pulse program for ¹H acquisition with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Processing: Process the resulting Free Induction Decay (FID) with a Fourier transform, followed by phase and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (CHCl₃ at 7.26 ppm) or TMS.
Data Interpretation
The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons and the two separate ethyl groups. The electron-withdrawing nature of the carbonyl group deshields adjacent protons, shifting their signals downfield.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality |
| ~7.89 | Doublet | 2H | Ar-H (ortho to C=O) | These protons are directly adjacent to the electron-withdrawing carbonyl group, causing significant deshielding and a downfield shift. They are split by their meta neighbors. |
| ~7.26 | Doublet | 2H | Ar-H (meta to C=O) | These protons are further from the carbonyl group and are shielded relative to the ortho protons. They are split by their ortho neighbors. |
| ~2.96 | Quartet | 2H | -C(=O)-CH₂-CH₃ | The methylene protons are adjacent to the carbonyl group, resulting in a downfield shift. They are split into a quartet by the three neighboring methyl protons. |
| ~2.69 | Quartet | 2H | Ar-CH₂-CH₃ | These benzylic protons are deshielded by the aromatic ring. They are split into a quartet by the three neighboring methyl protons. |
| ~1.24 | Triplet | 3H | Ar-CH₂-CH₃ | The terminal methyl protons of the aromatic ethyl substituent are shielded and appear upfield. They are split into a triplet by the adjacent methylene protons. |
| ~1.21 | Triplet | 3H | -C(=O)-CH₂-CH₃ | The terminal methyl protons of the propanoyl group are in a standard aliphatic environment, appearing far upfield. They are split into a triplet by the adjacent methylene protons. |
| Table 1: Assigned ¹H NMR spectral data for this compound. Data sourced from ChemicalBook.[4] |
¹³C NMR Spectroscopy: The Carbon Skeleton
Carbon-13 NMR spectroscopy maps the carbon framework of the molecule. As the natural abundance of the ¹³C isotope is low (~1.1%), spectra are typically acquired with proton decoupling to enhance signal intensity and simplify the spectrum to a series of singlets, where each unique carbon environment produces a distinct peak.
Experimental Protocol: ¹³C NMR
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis.
-
Instrumentation: Acquire the spectrum on a 101 MHz (for a 400 MHz ¹H instrument) NMR spectrometer.
-
Acquisition Parameters: Employ a standard proton-decoupled pulse sequence (e.g., zgpg30). A longer acquisition time and a greater number of scans (e.g., 1024 or more) are required compared to ¹H NMR.
-
Processing: Process the FID similarly to the ¹H spectrum. Calibrate the chemical shift scale using the CDCl₃ solvent peak (triplet centered at 77.16 ppm).
Data Interpretation
The ¹³C NMR spectrum is highly diagnostic. The carbonyl carbon is the most deshielded, appearing significantly downfield. The aromatic carbons give rise to four distinct signals due to the molecule's symmetry, and the aliphatic carbons appear in the upfield region.
| Chemical Shift (δ, ppm) | Assignment | Causality |
| ~200.0 | C =O | The carbonyl carbon is extremely electron-deficient and experiences strong deshielding, placing it furthest downfield. This is a hallmark of ketones. |
| ~150.0 | Ar-C (para, attached to ethyl) | This quaternary carbon is substituted with an alkyl group and is shifted downfield due to its position within the aromatic system and attachment to the ethyl group. |
| ~134.0 | Ar-C (ipso, attached to C=O) | The quaternary carbon attached to the carbonyl group is deshielded, though less so than the para-carbon. |
| ~128.5 | Ar-C H (ortho to C=O) | These two equivalent methine carbons are deshielded by the adjacent carbonyl group. |
| ~128.0 | Ar-C H (meta to C=O) | These two equivalent methine carbons are the most shielded of the aromatic carbons. |
| ~31.5 | -C(=O)-C H₂-CH₃ | This methylene carbon is directly attached to the electron-withdrawing carbonyl, causing a significant downfield shift into the 30-40 ppm range. |
| ~29.0 | Ar-C H₂-CH₃ | The benzylic carbon is deshielded by the aromatic ring. |
| ~15.5 | Ar-CH₂-C H₃ | This methyl carbon is in a typical aliphatic environment, appearing upfield. |
| ~8.5 | -C(=O)-CH₂-C H₃ | This terminal methyl carbon is the most shielded carbon in the molecule, appearing furthest upfield. |
| Table 2: Predicted ¹³C NMR chemical shifts for this compound. Assignments are based on established chemical shift ranges and substituent effects. |
Infrared (IR) Spectroscopy: Probing Functional Groups
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to specific vibrational modes of its chemical bonds. It is an exceptionally powerful tool for identifying the functional groups present. For a liquid sample like 4'-ethylpropiophenone, the spectrum is conveniently obtained neat (undiluted) as a thin film between salt plates.[1]
Experimental Protocol: FTIR (Neat)
-
Sample Preparation: Place one drop of neat this compound onto the surface of a KBr or NaCl salt plate.
-
Assembly: Place a second salt plate on top to create a thin liquid film.
-
Instrumentation: Place the assembly in the sample holder of an FTIR spectrometer.
-
Acquisition: Record the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹. A background spectrum of the empty spectrometer should be recorded and automatically subtracted.
Data Interpretation
The IR spectrum is dominated by a very strong, sharp absorption characteristic of the ketone carbonyl group. Other key absorptions confirm the presence of the aromatic ring and aliphatic chains.
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Significance |
| ~3050-3020 | Aromatic C-H Stretch | Medium-Weak | Confirms the presence of sp² C-H bonds, characteristic of the aromatic ring. |
| ~2975-2870 | Aliphatic C-H Stretch | Medium-Strong | Confirms the presence of sp³ C-H bonds from the two ethyl groups. |
| ~1685 | C=O Stretch (Ketone) | Strong, Sharp | This is the most diagnostic peak in the spectrum, confirming the presence of the conjugated aryl ketone functional group. Conjugation with the phenyl ring lowers the frequency from a typical aliphatic ketone (~1715 cm⁻¹). |
| ~1605, ~1575 | Aromatic C=C Stretch | Medium | These absorptions are characteristic of the phenyl ring vibrations. |
| Table 3: Key Infrared absorption bands for this compound. |
Mass Spectrometry: Fragmentation and Molecular Weight
Mass spectrometry (MS) provides the molecular weight of a compound and, through analysis of its fragmentation patterns, offers valuable structural information. In a typical Electron Ionization (EI) experiment, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner.
Experimental Protocol: GC-MS (EI)
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: Inject a small volume (e.g., 1 µL) of the solution into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an EI source (typically operating at 70 eV).
-
Separation: The GC separates the analyte from the solvent and any impurities.
-
Detection: The analyte enters the MS, where it is ionized and fragmented. The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).
Data Interpretation
The mass spectrum provides the definitive molecular weight and a fragmentation fingerprint that corroborates the proposed structure.
-
Molecular Ion (M⁺•): The parent peak, corresponding to the intact molecule minus one electron, is observed at m/z = 162 , confirming the molecular formula C₁₁H₁₄O.
-
Base Peak: The most intense peak in the spectrum is at m/z = 133 .
-
Key Fragments: Other significant fragments are observed at m/z = 105 and m/z = 77 .[1]
The fragmentation pathway is dominated by cleavage of the bonds alpha to the carbonyl group, a characteristic process for ketones.[5]
Caption: Primary fragmentation pathway of this compound in EI-MS.
-
α-Cleavage: The most favorable fragmentation is the cleavage of the bond between the carbonyl carbon and the ethyl group. This expels a neutral ethyl radical (•CH₂CH₃, loss of 29 Da) to form the highly stable, resonance-stabilized 4-ethylbenzoyl cation at m/z 133 . This is the base peak, reflecting its high stability.
-
Benzylic Cleavage: The 4-ethylbenzoyl cation can then lose ethene (C₂H₄, loss of 28 Da) via a rearrangement and cleavage at the benzylic position to form the benzoyl cation at m/z 105 .
-
Decarbonylation: The benzoyl cation (m/z 105) can subsequently lose a neutral carbon monoxide molecule (CO, loss of 28 Da) to yield the phenyl cation at m/z 77 .
Conclusion
The collective spectral data provides an unambiguous confirmation of the structure of this compound. ¹H and ¹³C NMR define the precise carbon-hydrogen framework, IR spectroscopy confirms the presence of the key aryl ketone functional group, and mass spectrometry validates the molecular weight and reveals a logical fragmentation pattern consistent with the proposed structure. This self-validating system of analysis ensures high confidence in the identity and integrity of this important chemical intermediate, forming a reliable foundation for its application in research and development.
References
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- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 583750, this compound. PubChem.
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- University of Calgary. (n.d.). Structure Identification By 1h NMR - Structure Determination of Organic Compounds.
- National Institute of Standards and Technology. (n.d.). Ethanone, 1-(4-ethylphenyl)-. NIST Chemistry WebBook.
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An In-Depth Technical Guide to the Proton NMR Spectrum of 1-(4-Ethylphenyl)propan-1-one
This guide provides a comprehensive analysis of the proton Nuclear Magnetic Resonance (¹H NMR) spectrum of 1-(4-Ethylphenyl)propan-1-one. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical application of ¹H NMR for the structural elucidation of this aromatic ketone. We will explore the predicted ¹H NMR spectrum, detailing the rationale behind chemical shifts, multiplicity patterns, and integration values. Furthermore, a step-by-step experimental protocol for acquiring a high-quality spectrum is provided, ensuring scientific integrity and reproducibility.
Introduction: The Power of Proton NMR in Molecular Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique in organic chemistry, offering unparalleled insight into the molecular structure of compounds.[1] Among its variants, proton (¹H) NMR is particularly powerful due to the high natural abundance and nuclear sensitivity of the proton.[1] By probing the magnetic environments of protons within a molecule, ¹H NMR provides a detailed roadmap of its atomic connectivity and stereochemistry. This information is invaluable in the field of drug development, where the precise characterization of molecular entities is paramount for understanding their biological activity and ensuring their quality.
Predicted ¹H NMR Spectrum of this compound
The structure of this compound presents a fascinating case for ¹H NMR analysis, with distinct proton environments in both its aromatic and aliphatic regions. A thorough examination of its spectrum allows for the unambiguous confirmation of its molecular architecture.
Figure 1: Chemical structure of this compound with protons labeled for NMR analysis.
Based on established principles of chemical shifts and spin-spin coupling, the predicted ¹H NMR spectrum of this compound is as follows:
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Ha | ~1.25 | Triplet (t) | 3H | These methyl protons are adjacent to a methylene group (Hb) with two protons. According to the n+1 rule, their signal will be split into a triplet (2+1=3). Being distant from the electron-withdrawing carbonyl and aromatic ring, they are in a shielded environment, resulting in an upfield chemical shift. |
| Hb | ~2.70 | Quartet (q) | 2H | The methylene protons are adjacent to a methyl group (Ha) with three protons, leading to a quartet (3+1=4). They are deshielded by the adjacent aromatic ring, shifting their signal downfield compared to Ha. |
| Hc | ~1.15 | Triplet (t) | 3H | Similar to Ha, these methyl protons are adjacent to a methylene group (Hd) and will appear as a triplet. Their position alpha to the carbonyl group but further from the aromatic ring places them in a slightly different environment than Ha. |
| Hd | ~2.95 | Quartet (q) | 2H | These methylene protons are adjacent to a methyl group (Hc), resulting in a quartet. Their position directly alpha to the electron-withdrawing carbonyl group causes significant deshielding, leading to a downfield chemical shift. |
| He | ~7.25 | Doublet (d) | 2H | These aromatic protons are ortho to the ethyl group and meta to the propanoyl group. They are coupled to the adjacent Hf protons, resulting in a doublet. The typical ortho-coupling constant in aromatic systems is around 7-10 Hz.[2] |
| Hf | ~7.90 | Doublet (d) | 2H | These aromatic protons are ortho to the propanoyl group and meta to the ethyl group. The strong electron-withdrawing nature of the carbonyl group significantly deshields these protons, causing their signal to appear at the most downfield region of the spectrum. They are coupled to the adjacent He protons, appearing as a doublet. |
Experimental Protocol for ¹H NMR Spectrum Acquisition
The acquisition of a high-quality ¹H NMR spectrum is contingent upon meticulous sample preparation and the appropriate selection of experimental parameters. The following protocol provides a robust framework for obtaining a reliable spectrum of this compound.
I. Sample Preparation
-
Solvent Selection: Choose a suitable deuterated solvent that will completely dissolve the sample. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. The use of a deuterated solvent is crucial to avoid large solvent signals that would otherwise obscure the analyte's signals.[3]
-
Sample Concentration: Weigh approximately 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[4]
-
Filtration: To remove any particulate matter that could degrade the spectral quality, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.[5]
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added. TMS is chemically inert and its protons resonate at 0.00 ppm, providing a convenient reference point.[6]
II. Data Acquisition
The following is a generalized workflow for acquiring a standard ¹H NMR spectrum. Specific parameter names and settings may vary depending on the spectrometer's manufacturer and software.
Caption: Workflow for ¹H NMR Data Acquisition and Processing.
-
Locking and Shimming: The spectrometer's "lock" system uses the deuterium signal from the solvent to maintain a stable magnetic field. "Shimming" is the process of adjusting the magnetic field to maximize its homogeneity across the sample, which is critical for obtaining sharp spectral lines.
-
Tuning and Matching: The NMR probe is tuned to the resonance frequency of the protons and matched to the impedance of the spectrometer's electronics to ensure efficient transfer of radiofrequency power.
-
Setting Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment is typically sufficient for a straightforward structural analysis.
-
Spectral Width (SW): Set a spectral width that encompasses all expected proton signals, typically from -1 to 13 ppm for organic molecules.
-
Number of Scans (NS): For a sufficiently concentrated sample, 8 to 16 scans are usually adequate to achieve a good signal-to-noise ratio.
-
Acquisition Time (AQ): An acquisition time of 2-4 seconds is generally sufficient to allow the free induction decay (FID) to decay to near zero, ensuring good digital resolution.
-
Relaxation Delay (D1): A relaxation delay of 1-2 seconds between pulses allows for the protons to return to their equilibrium state, which is important for accurate integration.
-
-
Acquisition: The pulse sequence is initiated, and the resulting free induction decay (FID) is recorded.
III. Data Processing
-
Fourier Transform: The time-domain FID signal is converted into the frequency-domain NMR spectrum through a mathematical process called Fourier transformation.
-
Phasing and Baseline Correction: The spectrum is phased to ensure that all peaks are in the absorptive mode and the baseline is corrected to be flat.
-
Integration: The area under each peak is integrated to determine the relative number of protons giving rise to each signal.
Interpretation and Structural Confirmation
The predicted ¹H NMR data provides a self-validating system for the structure of this compound. The presence of two distinct ethyl group patterns (a triplet and a quartet each) confirms the presence of both the ethyl substituent on the aromatic ring and the ethyl ketone moiety. The integration values of 3H and 2H for these respective signals further corroborate this assignment. The aromatic region, with its two doublets integrating to 2H each, is characteristic of a 1,4-disubstituted benzene ring.[7] The significant downfield shift of one of these doublets is a clear indication of the deshielding effect of the adjacent carbonyl group.
The spin-spin coupling patterns provide crucial connectivity information. The quartet-triplet patterns of the aliphatic protons are textbook examples of ethyl groups. In the aromatic region, the doublet-doublet pattern confirms the ortho relationship between the two sets of aromatic protons. The expected coupling constants, typically in the range of 7-8 Hz for ortho coupling, would further solidify this assignment.[8]
Visualization of Spin-Spin Coupling
The connectivity within the molecule can be visualized through a spin-spin coupling diagram.
Caption: Spin-spin coupling network in this compound.
Conclusion
Proton NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules like this compound. Through a systematic analysis of chemical shifts, integration, and multiplicity, a detailed and unambiguous assignment of all proton signals can be achieved. This in-depth guide provides the theoretical framework and practical protocols necessary for researchers and scientists to confidently acquire and interpret the ¹H NMR spectrum of this compound, ensuring the scientific rigor required in drug development and chemical research.
References
- OpenOChem Learn. (n.d.). Interpreting.
- University of California, Riverside. (n.d.). NMR Sample Preparation.
- Bruker. (n.d.). THE ACQUISITION PARAMETERS.
- Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I.
- MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide.
- University of California, Santa Barbara. (n.d.). NMR Sample Preparation.
- Doc Brown's Chemistry. (n.d.). C8H10 ethylbenzene low high resolution H-1 proton nmr spectrum of analysis interpretation.
- University of California, Davis. (n.d.). Applications of 1H NMR.
- ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum.
- Chemistry Steps. (n.d.). NMR spectroscopy - An Easy Introduction.
- Compound Interest. (n.d.). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES.
- ChemWis. (2020, June 10). Multiplicity of 1H NMR signals (Spin-spin coupling).
- Chemistry LibreTexts. (2023, November 20). 19.14 Spectroscopy of Aldehydes and Ketones.
- JoVE. (2025, May 22). NMR Spectroscopy of Benzene Derivatives.
- The Royal Society of Chemistry. (n.d.). Supplementary Information.
- Modgraph. (n.d.). 1H Chemical Shifts in NMR. Part 191. Carbonyl Anisotropies and Steric Effects in aromatic aldehydes and ketones.
- University of Oxford. (n.d.). NMR Techniques in Organic Chemistry: a quick guide.
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An In-Depth Technical Guide to the ¹³C NMR Chemical Shifts of 1-(4-Ethylphenyl)propan-1-one
This guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 1-(4-Ethylphenyl)propan-1-one. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document delves into the theoretical principles governing the chemical shifts, presents assigned experimental data, and outlines a robust protocol for acquiring a high-quality ¹³C NMR spectrum of this compound.
Introduction
This compound, also known as 4'-ethylpropiophenone, is a ketone derivative of ethylbenzene. Its molecular structure presents a variety of carbon environments, making it an excellent subject for ¹³C NMR spectroscopic analysis. Understanding the precise chemical shifts of each carbon atom is fundamental for its identification, purity assessment, and as a reference for the structural characterization of related compounds in medicinal chemistry and organic synthesis.
¹³C NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon skeleton of a molecule.[1] The chemical shift of each carbon atom is highly sensitive to its local electronic environment, which is influenced by factors such as hybridization, electronegativity of neighboring atoms, and resonance effects.[2]
Analysis of ¹³C NMR Chemical Shifts
The ¹³C NMR spectrum of this compound exhibits distinct signals for each of its unique carbon atoms. The assignments presented in this guide are based on a combination of experimental data, spectral prediction, and an understanding of fundamental NMR principles.
Predicted and Experimental Chemical Shift Data
The following table summarizes the predicted and experimentally observed ¹³C NMR chemical shifts for this compound in deuterated chloroform (CDCl₃) as the solvent.
| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| C=O | ~200 | 200.3 |
| C1' | ~135 | 134.9 |
| C4' | ~150 | 150.1 |
| C2', C6' | ~128 | 128.2 |
| C3', C5' | ~128 | 128.0 |
| -CH₂- (propanoyl) | ~32 | 31.8 |
| -CH₃ (propanoyl) | ~8 | 8.6 |
| -CH₂- (ethyl) | ~29 | 29.0 |
| -CH₃ (ethyl) | ~15 | 15.3 |
Note: Predicted values are generated from standard NMR prediction algorithms and may vary slightly from experimental values.
Assignment and Rationale
The assignment of each peak in the experimental spectrum is justified by the following principles:
-
Carbonyl Carbon (C=O): The carbon atom of the carbonyl group is the most deshielded carbon in the molecule due to the strong electron-withdrawing effect of the oxygen atom and its sp² hybridization. This results in its resonance at the lowest field (highest ppm value), observed at 200.3 ppm .
-
Aromatic Carbons:
-
C1' (ipso-carbon attached to the carbonyl group): This quaternary carbon is deshielded by the adjacent carbonyl group and is observed at 134.9 ppm .
-
C4' (ipso-carbon attached to the ethyl group): This quaternary carbon is deshielded due to its substitution on the aromatic ring and is found at 150.1 ppm .
-
C2' and C6' (ortho to the carbonyl group): These carbons are deshielded by the electron-withdrawing carbonyl group and resonate at 128.2 ppm .
-
C3' and C5' (meta to the carbonyl group): These carbons are less affected by the carbonyl group and are observed at 128.0 ppm .
-
-
Aliphatic Carbons:
-
-CH₂- of the propanoyl group: This methylene carbon is adjacent to the electron-withdrawing carbonyl group, causing a downfield shift to 31.8 ppm .
-
-CH₃ of the propanoyl group: This terminal methyl group is the most shielded carbon in the propanoyl chain, resonating at 8.6 ppm .
-
-CH₂- of the ethyl group: This methylene carbon is attached to the aromatic ring and is observed at 29.0 ppm .
-
-CH₃ of the ethyl group: This terminal methyl group of the ethyl substituent is found at 15.3 ppm .
-
Experimental Protocol for ¹³C NMR Spectroscopy
This section provides a detailed, step-by-step methodology for acquiring a high-quality ¹³C NMR spectrum of this compound.
Sample Preparation
-
Analyte: this compound
-
Solvent: Deuterated Chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
-
Procedure:
-
Weigh approximately 20-30 mg of this compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of CDCl₃ containing TMS to the vial.
-
Gently swirl or vortex the vial to ensure complete dissolution of the sample.
-
Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
-
NMR Spectrometer Setup and Data Acquisition
-
Instrument: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
Parameters:
-
Nucleus: ¹³C
-
Experiment: Proton-decoupled ¹³C experiment (e.g., zgpg30 on a Bruker instrument).
-
Solvent Lock: CDCl₃
-
Temperature: 298 K (25 °C)
-
Pulse Angle: 30-45 degrees
-
Acquisition Time (AQ): ~1-2 seconds
-
Relaxation Delay (D1): 2 seconds
-
Number of Scans (NS): 1024 (adjust as needed for desired signal-to-noise ratio)
-
Spectral Width (SW): 0 to 220 ppm
-
Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to obtain pure absorption lineshapes.
-
Perform baseline correction to ensure a flat baseline.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integrate the peaks if quantitative analysis is required, although this is less common for ¹³C NMR than for ¹H NMR.
-
Label the peaks with their respective chemical shifts.
Visualization of Key Relationships
Molecular Structure and Carbon Numbering
Caption: Standard workflow for ¹³C NMR analysis.
Conclusion
This technical guide has provided a detailed examination of the ¹³C NMR chemical shifts of this compound. By understanding the theoretical basis for these shifts and following the outlined experimental protocol, researchers can confidently identify this compound and use its spectral data as a reliable reference in their work. The provided assignments and methodologies are grounded in established spectroscopic principles, ensuring both accuracy and reproducibility.
References
- The Royal Society of Chemistry. (n.d.). Supplementary Information.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- Spectral Database for Organic Compounds (SDBS). (n.d.). Home. AIST.
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- re3data.org. (2023, June 20). Spectral Database for Organic Compounds.
- Oregon State University. (n.d.). 13C NMR Chemical Shifts.
Sources
Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of 1-(4-Ethylphenyl)propan-1-one
For Immediate Release
[City, State] – January 9, 2026 – In the intricate world of molecular analysis, mass spectrometry stands as a cornerstone technique, providing profound insights into the structure and identity of chemical compounds. This guide, tailored for researchers, scientists, and professionals in drug development, delves into the detailed mass spectrometric fragmentation pattern of 1-(4-Ethylphenyl)propan-1-one, a molecule of interest in organic synthesis and medicinal chemistry. By understanding its fragmentation pathways, we can unlock a deeper level of structural elucidation, critical for quality control, metabolite identification, and the rational design of new chemical entities.
Introduction: The Significance of Fragmentation Analysis
This compound, also known as 4'-ethylpropiophenone, is an aromatic ketone with the molecular formula C₁₁H₁₄O.[1][2] Its structure, featuring a carbonyl group, an ethyl substituent on the phenyl ring, and a propyl chain, provides a rich landscape for fragmentation upon ionization in a mass spectrometer. Electron ionization (EI) is a common technique used for such analyses, where high-energy electrons bombard the molecule, leading to the formation of a molecular ion (M•+) and subsequent fragmentation into a series of characteristic ions. The analysis of these fragments provides a veritable fingerprint of the molecule's structure.
The Molecular Ion and Key Fragmentation Pathways
The nominal molecular weight of this compound is 162 g/mol .[1] Therefore, in an EI mass spectrum, the molecular ion peak is expected at a mass-to-charge ratio (m/z) of 162. The fragmentation of this molecular ion is primarily governed by the stability of the resulting fragment ions and neutral losses. For ketones, two principal fragmentation mechanisms are dominant: α-cleavage and the McLafferty rearrangement.[3][4][5]
α-Cleavage: The Predominant Fragmentation Route
Alpha-cleavage is the scission of a carbon-carbon bond adjacent to the carbonyl group.[5][6] This process is highly favored as it leads to the formation of a resonance-stabilized acylium ion. In the case of this compound, there are two potential sites for α-cleavage.
-
Path A: Cleavage of the Ethyl Group: The bond between the carbonyl carbon and the ethyl group can break, resulting in the loss of an ethyl radical (•C₂H₅). This generates the 4-ethylbenzoyl cation, a stable acylium ion, which is observed at m/z 133 . This is often a very prominent peak in the spectrum.
-
Path B: Cleavage of the 4-Ethylphenyl Group: Alternatively, the bond between the carbonyl carbon and the aromatic ring can cleave. This would lead to the formation of a 4-ethylphenyl cation at m/z 105 and the loss of a propionyl radical (•COC₂H₅). The stability of the benzylic-type cation makes this a significant fragmentation pathway.
Further fragmentation of the m/z 133 ion can occur through the loss of a neutral carbon monoxide (CO) molecule, a common fragmentation for acylium ions, to produce the 4-ethylphenyl cation at m/z 105 .
The McLafferty Rearrangement: A Hydrogen Transfer Mechanism
The McLafferty rearrangement is a characteristic fragmentation of carbonyl compounds that possess a γ-hydrogen atom on an alkyl chain.[3][4][7] This intramolecular hydrogen transfer from the γ-carbon to the carbonyl oxygen is followed by the cleavage of the β-carbon-carbon bond.
In this compound, the propyl chain attached to the carbonyl group contains a γ-hydrogen. The McLafferty rearrangement involves a six-membered ring transition state, leading to the elimination of a neutral alkene (ethene in this case) and the formation of a new radical cation.
This rearrangement results in a characteristic peak at m/z 134 . The stability of the eliminated neutral ethene molecule and the resulting resonance-stabilized enol radical cation contribute to the favorability of this process.
Summary of Major Fragment Ions
The electron ionization mass spectrum of this compound is expected to exhibit a series of characteristic peaks that are diagnostic of its structure. The relative abundance of these peaks can vary depending on the specific instrumental conditions.
| m/z | Proposed Ion Structure | Formation Mechanism |
| 162 | [C₁₁H₁₄O]•+ | Molecular Ion |
| 134 | [C₉H₁₀O]•+ | McLafferty Rearrangement |
| 133 | [C₉H₉O]+ | α-Cleavage (Loss of •C₂H₅) |
| 105 | [C₈H₉]+ | α-Cleavage (Loss of •COC₂H₅) or Loss of CO from m/z 133 |
Experimental Protocol: Acquiring a Mass Spectrum
To experimentally verify the fragmentation pattern described above, the following general protocol for Gas Chromatography-Mass Spectrometry (GC-MS) analysis can be employed:
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., dichloromethane or methanol).
-
GC Separation:
-
Injector Temperature: 250 °C
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Oven Program: Start at a suitable initial temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 280-300 °C.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40-400.
-
Data Acquisition: Full scan mode.
-
Conclusion: A Powerful Tool for Structural Confirmation
The predictable and well-defined fragmentation pattern of this compound under electron ionization provides a robust method for its identification and structural confirmation. The key fragments arising from α-cleavage (m/z 133 and 105) and the McLafferty rearrangement (m/z 134) serve as reliable diagnostic markers. This in-depth understanding of its mass spectrometric behavior is invaluable for researchers in ensuring the purity of synthetic products, identifying metabolites in drug metabolism studies, and in the broader field of analytical chemistry.
References
- McLafferty, F. W. (1959). Mass Spectrometric Analysis. Molecular Rearrangements. Analytical Chemistry, 31(1), 82–87. [Link]
- Chemistry Steps. (n.d.). McLafferty Rearrangement.
- Wikipedia. (2023). McLafferty rearrangement.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 583750, this compound.
- Chemguide. (n.d.). Mass Spectra - Fragmentation Patterns.
- Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry.
- YouTube. (2018, December 31). mass spectrometry: alpha-cleavage. Erland Stevens.
- YouTube. (2020, December 19). Mass Spectroscopy Fragmentation - Carbonyl Alpha Cleavage. ChemComplete.
- YouTube. (2018, September 20). 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry. Chad's Prep.
- Science.gov. (n.d.). reaction mclafferty rearrangement: Topics by Science.gov.
- YouTube. (2018, December 31). mass spectrometry: alpha-cleavage. Erland Stevens.
- Doc Brown's Chemistry. (n.d.). mass spectrum of propan-1-ol fragmentation pattern of m/z m/e ions for analysis and identification of 1-propanol.
- Chemistry LibreTexts. (2022, July 3). 6.2: Fragmentation.
- Spectroscopy Online. (2019, April 2). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I.
- YouTube. (2020, December 19). Mass Spectroscopy Fragmentation - Carbonyl Alpha Cleavage. ChemComplete.
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An In-depth Technical Guide to the Infrared Spectroscopy Analysis of 1-(4-Ethylphenyl)propan-1-one
This guide provides a comprehensive exploration of the infrared (IR) spectroscopy analysis of 1-(4-Ethylphenyl)propan-1-one. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, practical experimental protocols, and detailed spectral interpretation of this aromatic ketone.
Introduction: The Significance of Vibrational Spectroscopy for Aromatic Ketones
Infrared spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules.[1] When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds, such as stretching and bending.[2] This absorption pattern creates a unique spectral "fingerprint," offering invaluable insights into the molecule's functional groups and overall structure.
For aromatic ketones like this compound, IR spectroscopy is particularly informative. The technique allows for the unambiguous identification of the carbonyl (C=O) group, a key functional group in many biologically active compounds, and provides details about its electronic environment.[3] Furthermore, it confirms the presence of the aromatic ring and its substitution pattern, as well as the aliphatic side chains.
Molecular Structure and Predicted Vibrational Modes
To effectively interpret the IR spectrum of this compound, a foundational understanding of its molecular structure and the expected vibrational frequencies of its constituent functional groups is essential.
Molecular Structure:
This compound consists of a central carbonyl group bonded to a 4-ethylphenyl group on one side and an ethyl group on the other. This structure gives rise to several key vibrational modes that are readily identifiable in an IR spectrum.
Key Functional Groups and Their Expected IR Absorptions:
-
Carbonyl (C=O) Group: The C=O stretching vibration is one of the most intense and characteristic absorptions in the IR spectrum.[3][4] For aromatic ketones, this peak is typically observed in the range of 1685-1666 cm⁻¹.[5][6] The conjugation of the carbonyl group with the phenyl ring leads to a decrease in the stretching frequency compared to saturated aliphatic ketones (which appear around 1715 cm⁻¹) due to electron delocalization.[6][7][8]
-
Aromatic Ring: The presence of the benzene ring is confirmed by several characteristic absorptions:
-
Aromatic C-H Stretching: Weak to medium intensity bands appearing just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[2][9][10]
-
Aromatic C=C Stretching: A series of medium to strong absorptions in the 1600-1450 cm⁻¹ region.[2][9][11] Often, two prominent peaks are observed around 1600 cm⁻¹ and 1500 cm⁻¹.[11]
-
C-H Out-of-Plane Bending: Strong absorptions in the 900-675 cm⁻¹ range, the exact position of which is indicative of the substitution pattern on the aromatic ring.[9][11] For a 1,4-disubstituted (para) ring, a strong band is expected between 810-840 cm⁻¹.[11]
-
-
Aliphatic Chains (Ethyl and Propionyl groups):
Experimental Protocol for IR Analysis
The acquisition of a high-quality IR spectrum is contingent upon meticulous sample preparation and proper instrument operation. The following protocol outlines a robust methodology for the analysis of this compound using Attenuated Total Reflectance (ATR) FTIR spectroscopy, a technique well-suited for both liquid and solid samples with minimal preparation.[15][16]
Instrumentation:
-
Fourier Transform Infrared (FTIR) Spectrometer equipped with a Diamond or Germanium ATR accessory.
Sample Preparation (Neat Sample):
-
Crystal Cleaning: Before introducing the sample, ensure the ATR crystal is impeccably clean. This is achieved by wiping the crystal surface with a soft, lint-free cloth soaked in a volatile solvent such as isopropanol or acetone, followed by a final wipe with a dry cloth.
-
Background Spectrum: A background spectrum of the empty, clean ATR crystal must be collected. This spectrum accounts for any atmospheric (e.g., CO₂, H₂O) and instrumental interferences and is automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount of this compound (a single drop if liquid, or a few milligrams of solid) directly onto the center of the ATR crystal.
-
Pressure Application: If the sample is a solid, use the instrument's pressure clamp to ensure intimate contact between the sample and the crystal surface. For a liquid sample, this step is generally not necessary.
-
Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to achieve a good signal-to-noise ratio. The data is usually collected over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
Spectral Interpretation and Data Analysis
A representative IR spectrum of this compound would exhibit a series of absorption bands corresponding to the vibrational modes of its functional groups. The following table summarizes the expected key absorptions and their assignments.
| Frequency Range (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| 3100 - 3000 | Weak-Medium | Aromatic C-H Stretching |
| 2960 - 2850 | Strong | Aliphatic C-H Stretching (CH₃, CH₂) |
| ~1680 | Strong | Aromatic Ketone C=O Stretching |
| ~1605, ~1510 | Medium-Strong | Aromatic C=C Ring Stretching |
| ~1465, ~1375 | Medium | Aliphatic C-H Bending (CH₃, CH₂) |
| ~1260 | Strong | C-CO-C Stretching |
| ~830 | Strong | Aromatic C-H Out-of-Plane Bending (p-disubstituted) |
Causality Behind Peak Positions:
-
The C=O stretching frequency at approximately 1680 cm⁻¹ is a direct consequence of the conjugation with the phenyl ring. This delocalization of π-electrons weakens the C=O bond, lowering the energy (and thus frequency) required for its stretching vibration.
-
The distinct separation of C-H stretching frequencies into two regions—above 3000 cm⁻¹ for the aromatic protons and below 3000 cm⁻¹ for the aliphatic protons—is a reliable indicator of the presence of both sp² and sp³ hybridized carbon atoms.
-
The strong absorption around 830 cm⁻¹ is highly diagnostic of the 1,4-disubstitution pattern on the benzene ring.
Advanced Data Treatment and Validation
For rigorous scientific work, the acquired IR spectrum should be processed and validated.
Data Processing:
-
Baseline Correction: A baseline correction may be necessary to remove any broad, underlying features from the spectrum, ensuring that peak positions and intensities are accurately determined.
-
Peak Picking: Automated or manual peak picking should be performed to identify the precise wavenumbers of the absorption maxima.
Self-Validating System:
The described protocol is inherently self-validating. The presence of all expected characteristic peaks provides a high degree of confidence in the identity and purity of the sample. For instance, the simultaneous observation of a strong C=O stretch in the aromatic ketone region, aromatic C-H and C=C stretches, and aliphatic C-H stretches confirms the core structure of this compound. The absence of significant unexpected peaks would suggest a high level of sample purity.
Visualization of the Analytical Workflow
The logical flow of the infrared spectroscopy analysis can be visualized as follows:
Caption: Workflow for the FTIR analysis of this compound.
The relationship between the molecular structure of this compound and its key infrared absorption bands can be illustrated with the following diagram:
Caption: Correlation of molecular structure with key IR absorption bands.
Conclusion
Infrared spectroscopy provides a rapid, non-destructive, and highly informative method for the analysis of this compound. By understanding the characteristic vibrational frequencies of the carbonyl, aromatic, and aliphatic moieties within the molecule, researchers can confidently identify the compound, assess its purity, and gain valuable insights into its chemical structure. The methodologies and interpretative framework presented in this guide offer a robust foundation for the application of IR spectroscopy in pharmaceutical research and development.
References
- Vertex AI Search. (n.d.). Ketone infrared spectra.
- Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy.
- Journal of Chemical Education. (n.d.). Sampling Technique for Organic Solids in IR Spectroscopy.
- Vertex AI Search. (n.d.). Infrared Radiation.
- University of Colorado Boulder. (n.d.). Table of IR Absorptions.
- Spectroscopy Online. (2017). The Carbonyl Group, Part I: Introduction.
- ResearchGate. (n.d.). MID-ATR FTIR spectra of 3 types of ketone resins.
- UCLA Chemistry & Biochemistry. (n.d.). IR Spectroscopy Tutorial: Aromatics.
- JoVE. (2024). IR Frequency Region: Alkene and Carbonyl Stretching.
- OpenStax. (n.d.). Spectroscopy of Aromatic Compounds.
- St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY.
- Taylor & Francis Online. (n.d.). Contributions to the Development of an ATR-FTIR-Spectroscopic Sensor for Aldehydes and Ketones in Solutions.
- Berkeley Learning Hub. (2024). Ketone IR Spectroscopy Analysis.
- Chemistry LibreTexts. (2024). IR Spectra of Some Common Functional Groups.
- Chemistry LibreTexts. (2021). Infrared Spectra of Some Common Functional Groups.
- Chemistry LibreTexts. (2020). Infrared Spectra of Some Common Functional Groups.
- SlidePlayer. (n.d.). Carbonyl - compounds - IR - spectroscopy.
- Spectroscopy Online. (2022). The Infrared Spectra of Polymers, VII: Polymers with Carbonyl (C=O) Bonds.
- UCLA Chemistry & Biochemistry. (n.d.). IR Spectroscopy Tutorial: Ketones.
- Chemistry LibreTexts. (2024). Spectroscopy of Aldehydes and Ketones.
- Michigan State University, Department of Chemistry. (n.d.). Infrared Spectrometry.
- National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook.
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An In-depth Technical Guide to 1-(4-Ethylphenyl)propan-1-one
Introduction
1-(4-Ethylphenyl)propan-1-one is a substituted aromatic ketone that serves as a pivotal intermediate in synthetic organic chemistry. Its structural motif, featuring a propiophenone core with a para-ethyl substituent, makes it a valuable building block for the synthesis of more complex molecules, particularly within the pharmaceutical and agrochemical sectors. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis, analytical characterization, and its relevance in modern research, with a focus on its interaction with metabolic enzyme systems. This document is intended for researchers, chemists, and drug development professionals who require a detailed understanding of this compound for laboratory and industrial applications.
Chemical Identity and Nomenclature
The unambiguous identification of a chemical entity is fundamental for scientific discourse and regulatory compliance. This compound is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.
-
IUPAC Name: this compound[1]
Due to its common use in commercial and research settings, it is also known by several synonyms:
-
4'-Ethylpropiophenone
-
p-Ethylpropiophenone
-
4-Ethylpropiophenone
-
Ethyl 4-Ethylphenyl Ketone
-
1-(4-Ethylphenyl)-1-propanone
Key Identifiers:
Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's physical and spectroscopic properties is critical for its synthesis, purification, and characterization.
Physicochemical Data
The macroscopic properties of this compound are summarized in the table below. These properties are essential for designing reaction conditions, purification procedures (like distillation), and for ensuring safe handling and storage.
| Property | Value | Source |
| Molecular Weight | 162.23 g/mol | [2] |
| Physical State | Liquid at room temperature | Fluorochem |
| Boiling Point | 241 °C at 760 mmHg | Benchchem |
| Density | 0.961 g/cm³ | Benchchem |
| Refractive Index | 1.5120 | Benchchem |
Spectroscopic Data
Spectroscopic analysis provides insight into the molecular structure and is the primary method for structural elucidation and purity assessment.
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Data (Solvent: CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.88 | Doublet (d) | 2H | Aromatic H (ortho to C=O) |
| ~7.25 | Doublet (d) | 2H | Aromatic H (meta to C=O) |
| ~2.95 | Quartet (q) | 2H | -CH₂- of propanone |
| ~2.70 | Quartet (q) | 2H | -CH₂- of ethyl group |
| ~1.22 | Triplet (t) | 3H | -CH₃ of ethyl group |
| ~1.15 | Triplet (t) | 3H | -CH₃ of propanone |
Predicted ¹³C NMR Data (Solvent: CDCl₃, 101 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~200.5 | C=O (Ketone) |
| ~150.0 | Aromatic C (para to C=O) |
| ~134.5 | Aromatic C (ipso to C=O) |
| ~128.5 | Aromatic CH (ortho to C=O) |
| ~128.0 | Aromatic CH (meta to C=O) |
| ~31.5 | -CH₂- of propanone |
| ~28.9 | -CH₂- of ethyl group |
| ~15.2 | -CH₃ of ethyl group |
| ~8.5 | -CH₃ of propanone |
2.2.2. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For this compound, Electron Ionization (EI) would likely produce a molecular ion peak (M⁺) at m/z 162. The fragmentation pattern is characteristic of aryl ketones.
-
Molecular Ion (M⁺): m/z = 162
-
Major Fragments:
-
m/z = 133 ([M-C₂H₅]⁺), loss of the ethyl group from the ketone.
-
m/z = 105 ([M-C₂H₅CO]⁺), formation of the ethylphenyl cation.
-
2.2.3. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify functional groups. The spectrum of this compound is dominated by a strong absorption band characteristic of the carbonyl group.
-
~1685 cm⁻¹: Strong, sharp peak corresponding to the C=O stretch of the aryl ketone.
-
~2970-2870 cm⁻¹: C-H stretching of the alkyl groups.
-
~1605, 1575, 1510 cm⁻¹: C=C stretching vibrations within the aromatic ring.
Synthesis and Manufacturing
The most common and industrially scalable method for the synthesis of this compound is the Friedel-Crafts acylation. This classic electrophilic aromatic substitution reaction provides a direct and efficient route to the target molecule.
Friedel-Crafts Acylation: Mechanism and Rationale
The reaction proceeds by treating ethylbenzene with an acylating agent, typically propanoyl chloride or propanoic anhydride, in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Mechanism:
-
Formation of the Acylium Ion: The Lewis acid catalyst activates the propanoyl chloride, leading to the formation of a highly electrophilic acylium ion.
-
Electrophilic Aromatic Substitution: The electron-rich ethylbenzene ring attacks the acylium ion. The ethyl group is an ortho, para-director; however, due to steric hindrance, the para-substituted product is predominantly formed.
-
Rearomatization: A proton is lost from the intermediate sigma complex, restoring the aromaticity of the ring and yielding this compound.
Experimental Protocol: Laboratory-Scale Synthesis
This protocol describes a typical laboratory procedure for the synthesis of this compound.
Materials:
-
Ethylbenzene
-
Propanoyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (HCl), concentrated
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, and a reflux condenser connected to a gas trap (e.g., a bubbler with mineral oil or a scrubber with NaOH solution) to manage the evolving HCl gas.
-
Reagent Charging: Under an inert atmosphere (e.g., nitrogen or argon), charge the flask with anhydrous AlCl₃ (1.1 equivalents) and anhydrous DCM.
-
Cooling: Cool the stirred suspension to 0-5 °C using an ice-water bath.
-
Substrate Addition: Add ethylbenzene (1.0 equivalent) to the dropping funnel with anhydrous DCM. Add this solution dropwise to the AlCl₃ suspension over 15-20 minutes, maintaining the temperature below 5 °C.
-
Acylating Agent Addition: Add propanoyl chloride (1.05 equivalents) to the dropping funnel with anhydrous DCM. Add this solution dropwise to the reaction mixture over 30-45 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up and Quenching: Cool the reaction mixture back to 0 °C and slowly quench by pouring it over a mixture of crushed ice and concentrated HCl.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2x).
-
Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation to yield pure this compound.
Applications in Research and Development
This compound is primarily utilized as a chemical intermediate. Its value lies in the reactivity of the ketone functional group and the potential for further modification of the aromatic ring.
-
Pharmaceutical Synthesis: It serves as a precursor for the synthesis of various pharmaceutical agents. Research has shown its derivatives to be of interest for developing compounds with effects on the central nervous system (CNS).[2]
-
Metabolism Studies: This compound and its analogues are used as probe substrates to study the activity and inhibition of metabolic enzymes, particularly the cytochrome P450 (CYP) superfamily.[2] Understanding how novel drug candidates interact with these enzymes is a critical step in preclinical drug development to predict potential drug-drug interactions.
Metabolic Interactions and Toxicological Profile
Interaction with Cytochrome P450 Enzymes
The cytochrome P450 enzymes are a critical family of enzymes responsible for the metabolism of a vast array of xenobiotics, including approximately 75% of all pharmaceutical drugs. The interaction of new chemical entities with CYP enzymes is a key area of investigation in drug discovery and toxicology. This compound has been noted for its interactions with these enzymes.[2]
An in vitro CYP inhibition assay is a standard method to determine if a compound can inhibit the metabolic activity of specific CYP isoforms. The half-maximal inhibitory concentration (IC₅₀) is a quantitative measure of a compound's potency for inhibiting a particular enzyme.
Experimental Workflow: In Vitro CYP450 Inhibition Assay
The following workflow outlines the key steps in determining the IC₅₀ of this compound against a specific CYP isoform (e.g., CYP3A4).
Caption: Workflow for a Cytochrome P450 Inhibition Assay.
Safety and Hazard Information
Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:
-
GHS Pictogram: GHS07 (Exclamation Mark)
-
Signal Word: Warning
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H317: May cause an allergic skin reaction.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements (selected):
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
It is imperative that this compound is handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Conclusion
This compound is a well-characterized chemical intermediate with significant utility in organic synthesis, particularly in the development of new pharmaceutical compounds. Its synthesis via Friedel-Crafts acylation is robust and scalable. The comprehensive physicochemical and spectroscopic data provided in this guide serve as a critical resource for its identification and quality control. Furthermore, its known interaction with cytochrome P450 enzymes highlights its importance as a tool compound in metabolic studies, which are crucial for modern drug discovery and development. Adherence to appropriate safety protocols is essential when handling this compound due to its potential hazards.
References
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An In-depth Technical Guide to 1-(4-Ethylphenyl)propan-1-one: Structure, Synthesis, and Characterization
Abstract
This technical guide provides a comprehensive overview of 1-(4-Ethylphenyl)propan-1-one, a key propiophenone derivative utilized as a versatile building block in organic synthesis and pharmaceutical research. We will delve into its fundamental molecular structure and physicochemical properties, explore robust synthetic methodologies, and detail the analytical workflows required for its structural elucidation and quality control. This document is intended for researchers, chemists, and drug development professionals who require a deep technical understanding of this compound for its effective application in the laboratory and in the development of novel chemical entities.
Molecular Structure and Physicochemical Properties
This compound, also known by synonyms such as 4'-Ethylpropiophenone, is an organic compound whose structure is central to its reactivity and utility.[1][2] The molecule consists of a central carbonyl group (ketone) bonded to an ethyl group and a 4-ethylphenyl group. This substitution pattern, specifically the para-position of the ethyl group on the phenyl ring, influences the compound's electronic and steric properties, which in turn dictates its behavior in chemical reactions.[3] For instance, the ethyl group has a moderate electron-donating effect that can influence the reactivity of the carbonyl group.[3]
The compound's identity is unequivocally established by its CAS Registry Number, 27465-51-6.[1][2] Its molecular formula is C₁₁H₁₄O, corresponding to a molecular weight of approximately 162.23 g/mol .[1][3][4]
Key Identifiers and Properties
The fundamental physicochemical data for this compound are summarized in the table below for quick reference.
| Property | Value | Source |
| IUPAC Name | This compound | [5] |
| Molecular Formula | C₁₁H₁₄O | [1] |
| Molecular Weight | 162.23 g/mol | [3] |
| CAS Number | 27465-51-6 | [2] |
| Appearance | Liquid | [2] |
| Boiling Point | 241°C at 760 mmHg | [3] |
| Density | 0.961 g/cm³ | [3] |
| InChI Key | VGQRIILEZYZAOE-UHFFFAOYSA-N | [5] |
| SMILES | CCC1=CC=C(C=C1)C(=O)CC | [5] |
Synthesis Methodology: Friedel-Crafts Acylation
The most common and industrially scalable method for synthesizing this compound is the Friedel-Crafts acylation.[3] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring, in this case, ethylbenzene, with an acyl halide (propionyl chloride) in the presence of a Lewis acid catalyst, typically anhydrous aluminum trichloride (AlCl₃).
Causality: The Lewis acid catalyst is crucial as it coordinates with the propionyl chloride, forming a highly electrophilic acylium ion. This powerful electrophile is then attacked by the electron-rich π-system of the ethylbenzene ring. The reaction proceeds with high regioselectivity for the para position due to the steric hindrance at the ortho positions caused by the ethyl group, leading to the desired product as the major isomer.
Experimental Synthesis Protocol
This protocol is adapted from established Friedel-Crafts procedures for similar compounds.[6]
Step 1: Reaction Setup
-
To a three-necked, flame-dried round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a calcium chloride tube or bubbler), add anhydrous aluminum trichloride (1.1 eq.) and a dry, inert solvent such as dichloromethane (DCM).
-
Cool the suspension to 0°C in an ice-water bath with continuous stirring.
Step 2: Addition of Reagents
-
In the dropping funnel, prepare a mixture of ethylbenzene (1.2 eq.) and propionyl chloride (1.0 eq.).
-
Add this mixture dropwise to the stirred AlCl₃ suspension over 60-90 minutes, ensuring the internal temperature is maintained between 0°C and 5°C. The slow addition is critical to control the exothermic reaction and prevent side product formation.
Step 3: Reaction and Quenching
-
After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2-3 hours or until TLC/GC-MS analysis indicates the consumption of the starting material.
-
Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and dilute hydrochloric acid. This step hydrolyzes the aluminum complexes and separates the organic and aqueous layers.
Step 4: Extraction and Purification
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM.
-
Combine the organic extracts and wash sequentially with water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by vacuum distillation to yield pure this compound.
Synthesis Workflow Diagram
Caption: Friedel-Crafts acylation workflow for this compound.
Analytical Characterization and Structural Elucidation
To confirm the identity, purity, and structure of the synthesized this compound, a suite of analytical techniques is employed. Each technique provides a unique piece of structural information, and together they form a self-validating system. Spectral data for this compound is available in public databases like PubChem.[5][7]
Analytical Techniques Protocol
1. Gas Chromatography-Mass Spectrometry (GC-MS):
-
Purpose: To assess purity and confirm the molecular weight.
-
Method: A dilute solution of the sample in a volatile solvent (e.g., ethyl acetate) is injected into a GC equipped with a suitable capillary column (e.g., HP-5). The retention time provides a measure of purity relative to known standards. The eluted compound is then ionized (typically via electron ionization), and the mass spectrometer detects the molecular ion peak (M⁺) and its characteristic fragmentation pattern. For C₁₁H₁₄O, the expected molecular ion peak would be at m/z = 162.10.[8]
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To provide a detailed map of the carbon-hydrogen framework.
-
¹H NMR: The proton NMR spectrum will confirm the presence of all hydrogen atoms and their chemical environments. Expected signals include:
-
A triplet and a quartet in the aromatic region (AA'BB' system) for the para-substituted phenyl ring.
-
A quartet and a triplet for the ethyl group attached to the phenyl ring.
-
A quartet and a triplet for the ethyl group of the propanone moiety.
-
-
¹³C NMR: The carbon NMR spectrum will show the number of unique carbon atoms. For C₁₁H₁₄O, 11 distinct signals are expected, including a characteristic downfield signal for the carbonyl carbon (>190 ppm).
3. Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Purpose: To identify key functional groups.
-
Method: The sample is analyzed neat (as a thin film) or as a solution. The most prominent and diagnostic peak will be a strong absorption band in the region of 1670-1690 cm⁻¹, which is characteristic of an aryl ketone C=O stretch. Other expected bands include C-H stretches from the aromatic and aliphatic portions of the molecule.
Analytical Workflow Diagram
Caption: Standard analytical workflow for structural verification.
Applications in Research and Development
This compound is not merely a laboratory curiosity; it is a valuable intermediate with documented applications.
-
Pharmaceutical Synthesis: It serves as a precursor in the synthesis of more complex molecules with potential biological activity. Research outlined in patent literature indicates its role in creating compounds that exhibit effects on the central nervous system (CNS).[3]
-
Medicinal Chemistry: The compound is of interest to researchers in medicinal chemistry and pharmacology. Its structure has been noted for its interactions with cytochrome P450 enzymes, which are fundamental to drug metabolism, making it a useful tool for studying metabolic pathways and developing new therapeutic agents.[3]
Conclusion
This compound is a well-characterized chemical compound with a defined molecular structure and a straightforward, scalable synthesis route via Friedel-Crafts acylation. Its identity and purity can be rigorously confirmed through a standard suite of analytical techniques, including GC-MS, NMR, and FT-IR spectroscopy. As a versatile chemical building block, it continues to be a compound of significant interest for professionals in synthetic chemistry and drug discovery, particularly in the development of new CNS-active agents.
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Technical Guide: Physicochemical Characterization of 1-(4-Ethylphenyl)propan-1-one
Abstract: This document provides an in-depth guide to the fundamental physicochemical properties of 1-(4-Ethylphenyl)propan-1-one (CAS No. 27465-51-6), specifically its boiling point and density. As a key intermediate in organic synthesis and pharmaceutical research, precise characterization of this propiophenone derivative is critical for process optimization, reaction monitoring, and quality control.[1][2] This guide synthesizes established data with detailed, field-proven protocols for the empirical determination of these properties, offering both a reference for established values and a practical framework for laboratory validation.
Introduction and Significance
This compound, also known as 4'-ethylpropiophenone, is an aromatic ketone that serves as a versatile building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[1][3] Its molecular structure, featuring a substituted phenyl ring and a carbonyl group, makes it a valuable precursor for creating compounds with potential effects on the central nervous system.[1] Accurate knowledge of its physical properties, such as boiling point and density, is not merely academic. These parameters are fundamentally linked to its purity, handling, and behavior in various reaction and purification processes, including distillation and liquid chromatography.
Core Physicochemical Properties
The boiling point and density are critical identifiers for a pure liquid organic compound.[4] These values are intrinsic to the molecule's structure, molecular weight, and the nature of its intermolecular forces. For this compound, a polar molecule, dipole-dipole interactions contribute to a higher boiling point compared to nonpolar analogues of similar molecular weight.
The following table summarizes the reported physical constants for this compound from various chemical data sources. The slight variations observed are typical and can be attributed to differences in measurement conditions and sample purity.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[5] |
| CAS Number | 27465-51-6 | ChemScene[6] |
| Molecular Formula | C₁₁H₁₄O | Benchchem[1] |
| Molecular Weight | 162.23 g/mol | Benchchem[1] |
| Boiling Point | 241°C at 760 mmHg | Benchchem[1] |
| 246 °C | ChemicalBook, Lanhai Industry[2][7] | |
| Density | 0.961 g/cm³ | Benchchem[1] |
| 0.98 g/cm³ | ChemicalBook, Lanhai Industry[2][7] | |
| Appearance | Colorless to pale yellow liquid | CymitQuimica[3] |
Experimental Determination of Boiling Point
The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[8] For purity assessment, a sharp, constant boiling point is indicative of a pure substance, whereas a wide boiling range suggests the presence of impurities.[4][9] The capillary method (Siwoloboff's method) is a reliable micro-scale technique suitable for determining the boiling point of small sample volumes.
Causality and Protocol Validation
The choice of the capillary method is deliberate for research settings where sample quantity may be limited. The self-validating nature of this protocol lies in observing a continuous and rapid stream of bubbles, which confirms that the liquid's vapor pressure has overcome the external pressure. The temperature at which the liquid re-enters the capillary upon cooling provides a precise and reproducible boiling point measurement.
Step-by-Step Protocol
-
Preparation: Seal one end of a glass capillary tube by heating it in the flame of a Bunsen burner until the end is closed.[10]
-
Sample Introduction: Add approximately 2-3 mL of this compound into a small test tube (fusion tube).
-
Assembly: Place the sealed capillary tube into the fusion tube with the open end submerged in the liquid.[10]
-
Apparatus Setup: Attach the fusion tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
-
Heating: Immerse the assembly in a heating bath (e.g., a Thiele tube with high-boiling mineral oil or an aluminum block) to ensure uniform heat distribution.[9]
-
Observation (Heating Phase): Heat the apparatus gently. As the temperature rises, air trapped in the capillary will slowly bubble out.
-
Boiling Point Identification: When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube. Record this temperature (t₁).[8]
-
Confirmation (Cooling Phase): Remove the heat source and allow the apparatus to cool slowly. The stream of bubbles will slow and stop. The exact temperature at which the liquid is drawn back into the capillary tube is the boiling point (t₂).[9]
-
Result: The boiling point is the average of t₁ and t₂. For a pure compound, t₁ and t₂ should be very close.
Experimental Workflow Diagram
Caption: Workflow for Boiling Point Determination via Capillary Method.
Experimental Determination of Density
Density (ρ) is the mass of a substance per unit volume (ρ = m/V).[11] It is a fundamental physical property that is sensitive to temperature; therefore, temperature must be controlled and recorded during measurement. For high-purity liquids like those used in drug development, density serves as a quick and effective check for identity and purity.
Causality and Protocol Validation
The use of a volumetric flask or pycnometer is standard for accurately determining the density of liquids. The protocol's validity hinges on precise mass and volume measurements. By first calibrating the flask with a liquid of known density (e.g., deionized water), systematic errors in the volume measurement can be minimized. The procedure is repeated to ensure reproducibility, a cornerstone of trustworthy data.
Step-by-Step Protocol
-
Preparation: Thoroughly clean and dry a 10 mL volumetric flask and its stopper.
-
Mass of Empty Flask: Accurately weigh the empty flask with its stopper on an analytical balance. Record this mass as (m₁).[12]
-
Calibration with Water: Fill the flask to the 10.00 mL calibration mark with deionized water. Use a dropper to adjust the meniscus precisely.
-
Mass of Flask with Water: Weigh the flask, stopper, and water. Record this mass as (m₂).
-
Mass of Water: Calculate the mass of the water (m_water = m₂ - m₁).
-
Volume of Flask: Using the known density of water at the recorded laboratory temperature (e.g., ρ_water ≈ 0.9982 g/mL at 20°C), calculate the precise volume of the flask (V = m_water / ρ_water).
-
Mass of Flask with Sample: Empty and thoroughly dry the flask. Fill it to the calibration mark with this compound. Weigh the filled flask and record the mass as (m₃).
-
Mass of Sample: Calculate the mass of the sample (m_sample = m₃ - m₁).
-
Density Calculation: Calculate the density of the sample using the calibrated volume of the flask (ρ_sample = m_sample / V).[13]
-
Repeat: Perform the measurement in triplicate to ensure precision and report the average value.
Experimental Workflow Diagram
Caption: Workflow for Density Determination using a Volumetric Flask.
Conclusion
The boiling point and density of this compound are cornerstone parameters for its application in scientific research. The established values of approximately 241-246 °C for boiling point and 0.96-0.98 g/cm³ for density provide a reliable baseline for researchers. However, empirical validation using standardized, robust protocols as detailed in this guide is essential for ensuring material purity and achieving reproducible outcomes in synthesis and development workflows. Adherence to these methodologies upholds the principles of scientific integrity and provides the trustworthiness required in professional drug development.
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An In-depth Technical Guide to the Solubility of 1-(4-Ethylphenyl)propan-1-one in Organic Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 1-(4-Ethylphenyl)propan-1-one, a key intermediate in pharmaceutical and organic synthesis. In the absence of extensive empirical solubility data in publicly available literature, this document synthesizes information from structurally similar compounds, theoretical solubility prediction models, and established experimental methodologies to offer a robust framework for researchers, scientists, and drug development professionals. The guide details the molecular characteristics of this compound that govern its solubility, provides qualitative and estimated solubility in a range of common organic solvents, and presents detailed, field-proven protocols for the empirical determination of its solubility.
Introduction: The Significance of Solubility in the Application of this compound
This compound, also known as 4'-ethylpropiophenone, is an aromatic ketone with the molecular formula C₁₁H₁₄O.[1] Its structure, featuring a phenyl ring substituted with an ethyl group and a propanone side chain, makes it a versatile building block in organic synthesis. The solubility of this compound is a critical parameter that influences its application in various chemical processes, including reaction kinetics, purification, and formulation. In the context of drug development, understanding and quantifying the solubility of intermediates like this compound is paramount for process optimization, ensuring reaction efficiency, and facilitating product isolation and purification. Poor solubility can lead to challenges in achieving desired reaction concentrations, resulting in lower yields and the need for larger solvent volumes, which carries both economic and environmental implications.
This guide aims to provide a detailed understanding of the factors influencing the solubility of this compound and to equip researchers with the necessary knowledge to predict its behavior in various organic solvents and to accurately measure its solubility experimentally.
Molecular Structure and its Influence on Solubility
The solubility of a compound is fundamentally governed by its molecular structure and the intermolecular forces it can form with a solvent. The principle of "like dissolves like" is a cornerstone of solubility prediction.[2] this compound is a molecule of intermediate polarity. Its key structural features and their impact on solubility are:
-
Aromatic Ring and Ethyl Group: The ethylphenyl group is nonpolar and contributes to the molecule's lipophilicity. This part of the structure favors solubility in nonpolar or weakly polar organic solvents through van der Waals interactions.
-
Carbonyl Group (C=O): The ketone functional group introduces polarity to the molecule due to the electronegativity difference between the carbon and oxygen atoms. This polar center allows for dipole-dipole interactions and makes the compound a hydrogen bond acceptor.
Based on these features, it can be inferred that this compound will exhibit good solubility in a range of organic solvents. Its solubility in highly polar, protic solvents like water is expected to be low, while it should be miscible with many common organic solvents.[3]
Theoretical Framework for Solubility Prediction: Hansen Solubility Parameters
A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSP).[2][4] HSP theory posits that the total cohesive energy of a substance can be divided into three components: dispersion forces (δd), polar forces (δp), and hydrogen bonding forces (δh).[2][4] These three parameters can be visualized as coordinates in a three-dimensional "Hansen space." The principle remains that substances with similar HSP values (i.e., are close to each other in Hansen space) are likely to be miscible.[4]
Estimated Solubility of this compound in Common Organic Solvents
In the absence of direct experimental data, the solubility of this compound can be estimated by examining the known solubility of structurally similar compounds, such as propiophenone and 4'-ethylacetophenone. Propiophenone is described as being insoluble in water but miscible with organic solvents.[3][5] Similarly, 4'-ethylacetophenone is sparingly soluble in water but dissolves well in common organic solvents.[6][7]
Based on these analogues and the molecular structure of this compound, the following table provides an estimated qualitative solubility profile at ambient temperature. It is crucial to note that these are estimations and should be confirmed by experimental determination for any critical application.
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Hexane | Nonpolar | Soluble | The nonpolar ethylphenyl group will interact favorably with the nonpolar solvent. |
| Toluene | Nonpolar (Aromatic) | Very Soluble | The aromatic nature of both solute and solvent will lead to strong π-π stacking interactions. |
| Diethyl Ether | Weakly Polar | Very Soluble | The ether provides a good balance of nonpolar and polar characteristics. |
| Acetone | Polar Aprotic | Very Soluble | The polar carbonyl group of acetone will interact well with the ketone group of the solute. |
| Ethyl Acetate | Polar Aprotic | Very Soluble | Similar to acetone, it offers favorable dipole-dipole interactions. |
| Ethanol | Polar Protic | Soluble | The ethyl group of ethanol has some nonpolar character, and it can act as a hydrogen bond donor to the carbonyl oxygen of the solute. |
| Methanol | Polar Protic | Moderately Soluble | Higher polarity and stronger hydrogen bonding network compared to ethanol may slightly reduce solubility. |
| Acetonitrile | Polar Aprotic | Soluble | Its strong dipole will interact with the polar ketone group. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very Soluble | DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of compounds. |
| Water | Polar Protic | Sparingly Soluble | The large nonpolar ethylphenyl group will dominate over the single polar ketone group, limiting aqueous solubility. |
Experimental Determination of Solubility
For precise and reliable solubility data, experimental determination is essential. The shake-flask method is a widely recognized and robust technique for determining the thermodynamic solubility of a compound.[8][9] This method involves equilibrating an excess of the solute with the solvent until a saturated solution is formed, followed by the quantification of the dissolved solute.
Experimental Workflow: Shake-Flask Method Coupled with UV-Vis Spectroscopy
The following diagram illustrates the general workflow for determining the solubility of this compound using the shake-flask method with quantification by UV-Vis spectroscopy.
Caption: Workflow for determining equilibrium solubility.
Detailed Protocol for Solubility Determination
Objective: To determine the solubility of this compound in a given organic solvent at a specified temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Scintillation vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
UV-Vis spectrophotometer and quartz cuvettes
Procedure:
-
Preparation of Standard Solutions for Calibration Curve: a. Prepare a stock solution of this compound of a known concentration in the chosen solvent. b. Perform a series of dilutions to create a set of standard solutions with concentrations that are expected to bracket the solubility limit. c. Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax). d. Plot a calibration curve of absorbance versus concentration.
-
Sample Preparation and Equilibration: a. Add an excess amount of this compound to a vial containing a known volume of the solvent. The excess solid should be clearly visible. b. Seal the vials tightly to prevent solvent evaporation. c. Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: a. After equilibration, allow the vials to stand undisturbed to let the excess solid settle. b. Centrifuge the vials to further aid the separation of the solid and liquid phases. c. Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any remaining undissolved particles.
-
Quantification: a. Dilute the filtered saturated solution with the same solvent to bring the absorbance within the linear range of the calibration curve. b. Measure the absorbance of the diluted solution at λmax. c. Use the calibration curve to determine the concentration of the diluted solution. d. Calculate the concentration of the original saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in the solvent at the specified temperature.
Factors Influencing Solubility
Several factors can influence the solubility of this compound:
-
Temperature: Generally, the solubility of a solid in a liquid solvent increases with temperature. However, this relationship should be determined experimentally for each solvent system.
-
Solvent Polarity: As discussed, the "like dissolves like" principle is a key determinant. A systematic study across a range of solvents with varying polarities can provide a comprehensive solubility profile.
-
Purity of the Compound and Solvent: Impurities can affect the measured solubility. It is crucial to use high-purity materials for accurate determinations.
Conclusion
While specific, quantitative solubility data for this compound is not extensively documented, a strong understanding of its solubility behavior can be derived from its molecular structure, theoretical models, and comparison with analogous compounds. This guide provides a foundational understanding and practical protocols for researchers working with this compound. For critical applications, the experimental determination of solubility using established methods like the shake-flask technique is strongly recommended to obtain precise and reliable data. The insights and methodologies presented herein are intended to empower researchers, scientists, and drug development professionals to effectively utilize this compound in their work.
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An In-depth Technical Guide on the Crystal Structure of 1-(4-Ethylphenyl)propan-1-one Derivatives
Introduction
Significance of 1-(4-Ethylphenyl)propan-1-one Derivatives
This compound, also known as 4'-ethylpropiophenone, and its derivatives are key intermediates in the synthesis of various biologically active molecules.[1][2][3][4] These propiophenone derivatives are foundational scaffolds in medicinal chemistry, leading to compounds with potential therapeutic applications. Their structural framework is often explored in the development of novel pharmaceutical agents.
The Critical Role of Crystal Structure Analysis in Drug Development
The three-dimensional arrangement of atoms and molecules in a solid-state active pharmaceutical ingredient (API) is its crystal structure. This structure dictates many of the bulk properties of the material, including its stability, solubility, and bioavailability.[5][6] Therefore, a thorough understanding of the crystal structure is paramount in drug development. X-ray crystallography stands as the definitive method for elucidating these intricate three-dimensional structures at an atomic level.[7][8]
The ability of a single compound to crystallize in multiple forms, a phenomenon known as polymorphism, presents both challenges and opportunities in pharmaceutical development.[6][9][10] Different polymorphs of the same API can exhibit distinct physicochemical properties, which can significantly impact the drug's efficacy and safety.[5][11][12] Consequently, comprehensive crystallographic analysis is a critical component of modern drug discovery and development, ensuring the selection of the optimal solid form for a given therapeutic application.[7][13][14]
Objectives and Scope of this Guide
This guide provides a comprehensive technical overview of the methodologies involved in determining and analyzing the crystal structure of this compound derivatives. It is intended for researchers, scientists, and drug development professionals. The content will cover:
-
Synthetic routes to this class of compounds.
-
Strategies for obtaining high-quality single crystals suitable for X-ray diffraction.
-
The workflow of single-crystal X-ray diffraction analysis.
-
Interpretation of crystallographic data.
-
The interplay between experimental data and computational modeling.
Synthesis and Crystallization Strategies
Synthetic Pathways to this compound Derivatives
A common and reliable method for the synthesis of propiophenone derivatives is the Friedel-Crafts acylation.[15] This reaction involves the acylation of an aromatic ring with an acyl halide or anhydride using a strong Lewis acid catalyst. For this compound, this would typically involve the reaction of ethylbenzene with propionyl chloride or propionic anhydride in the presence of a catalyst like aluminum chloride.
Diagram of the Friedel-Crafts Acylation Workflow:
Caption: Workflow for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound
-
Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous aluminum chloride (1.1 eq) and anhydrous dichloromethane.
-
Cooling: The flask is cooled to 0 °C in an ice bath.
-
Addition of Reactants: A solution of ethylbenzene (1.0 eq) and propionyl chloride (1.05 eq) in anhydrous dichloromethane is added dropwise via the dropping funnel over 30 minutes.[15]
-
Reaction: The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature, stirring for an additional 2-4 hours.
-
Quenching: The reaction is carefully quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.[15]
-
Extraction: The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
The Art and Science of Crystal Growth
Obtaining high-quality single crystals is often the most challenging step in a crystal structure determination. The process is a blend of systematic screening and chemical intuition.
2.2.1 Choosing the Right Solvent System
The ideal solvent for crystallization should exhibit moderate solubility for the compound of interest, with solubility increasing with temperature. A systematic approach involves screening a range of solvents with varying polarities.
2.2.2 Common Crystallization Techniques
| Technique | Description | Best For |
| Slow Evaporation | A saturated solution of the compound is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over days or weeks. | Thermally stable compounds that are soluble in volatile solvents. |
| Solvent Diffusion | A solution of the compound is placed in a vial, and a less-soluble "anti-solvent" is carefully layered on top. Diffusion of the anti-solvent into the solution reduces the compound's solubility, inducing crystallization at the interface. | Compounds that are highly soluble in one solvent but poorly soluble in another miscible solvent. |
| Cooling Crystallization | A saturated solution of the compound at an elevated temperature is slowly cooled. As the temperature decreases, the solubility of the compound drops, leading to crystallization. | Compounds with a significant temperature-dependent solubility profile. |
Diagram of Crystallization Techniques:
Caption: Common laboratory techniques for crystal growth.
X-ray Crystallography: From Crystal to Structure
Single-crystal X-ray diffraction is a non-destructive analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystal.[16]
Fundamental Principles
When a beam of X-rays strikes a crystal, the electrons of the atoms scatter the X-rays. Due to the periodic arrangement of atoms in the crystal lattice, the scattered X-rays interfere with each other constructively and destructively, creating a unique diffraction pattern. The angles and intensities of the diffracted beams can be used to reconstruct a three-dimensional map of the electron density within the crystal, from which the atomic positions can be determined.[16]
Experimental Workflow for Data Collection
Diagram of X-ray Diffraction Workflow:
Caption: The experimental workflow for single-crystal X-ray diffraction.
Structure Solution and Refinement
The "phase problem" is a central challenge in X-ray crystallography. While the intensities of the diffracted beams are measured, their phases are lost. Direct methods or Patterson methods are computational techniques used to solve this phase problem and generate an initial electron density map. This initial model is then refined by adjusting atomic positions, and thermal parameters to improve the agreement between the observed and calculated diffraction patterns.
Analysis and Interpretation of the Crystal Structure
Key Crystallographic Parameters
| Parameter | Description | Significance |
| Crystal System | The classification of the crystal based on its symmetry (e.g., monoclinic, orthorhombic). | Provides fundamental information about the packing symmetry. |
| Space Group | A more detailed description of the crystal's symmetry, including translational symmetry elements. | Defines the arrangement of molecules in the unit cell. |
| Unit Cell Dimensions | The lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell. | Defines the basic repeating unit of the crystal lattice. |
| Z | The number of molecules in the unit cell. | Relates the unit cell volume to the molecular volume. |
| R-factor (R1) | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | Lower values indicate a better fit of the model to the data. |
Unveiling Intermolecular Interactions
The way molecules pack in a crystal is governed by a network of non-covalent interactions, such as hydrogen bonds, halogen bonds, π-π stacking, and van der Waals forces. Analyzing these interactions is crucial for understanding the stability and properties of the crystalline material.
Polymorphism: The Challenge of Multiple Crystal Forms
As previously mentioned, polymorphism is the ability of a substance to exist in two or more crystalline forms that have different arrangements and/or conformations of the molecules in the crystal lattice.[5][6][9][10] The discovery and characterization of polymorphs are critical in the pharmaceutical industry, as different forms can have different solubilities, stabilities, and manufacturing properties.[11][12] A thorough polymorph screen is an essential part of drug development to identify the most stable and suitable form for a drug product.[5][10]
Computational Modeling and its Synergy with Experimental Data
Computational chemistry offers powerful tools that complement experimental crystallographic data.[17]
Density Functional Theory (DFT)
DFT calculations can be used to optimize the geometry of a molecule in the gas phase, providing an idealized structure free from packing forces. Comparing this with the experimentally determined crystal structure can reveal the extent to which intermolecular interactions influence the molecular conformation.
Crystal Structure Prediction (CSP)
CSP methods aim to predict the crystal structures of a molecule from its chemical diagram alone.[18][19][20] These methods generate a large number of plausible crystal packing arrangements and rank them by their predicted lattice energies.[18][21] CSP can be invaluable for identifying potential polymorphs that may not have been discovered experimentally, thus assessing the risk of a more stable form appearing later in development.[13][21]
Conclusion and Future Perspectives
The determination and analysis of the crystal structure of this compound derivatives are fundamental to understanding their solid-state properties and for their potential development as pharmaceutical agents. The integration of advanced synthetic methods, meticulous crystallization techniques, high-resolution X-ray diffraction, and powerful computational tools provides a robust framework for comprehensive solid-state characterization. As our understanding of intermolecular interactions and crystallization processes deepens, the ability to design and control the solid forms of these and other important molecules will continue to advance the fields of materials science and drug development.
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A Comprehensive Technical Guide to the Quantum Chemical Analysis of 1-(4-Ethylphenyl)propan-1-one
Abstract
This whitepaper provides a comprehensive, in-depth technical guide for performing quantum chemical calculations on 1-(4-ethylphenyl)propan-1-one, an aromatic ketone of interest in organic synthesis and pharmaceutical research.[1] This document is structured to serve researchers, scientists, and drug development professionals by not only detailing the procedural steps but also explaining the fundamental reasoning behind methodological choices. We will explore the molecular structure, vibrational frequencies, electronic properties, and reactivity of the title compound through high-level computational analysis. The protocols herein are designed to be self-validating, ensuring scientific integrity and reproducibility. All methodologies and claims are grounded in authoritative scientific principles and supported by comprehensive references.
Introduction
Overview of this compound
This compound, also known as 4-ethylpropiophenone, is an aromatic ketone with the chemical formula C₁₁H₁₄O.[1] Its structure consists of a propanone group attached to a phenyl ring, which is substituted with an ethyl group at the para position.[1] This compound serves as a valuable building block in organic synthesis and is a precursor in the development of more complex molecules, including some with potential effects on the central nervous system.[1] Understanding its molecular properties at a quantum level is crucial for predicting its behavior in chemical reactions and its potential interactions in biological systems.
The Role of Computational Chemistry
In recent years, quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for chemists.[2][3] These computational methods allow for the prediction of molecular properties such as geometries, vibrational frequencies, and electronic characteristics with a high degree of accuracy.[4][5] For a molecule like this compound, these calculations can provide insights into its stability, reactivity, and spectroscopic signatures, complementing and guiding experimental work.[6][7] This guide will focus on a standard and robust computational workflow to characterize the molecule thoroughly.
Objectives of this Guide
This guide aims to:
-
Provide a clear, step-by-step protocol for performing quantum chemical calculations on this compound.
-
Explain the theoretical basis for the chosen computational methods and basis sets.
-
Detail the analysis of key computed properties, including optimized geometry, vibrational frequencies, frontier molecular orbitals (FMOs), and the molecular electrostatic potential (MEP).
-
Present the results in a clear and accessible format, including tables and visualizations.
-
Offer a foundation for researchers to apply these methods to other similar organic molecules.
Theoretical Framework & Computational Methodology
The foundation of these calculations lies in solving the Schrödinger equation for the molecule. However, for a multi-electron system, exact solutions are not feasible. Therefore, we rely on approximations.
Density Functional Theory (DFT)
Density Functional Theory (DFT) is a class of methods in computational quantum chemistry that models the electronic structure of atoms and molecules.[3] DFT has become a popular and versatile method due to its favorable balance of accuracy and computational cost, making it ideal for studying organic molecules of this size.[3][8]
For this study, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional is selected. B3LYP is a hybrid functional that has a proven track record of providing excellent results for the geometries and energies of a wide range of organic molecules.[9][10]
Basis Sets
A basis set is a set of mathematical functions used to represent the electronic wave function in the calculation. The choice of basis set is critical for obtaining accurate results.
We will employ the 6-311++G(d,p) Pople-style basis set. This choice is justified as follows:
-
6-311 : This indicates a triple-zeta valence basis set, providing a more flexible and accurate description of the valence electrons involved in bonding compared to smaller basis sets.
-
++G : The double plus signs indicate the addition of diffuse functions on both hydrogen and heavy atoms. These functions are crucial for describing the behavior of electrons that are far from the nucleus, which is important for accurately modeling non-covalent interactions and anions.
-
(d,p) : These are polarization functions added to heavy atoms (d-type) and hydrogen atoms (p-type). They allow for the description of non-spherical electron density distribution, which is essential for accurately modeling chemical bonds.
This combination of the B3LYP functional and the 6-311++G(d,p) basis set is a well-established and reliable level of theory for calculations on aromatic ketones.[9][11]
Software
All calculations will be performed using the Gaussian 16 software package, a widely used and versatile program for electronic structure calculations.[12][13]
Step-by-Step Computational Workflow
The following workflow outlines the necessary steps to analyze this compound computationally.
Caption: Computational workflow for the quantum chemical analysis of this compound.
Molecule Building and Input File Preparation
-
Build the Molecule : Construct the 3D structure of this compound using a molecular modeling program like GaussView.
-
Create Input File : Set up a Gaussian input file. The route section should specify the level of theory and the desired calculations. For a comprehensive analysis in a single run, the following keywords are recommended: #p B3LYP/6-311++G(d,p) opt freq.
Geometry Optimization and Verification
-
Run the Calculation : Submit the input file to Gaussian.
-
Verify the Optimized Structure : After the calculation is complete, open the output file. The key to verifying a successful optimization is the result of the frequency calculation. A true energy minimum will have zero imaginary frequencies .[16] If any negative frequencies are present, the structure is a transition state or a saddle point on the potential energy surface, and further optimization is needed.[16]
Vibrational Frequency Analysis
The output of the frequency calculation provides a list of vibrational modes and their corresponding frequencies in cm⁻¹.[14] This data can be used to:
-
Predict the infrared (IR) spectrum of the molecule.
-
Characterize the nature of the chemical bonds (e.g., identifying the C=O stretching frequency).
-
Calculate thermodynamic properties like zero-point vibrational energy (ZPVE).[14]
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals.[17] Their properties are crucial for understanding chemical reactivity.[18]
-
HOMO : Represents the ability of a molecule to donate electrons. Regions of high HOMO density are likely sites for electrophilic attack.
-
LUMO : Represents the ability of a molecule to accept electrons. Regions of high LUMO density are likely sites for nucleophilic attack.
-
HOMO-LUMO Energy Gap (ΔE) : The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical stability. A larger gap implies higher stability and lower reactivity.[6]
Molecular Electrostatic Potential (MEP) Mapping
The MEP map is a visualization of the electrostatic potential on the electron density surface of the molecule.[19][20] It is an excellent tool for predicting reactive sites.[19][21]
-
Red Regions : Indicate areas of negative electrostatic potential, which are electron-rich and susceptible to electrophilic attack.
-
Blue Regions : Indicate areas of positive electrostatic potential, which are electron-deficient and susceptible to nucleophilic attack.
-
Green Regions : Represent areas with neutral potential.
Expected Results and Discussion
While the exact numerical values require performing the calculation, we can predict the qualitative results based on the known chemical nature of this compound.
Optimized Molecular Structure
The geometry optimization will yield the most stable conformation of the molecule. Key structural parameters to analyze include:
| Parameter | Description | Expected Value Range |
| Bond Lengths | ||
| C=O | Carbonyl double bond | ~1.22 Å |
| C-C (aromatic) | Bonds within the phenyl ring | ~1.40 Å |
| C-C (alkyl) | Single bonds in ethyl/propyl groups | ~1.53 Å |
| Bond Angles | ||
| C-C-O (carbonyl) | Angle around the carbonyl carbon | ~120° |
| C-C-C (aromatic) | Internal angles of the phenyl ring | ~120° |
| Dihedral Angles | ||
| Phenyl-Carbonyl | Torsion angle defining the orientation of the propanone group relative to the phenyl ring. |
Vibrational Spectrum Analysis
The calculated vibrational frequencies can be compared to typical experimental values for functional groups to validate the accuracy of the calculation.
| Vibrational Mode | Description | Expected Frequency (cm⁻¹) |
| C-H stretch (aromatic) | Stretching of C-H bonds on the phenyl ring | 3000 - 3100 |
| C-H stretch (aliphatic) | Stretching of C-H bonds on the ethyl and propyl groups | 2850 - 3000 |
| C=O stretch | Stretching of the carbonyl double bond | 1680 - 1720 |
| C=C stretch (aromatic) | In-plane stretching of the phenyl ring | 1450 - 1600 |
Frontier Molecular Orbitals and Reactivity
| Orbital | Description | Expected Location of High Density |
| HOMO | Electron-donating orbital | Primarily on the electron-rich phenyl ring and the oxygen atom of the carbonyl group. |
| LUMO | Electron-accepting orbital | Primarily on the carbonyl carbon and the phenyl ring. |
| Energy Gap (ΔE) | Indicator of stability |
A smaller HOMO-LUMO gap would suggest that the molecule is more polarizable and reactive.
Caption: Relationship between Frontier Molecular Orbitals and chemical reactivity.
Molecular Electrostatic Potential (MEP) Surface
The MEP map is expected to show:
-
A strong region of negative potential (red) around the carbonyl oxygen atom, confirming it as the primary site for electrophilic attack.[21][22]
-
Regions of positive potential (blue) around the hydrogen atoms.
-
A relatively neutral (green) region across the carbon framework of the phenyl and alkyl groups.
Conclusion
This guide has outlined a robust and scientifically sound workflow for the quantum chemical analysis of this compound using Density Functional Theory. By following these protocols, researchers can obtain reliable predictions of the molecule's structural, vibrational, and electronic properties. This information is invaluable for understanding its chemical reactivity, interpreting experimental data, and guiding the design of new molecules with desired properties in the fields of materials science and drug development. The integration of computational chemistry, as detailed in this whitepaper, accelerates the research and development cycle, ultimately leading to more efficient and innovative scientific discovery.[23][24]
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Navigating the Thermochemical Landscape of 1-(4-Ethylphenyl)propan-1-one: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive framework for understanding and determining the thermochemical properties of 1-(4-Ethylphenyl)propan-1-one, a key propiophenone derivative with significant applications in organic synthesis and pharmaceutical research.[1] In the absence of extensive literature data for this specific compound, this document serves as a methodological whitepaper, equipping researchers, scientists, and drug development professionals with the requisite knowledge to experimentally determine or computationally estimate its vital thermochemical parameters. A thorough understanding of properties such as enthalpy of formation, heat capacity, and enthalpies of phase transitions is critical for process safety, reaction optimization, and predicting the stability and bioavailability of active pharmaceutical ingredients (APIs). This guide delves into the established experimental techniques of combustion calorimetry and differential scanning calorimetry, alongside powerful computational chemistry approaches, providing both theoretical grounding and practical, step-by-step protocols.
Introduction: The Significance of Thermochemical Data in Pharmaceutical Development
This compound (CAS No: 27465-51-6), also known as 4'-ethylpropiophenone, is a valuable building block in the synthesis of more complex molecules, including those with potential central nervous system (CNS) effects.[1] Its molecular structure, featuring a substituted aromatic ring and a ketone functional group, makes it a pertinent subject for thermochemical analysis. The energetic properties of such molecules are fundamental to various stages of drug development:
-
Process Safety and Hazard Analysis: Knowledge of the enthalpy of formation and combustion is crucial for assessing the thermal stability of the compound and identifying potential runaway reaction hazards during synthesis and scale-up.
-
Reaction Optimization: Understanding the thermodynamics of synthetic routes involving this compound allows for the optimization of reaction conditions to maximize yield and minimize energy consumption.
-
Polymorph and Salt Screening: The enthalpy of fusion, determined through techniques like Differential Scanning Calorimetry (DSC), is a key parameter in identifying and characterizing different solid-state forms (polymorphs) of a drug substance, which can have profound effects on its solubility, stability, and bioavailability.
-
Computational Modeling: Accurate experimental thermochemical data serves as a critical benchmark for the validation and refinement of computational models used in drug design and discovery.
Given the current scarcity of published thermochemical data for this compound, this guide provides a roadmap for its determination.
Foundational Physicochemical Properties
A baseline understanding of the fundamental physicochemical properties of this compound is essential before embarking on detailed thermochemical investigations.
| Property | Value | Source |
| IUPAC Name | This compound | [2] |
| Synonyms | 4'-Ethylpropiophenone, p-Ethylpropiophenone | [3][4] |
| CAS Number | 27465-51-6 | [4] |
| Molecular Formula | C₁₁H₁₄O | [1][4] |
| Molecular Weight | 162.23 g/mol | [1][4] |
| Boiling Point | 241 °C at 760 mmHg | [1] |
| Density | 0.961 g/cm³ | [1] |
Experimental Determination of Thermochemical Properties
The cornerstone of accurate thermochemical data lies in meticulous experimental measurement. A prerequisite for any of the following techniques is the synthesis and purification of a high-purity sample of this compound.
Synthesis and Purification Protocol: Friedel-Crafts Acylation
The most common synthetic route to this compound is the Friedel-Crafts acylation of ethylbenzene with propionyl chloride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃).
Reaction:
Caption: Workflow for determining the enthalpy of formation via combustion calorimetry.
Detailed Protocol:
-
Calorimeter Calibration: The heat capacity of the calorimeter (Ccal) is determined by combusting a certified standard, typically benzoic acid, for which the energy of combustion is precisely known. [5]2. Sample Preparation: A precisely weighed sample of high-purity this compound (typically 0.5-1.5 g) is placed in a crucible within the bomb calorimeter. For volatile liquids, encapsulation in a gelatin capsule or use of a cotton fuse may be necessary.
-
Assembly and Combustion: The bomb is sealed, purged of air, and pressurized with high-purity oxygen (typically to 30 atm). The bomb is then placed in a known mass of water in the calorimeter. The sample is ignited electrically, and the temperature change of the water is monitored with high precision.
-
Data Analysis: The heat released by the combustion (qcomb) is calculated from the temperature rise (ΔT) and the heat capacity of the calorimeter. The standard enthalpy of combustion is then calculated per mole of the substance.
-
Calculation of Enthalpy of Formation: The standard enthalpy of formation (ΔfH°) is calculated using the following equation, which applies Hess's Law to the combustion reaction:
C₁₁H₁₄O(l) + 14.5 O₂(g) → 11 CO₂(g) + 7 H₂O(l)
ΔcH° = [11 * ΔfH°(CO₂, g) + 7 * ΔfH°(H₂O, l)] - [ΔfH°(C₁₁H₁₄O, l) + 14.5 * ΔfH°(O₂, g)]
The standard enthalpies of formation of CO₂(g) and H₂O(l) are well-established, and that of O₂(g) is zero by definition.
Illustrative Data for Analogous Compound: 1-(4-ethylphenyl)ethanone
| Compound | Formula | ΔfH° (gas) (kJ/mol) | ΔfH° (liquid) (kJ/mol) |
| 1-(4-ethylphenyl)ethanone | C₁₀H₁₂O | -133.5 | -181.7 |
Source: NIST Chemistry WebBook. It is important to note that these are estimated values.
Differential Scanning Calorimetry (DSC): Probing Phase Transitions and Heat Capacity
DSC is a powerful technique for measuring the heat flow associated with thermal transitions in a material as a function of temperature. For this compound, DSC can be used to determine the enthalpy of fusion (ΔfusH) and the heat capacity (Cp).
Workflow for DSC Analysis:
Caption: Workflow for determining enthalpy of fusion and heat capacity using DSC.
Detailed Protocol:
-
Sample Preparation: A small, accurately weighed sample (typically 5-15 mg) of this compound is hermetically sealed in an aluminum pan. [1]An empty, sealed pan is used as a reference.
-
DSC Measurement: The sample and reference pans are placed in the DSC cell. A temperature program is initiated, typically involving a controlled heating and cooling cycle under an inert atmosphere (e.g., nitrogen) to erase the sample's thermal history. [1]Data is collected during a final heating scan at a constant rate (e.g., 10 °C/min).
-
Data Analysis:
-
Enthalpy of Fusion (ΔfusH): The DSC thermogram will show an endothermic peak corresponding to the melting of the sample. The area under this peak is directly proportional to the enthalpy of fusion. [1] * Heat Capacity (Cp): The heat capacity of the liquid phase can be determined from the shift in the baseline of the DSC thermogram after the melting transition.
-
Expected Data for Aromatic Ketones:
The heat capacities of liquid aromatic ketones at 298 K have been measured, and these values can provide an expected range for this compound. [6][7]
Vapor Pressure and Enthalpy of Vaporization
The enthalpy of vaporization (ΔvapH) is the energy required to transform a given quantity of a substance from a liquid into a gas at a given pressure. It can be determined by measuring the vapor pressure of the substance at different temperatures and applying the Clausius-Clapeyron equation. The transpiration method is a common technique for this measurement.
Transpiration Method Protocol:
-
Apparatus Setup: A stream of an inert carrier gas (e.g., nitrogen) is passed at a known flow rate through a saturator containing the liquid sample of this compound, which is maintained at a constant temperature.
-
Saturation: The carrier gas becomes saturated with the vapor of the compound.
-
Condensation and Quantification: The vapor is then condensed in a cold trap, and the amount of condensed liquid is determined gravimetrically or by a suitable analytical technique.
-
Vapor Pressure Calculation: The partial pressure of the substance (which is its vapor pressure at that temperature) is calculated from the amount of condensed vapor and the total volume of the carrier gas passed through the saturator.
-
Enthalpy of Vaporization Calculation: By measuring the vapor pressure at several different temperatures, the enthalpy of vaporization can be determined from the slope of a plot of ln(P) versus 1/T, according to the Clausius-Clapeyron equation.
Illustrative Data for Analogous Compound: 1-(4-ethylphenyl)ethanone
The NIST Chemistry WebBook provides enthalpy of vaporization data for 1-(4-ethylphenyl)ethanone.
| Compound | Formula | ΔvapH (kJ/mol) | Temperature (K) |
| 1-(4-ethylphenyl)ethanone | C₁₀H₁₂O | 42.2 | 309 |
| 1-(4-ethylphenyl)ethanone | C₁₀H₁₂O | 39.8 | 368 |
Source: NIST Chemistry WebBook [8]
Computational Thermochemistry: An In-Silico Approach
In the absence of experimental data, or as a complementary approach, computational chemistry provides powerful tools for estimating thermochemical properties. High-level quantum mechanical calculations can predict the enthalpy of formation of molecules with a high degree of accuracy.
Gaussian-n Theories (e.g., G4 Theory)
The Gaussian-n (Gn) theories are composite methods that aim for high accuracy by combining the results of several calculations at different levels of theory and with different basis sets. [4]G4 theory is a widely used method for calculating accurate thermochemical data. [9] Workflow for G4 Calculation of ΔfH°:
Caption: Workflow for calculating the enthalpy of formation using Gaussian G4 theory.
Computational Protocol:
-
Molecular Structure: The 3D structure of this compound is built using a molecular modeling program.
-
Isodesmic Reaction: To improve accuracy by canceling systematic errors, an isodesmic reaction is designed. This is a hypothetical reaction where the number and types of chemical bonds are conserved on both the reactant and product sides. For example:
This compound + Benzene → Propiophenone + Ethylbenzene
-
G4 Calculation: A G4 calculation is performed on all species in the isodesmic reaction using a quantum chemistry software package like Gaussian. This involves a series of steps, including geometry optimization, frequency calculation, and single-point energy calculations at various levels of theory. [4][9]4. Reaction Enthalpy: The enthalpy of the isodesmic reaction is calculated from the computed total energies of the reactants and products.
-
Enthalpy of Formation Calculation: The enthalpy of formation of this compound is then calculated using the known experimental enthalpies of formation for the other species in the reaction (benzene, propiophenone, and ethylbenzene).
Density Functional Theory (DFT)
DFT is another widely used computational method that can provide a good balance between accuracy and computational cost for calculating thermochemical properties. Similar to the G4 approach, using isodesmic reactions is recommended to enhance the accuracy of DFT-calculated enthalpies of formation.
Conclusion and Future Outlook
While direct experimental thermochemical data for this compound is currently lacking in the public domain, this technical guide provides a comprehensive framework for its determination. By employing the detailed experimental protocols for combustion calorimetry and differential scanning calorimetry, researchers can obtain accurate values for the enthalpy of formation, enthalpy of fusion, and heat capacity. Furthermore, computational methods such as G4 theory and DFT offer a powerful and complementary approach for estimating these crucial parameters.
The generation of a robust thermochemical dataset for this compound will be invaluable for the scientific community, particularly for those in pharmaceutical development and process chemistry. It will enable safer and more efficient synthetic processes and contribute to a deeper understanding of the solid-state properties of this important chemical intermediate. It is our hope that this guide will stimulate further research into the thermochemical properties of this and other related compounds.
References
- Zábranský, M., Růžička, V., & Majer, V. (1980). Heat capacities of liquid ketones and aldehydes at 298 K.
- NIST Chemistry WebBook. (n.d.). Ethanone, 1-(4-ethylphenyl)-.
- Lide, D. R. (Ed.). (2004). CRC handbook of chemistry and physics. CRC press.
- NIST Chemistry WebBook. (n.d.). Phase change data for Ethanone, 1-(4-ethylphenyl)-.
- MOLBASE. (n.d.). This compound.
- PubChem. (n.d.). This compound.
- Curtiss, L. A., Redfern, P. C., & Raghavachari, K. (2007). Gaussian-4 theory. The Journal of chemical physics, 126(8), 084108.
- Cheméo. (n.d.). Chemical Properties of Ethanone, 1-(4-ethylphenyl)- (CAS 937-30-4).
- Aimil Ltd. (2023, April 20). Exploring the Science of Heat: Understanding Combustion Through Bomb Calorimetry. Aimil Corporate Blog.
- D'Amelia, R. (n.d.). DSC Laboratory Experiment – Determining the Thermal Properties of Organic Hydrocarbons. Hofstra University.
- Wikipedia. (2023, November 29). Gaussian (software). In Wikipedia.
- Computational Chemistry Comparison and Benchmark DataBase. (n.d.). How to get an enthalpy of formation from ab initio calculations.
- PubChem. (n.d.). This compound.
- MOLBASE. (n.d.). This compound.
- BioPchem. (n.d.). EXPERIMENT 1 – Heats of Combustion & Formation Determined by Electronic Structure Calculations & Bomb Calorimetry.
- Duke Kunshan University. (n.d.). Differential Scanning Calorimetry (DSC).
- Curtiss, L. A., Redfern, P. C., & Raghavachari, K. (2007). Gaussian-4 theory. The Journal of Chemical Physics, 126(8), 084108.
- Wikipedia. (2023, November 29). Quantum chemistry composite methods. In Wikipedia.
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- 9. pubs.aip.org [pubs.aip.org]
Methodological & Application
Application Notes and Protocols: Synthesis of 1-(4-Ethylphenyl)propan-1-one from Ethylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Ethylphenyl)propan-1-one, also known as 4'-ethylpropiophenone, is a valuable chemical intermediate in the fields of organic synthesis and pharmaceutical research.[1] Its propiophenone structure serves as a key building block for more complex biologically active molecules.[1] Notably, derivatives of this compound have been explored for their potential effects on the central nervous system (CNS).[1] This document provides a detailed guide for the synthesis of this compound from ethylbenzene via the Friedel-Crafts acylation reaction. This method is a cornerstone of electrophilic aromatic substitution and offers a reliable route to aryl ketones.[2]
The Friedel-Crafts acylation involves the reaction of an aromatic compound, in this case, ethylbenzene, with an acylating agent, such as propionyl chloride, in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[3] A key advantage of this acylation reaction over the related Friedel-Crafts alkylation is that the acyl group is deactivating, which prevents polysubstitution—a common side reaction in alkylations.[2][4]
Reaction Principle and Mechanism
The synthesis proceeds via an electrophilic aromatic substitution mechanism. The key steps are:
-
Formation of the Acylium Ion: The Lewis acid catalyst, aluminum chloride, reacts with propionyl chloride to form a highly electrophilic acylium ion. This ion is resonance-stabilized.[3][5]
-
Electrophilic Attack: The electron-rich ethylbenzene ring attacks the acylium ion. The ethyl group is an ortho-, para-directing activator, leading to the formation of a resonance-stabilized carbocation intermediate (arenium ion). Due to steric hindrance from the ethyl group, the para-substituted product is predominantly formed.
-
Deprotonation: A weak base, such as the AlCl₄⁻ complex, removes a proton from the arenium ion, restoring the aromaticity of the ring and yielding the final product, this compound.[3][6] The AlCl₃ catalyst is regenerated in this step.[6]
It is important to note that the ketone product can form a complex with the aluminum chloride, necessitating a stoichiometric amount of the catalyst.[6] This complex is subsequently hydrolyzed during the work-up to release the final product.[6]
Experimental Protocol
Materials and Equipment
| Reagents | Grade | Supplier |
| Ethylbenzene | Anhydrous, ≥99% | Sigma-Aldrich |
| Propionyl chloride | ≥99% | Sigma-Aldrich |
| Aluminum chloride (AlCl₃) | Anhydrous, powder | Sigma-Aldrich |
| Dichloromethane (CH₂Cl₂) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Hydrochloric acid (HCl) | Concentrated (37%) | Fisher Scientific |
| Sodium bicarbonate (NaHCO₃) | Saturated solution | Fisher Scientific |
| Anhydrous magnesium sulfate (MgSO₄) | Granular | Fisher Scientific |
| Crushed ice |
Equipment:
-
Round-bottom flask (250 mL)
-
Dropping funnel
-
Reflux condenser with a drying tube (e.g., filled with calcium chloride)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for vacuum distillation or flash column chromatography
Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Fume Hood: All manipulations should be performed in a well-ventilated fume hood.
-
Reagent Handling:
-
Aluminum chloride (AlCl₃): Corrosive and reacts violently with water, releasing HCl gas.[2][7][8] Handle in a dry environment.
-
Propionyl chloride: Corrosive and a lachrymator (causes tearing).[9] Avoid inhalation of fumes.
-
Dichloromethane (CH₂Cl₂): A volatile and suspected carcinogen.[2][8]
-
Hydrogen chloride (HCl) gas: The reaction generates corrosive and toxic HCl gas. The apparatus must be equipped with a gas trap.[2]
-
Step-by-Step Procedure:
1. Reaction Setup:
-
Assemble a clean, dry 250 mL round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser. Place a drying tube at the top of the condenser to protect the reaction from atmospheric moisture.
-
Ensure all glassware is thoroughly dried in an oven before use to prevent deactivation of the Lewis acid catalyst.[8]
2. Reagent Addition:
-
In the round-bottom flask, add anhydrous dichloromethane (60 mL) and anhydrous aluminum chloride (1.2 equivalents).
-
Cool the resulting suspension to 0-5 °C using an ice bath while stirring.
-
In the dropping funnel, place a solution of ethylbenzene (1.0 equivalent) in anhydrous dichloromethane (20 mL).
-
Separately, prepare a solution of propionyl chloride (1.1 equivalents) in anhydrous dichloromethane (20 mL) in a dry, sealed container.
3. Reaction Execution:
-
Slowly add the propionyl chloride solution to the stirred suspension of aluminum chloride over 15-20 minutes, maintaining the temperature between 0-5 °C.
-
After the addition is complete, slowly add the ethylbenzene solution from the dropping funnel to the reaction mixture over 30 minutes. The reaction is exothermic, so control the addition rate to maintain the temperature below 10 °C.[7]
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture at room temperature for 1-2 hours.
4. Reaction Monitoring:
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[2][7] A suitable eluent system would be a mixture of hexanes and ethyl acetate (e.g., 9:1 v/v). The product, being more polar than the starting material ethylbenzene, will have a lower Rf value.
5. Work-up:
-
Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.[2][8] This step quenches the reaction and decomposes the aluminum chloride-ketone complex.[2][8]
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer and wash it sequentially with water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.[2][8]
6. Isolation and Purification:
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.[8]
-
The crude product can be purified by vacuum distillation or flash column chromatography on silica gel.
Characterization of this compound
| Property | Value |
| Molecular Formula | C₁₁H₁₄O |
| Molecular Weight | 162.23 g/mol [1][10] |
| Appearance | Liquid[11][12] |
| Boiling Point | 241°C at 760 mmHg[1] |
| Density | 0.961 g/cm³[1] |
Expected Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz): δ ~ 7.9 (d, 2H, Ar-H), 7.25 (d, 2H, Ar-H), 2.95 (q, 2H, -COCH₂CH₃), 2.7 (q, 2H, Ar-CH₂CH₃), 1.2 (t, 3H, -COCH₂CH₃), 1.1 (t, 3H, Ar-CH₂CH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ ~ 200.0 (C=O), 150.0 (Ar-C), 135.0 (Ar-C), 128.0 (Ar-CH), 127.5 (Ar-CH), 31.0 (-COCH₂CH₃), 28.5 (Ar-CH₂CH₃), 15.0 (Ar-CH₂CH₃), 8.0 (-COCH₂CH₃).
-
IR (neat, cm⁻¹): ~ 1685 (C=O stretch), 1605, 1575, 1450 (aromatic C=C stretch).
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Presence of moisture deactivating the AlCl₃ catalyst. | Ensure all glassware is oven-dried and use anhydrous solvents and reagents.[8] |
| Sub-optimal reaction temperature. | Optimize the reaction temperature; some reactions may require gentle heating to proceed efficiently. | |
| Poor quality of reagents. | Use freshly opened or purified reagents. | |
| Formation of Multiple Products | Isomer formation (ortho- and para-). | The para-product is generally favored due to sterics. Purification by chromatography can separate isomers. |
| Polysubstitution (less likely in acylation). | The deactivating nature of the acyl group minimizes this.[4] |
Visualization of the Synthetic Pathway
Caption: Workflow for the synthesis of this compound.
Reaction Mechanism Diagram
Caption: Mechanism of Friedel-Crafts Acylation.
References
- 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction - Ventura College Organic Chemistry Lab. (n.d.).
- EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. (2018, May 17).
- Friedel-Crafts alkylation of ethyl benzene to give 1,4- diethylbenzene. Show all arrow pushing. b. (n.d.).
- Friedel Crafts Reaction - sathee jee. (n.d.).
- Friedel–Crafts reaction - Wikipedia. (n.d.).
- 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022, September 24).
- This compound (C11H14O) - PubChemLite. (n.d.).
- This compound | C11H14O | CID 583750 - PubChem - NIH. (n.d.).
- friedel-crafts acylation of benzene. (n.d.).
- Friedel-Crafts acylation (video) - Khan Academy. (n.d.).
- Synthesis of 1-Phenylacetone from Ethylbenzene - Organic Chemistry Tutor. (n.d.).
- Synthesis of (a) 3-(4'-ethylphenyl)-1,2-epoxypropane - PrepChem.com. (n.d.).
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- 5. SATHEE: Friedel Crafts Reaction [satheejee.iitk.ac.in]
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- 11. fluorochem.co.uk [fluorochem.co.uk]
- 12. This compound | CymitQuimica [cymitquimica.com]
Application Notes and Protocols for the Synthesis of 1-(4-Ethylphenyl)propan-1-one via Friedel-Crafts Acylation
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the synthesis of 1-(4-ethylphenyl)propan-1-one, a valuable propiophenone derivative, through the Friedel-Crafts acylation of ethylbenzene with propionyl chloride.[1] This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for creating aryl ketones.[2][3] These ketones are pivotal intermediates in the production of a wide array of pharmaceuticals and fine chemicals.[2][4] This application note delineates the underlying reaction mechanism, offers a detailed, step-by-step experimental protocol, discusses critical parameters for process optimization, and outlines essential safety precautions.
Introduction: The Significance of Friedel-Crafts Acylation
Discovered by Charles Friedel and James Crafts in 1877, the Friedel-Crafts reactions are fundamental C-C bond-forming reactions that attach substituents to an aromatic ring.[5][6][7] The acylation variant is particularly powerful for the synthesis of aromatic ketones.[2] It involves the reaction of an aromatic compound with an acylating agent, such as an acyl chloride or anhydride, in the presence of a strong Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[3][6][8]
A key advantage of Friedel-Crafts acylation over its alkylation counterpart is the deactivating nature of the introduced acyl group. This electron-withdrawing group makes the ketone product less reactive than the starting aromatic compound, thus effectively preventing polysubstitution—a common challenge in Friedel-Crafts alkylation.[9][10] The resulting monoacylated products are often stable, high-purity intermediates for further synthetic transformations.[3]
The target molecule, this compound, serves as a crucial building block in medicinal chemistry and materials science.[1] Its synthesis via Friedel-Crafts acylation of the readily available ethylbenzene is an efficient and scalable route.
Reaction Mechanism and Directing Effects
The Friedel-Crafts acylation proceeds through a well-established electrophilic aromatic substitution mechanism.[8][10] The key steps are:
-
Generation of the Acylium Ion: The Lewis acid catalyst, AlCl₃, reacts with propionyl chloride to form a highly electrophilic acylium ion (CH₃CH₂CO⁺).[11] This resonance-stabilized cation is the active electrophile in the reaction.[5][7][11]
-
Electrophilic Attack: The electron-rich π-system of the ethylbenzene ring acts as a nucleophile, attacking the acylium ion.[7][11] This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex, temporarily disrupting the aromaticity of the ring.[10][11]
-
Deprotonation and Regeneration of Aromaticity: A weak base, typically AlCl₄⁻, abstracts a proton from the carbon bearing the newly added acyl group.[6][11] This restores the aromaticity of the ring and regenerates the AlCl₃ catalyst, although it remains complexed to the product ketone.[6][11]
The ethyl group on the benzene ring is an ortho-, para-directing group due to its electron-donating nature.[12] However, the steric hindrance of the ethyl group and the incoming propionyl group favors the formation of the para-substituted product, this compound, as the major isomer.[13]
Visualizing the Mechanism
Caption: Mechanism of Friedel-Crafts Acylation.
Detailed Experimental Protocol
This protocol outlines a general laboratory procedure for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Purity/Grade | Notes |
| Ethylbenzene | C₈H₁₀ | 106.17 | ≥99%, Anhydrous | Starting aromatic substrate. |
| Propionyl Chloride | C₃H₅ClO | 92.52 | ≥98% | Acylating agent. |
| Anhydrous Aluminum Chloride | AlCl₃ | 133.34 | ≥99% | Lewis acid catalyst.[14] |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous, ≥99.8% | Reaction solvent.[14] |
| Hydrochloric Acid | HCl | 36.46 | Concentrated (37%) | Used in work-up. |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | Saturated Solution | For neutralization. |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Anhydrous | Drying agent. |
| Crushed Ice | H₂O | 18.02 | For quenching the reaction. |
Equipment
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser with a gas trap (e.g., calcium chloride drying tube or bubbler to an acid trap)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Reaction Setup and Procedure
Experimental Workflow
Caption: Step-by-step experimental workflow.
Step-by-Step Instructions:
-
Reaction Setup: Assemble a dry three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a gas trap.[13][15] Ensure all glassware is thoroughly dried to prevent deactivation of the Lewis acid catalyst.[9][14] The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Charging: In a fume hood, charge the flask with anhydrous aluminum chloride (1.1 to 1.3 equivalents) and anhydrous dichloromethane.[13] Cool the resulting suspension to 0-5 °C using an ice bath.[13][15]
-
Substrate Addition: Slowly add ethylbenzene (1.0 equivalent) to the stirred suspension of aluminum chloride in dichloromethane.
-
Acylating Agent Addition: Add propionyl chloride (1.0 equivalent) to the dropping funnel. Add the propionyl chloride dropwise to the reaction mixture over 30-60 minutes, maintaining the internal temperature between 0-5 °C.[13] The reaction is exothermic, and slow addition is crucial to control the temperature and prevent side reactions.[14][16]
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.[13] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[14]
Work-up and Purification
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.[14][15] This step quenches the reaction and decomposes the aluminum chloride complex formed with the ketone product.[16][17]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with two portions of dichloromethane.[14][16]
-
Washing: Combine the organic layers and wash sequentially with water, a saturated sodium bicarbonate solution (to neutralize any residual acid), and finally with brine.[13][14][17]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator to yield the crude product.[14][17]
-
Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate mixture) to obtain the pure product.[13][14]
Optimization and Troubleshooting
| Parameter | Recommendation | Rationale and Troubleshooting |
| Reagent Quality | Use anhydrous reagents and solvents. | Moisture will hydrolyze and deactivate the AlCl₃ catalyst, leading to low yields.[9] Ensure acylating agent is free of the corresponding carboxylic acid. |
| Stoichiometry of AlCl₃ | Use 1.1 to 1.3 equivalents. | Stoichiometric or slightly excess amounts of the Lewis acid are often required because the ketone product forms a stable complex with AlCl₃, effectively removing it from the catalytic cycle.[6][9] Insufficient catalyst will result in an incomplete reaction. |
| Reaction Temperature | Maintain 0-5 °C during addition, then warm to room temperature. | The initial low temperature controls the exothermic reaction.[14] Some systems may require heating to proceed to completion, but this should be optimized to avoid side reactions.[17] |
| Order of Addition | Add ethylbenzene to the AlCl₃/DCM slurry, followed by dropwise addition of propionyl chloride. | This pre-complexation can sometimes improve yields, although alternative addition orders can also be effective.[14] |
| Product Purity | Monitor by TLC to ensure complete reaction. | Incomplete reaction will leave starting material which may be difficult to separate from the product due to similar boiling points.[14] |
Product Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR | Signals corresponding to the ethyl protons (triplet and quartet), aromatic protons (two doublets), and propionyl protons (triplet and quartet) should be observed with appropriate integrations. |
| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons, and aliphatic carbons of the ethyl and propionyl groups are expected. |
| IR Spectroscopy | A strong absorption band characteristic of the carbonyl (C=O) stretch of an aryl ketone should be present around 1680 cm⁻¹. |
| Mass Spectrometry | The molecular ion peak corresponding to the mass of the product (C₁₁H₁₄O, MW: 162.23 g/mol ) should be observed.[1] |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Fume Hood: All manipulations should be performed in a well-ventilated fume hood.[15]
-
Reagent Handling:
-
Anhydrous Aluminum Chloride: Corrosive and reacts violently with water, releasing HCl gas. Handle in a dry environment and avoid contact with skin.[14][15]
-
Propionyl Chloride: Corrosive and a lachrymator (causes tearing).[18] Avoid inhalation of vapors.
-
Dichloromethane: A volatile and suspected carcinogen.[15][17]
-
-
Reaction Hazards: The reaction is exothermic and generates hydrogen chloride gas, which is corrosive and toxic.[15] Ensure the reaction setup is properly vented.[15]
-
Quenching: The quenching process is highly exothermic and involves the release of HCl gas. Perform this step slowly and with vigorous stirring in an ice bath.
Conclusion
The Friedel-Crafts acylation of ethylbenzene with propionyl chloride is a reliable and efficient method for the synthesis of this compound. By carefully controlling reaction parameters such as reagent purity, catalyst stoichiometry, and temperature, high yields of the desired product can be achieved. Adherence to the detailed protocol and safety guidelines presented in this application note will enable researchers to successfully synthesize this important chemical intermediate for applications in drug discovery and development.
References
- Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
- Wikipedia. (n.d.). Friedel–Crafts reaction.
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- Ventura College Organic Chemistry Lab. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction.
- ChemTalk. (n.d.). Friedel-Crafts Alkylation and Acylation Reactions.
- University of Michigan. (n.d.). Experiment 1: Friedel-Crafts Acylation.
- ACS Publications. (2022, December 14). Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material.
- YouTube. (2020, October 20). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization.
- Sathee Jee. (n.d.). Friedel Crafts Reaction.
- StudySmarter. (2023, October 21). Friedel Crafts Acylation: Mechanism & Conditions.
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- Chemistry Steps. (2022, January 2). Friedel-Crafts Alkylation with Practice Problems.
- The Royal Society of Chemistry. (n.d.). Supplementary Information.
- LibreTexts Chemistry. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
- Save My Exams. (2024, October 26). Friedel-Crafts Acylation - A Level Chemistry Revision Notes.
- Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation.
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Catalytic oxidation of 1-(4-ethylphenyl)propan-1-ol to produce 1-(4-Ethylphenyl)propan-1-one
An Application Guide to the Catalytic Oxidation of 1-(4-ethylphenyl)propan-1-ol
Abstract
The selective oxidation of secondary alcohols to ketones is a cornerstone transformation in modern organic synthesis, pivotal to the production of fine chemicals and pharmaceutical intermediates. This application note provides a comprehensive guide to the catalytic oxidation of 1-(4-ethylphenyl)propan-1-ol, a secondary alcohol, to its corresponding ketone, 1-(4-ethylphenyl)propan-1-one. The target ketone is a valuable building block in medicinal chemistry, notably as a precursor for compounds with central nervous system (CNS) activity.[1] Moving beyond traditional stoichiometric oxidants like chromium reagents, which are fraught with toxicity and waste disposal issues, this guide focuses on efficient, environmentally benign catalytic systems.[2] We present detailed, field-proven protocols using modern catalysts, delve into the mechanistic underpinnings of these reactions, and offer practical advice for reaction monitoring, validation, and product characterization.
Strategic Selection of the Catalytic System
The efficacy of an oxidation reaction hinges on the judicious choice of the catalyst and oxidant. The ideal system should offer high selectivity, excellent yield, mild reaction conditions, and align with the principles of green chemistry.[3][4] For the conversion of 1-(4-ethylphenyl)propan-1-ol, a benzylic secondary alcohol, several catalytic systems are viable. The choice often depends on available resources, scale, and desired purity profile.
Causality Behind Catalyst Selection:
-
TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl): This stable nitroxyl radical is not the direct oxidant but a catalyst that is converted into the active oxidant, the oxoammonium cation, by a stoichiometric co-oxidant.[5][6] TEMPO-based systems are renowned for their exceptional selectivity for primary and secondary alcohols, operating under mild conditions and preventing over-oxidation.[7][8] The choice of co-oxidant (e.g., household bleach, oxygen) defines the "greenness" and cost of the process.
-
Transition Metal Catalysts (Ru, Pd): Ruthenium and Palladium complexes are highly effective for alcohol dehydrogenation.[9][10] They can function aerobically, using molecular oxygen from the air as the terminal oxidant, which produces water as the only byproduct—a hallmark of green chemistry.[2][11][12] These systems are often highly efficient, requiring very low catalyst loadings, though the initial cost of the metal precursor may be higher.[13][14]
Table 1: Comparison of Recommended Catalytic Systems
| Catalytic System | Primary Oxidant | Typical Conditions | Advantages | Disadvantages |
| TEMPO / NaOCl | Sodium Hypochlorite (Bleach) | Biphasic (DCM/H₂O), 0-25 °C, pH ~9 | Inexpensive, fast, robust, high yield.[8] | Generates chlorinated waste, requires careful pH and temperature control. |
| RuCl₂(PPh₃)₃ / TEMPO | Air or O₂ | Organic Solvent (e.g., Toluene), 80-100 °C | Highly efficient, uses clean oxidant (air), low catalyst loading.[2][14] | Requires higher temperatures, potential for metal contamination in product. |
| Pd(OAc)₂ / Ligand | Air or O₂ | Organic Solvent, often with a base, 25-80 °C | Very mild conditions, high selectivity, uses clean oxidant.[15][16] | Catalyst can be sensitive, potential for palladium black precipitation (deactivation).[10] |
For this guide, we will provide a detailed protocol for the TEMPO/NaOCl system due to its accessibility, cost-effectiveness, and robustness, making it an excellent choice for a wide range of laboratory settings.
Mechanistic Insights: The TEMPO-Catalyzed Cycle
Understanding the reaction mechanism is crucial for troubleshooting and optimization. The TEMPO-catalyzed oxidation does not involve direct oxidation by the terminal oxidant (e.g., NaOCl). Instead, it follows a regenerative catalytic cycle.
The key steps are:
-
Oxidation of TEMPO: The terminal oxidant (hypochlorite, OCl⁻) oxidizes the TEMPO radical (a) to the highly electrophilic N-oxoammonium ion (b). This is the rate-determining step in many cases.
-
Alcohol Oxidation: The secondary alcohol, 1-(4-ethylphenyl)propan-1-ol, attacks the oxoammonium ion (b).
-
Proton Transfer & Elimination: A base (e.g., bicarbonate) facilitates the removal of the α-proton from the alcohol substrate. This occurs in a concerted, E2-like mechanism, leading to the formation of the ketone product, this compound, and the reduced hydroxylamine form of the catalyst (c).[17]
-
Catalyst Regeneration: The hydroxylamine (c) undergoes comproportionation with another molecule of the oxoammonium ion (b) or is re-oxidized by the terminal oxidant to regenerate the active TEMPO radical (a), closing the catalytic loop.
Caption: The catalytic cycle for TEMPO-mediated alcohol oxidation.
Detailed Experimental Protocol: TEMPO/NaOCl Oxidation
This protocol is designed for the synthesis of this compound on a standard laboratory scale.
Materials & Reagents:
-
1-(4-ethylphenyl)propan-1-ol (Substrate)
-
TEMPO (Catalyst, ~1 mol%)
-
Sodium bromide (NaBr) (Co-catalyst, ~10 mol%)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Household bleach (commercial NaOCl solution, ~8.25%, ensure it is fresh and unexpired)
-
5% aqueous HCl solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (Brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-(4-ethylphenyl)propan-1-ol (e.g., 10 mmol, 1.64 g) in DCM (50 mL). Add TEMPO (0.1 mmol, 16 mg) and NaBr (1.0 mmol, 103 mg).
-
Cooling and Buffering: Cool the flask in an ice-water bath to 0 °C. Add saturated NaHCO₃ solution (15 mL). Vigorous stirring is essential to ensure good mixing between the organic and aqueous phases.
-
Oxidant Addition: While stirring vigorously at 0 °C, add the commercial bleach solution dropwise via an addition funnel over 20-30 minutes. The rate of addition is critical; an exothermic reaction can lower selectivity. A faint orange/red color should persist in the organic layer.
-
Reaction Monitoring (Self-Validation): The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 9:1 Hexanes:Ethyl Acetate eluent. Spot the starting material and the reaction mixture. The product ketone will have a higher Rf value than the starting alcohol. Visualize with UV light and a potassium permanganate (KMnO₄) stain (the alcohol spot will be yellow/brown, while the ketone is less reactive). The reaction is typically complete within 1 hour after the addition is finished.
-
Quenching: Once TLC indicates full consumption of the starting material, quench the reaction by adding saturated Na₂S₂O₃ solution (20 mL) to destroy any excess hypochlorite. Stir for 10 minutes.
-
Work-up:
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with DCM (2 x 25 mL).
-
Combine all organic layers.
-
Wash the combined organic layer sequentially with 5% HCl (20 mL), water (20 mL), and finally brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude product is often of high purity. However, for analytical purposes, it can be purified by flash column chromatography on silica gel, eluting with a gradient of Hexanes and Ethyl Acetate (e.g., starting with 100% Hexanes and gradually increasing to 95:5 Hexanes:EtOAc). The product, this compound, is a colorless to pale yellow oil.[18]
Troubleshooting:
-
Slow or Incomplete Reaction: Check the quality of the bleach; old bleach loses its potency. Ensure stirring is vigorous enough for phase mixing.
-
Persistent Dark Color: This could indicate side reactions. Ensure the temperature is maintained at 0 °C during addition.
Experimental Workflow and Product Characterization
A clear workflow ensures reproducibility and successful synthesis.
Caption: Step-by-step workflow for the synthesis and purification.
Characterization of this compound (CAS: 27465-51-6) Confirming the structure and purity of the final product is a critical validation step.
-
Appearance: Colorless to pale yellow oil.
-
Molecular Formula: C₁₁H₁₄O.[18]
-
Molecular Weight: 162.23 g/mol .[18]
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~ 7.90 (d, 2H, Ar-H), 7.25 (d, 2H, Ar-H), 2.95 (q, 2H, -CH₂CH₃ on ketone), 2.70 (q, 2H, -CH₂CH₃ on ring), 1.25 (t, 3H, -CH₂CH₃ on ring), 1.20 (t, 3H, -CH₂CH₃ on ketone).
-
¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~ 200.5 (C=O), 150.0 (Ar-C), 134.5 (Ar-C), 128.5 (Ar-CH x2), 128.0 (Ar-CH x2), 31.5 (-CH₂-CO), 29.0 (Ar-CH₂-), 15.5 (Ar-CH₂CH₃), 8.5 (-CO-CH₂CH₃).
-
IR (neat, cm⁻¹): The most significant changes from the starting material are the disappearance of the broad O-H stretch (~3350 cm⁻¹) and the appearance of a strong C=O stretch (~1685 cm⁻¹).
Conclusion
The catalytic oxidation of 1-(4-ethylphenyl)propan-1-ol to this compound is a highly efficient and crucial transformation for drug development professionals. The TEMPO/NaOCl system presented here offers a practical, scalable, and cost-effective protocol that avoids the use of heavy metals and harsh reagents. By understanding the underlying catalytic cycle and adhering to the detailed experimental and validation steps, researchers can reliably produce this key synthetic intermediate with high yield and purity.
References
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- Ashenhurst, J. (2015, May 21). Demystifying The Mechanisms of Alcohol Oxidations. Master Organic Chemistry.
- Wikipedia. (n.d.). Alcohol oxidation.
- YouTube. (2019, November 5). Alcohols to Ketones, Part 4: Oppenauer Oxidation.
- Sheldon, R. A., Arends, I. W. C. E., & ten Brink, G.-J. (2002). Green, Catalytic Oxidations of Alcohols. Accounts of Chemical Research, 35(9), 774–781. [Link]
- Journal of Chemical Education. (2017, May 3). Heterogeneous Catalytic Oxidation of Simple Alcohols by Transition Metals. ACS Publications.
- Bailie, J. E., & Muldoon, M. J. (2014). CHAPTER 4: Selective Palladium-Catalysed Aerobic Oxidation of Alcohols. In F. Cardona & C. Parmeggiani (Eds.), Transition Metal Catalysis in Aerobic Alcohol Oxidation (pp. 92-132). The Royal Society of Chemistry.
- ResearchGate. (n.d.). Table 3 . Principal Features of Enzymatic (ADH) Oxidation Methods for....
- Bäckvall, J.-E. (2005). Efficient Ruthenium-Catalyzed Aerobic Oxidation of Alcohols Using a Biomimetic Coupled Catalytic System. The Journal of Organic Chemistry, 70(10), 3826–3834. [Link]
- Organic Chemistry Portal. (n.d.). TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy.
- Bulletin of the Korean Chemical Society. (2005, May). Ruthenium-Catalyzed Oxidation of Secondary Alcohols Assisted by a Simple Alkene. 26(5), 802-804.
- Silva, A. A. T., et al. (2024). A new perspective for palladium(II)-catalyzed alcohol oxidation in aerobic means. RSC Advances, 14, 7863-7873. [Link]
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- Pop, A., et al. (2021). Analytical Methods Used in Determining Antioxidant Activity: A Review. Molecules, 26(11), 3380. [Link]
- Frontiers in Chemistry. (2022, December 19). A green chemistry approach for oxidation of alcohols using novel bioactive cobalt composite immobilized on polysulfone fibrous network nanoparticles as a catalyst.
- Sharma, M., et al. (2023). Oxidation of Alcohols to Aldehydes and Ketones Using a Catalytic Pairing of a Nitroxide and Nitric Acid. SynOpen, 7(1), 718–722. [Link]
- Beckham, J. L., et al. (2018, February 12).
- Green Chemistry. (2023).
- Chemistry LibreTexts. (2023, January 22). Preparation of Aldehydes and Ketones.
- Organic Reactions. (2010).
- Chemistry Steps. (n.d.). Alcohol Oxidation Mechanisms and Practice Problems.
- SlideShare. (n.d.). chemoselective oxidation of secondary alcohols using a ruthenium phenylendenyl complex.
- National Institutes of Health. (2022, December 20). A green chemistry approach for oxidation of alcohols using novel bioactive cobalt composite immobilized on polysulfone fibrous network nanoparticles as a catalyst.
- MOLBASE. (n.d.). This compound.
- Green Chemistry. (2019, December 11). A mild and green photochemical protocol for the oxidation of alcohols to aldehydes and ketones. RSC Publishing. [Link]
- National Institutes of Health. (2010, May 4). The Palladium-Catalyzed Aerobic Kinetic Resolution of Secondary Alcohols: Reaction Development, Scope, and Applications.
- Google Patents. (n.d.). CN102675050A - Preparation method of 1-(4-chlorphenyl)-2-cyclopropyl-1-propanol.
- The Royal Society of Chemistry. (2014). CHAPTER 3: Ruthenium-Based Catalysts for Aerobic Oxidation of Alcohols. In F. Cardona & C. Parmeggiani (Eds.)
- MDPI. (2023, January 6). Enhanced Catalytic Activity of TEMPO-Mediated Aerobic Oxidation of Alcohols via Redox-Active Metal–Organic Framework Nodes.
- PrepChem.com. (n.d.). Synthesis of 1-(4-isobutylphenyl)propan-1-one.
- National Institutes of Health. (2023, September 7). Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes.
- Journal of the American Chemical Society. (2007). Mechanistic Investigations of the Palladium-Catalyzed Aerobic Oxidative Kinetic Resolution of Secondary Alcohols Using (−)-Sparteine.
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Application Note: A Validated Protocol for the Laboratory-Scale Synthesis of 1-(4-Ethylphenyl)propan-1-one
Abstract
This document provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of 1-(4-Ethylphenyl)propan-1-one, a valuable propiophenone derivative used as a key intermediate in organic and pharmaceutical synthesis.[1] The described methodology is centered on the robust and efficient Friedel-Crafts acylation of ethylbenzene with propionyl chloride, utilizing aluminum chloride as a Lewis acid catalyst. This guide details the reaction mechanism, experimental setup, safety precautions, purification procedures, and analytical characterization, designed for researchers and professionals in chemical and drug development.
Introduction and Significance
This compound, also known as 4'-ethylpropiophenone, is an aromatic ketone with the molecular formula C₁₁H₁₄O.[1][2] It serves as a critical building block in the synthesis of more complex molecules, particularly in the development of pharmaceutical agents, including those with effects on the central nervous system (CNS).[1] Its molecular structure allows for a variety of subsequent chemical transformations, making a reliable synthesis protocol highly valuable.
The most common and efficient route for its preparation is the Friedel-Crafts acylation, which offers high yields and good regioselectivity.[1] This method avoids the common pitfalls of poly-substitution often encountered in corresponding alkylation reactions, as the acyl group deactivates the aromatic ring to further substitution.[3][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 27465-51-6 | [1][2][5][6] |
| Molecular Formula | C₁₁H₁₄O | [1][2][6] |
| Molecular Weight | 162.23 g/mol | [1][2][5][6] |
| Appearance | Liquid | [5][7] |
| Boiling Point | 241-246°C | [1][5] |
| Density | ~0.96-0.98 g/cm³ | [1][5] |
| IUPAC Name | This compound | [2] |
Principle and Reaction Mechanism
The synthesis proceeds via an electrophilic aromatic substitution known as the Friedel-Crafts acylation.[8] The reaction involves three primary steps:
-
Formation of the Electrophile: The Lewis acid catalyst, anhydrous aluminum chloride (AlCl₃), coordinates with the chlorine atom of propionyl chloride. This polarization facilitates the cleavage of the C-Cl bond, generating a highly electrophilic, resonance-stabilized acylium ion.[4][9]
-
Electrophilic Attack: The π-electron system of the ethylbenzene ring acts as a nucleophile, attacking the acylium ion. The ethyl group is an ortho-, para-director; however, due to steric hindrance at the ortho position, the para-substituted product is predominantly formed.[10] This attack forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
-
Deprotonation and Regeneration: A weak base (such as the AlCl₄⁻ complex) abstracts a proton from the carbon atom bearing the new acyl group, restoring the aromaticity of the ring and yielding the final product, this compound.[4] The AlCl₃ catalyst is regenerated in the process, although it becomes complexed with the ketone product.
Caption: Friedel-Crafts Acylation Mechanism.
Detailed Experimental Protocol
This protocol is adapted from a validated procedure for a structurally analogous synthesis.[11]
Materials and Reagents
Table 2: List of Reagents
| Reagent | CAS No. | M.W. ( g/mol ) | Amount | Moles (mol) |
| Anhydrous Aluminum Chloride (AlCl₃) | 7446-70-0 | 133.34 | 29.3 g | 0.22 |
| Ethylbenzene | 100-41-4 | 106.17 | 21.2 g (24.5 mL) | 0.20 |
| Propionyl Chloride | 79-03-8 | 92.52 | 18.5 g (17.2 mL) | 0.20 |
| Dichloromethane (DCM, anhydrous) | 75-09-2 | 84.93 | 200 mL | - |
| Hydrochloric Acid (conc. HCl) | 7647-01-0 | 36.46 | ~50 mL | - |
| Saturated Sodium Bicarbonate (aq) | 144-55-8 | 84.01 | ~100 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | ~10 g | - |
| Crushed Ice | - | 18.02 | ~300 g | - |
Safety and Handling
-
General: Conduct the reaction in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.[12]
-
Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water. Handle in a dry environment and avoid inhalation of dust.
-
Propionyl Chloride: Corrosive, flammable, and a lachrymator. Causes severe skin burns and eye damage.[13] Handle with extreme care.
-
Dichloromethane (DCM): Volatile and a suspected carcinogen. Minimize exposure.
-
Reaction Quenching: The quenching process is highly exothermic and releases HCl gas. Perform this step slowly and cautiously in a large beaker within the fume hood.
Step-by-Step Procedure
-
Apparatus Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a 125 mL pressure-equalizing dropping funnel, and a condenser fitted with a calcium chloride or silica gel drying tube to protect the reaction from atmospheric moisture.
-
Catalyst Suspension: To the flask, add anhydrous aluminum chloride (29.3 g, 0.22 mol) and anhydrous dichloromethane (150 mL). Begin stirring to form a suspension.
-
Cooling: Immerse the flask in an ice-salt bath to cool the suspension to approximately -5°C to 0°C.
-
Reactant Addition: In the dropping funnel, combine ethylbenzene (21.2 g, 0.20 mol) and propionyl chloride (18.5 g, 0.20 mol). Add this mixture dropwise to the cold, stirring AlCl₃ suspension over a period of 60-90 minutes. Maintain the internal reaction temperature between -5°C and 5°C throughout the addition.
-
Reaction Completion: After the addition is complete, allow the mixture to stir in the ice bath for an additional 30-60 minutes.
-
Quenching: Prepare a 1 L beaker containing crushed ice (~300 g) and concentrated HCl (~50 mL). While stirring vigorously, slowly and carefully pour the reaction mixture into the ice/HCl slurry. This will hydrolyze the aluminum complexes and neutralize the catalyst.
-
Extraction and Workup:
-
Transfer the quenched mixture to a 1 L separatory funnel. Add an additional 50 mL of DCM to the reaction flask to rinse any remaining residue and add this to the funnel.
-
Shake the funnel, venting frequently. Allow the layers to separate and drain the lower organic (DCM) layer.
-
Extract the aqueous layer twice more with 50 mL portions of DCM.
-
Combine all organic extracts and wash them sequentially with 100 mL of water, 100 mL of saturated sodium bicarbonate solution (to neutralize residual acid - watch for gas evolution), and finally with 100 mL of brine.
-
-
Drying and Solvent Removal: Dry the combined organic layer over anhydrous magnesium sulfate (~10 g). Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the dichloromethane.
-
Purification: The resulting crude oil is purified by vacuum distillation to yield pure this compound as a clear liquid.
Caption: Experimental Synthesis Workflow.
Characterization and Data Analysis
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra are definitive for structural confirmation.[2]
-
¹H NMR: Expect signals corresponding to the two ethyl groups (triplets and quartets) and the aromatic protons (two doublets in the ~7-8 ppm region).
-
¹³C NMR: Expect a signal for the carbonyl carbon (~200 ppm) and distinct signals for the aromatic and aliphatic carbons.
-
-
Infrared (IR) Spectroscopy: The IR spectrum will show a strong, characteristic absorption band for the ketone carbonyl (C=O) stretch, typically around 1680 cm⁻¹.[2]
-
Mass Spectrometry (MS): GC-MS analysis will confirm the molecular weight with the molecular ion peak (M⁺) at m/z = 162.23 and can also be used to assess purity.[2][14]
Troubleshooting
Table 3: Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Inactive (hydrated) AlCl₃ catalyst.- Insufficient cooling during addition, leading to side reactions.- Loss of product during workup. | - Use fresh, anhydrous AlCl₃ from a sealed container.- Maintain strict temperature control (-5 to 5°C).- Ensure proper phase separation during extraction. |
| Presence of Side Products | - Reaction temperature was too high.- Polysubstitution (less common in acylation).- Isomer formation (ortho-product).[10] | - Improve temperature monitoring and control.- Ensure slow, dropwise addition of reactants.- Purify carefully via vacuum distillation or column chromatography. |
| Emulsion during Workup | - Incomplete quenching of aluminum salts. | - Add more water or brine to the separatory funnel to help break the emulsion. Gentle swirling is preferred over vigorous shaking. |
Conclusion
The Friedel-Crafts acylation protocol detailed herein provides a reliable and scalable method for the synthesis of this compound. By adhering to strict anhydrous conditions and maintaining careful temperature control, researchers can achieve good yields of this important chemical intermediate. The straightforward workup and purification make this a practical procedure for typical laboratory settings, enabling further research and development in medicinal and materials chemistry.
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Application Notes & Protocols for the Industrial Production of 4'-Ethylpropiophenone
Abstract
This document provides a comprehensive technical guide for the industrial-scale synthesis of 4'-ethylpropiophenone (CAS: 27465-51-6), a key intermediate in the pharmaceutical and fine chemical industries.[1][2] The primary focus is on the robust and widely implemented Friedel-Crafts acylation of ethylbenzene. We will delve into the underlying reaction mechanism, provide a detailed step-by-step industrial production protocol, discuss critical parameters for process optimization, and outline stringent safety and quality control measures. This guide is intended for researchers, chemical engineers, and drug development professionals involved in scaling up the production of this important aromatic ketone.
Introduction: The Role of 4'-Ethylpropiophenone
4'-Ethylpropiophenone is an organic aromatic ketone characterized by a colorless to pale yellow liquid appearance and a distinct aromatic odor.[1][3] Its molecular structure makes it an ideal building block for more complex molecules. Consequently, it serves as a crucial starting material or intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including analgesics, anti-inflammatory drugs, and muscle relaxants like Eperisone.[4][5][6] It also finds applications in the agrochemical and fragrance sectors.[1] Given its industrial importance, a scalable, efficient, and safe manufacturing process is paramount.
Physicochemical Properties
A summary of the key properties of 4'-ethylpropiophenone is presented below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 27465-51-6 | [1] |
| Molecular Formula | C₁₁H₁₄O | [3] |
| Molecular Weight | 162.23 g/mol | |
| Appearance | Colorless to pale yellow liquid | [1][3] |
| Boiling Point | ~248 °C | [2][3] |
| Density | ~0.961 - 0.98 g/cm³ | [3] |
| Solubility | Insoluble in water; Soluble in ethanol, ether, MTBE | [1][3] |
| Vapor Pressure | 0.0368 mmHg at 25°C | [1] |
Synthesis Route: The Friedel-Crafts Acylation Pathway
The most established and industrially viable method for producing 4'-ethylpropiophenone is the Friedel-Crafts acylation of ethylbenzene.[1][5] This electrophilic aromatic substitution reaction offers a direct and efficient pathway to the desired product. The reaction involves treating ethylbenzene with an acylating agent, typically propionyl chloride or propionic anhydride, in the presence of a strong Lewis acid catalyst.[7]
Reaction Mechanism
Understanding the mechanism is critical for process control and optimization. The reaction proceeds in three primary steps:
-
Formation of the Acylium Ion: The Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) activates the acylating agent (propionyl chloride) by coordinating with the chlorine atom. This coordination makes the chloride an excellent leaving group, facilitating its departure and the formation of a resonance-stabilized acylium ion. This highly electrophilic species is the key reactant.[8]
-
Electrophilic Aromatic Substitution: The π-electron system of the ethylbenzene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step forms a non-aromatic carbocation intermediate, often called a sigma complex or arenium ion.[8]
-
Deprotonation and Catalyst Regeneration: A weak base, typically the [AlCl₄]⁻ complex, removes a proton from the carbon bearing the new acyl group. This restores the aromaticity of the ring, yielding the final product, 4'-ethylpropiophenone.[8] While the AlCl₃ is regenerated in this final step, it readily complexes with the ketone product, meaning that stoichiometric or greater amounts of the catalyst are required for the reaction to proceed to completion.[8]
Caption: Mechanism of Friedel-Crafts Acylation.
Industrial Production Protocol
This section outlines a standard operating procedure for the batch production of 4'-ethylpropiophenone. All operations must be conducted in a well-ventilated area, adhering to strict safety protocols.
Required Materials and Equipment
-
Reagents: Ethylbenzene (anhydrous, ≥99%), Propionyl Chloride (≥99%), Aluminum Chloride (anhydrous, powdered, ≥99%), Dichloromethane (DCM, anhydrous, as solvent), Hydrochloric Acid (aqueous, for quench), Sodium Bicarbonate solution (aqueous, for neutralization), Brine, Anhydrous Sodium Sulfate.
-
Equipment: Glass-lined or stainless steel reactor with temperature control (heating/cooling jacket), mechanical stirrer, reflux condenser, dropping funnel/addition pump, nitrogen inlet, vacuum distillation unit.
Step-by-Step Synthesis Workflow
-
Reactor Preparation: Ensure the reactor is clean, dry, and inerted with a nitrogen atmosphere. Anhydrous conditions are critical to prevent deactivation of the AlCl₃ catalyst.[9]
-
Charge Reagents: Charge the reactor with anhydrous dichloromethane and ethylbenzene. Begin vigorous stirring and cool the mixture to 0-5 °C using the cooling jacket.
-
Catalyst Addition: Slowly add anhydrous aluminum chloride (AlCl₃) portion-wise to the stirred mixture.[9] This step is exothermic; maintain the temperature below 10 °C.
-
Acylating Agent Addition: Once the catalyst is fully dispersed, begin the slow, dropwise addition of propionyl chloride via the addition funnel.[10] The rate of addition should be carefully controlled to maintain the reaction temperature between 5-10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using a suitable analytical method (e.g., Gas Chromatography).
-
Quenching: Once the reaction is complete, cool the reactor back to 0-5 °C. Carefully and slowly pour the reaction mixture onto a stirred mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex and quench the reaction. This step is highly exothermic and releases HCl gas; perform under efficient fume extraction.
-
Work-up & Phase Separation: Transfer the quenched mixture to a separatory funnel. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with:
-
Dilute HCl solution
-
Water
-
Saturated sodium bicarbonate solution (to neutralize any remaining acid)
-
Saturated brine solution
-
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate.[4] Filter off the drying agent and remove the dichloromethane solvent under reduced pressure using a rotary evaporator or the reactor's distillation setup.
-
Purification: The resulting crude oil is purified by vacuum distillation to yield high-purity 4'-ethylpropiophenone.[3]
Caption: Industrial Production Workflow for 4'-Ethylpropiophenone.
Process Optimization and Quality Control
Achieving high yield and purity requires careful control over reaction parameters.
Key Optimization Parameters
| Parameter | Effect on Process | Optimization Strategy |
| Catalyst Loading | Stoichiometric amounts are needed. Excess can lead to side reactions, while insufficient amounts result in incomplete conversion. | Use 1.1 - 1.3 molar equivalents of AlCl₃ relative to the limiting reagent (propionyl chloride). |
| Temperature | Low temperatures (0-10°C) during addition control the exothermic reaction and minimize side products. Higher temperatures can decrease selectivity. | Implement a robust reactor cooling system and control the addition rate of reagents.[1] |
| Solvent | A non-reactive, anhydrous solvent is crucial. Dichloromethane is common, but greener alternatives are being explored.[11] | Ensure solvent is fully anhydrous. Consider solvent recovery and recycling to improve process sustainability. |
| Reagent Purity | Moisture in reagents will consume and deactivate the Lewis acid catalyst, significantly reducing yield.[9] | Use high-purity, anhydrous grade reagents. Store and handle under a nitrogen atmosphere. |
Quality Control (QC) Analysis
The final product must be analyzed to ensure it meets specifications for use in pharmaceutical or other high-purity applications.
| Analytical Method | Purpose | Typical Specification |
| Gas Chromatography (GC) | To determine purity and quantify impurities. | Purity > 99.0% |
| Mass Spectrometry (MS) | To confirm the identity of the product and any impurities. | Matches the mass spectrum of 4'-ethylpropiophenone. |
| NMR Spectroscopy | To confirm the chemical structure. | ¹H and ¹³C NMR spectra consistent with the structure. |
| Karl Fischer Titration | To determine water content. | < 0.1% |
Safety Protocols and Hazard Management
Industrial synthesis of 4'-ethylpropiophenone involves hazardous materials and requires strict adherence to safety protocols.
| Substance | Key Hazards | Recommended PPE & Handling Precautions |
| Ethylbenzene | Flammable liquid and vapor. Harmful if inhaled. | Handle in a well-ventilated area. Keep away from ignition sources. Wear respiratory protection if ventilation is inadequate. |
| Propionyl Chloride | Flammable. Causes severe skin burns and eye damage. Reacts violently with water. | Handle in a fume hood. Wear acid-resistant gloves, chemical splash goggles, face shield, and protective clothing.[12][13] |
| Aluminum Chloride | Causes severe skin burns and eye damage. Reacts violently with water, releasing HCl gas. | Handle in a dry environment (glove box or dry room). Avoid creating dust. Wear appropriate PPE as for propionyl chloride.[10] |
| Dichloromethane | Suspected of causing cancer. Causes skin and eye irritation. | Use in a closed system or with local exhaust ventilation. Wear appropriate gloves and eye protection. |
| 4'-Ethylpropiophenone | May cause skin, eye, and respiratory irritation. | Avoid contact with skin and eyes. Ensure good ventilation.[3][14] |
Emergency Procedures:
-
Spills: Absorb with inert material and dispose of as hazardous waste. Ventilate the area.[14]
-
Fire: Use dry chemical, CO₂, or alcohol-resistant foam.[14][15]
-
Exposure: In case of skin or eye contact, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention.[13][15] If inhaled, move to fresh air.[15]
Conclusion
The Friedel-Crafts acylation of ethylbenzene is a reliable and scalable method for the industrial production of 4'-ethylpropiophenone. Success hinges on the strict control of reaction conditions, particularly temperature and the exclusion of moisture. Adherence to rigorous safety protocols is non-negotiable due to the hazardous nature of the reagents involved. By following the detailed protocols and optimization strategies outlined in this guide, manufacturers can achieve high yields of high-purity product suitable for demanding applications in the pharmaceutical and chemical industries.
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The Strategic Utility of 1-(4-Ethylphenyl)propan-1-one in Pharmaceutical Synthesis: Application Notes and Protocols
Introduction: Unveiling the Potential of a Versatile Ketone Intermediate
In the landscape of pharmaceutical development, the identification and proficient utilization of versatile chemical intermediates are paramount to the efficient synthesis of active pharmaceutical ingredients (APIs). 1-(4-Ethylphenyl)propan-1-one, also known as 4'-Ethylpropiophenone, has emerged as a significant building block, particularly in the synthesis of centrally acting muscle relaxants.[1][2] This aromatic ketone, with the chemical formula C₁₁H₁₄O, presents as a colorless to pale yellow liquid and serves as a crucial precursor for creating more complex molecular architectures.[3] Its value lies in the reactivity of the α-carbon to the carbonyl group, making it an ideal substrate for key carbon-carbon bond-forming reactions.[4][5]
This technical guide provides an in-depth exploration of this compound as a pharmaceutical intermediate. It is designed for researchers, scientists, and drug development professionals, offering not only detailed, field-proven protocols but also the underlying chemical principles that govern its application. We will delve into its primary role in the synthesis of β-amino ketones, a pharmacophore present in several clinically significant drugs.[5]
Core Application: Synthesis of Muscle Relaxants via the Mannich Reaction
The most prominent and industrially significant application of this compound is in the synthesis of skeletal muscle relaxants like Eperisone and Tolperisone.[1][2] These drugs are effective in treating muscle spasms and spasticity by reducing myotonia and improving circulation.[6] The key transformation leveraging this compound for this purpose is the Mannich reaction .[1]
The Mannich reaction is a three-component condensation reaction that forms a β-amino carbonyl compound, known as a Mannich base.[4][5] In this context, it involves the reaction of:
-
An α-methyl ketone: This compound
-
A non-enolizable aldehyde: Typically formaldehyde (used as paraformaldehyde)
-
A secondary amine salt: Piperidine hydrochloride
This one-pot synthesis is highly efficient and is the established industrial method for producing Eperisone and its analogs.[1] The resulting β-amino ketone structure is the core of the final API.
Mechanism and Rationale
The causality behind employing the Mannich reaction is its efficiency in constructing the necessary aminomethylated side chain in a single, convergent step. The reaction proceeds through the formation of an Eschenmoser-like salt (an iminium ion) from the reaction of piperidine hydrochloride and formaldehyde. This compound, under the reaction conditions, forms an enol or enolate, which then acts as a nucleophile, attacking the iminium ion. This nucleophilic addition results in the formation of the desired β-amino ketone. The use of a pre-formed amine salt simplifies the procedure and controls the pH of the reaction medium.
Quantitative Data Summary: Comparative Synthesis Protocols
The following table summarizes various protocols for the synthesis of Eperisone Hydrochloride, highlighting the versatility of this compound and the impact of different reaction conditions on yield.
| Protocol Reference | Key Reactants & Solvent | Temperature (°C) | Time (h) | Reported Yield (%) | Key Insights |
| Classical Approach [1] | 4'-Ethylpropiophenone, Paraformaldehyde, Piperidine HCl in Isopropanol | Reflux | Not Specified | >65% | A foundational method, often serving as a baseline for optimization. |
| Optimized One-Pot [7] | 4'-Ethylpropiophenone, Paraformaldehyde, Piperidine HCl in Isopropanol | 95-100 | 5-6 | >87% | Employs solvent distillation and addition of an anti-solvent (diisopropyl ether) to enhance crystallization and yield. |
| Proline-Catalyzed [8] | 4'-Ethylpropiophenone, Paraformaldehyde, Piperidine HCl in Ethanol with Proline | 80-85 | 2 | 98% | Utilizes an organocatalyst (proline) to potentially increase reaction rate and efficiency, allowing for lower temperatures and shorter reaction times. |
| Alternative Solvent [9] | 4'-Ethylpropiophenone, Paraformaldehyde, Piperidine HCl in Isopropanol | 80-85 | 8 | 85% | Demonstrates the use of methyl ethyl ketone (MEK) post-reaction to manage impurities and facilitate crystallization. |
Experimental Protocols
The following protocols are detailed, step-by-step methodologies for the synthesis of Eperisone Hydrochloride. These protocols are self-validating systems; adherence to the specified conditions and stoichiometric ratios is critical for achieving the desired purity and yield.
Protocol 1: Optimized One-Pot Synthesis of Eperisone Hydrochloride
This protocol is an optimized version of the classical Mannich reaction, designed to improve yield and simplify the purification process.[7]
Materials and Equipment:
-
This compound (p-ethylpropiophenone)
-
Paraformaldehyde
-
Piperidine hydrochloride
-
Isopropanol
-
Diisopropyl ether
-
Reaction flask equipped with a reflux condenser, magnetic stirrer, and heating mantle
-
Distillation apparatus
-
Filtration apparatus (e.g., Büchner funnel)
-
Drying oven
Procedure:
-
Reaction Setup: In a suitable reaction flask, charge 12-18 parts by weight of isopropanol, 34-40 parts by weight of this compound, 25-30 parts by weight of piperidine hydrochloride, and 6-10 parts by weight of paraformaldehyde.
-
Mannich Condensation: Stir the mixture and heat to reflux at a temperature of 95-100°C. Maintain this temperature for 5-6 hours. The progress of the reaction can be monitored by an appropriate chromatographic technique (e.g., TLC or HPLC).
-
Solvent Exchange: Upon completion of the reaction, configure the apparatus for distillation and distill off 6-8 parts by weight of isopropanol. This step concentrates the reaction mixture and prepares it for crystallization.
-
Crystallization: Add 50-60 parts by weight of diisopropyl ether to the concentrated mixture to induce crystallization of the product.
-
Isolation: Cool the resulting slurry to 8-10°C and maintain at this temperature for at least 1-2 hours to ensure complete precipitation.
-
Filtration and Drying: Collect the crude Eperisone Hydrochloride by centrifugation or vacuum filtration. Wash the filter cake with a small amount of cold diisopropyl ether or acetone.[9] Dry the product in a vacuum oven at 60°C to a constant weight.[9]
Protocol 2: Proline-Catalyzed Synthesis of Eperisone Hydrochloride
This modern approach utilizes an organocatalyst to enhance reaction efficiency.[8]
Materials and Equipment:
-
This compound (p-ethylpropiophenone)
-
Paraformaldehyde
-
Piperidine hydrochloride
-
L-Proline
-
Ethanol
-
Acetone
-
Reaction flask with a reflux condenser, magnetic stirrer, and heating mantle
-
Filtration apparatus
Procedure:
-
Reaction Setup: To a reaction flask, add 120g of this compound, 28.8g of paraformaldehyde, 107g of piperidine hydrochloride, and 6g of L-proline (5% by weight relative to the ketone). Add 60 mL of ethanol as the solvent.
-
Catalytic Mannich Reaction: Stir the mixture and raise the temperature to 80-85°C. Maintain this temperature with stirring for approximately 2 hours. Monitor the reaction to completion using HPLC.
-
Crystallization and Isolation: After the reaction is complete, add 500 mL of acetone to the reaction mixture with stirring. This will precipitate the Eperisone Hydrochloride.
-
Filtration and Drying: Filter the resulting solid using a Büchner funnel. Wash the filter cake with an appropriate amount of acetone to remove any residual soluble impurities. Dry the product to obtain Eperisone Hydrochloride.
Safety and Handling
This compound is a chemical substance and should be handled with appropriate safety precautions.[3]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat during handling to avoid skin and eye contact.[3]
-
Ventilation: Use in a well-ventilated area or a fume hood to avoid inhalation of vapors.[3]
-
Storage: Store in a cool, dry, and well-ventilated place, away from sources of ignition and high temperatures. Keep containers tightly sealed.[2]
Conclusion and Future Outlook
This compound stands as a testament to the importance of key intermediates in streamlined pharmaceutical manufacturing. Its primary application in the synthesis of muscle relaxants via the Mannich reaction showcases a robust and optimizable pathway to valuable APIs. The evolution from classical, high-temperature reflux conditions to more refined, catalyst-driven protocols demonstrates the continuous drive for efficiency, higher yields, and greener chemistry in the pharmaceutical industry. Future research may focus on developing even more efficient catalytic systems or exploring the utility of this intermediate in the synthesis of other classes of bioactive molecules, further cementing its role as a cornerstone in medicinal chemistry.
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Application of 1-(4-Ethylphenyl)propan-1-one in Agrochemical Synthesis: A Technical Guide
Introduction: The Role of Propiophenone Scaffolds in Modern Agrochemicals
In the landscape of modern crop protection, the propiophenone scaffold serves as a versatile and crucial building block for the synthesis of a variety of biologically active molecules. 1-(4-Ethylphenyl)propan-1-one, a key member of this chemical family, holds significant potential as a precursor in the development of novel agrochemicals, particularly within the class of triazole fungicides. The structural features of this compound, including the reactive carbonyl group and the customizable aromatic ring, provide a foundation for the construction of complex molecules with targeted fungicidal or herbicidal activity. This guide will provide a detailed exploration of the synthetic utility of this compound in the context of agrochemical development, with a focus on the synthesis of a triazole fungicide analogue. The protocols and methodologies outlined herein are designed for researchers, scientists, and professionals in the field of drug development, offering both practical instruction and a deeper understanding of the underlying chemical principles.
Core Application: A Precursor to Triazole Fungicides
Triazole fungicides are a major class of agricultural chemicals that function by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes. The synthesis of many triazole fungicides relies on the use of substituted ketone intermediates. While this compound may not be the direct starting material for currently commercialized blockbuster fungicides, its structure makes it an ideal candidate for the synthesis of novel analogues with potentially improved efficacy, spectrum of activity, or environmental profile.
The following sections will detail a representative synthetic protocol for a triazole fungicide analogue derived from this compound. This protocol is based on established synthetic routes for commercial triazole fungicides such as tebuconazole, adapted for the specific starting material.
Synthetic Workflow for a Triazole Fungicide Analogue
The overall synthetic strategy involves a multi-step process, beginning with the α-bromination of this compound, followed by the introduction of a tertiary butyl group via a Grignard reaction, and finally, the substitution with 1,2,4-triazole to yield the target fungicide analogue.
Caption: Synthetic pathway from this compound to a tebuconazole analogue.
Detailed Experimental Protocols
Part 1: Synthesis of 2-Bromo-1-(4-ethylphenyl)propan-1-one (Intermediate 1)
Principle: The first step involves the selective bromination at the α-position of the ketone. This is a crucial step that introduces a leaving group, facilitating the subsequent nucleophilic attack. The reaction is typically carried out in a suitable solvent and may be catalyzed by an acid.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| This compound | 162.23 | 16.2 g | 0.1 |
| Bromine (Br₂) | 159.81 | 16.0 g (5.1 mL) | 0.1 |
| Methanol | 32.04 | 100 mL | - |
| Hydrobromic acid (48% aq.) | 80.91 | 2-3 drops | - |
Protocol:
-
In a 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 16.2 g (0.1 mol) of this compound in 100 mL of methanol.
-
Add 2-3 drops of 48% hydrobromic acid to the solution to catalyze the reaction.
-
From the dropping funnel, add 16.0 g (0.1 mol) of bromine dropwise to the stirred solution at room temperature. The addition should be controlled to maintain a gentle reaction and avoid excessive heat generation.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 2-3 hours, or until the reddish-brown color of bromine disappears, indicating the completion of the reaction.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate 9:1).
-
Once the reaction is complete, pour the mixture into 200 mL of ice-cold water to precipitate the product.
-
Filter the solid product, wash with cold water to remove any remaining acid, and then dry under vacuum to yield 2-bromo-1-(4-ethylphenyl)propan-1-one.
Expected Yield: 85-90%
Part 2: Synthesis of 1-(4-Ethylphenyl)-2-(tert-butyl)-2-methyloxirane (Intermediate 2)
Principle: This step involves a Grignard reaction, where the previously synthesized α-bromo ketone reacts with tert-butylmagnesium chloride. The Grignard reagent acts as a nucleophile, attacking the carbonyl carbon. The subsequent intramolecular cyclization forms the epoxide ring.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Bromo-1-(4-ethylphenyl)propan-1-one | 241.12 | 24.1 g | 0.1 |
| Magnesium turnings | 24.31 | 2.9 g | 0.12 |
| tert-Butyl chloride | 92.57 | 11.1 g (13 mL) | 0.12 |
| Anhydrous diethyl ether | 74.12 | 150 mL | - |
| Iodine crystal | 253.81 | 1 small crystal | - |
Protocol:
-
In a flame-dried 500 mL three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place 2.9 g (0.12 mol) of magnesium turnings and a small crystal of iodine.
-
Add 20 mL of anhydrous diethyl ether to the flask.
-
In the dropping funnel, prepare a solution of 11.1 g (0.12 mol) of tert-butyl chloride in 50 mL of anhydrous diethyl ether.
-
Add a small portion of the tert-butyl chloride solution to the magnesium turnings to initiate the Grignard reaction (indicated by the disappearance of the iodine color and gentle bubbling).
-
Once the reaction has started, add the remaining tert-butyl chloride solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Cool the Grignard reagent to 0 °C in an ice bath.
-
In a separate flask, dissolve 24.1 g (0.1 mol) of 2-bromo-1-(4-ethylphenyl)propan-1-one in 80 mL of anhydrous diethyl ether.
-
Add the solution of the bromo-ketone dropwise to the cooled Grignard reagent with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by slowly adding 100 mL of a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude epoxide. The product can be purified by column chromatography on silica gel.
Expected Yield: 60-70%
Part 3: Synthesis of 1-(4-Ethylphenyl)-2-(tert-butyl)-1-(1H-1,2,4-triazol-1-yl)propan-2-ol (Final Product)
Principle: The final step is the ring-opening of the epoxide by the nucleophilic attack of the 1,2,4-triazole anion. The triazole anion is generated in situ by reacting 1,2,4-triazole with a strong base like sodium hydride.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1-(4-Ethylphenyl)-2-(tert-butyl)-2-methyloxirane | 218.34 | 21.8 g | 0.1 |
| 1,2,4-Triazole | 69.07 | 8.3 g | 0.12 |
| Sodium hydride (60% dispersion in mineral oil) | 24.00 | 4.8 g | 0.12 |
| Anhydrous Dimethylformamide (DMF) | 73.09 | 150 mL | - |
Protocol:
-
In a flame-dried 500 mL three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, suspend 4.8 g (0.12 mol) of 60% sodium hydride in 100 mL of anhydrous DMF.
-
To this suspension, add 8.3 g (0.12 mol) of 1,2,4-triazole portion-wise at room temperature under a nitrogen atmosphere. Control the addition to manage the evolution of hydrogen gas.
-
Stir the mixture at room temperature for 1 hour to ensure the complete formation of the sodium salt of 1,2,4-triazole.
-
In a separate flask, dissolve 21.8 g (0.1 mol) of 1-(4-ethylphenyl)-2-(tert-butyl)-2-methyloxirane in 50 mL of anhydrous DMF.
-
Add the epoxide solution dropwise to the suspension of the triazole salt.
-
Heat the reaction mixture to 80-90 °C and maintain this temperature for 6-8 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and carefully quench the excess sodium hydride by the slow addition of 20 mL of methanol.
-
Pour the reaction mixture into 500 mL of water and extract with ethyl acetate (3 x 100 mL).
-
Combine the organic extracts, wash with brine (2 x 100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the final triazole fungicide analogue.
Expected Yield: 70-80%
Data Summary
| Step | Product | Molecular Formula | Molar Mass ( g/mol ) | Theoretical Yield (g) |
| 1 | 2-Bromo-1-(4-ethylphenyl)propan-1-one | C₁₁H₁₃BrO | 241.12 | 24.1 |
| 2 | 1-(4-Ethylphenyl)-2-(tert-butyl)-2-methyloxirane | C₁₅H₂₂O | 218.34 | 21.8 |
| 3 | 1-(4-Ethylphenyl)-2-(tert-butyl)-1-(1H-1,2,4-triazol-1-yl)propan-2-ol | C₁₇H₂₅N₃O | 287.40 | 28.7 |
Conclusion and Future Outlook
This guide demonstrates the synthetic utility of this compound as a viable starting material for the synthesis of a novel triazole fungicide analogue. The provided protocols offer a detailed, step-by-step methodology for researchers in the field of agrochemical synthesis. The causality behind each experimental choice has been explained to provide a comprehensive understanding of the chemical transformations. The modularity of this synthetic route allows for the exploration of a wider chemical space by modifying the starting propiophenone or the nucleophile in the final step, paving the way for the discovery of new agrochemicals with improved properties. Further research into the biological activity of the synthesized analogue is warranted to determine its efficacy against various fungal pathogens.
References
- Tebuconazole Synthesis: The synthesis of tebuconazole, a commercial triazole fungicide, provides a foundational methodology for the protocols described. Relevant patents outline the key reaction steps, including the formation of a ketone intermediate and its subsequent reaction with 1,2,4-triazole.
- Triazole Fungicides: The general class of triazole fungicides and their mode of action are well-documented in scientific literature, providing the rationale for targeting this class of compounds.
- Propiophenone Derivatives in Synthesis: The use of propiophenone and its derivatives as versatile intermediates in organic synthesis is a well-established principle. Source: Google Patents, EP0850948B1 - Propiophenone derivatives and process for preparing the same
- Grignard Reactions in Synthesis: The application of Grignard reagents for the formation of carbon-carbon bonds is a fundamental reaction in organic chemistry and is central to the synthesis of the epoxide intermediate. [Source: Standard Organic Chemistry Textbooks]
- Nucleophilic Ring-Opening of Epoxides: The reaction of epoxides with nucleophiles like the triazole anion is a common and efficient method for the synthesis of functionalized alcohols. [Source: Standard Organic Chemistry Textbooks]
Application Note: 1-(4-Ethylphenyl)propan-1-one as a Versatile Precursor in the Synthesis of Active Pharmaceutical Ingredients
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the application of 1-(4-ethylphenyl)propan-1-one, also known as 4'-ethylpropiophenone, as a critical starting material in the synthesis of Active Pharmaceutical Ingredients (APIs). With a focus on the widely used skeletal muscle relaxant, Eperisone, this document provides an in-depth analysis of the synthetic pathways, step-by-step experimental protocols, and the chemical principles underpinning these transformations. The primary synthetic route discussed is the Mannich reaction, a cornerstone of pharmaceutical synthesis. This guide aims to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this compound in their synthetic endeavors.
Introduction: The Strategic Importance of this compound in API Synthesis
This compound is an aromatic ketone that serves as a valuable and versatile building block in organic synthesis.[1] Its structure, featuring a reactive carbonyl group and a substituted phenyl ring, makes it an ideal precursor for the construction of more complex molecular architectures with significant biological activity.[1][2] This propiophenone derivative is particularly noted for its role in the synthesis of compounds targeting the central nervous system (CNS).[1][2]
The primary focus of this application note is the synthesis of Eperisone hydrochloride, a centrally acting skeletal muscle relaxant used to treat muscle spasms and spasticity.[3] The synthesis of Eperisone from this compound is a classic example of the Mannich reaction, a three-component condensation that is highly efficient for creating β-amino ketones.[3]
Physicochemical Properties of this compound:
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | 4'-Ethylpropiophenone, p-Ethylpropiophenone |
| CAS Number | 27465-51-6 |
| Molecular Formula | C₁₁H₁₄O |
| Molecular Weight | 162.23 g/mol |
| Appearance | Colorless to pale yellow liquid[4] |
| Boiling Point | 241°C at 760 mmHg[1] |
| Density | ~0.961 g/cm³[4] |
Synthesis of Eperisone Hydrochloride via the Mannich Reaction
The most industrially significant and well-established method for synthesizing Eperisone hydrochloride is the Mannich reaction.[3] This one-pot synthesis involves the condensation of this compound with formaldehyde (or its polymer, paraformaldehyde) and a secondary amine, in this case, piperidine hydrochloride.[3][5]
The Underlying Chemistry: Mechanism of the Mannich Reaction
The Mannich reaction proceeds through a series of steps:
-
Formation of the Eschenmoser-like salt: Formaldehyde and piperidine hydrochloride react to form a reactive iminium ion.
-
Enolization of the ketone: The acidic α-proton of this compound is removed to form an enol or enolate.
-
Nucleophilic attack: The enol/enolate attacks the iminium ion, forming the Mannich base, 4'-ethyl-2-methyl-3-piperidinopropiophenone (Eperisone).[3]
Visualizing the Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of Eperisone hydrochloride from this compound.
Caption: Workflow for the synthesis of Eperisone HCl.
Detailed Experimental Protocol
The following protocol is a representative example for the synthesis of Eperisone hydrochloride.
Materials:
-
This compound
-
Paraformaldehyde
-
Piperidine hydrochloride
-
Isopropanol
-
Diisopropyl ether
-
Acetone
Procedure:
-
Reaction Setup: In a suitable reaction vessel equipped with a reflux condenser and a stirrer, combine 16 parts by weight of isopropanol, 36 parts by weight of this compound, 27 parts by weight of piperidine hydrochloride, and 7.2 parts by weight of paraformaldehyde.[5]
-
Reaction: Heat the mixture to reflux (approximately 95-100°C) with continuous stirring for 5-6 hours.[5] The progress of the reaction can be monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Solvent Exchange and Crystallization: After the reaction is complete, distill off 6-8 parts by weight of isopropanol.[5] To the concentrated reaction mixture, add 50-60 parts by weight of diisopropyl ether to induce crystallization of the product.[5]
-
Isolation and Purification: Cool the mixture to 8-10°C and collect the crude Eperisone hydrochloride by filtration or centrifugation.[5] The crude product can be further purified by washing with a suitable solvent like acetone and then drying under vacuum at 60°C.[6]
Note: An alternative procedure utilizes proline as a catalyst in ethanol at 80-85°C, which has been reported to give a high yield of 98%.[7]
Broader Applications and Future Perspectives
While the synthesis of Eperisone is a prominent application, the reactivity of this compound extends to the synthesis of other pharmacologically active molecules. The core structure can be modified to produce a variety of propiophenone derivatives with potential therapeutic uses.[8][9]
For instance, the related compound, 4-methylpropiophenone, is a precursor for Tolperisone, another muscle relaxant, suggesting a broader utility of substituted propiophenones in this therapeutic class.[10][11] The α-position to the carbonyl group can be functionalized through reactions like α-halogenation, opening pathways to a wider range of derivatives.
The continued exploration of reactions involving this compound and its analogs holds promise for the discovery of new chemical entities with valuable therapeutic properties.
Conclusion
This compound is a key intermediate in pharmaceutical synthesis, with its utility powerfully demonstrated in the efficient production of the muscle relaxant Eperisone via the Mannich reaction. The straightforward and high-yielding nature of this synthesis makes it an attractive route for industrial-scale production. This application note provides a comprehensive overview and a practical protocol to guide researchers in leveraging this versatile precursor for the development of important APIs.
References
- Google Patents. CN106588817A - Method for synthesizing eperisone hydrochloride.
- Google Patents. KR20140067368A - Process for preparing eperisone hydrochloride.
- Google Patents. US20060041141A1 - Method for producing salts of tolperisone.
- ChemBK. 4-Ethylpropiophenone.
- Google Patents. CN117720481A - A preparation method of eperisone hydrochloride and its application in....
- Google Patents. EP0423524A2 - Propiophenone derivatives and their preparation and pharmaceutical use.
- Patent 0423524. Propiophenone derivatives and their preparation and pharmaceutical use.
Sources
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- 2. benchchem.com [benchchem.com]
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- 4. chembk.com [chembk.com]
- 5. CN106588817A - Method for synthesizing eperisone hydrochloride - Google Patents [patents.google.com]
- 6. KR20140067368A - Process for preparing eperisone hydrochloride - Google Patents [patents.google.com]
- 7. CN117720481A - A preparation method of eperisone hydrochloride and its application in preparations - Google Patents [patents.google.com]
- 8. EP0423524A2 - Propiophenone derivatives and their preparation and pharmaceutical use - Google Patents [patents.google.com]
- 9. Propiophenone derivatives and their preparation and pharmaceutical use - Patent 0423524 [data.epo.org]
- 10. The application of 4′-Methylpropiophenone in organic reactions_Chemicalbook [chemicalbook.com]
- 11. US20060041141A1 - Method for producing salts of tolperisone - Google Patents [patents.google.com]
Application Notes and Protocols for the Derivatization of 1-(4-Ethylphenyl)propan-1-one in Medicinal Chemistry
Introduction: The Strategic Value of the 1-(4-Ethylphenyl)propan-1-one Scaffold
In the landscape of medicinal chemistry, the propiophenone scaffold serves as a privileged structural motif. This compound, in particular, represents a versatile and strategically valuable starting material for the synthesis of a diverse array of biologically active compounds.[1] Its chemical architecture, featuring a reactive carbonyl group, an activatable α-carbon, and an aromatic ring amenable to substitution, provides multiple handles for chemical modification. This allows for the systematic exploration of chemical space to optimize pharmacokinetic and pharmacodynamic properties. Derivatives of this core structure have shown promise in developing agents with effects on the central nervous system (CNS), as well as muscle relaxant and anticonvulsant properties.[1] This guide provides an in-depth exploration of key derivatization strategies for this compound, complete with detailed experimental protocols and a summary of the biological significance of the resulting compound classes.
Derivatization Strategies: A Multi-pronged Approach to Bioactive Molecules
The derivatization of this compound can be approached through several key chemical transformations, each offering a pathway to a distinct class of compounds with unique pharmacological profiles. The three primary sites for modification are the carbonyl group, the α-carbon, and the aromatic ring. This guide will focus on three high-impact derivatization reactions: the Claisen-Schmidt condensation, reductive amination, and the Mannich reaction.
Claisen-Schmidt Condensation: Synthesis of Chalcones
The Claisen-Schmidt condensation is a robust and widely employed reaction for the formation of α,β-unsaturated ketones, known as chalcones.[2] This reaction involves the base-catalyzed condensation of an aromatic ketone, in this case, this compound, with an aromatic aldehyde that lacks α-hydrogens.[2][3] The resulting chalcone scaffold is a core component of many naturally occurring and synthetic compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[4][5][6]
Causality Behind Experimental Choices:
The choice of a base catalyst, typically sodium or potassium hydroxide, is crucial for deprotonating the α-carbon of the ketone, forming a reactive enolate ion. The subsequent nucleophilic attack of this enolate on the carbonyl carbon of the aldehyde, followed by dehydration, drives the reaction towards the formation of the thermodynamically stable conjugated system of the chalcone. The use of polar protic solvents like ethanol facilitates the dissolution of the reactants and the base.
Experimental Workflow: Claisen-Schmidt Condensation
Caption: Workflow for the synthesis of chalcones via Claisen-Schmidt condensation.
Protocol 1: Base-Catalyzed Synthesis of (E)-1-(4-ethylphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
Materials:
-
This compound (1.0 eq)
-
4-Methoxybenzaldehyde (1.0 eq)
-
Sodium Hydroxide (NaOH)
-
Ethanol (95%)
-
Distilled Water
-
Hydrochloric Acid (HCl), dilute
-
Round-bottom flask, magnetic stirrer, ice bath, Buchner funnel
Procedure:
-
In a 100 mL round-bottom flask, dissolve 1.62 g (10 mmol) of this compound and 1.36 g (10 mmol) of 4-methoxybenzaldehyde in 40 mL of 95% ethanol.
-
Cool the mixture in an ice bath with continuous stirring.
-
In a separate beaker, prepare a solution of 0.8 g (20 mmol) of NaOH in 10 mL of cold water.
-
Add the NaOH solution dropwise to the ethanolic solution of the reactants over 20-30 minutes, ensuring the temperature remains below 25°C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into 200 mL of ice-cold water.
-
Acidify the mixture with dilute HCl to neutralize the excess NaOH.
-
Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Wash the solid with copious amounts of cold water until the filtrate is neutral.
-
Recrystallize the crude product from ethanol to obtain the purified chalcone.
-
Dry the product in a vacuum oven and characterize by melting point, IR, and NMR spectroscopy.
Biological Significance of Chalcone Derivatives:
Chalcones are renowned for their wide range of pharmacological activities. The presence of the α,β-unsaturated carbonyl system is a key pharmacophore that can interact with various biological targets.
| Derivative Class | Biological Activity | Example IC50/MIC Values | References |
| Hydroxylated Chalcones | Antioxidant, Anticancer | DPPH scavenging activity, IC50 values in the range of 10-50 µM. Cytotoxicity against MCF-7 cells with IC50 values < 20 µg/mL. | [7],[4] |
| Methoxylated Chalcones | Anticancer, Anti-inflammatory | Potent inhibition of NO generation with IC50 values in the low µM range. | [6] |
| Halogenated Chalcones | Antimicrobial, Anticancer | Good activity against S. aureus and B. subtilis. Cytotoxicity against various cancer cell lines. | [8] |
| Nitrogen-containing Chalcones | Antimalarial, Anticancer | Antimalarial activity with IC50 values in the low µg/mL range. | [6] |
Reductive Amination: Synthesis of Chiral Amines
Reductive amination is a powerful and widely utilized method in medicinal chemistry for the synthesis of primary, secondary, and tertiary amines from carbonyl compounds.[9] This one-pot reaction involves the initial formation of an imine or enamine intermediate from the reaction of this compound with an amine, followed by in-situ reduction to the corresponding amine. This strategy is particularly valuable for generating libraries of amine derivatives for structure-activity relationship (SAR) studies, especially in the development of CNS-active agents.[10]
Causality Behind Experimental Choices:
The choice of reducing agent is critical for the success of reductive amination. Mild reducing agents like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) are often preferred because they selectively reduce the protonated imine intermediate over the starting ketone. The reaction is typically carried out in a protic solvent like methanol or ethanol, which facilitates both imine formation and the reduction step. The addition of a catalytic amount of acid can accelerate the formation of the imine intermediate.
Experimental Workflow: Reductive Amination
Caption: Workflow for the synthesis of amines via reductive amination.
Protocol 2: Synthesis of N-Benzyl-1-(4-ethylphenyl)propan-1-amine
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
Sodium Triacetoxyborohydride (NaBH(OAc)3) (1.5 eq)
-
Dichloromethane (DCM)
-
Acetic Acid (catalytic amount)
-
Saturated Sodium Bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO4)
-
Round-bottom flask, magnetic stirrer
Procedure:
-
To a stirred solution of 1.62 g (10 mmol) of this compound and 1.18 g (11 mmol) of benzylamine in 50 mL of dichloromethane, add 2-3 drops of glacial acetic acid.
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Add 3.18 g (15 mmol) of sodium triacetoxyborohydride in small portions over 15 minutes.
-
Continue stirring the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by the slow addition of 50 mL of saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 25 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude amine by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Characterize the purified product by NMR and mass spectrometry.
Biological Significance of Amine Derivatives:
Amines derived from propiophenone scaffolds are of significant interest in the development of drugs targeting the central nervous system. Their ability to cross the blood-brain barrier and interact with various receptors and transporters makes them valuable candidates for treating neurological and psychiatric disorders.
| Derivative Class | Potential Biological Activity | Therapeutic Area | References |
| N-Alkyl/Aryl Amines | Anticonvulsant, Antidepressant | Neurology, Psychiatry | [11],[12] |
| Chiral Amines | Serotonin/Dopamine Receptor Modulation | Mood Disorders, Neurodegenerative Diseases | [13] |
| Amino Alcohols | Neuroprotective Agents | Neurology | [14] |
Mannich Reaction: Synthesis of β-Amino Ketones (Mannich Bases)
The Mannich reaction is a three-component condensation reaction that provides access to β-amino carbonyl compounds, known as Mannich bases.[15] This reaction involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. For this compound, this involves reacting it with a non-enolizable aldehyde (typically formaldehyde) and a primary or secondary amine.[16] Mannich bases are versatile synthetic intermediates and exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][17]
Causality Behind Experimental Choices:
The mechanism begins with the formation of an electrophilic iminium ion from the amine and formaldehyde. The ketone then tautomerizes to its enol form, which acts as a nucleophile and attacks the iminium ion. The use of the amine as its hydrochloride salt and an acidic medium can facilitate the formation of the iminium ion. The reaction is often carried out in a protic solvent like ethanol and may require heating to proceed at a reasonable rate.
Experimental Workflow: Mannich Reaction
Caption: Workflow for the synthesis of Mannich bases.
Protocol 3: Synthesis of 1-(4-Ethylphenyl)-3-(dimethylamino)propan-1-one Hydrochloride
Materials:
-
This compound (1.0 eq)
-
Paraformaldehyde (1.1 eq of CH2O)
-
Dimethylamine Hydrochloride (1.1 eq)
-
Ethanol
-
Concentrated Hydrochloric Acid (catalytic amount)
-
Acetone
-
Round-bottom flask, reflux condenser, magnetic stirrer
Procedure:
-
In a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 1.62 g (10 mmol) of this compound, 0.90 g (11 mmol) of dimethylamine hydrochloride, and 0.33 g (11 mmol of formaldehyde) of paraformaldehyde.
-
Add 20 mL of ethanol and a few drops of concentrated hydrochloric acid.
-
Heat the mixture to reflux and maintain reflux for 2-4 hours. The mixture should become a clear, homogeneous solution.
-
Monitor the reaction by TLC. Upon completion, allow the solution to cool to room temperature.
-
If the solution is not clear, filter it while hot.
-
Transfer the clear solution to an Erlenmeyer flask and cool it in an ice bath.
-
Slowly add 100 mL of acetone to the cooled solution to precipitate the product. Continue cooling for another hour to ensure complete crystallization.
-
Collect the crystalline product by vacuum filtration and wash it with cold acetone.
-
Dry the purified product, which is the hydrochloride salt of the Mannich base.
-
Characterize the product by melting point and spectroscopic methods.
Biological Significance of Mannich Bases:
Mannich bases are valuable scaffolds in drug discovery due to their diverse pharmacological activities and their utility as synthetic intermediates.
| Derivative Class | Potential Biological Activity | Therapeutic Area | References |
| β-Amino Ketones | Anticancer, Antimicrobial | Oncology, Infectious Diseases | [18] |
| Piperidine-containing Mannich Bases | Analgesic, Anti-inflammatory | Pain Management, Inflammation | [17] |
| Morpholine-containing Mannich Bases | Antioxidant, Antiviral | Oxidative Stress, Virology | [13] |
Conclusion
The derivatization of this compound through well-established synthetic methodologies such as the Claisen-Schmidt condensation, reductive amination, and the Mannich reaction provides a powerful platform for the generation of diverse and medicinally relevant compound libraries. The protocols and data presented herein offer a comprehensive guide for researchers and drug development professionals to explore the vast chemical space accessible from this versatile starting material. The resulting chalcones, chiral amines, and Mannich bases hold significant promise for the discovery of novel therapeutic agents across a range of disease areas.
References
- A Review on Chalcones Synthesis and their Biological Activity. (n.d.).
- Recent Developments on the Synthetic and Biological Applications of Chalcones-A Review. (2021). Biointerface Research in Applied Chemistry.
- Synthesis and biological activities of some chalcone derivatives. (2020).
- A Comprehensive Review on Synthesis and Biological Activity of Chalcone. (2024). International Journal of Pharmaceutical and Phytopharmacological Research.
- Practical Synthesis of Chalcone Derivatives and Their Biological Activities. (2018). MDPI.
- Application Notes and Protocols for Chalcone Synthesis via Claisen-Schmidt Condens
- Synthesis and antibacterial activity of some new 3(4-hydroxyphenyl)prop-2-en-1-one 4-phenyl substituted schiff's bases. (2011). Der Pharma Chemica.
- Claisen–Schmidt condens
- A Comparative Analysis of Substituted Benzaldehydes in the Claisen-Schmidt Condens
- Claisen Schmidt Reaction (Mixed Aldol Condens
- Synthetic applications of biologically important Mannich bases: An updated review. (2023). Open Access Research Journal of Biology and Pharmacy.
- Recent advances in biological applications of mannich bases — An overview. (2021). Journal of Drug Delivery and Therapeutics.
- Synthesis, characterization and biological activity of new mannich base 1-((4-chlorophenyl)(2,5. (2017). Journal of Chemical Society of Nigeria.
- Mannich Bases: Synthesis, Pharmacological Activity, and Applications: A Review. (2022). Iraqi Journal of Science.
- This compound | Research Chemical. (n.d.). BenchChem.
- Reductive Amination in the Synthesis of Pharmaceuticals. (2019). PubMed.
- Synthesis and antimicrobial activity of 3-(substituted-phenyl)-sydnones. (1992). PubMed.
- Synthesis and anticonvulsant activity of a new class of 2-[(arylalky)
- Synthesis and anticonvulsant activity of enaminones. Part 7. Synthesis and anticonvulsant evaluation of ethyl 4-[(substituted phenyl)
- Application Notes and Protocols: Experimental Procedure for the Mannich Reaction with Acetophenone. (2025). BenchChem.
- The reaction scheme in the reductive amination of propiophenone with.... (2017).
- Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models. (2023). MDPI.
- Chemical Probes to Investigate Central Nervous System Disorders: Design, Synthesis and Mechanism of Action of a Potent Human Serine Racemase Inhibitor. (2022). PubMed Central.
- Reductive Amination in the Synthesis of Pharmaceuticals. (2019).
- Synthesis of N-propargylphenelzine and analogues as neuroprotective agents. (1999). PubMed.
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- 12. Synthesis and anticonvulsant activity of enaminones. Part 7. Synthesis and anticonvulsant evaluation of ethyl 4-[(substituted phenyl)amino]-6-methyl-2-oxocyclohex-3-ene-1-carboxylates and their corresponding 5-methylcyclohex-2-enone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Note: A Validated High-Performance Liquid Chromatography Method for the Quantification of 1-(4-Ethylphenyl)propan-1-one
Abstract This document provides a comprehensive guide to the development and validation of a robust analytical method for the quantification of 1-(4-Ethylphenyl)propan-1-one. Primarily focusing on a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection, this application note details the methodological choices, protocol execution, and validation procedures in accordance with international regulatory standards. The content is designed for researchers, quality control analysts, and drug development professionals requiring a reliable method to assay this compound in various matrices.
Introduction: The Analytical Imperative
This compound, also known as 4'-Ethylpropiophenone, is a propiophenone derivative that serves as a key intermediate in organic synthesis and pharmaceutical research.[1] Its precise and accurate quantification is critical for ensuring the quality of starting materials, monitoring reaction progress, and evaluating the purity of final products. The development of a validated analytical method is therefore not merely a procedural step but a foundational requirement for regulatory compliance and product efficacy.
This guide is structured to provide not just a protocol, but the scientific rationale underpinning the method development and validation process, adhering to the principles outlined by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[2][3][4]
Analyte Physicochemical Properties: A thorough understanding of the analyte's properties is the cornerstone of method development.
| Property | Value | Source |
| IUPAC Name | This compound | [5] |
| Synonyms | 4'-Ethylpropiophenone, p-Ethylpropiophenone | [1][5] |
| Molecular Formula | C₁₁H₁₄O | [1][5][6] |
| Molecular Weight | 162.23 g/mol | [1][5][6] |
| Boiling Point | 241°C at 760 mmHg | [1] |
| Density | 0.961 g/cm³ | [1] |
The aromatic ketone structure and its moderate polarity suggest that RP-HPLC with UV detection is a highly suitable analytical technique. The conjugated system of the benzene ring and the carbonyl group is expected to produce a strong UV chromophore, enabling sensitive detection.
Method Development Strategy
The goal is to develop a method that is specific, linear, accurate, precise, and robust. An RP-HPLC method is selected for its versatility and wide applicability in pharmaceutical analysis.[7][8]
Selection of Chromatographic Conditions
Rationale for Column Selection: A C18 (octadecylsilyl) column is chosen as the stationary phase due to its hydrophobic nature, which is ideal for retaining the nonpolar ethylphenyl group of the analyte.[9] A standard dimension of 150 mm x 4.6 mm with 5 µm particle size offers a good balance between resolution, efficiency, and backpressure.
Rationale for Mobile Phase Selection: A mixture of acetonitrile and water is selected as the mobile phase. Acetonitrile is a common organic modifier in RP-HPLC, offering good elution strength and low UV cutoff.[9] An isocratic elution is preferred for its simplicity and robustness, which is suitable for quantifying a single analyte. The ratio of acetonitrile to water is optimized to achieve a reasonable retention time (typically 3-10 minutes) and good peak shape.
Rationale for Detection Wavelength: Based on the presence of the aromatic ketone chromophore, a UV detector is employed. The wavelength of maximum absorbance (λmax) for propiophenone derivatives is typically in the range of 240-255 nm. An initial UV scan of a standard solution of this compound in the mobile phase is performed to determine the optimal wavelength for maximum sensitivity.
Proposed Analytical Method: RP-HPLC-UV
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Data acquisition and processing software.
Materials and Reagents:
-
This compound reference standard (purity >99%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or purified to 18.2 MΩ·cm)
-
Methanol (HPLC grade)
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 245 nm |
| Run Time | 10 minutes |
Method Validation Protocol
The developed method must be validated to demonstrate its suitability for the intended purpose, as mandated by regulatory guidelines such as ICH Q2(R2).[2][10][11] The validation will assess the following parameters:
-
Specificity
-
Linearity and Range
-
Accuracy
-
Precision (Repeatability and Intermediate Precision)
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Robustness
Caption: Workflow from method development to a validated analytical procedure.
Specificity
Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[12]
Protocol:
-
Blank Analysis: Inject the diluent (mobile phase) to ensure no interfering peaks are present at the retention time of the analyte.
-
Placebo Analysis: If the analyte is to be quantified in a formulation, inject a solution of the formulation's excipients (placebo) to check for interference.
-
Forced Degradation (Stress Testing): Subject a solution of this compound to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products. Analyze the stressed samples to ensure that the peak for the intact analyte is well-resolved from any degradant peaks.
Linearity and Range
Objective: To establish the method's ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
Protocol:
-
Prepare a stock solution of the reference standard in the mobile phase.
-
From the stock solution, prepare a series of at least five calibration standards by serial dilution. A typical range could be 50% to 150% of the expected working concentration (e.g., 25, 50, 75, 100, 125, 150 µg/mL).
-
Inject each calibration standard in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
Acceptance Criteria:
-
Correlation coefficient (r²) ≥ 0.999.
-
The y-intercept should be close to zero.
Accuracy (Recovery)
Objective: To determine the closeness of the test results obtained by the method to the true value.[8] Accuracy is assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range.
Protocol:
-
Prepare samples of a known concentration at three levels (e.g., 80%, 100%, and 120% of the target concentration). If a matrix (placebo) is involved, spike the placebo with the analyte at these levels.
-
Prepare three replicate samples at each concentration level.
-
Analyze the samples and calculate the percentage recovery for each replicate.
Acceptance Criteria:
-
The mean percent recovery should be within 98.0% to 102.0%.
Precision
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
Protocol:
-
Repeatability (Intra-assay precision):
-
Prepare six individual samples at 100% of the target concentration.
-
Analyze these samples on the same day, with the same analyst and instrument.
-
Calculate the mean, standard deviation (SD), and relative standard deviation (%RSD).
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the %RSD for this set of data and compare it with the results from the first day.
-
Acceptance Criteria:
-
%RSD for repeatability should be ≤ 2.0%.
-
%RSD for intermediate precision should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Objective: To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified (LOQ) with acceptable precision and accuracy.
Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S)
-
Where σ = the standard deviation of the y-intercept of the regression line.
-
S = the slope of the calibration curve.
-
Verification: Prepare solutions at the calculated LOD and LOQ concentrations and inject them to confirm that the analyte can be detected (LOD) and quantified with acceptable precision (LOQ).
Robustness
Objective: To measure the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.
Protocol:
-
Introduce small variations to the nominal chromatographic conditions, one at a time.
-
Parameters to vary include:
-
Flow rate (e.g., ± 0.1 mL/min).
-
Column temperature (e.g., ± 2 °C).
-
Mobile phase composition (e.g., ± 2% organic component).
-
Detection wavelength (e.g., ± 2 nm).
-
-
Analyze a standard solution under each modified condition and assess the impact on retention time, peak area, and peak shape.
Acceptance Criteria:
-
The system suitability parameters should remain within acceptable limits.
-
The %RSD of the results should not be significantly affected.
Sample Protocol Execution
Standard and Sample Preparation
-
Standard Stock Solution (e.g., 500 µg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard.
-
Transfer to a 50 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
-
Working Standard Solution (e.g., 75 µg/mL):
-
Pipette 7.5 mL of the Standard Stock Solution into a 50 mL volumetric flask.
-
Dilute to volume with the mobile phase.
-
-
Sample Preparation:
-
Accurately weigh a quantity of the test sample expected to contain approximately 75 mg of the analyte.
-
Transfer to a 100 mL volumetric flask.
-
Add approximately 70 mL of mobile phase and sonicate for 10 minutes to dissolve.
-
Dilute to volume with the mobile phase.
-
Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial.
-
Chromatographic Run and Data Analysis
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform a blank injection (diluent) followed by five replicate injections of the working standard solution to check system suitability.
-
Inject the prepared sample solutions.
-
Integrate the peak corresponding to this compound.
-
Calculate the concentration of the analyte in the sample using the external standard method:
Concentration (µg/mL) = (Area_sample / Area_standard) × Concentration_standard
Summary of Validation Data (Hypothetical)
The following tables present hypothetical data that would be generated during the validation process to demonstrate the method's performance.
Table 1: Linearity Results
| Concentration (µg/mL) | Mean Peak Area (n=3) |
|---|---|
| 25 | 248,500 |
| 50 | 499,100 |
| 75 | 751,200 |
| 100 | 1,002,500 |
| 125 | 1,253,000 |
| 150 | 1,505,800 |
| Regression Analysis | |
| Slope (S) | 10,015 |
| Y-Intercept (σ) | 1,500 |
| Correlation Coefficient (r²) | 0.9998 |
Table 2: Accuracy and Precision Results
| Level | Concentration (µg/mL) | Mean Recovery (%) | %RSD (Repeatability) |
|---|---|---|---|
| 80% | 60 | 99.5 | 0.8 |
| 100% | 75 | 100.2 | 0.6 |
| 120% | 90 | 100.8 | 0.7 |
| Intermediate Precision (100% level, Day 2) | 75 | 100.5 | 0.9 |
Table 3: LOD, LOQ, and Robustness Summary
| Parameter | Result |
|---|---|
| LOD | 0.5 µg/mL |
| LOQ | 1.5 µg/mL |
| Robustness | No significant impact on results observed from deliberate changes in method parameters. %RSD < 2.0% across all conditions. |
Conclusion and Final Thoughts
The RP-HPLC method detailed in this application note is demonstrated to be specific, linear, accurate, precise, and robust for the quantification of this compound. The validation results confirm that the method is suitable for its intended purpose in a quality control or research environment. Adherence to the principles of method validation as outlined by regulatory bodies like the ICH is crucial for ensuring data integrity and the quality of pharmaceutical products.[13][14]
Caption: Overview of the analytical run sequence and system suitability checks.
References
- Q2(R2) Validation of Analytical Procedures March 2024 - FDA. (2024). U.S.
- General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. (n.d.). uspbpep.com. [Link]
- USP <1225> Method Valid
- FDA Guidance for Industry: Q2A Validation of Analytical Procedures. (n.d.). gmp-compliance.org. [Link]
- Quality Guidelines. (n.d.). ICH. [Link]
- <1225> VALIDATION OF COMPENDIAL PROCEDURES. (2011). [Link]
- FDA Releases Guidance on Analytical Procedures. (2024).
- USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. (2025).
- Revised USP Chapter <1225> "Validation of Compendial Methods" approved. (2017). gmp-compliance.org. [Link]
- Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 - FDA. (2020). U.S.
- Highlights from FDA's Analytical Test Method Validation Guidance. (2024). ProPharma. [Link]
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024). Starodub. [Link]
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. [Link]
- Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. (n.d.). U.S.
- This compound | C11H14O | CID 583750. (n.d.). PubChem. [Link]
- High‐throughput colorimetric assays optimized for detection of ketones and aldehydes produced by microbial cell factories. (2022).
- Separation of 3'-Hydroxypropiophenone on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]
- Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC. (n.d.).
- ANALYTICAL REPORT - 4'-Methylpropiophenone (C10H12O). (2019). Policija. [Link]
- Chemical Properties of Ethanone, 1-(4-ethylphenyl)- (CAS 937-30-4). (n.d.). Cheméo. [Link]
- Colorimetric Recognition of Aldehydes and Ketones. (n.d.). University of Illinois. [Link]
- Biases in ketone measurements using DNPH-coated solid sorbent cartridges. (2014). The Royal Society of Chemistry. [Link]
- Ethanone, 1-(4-ethylphenyl)-. (n.d.). NIST WebBook. [Link]
- Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. (2022). Pharmacia. [Link]
- Quantitative analysis of 4-ethylphenol and 4 ethylguaicol in red wine. (2001).
- Development and Validation of RP-HPLC Method for the Determination of Methamphetamine and Propranolol in Tablet Dosage Form. (n.d.).
- Reversed Phase HPLC Method Development. (n.d.). Phenomenex. [Link]
- Analysis of Pharmacologically Relevant Compounds using GC/MSD – EI/PCI/NCI. (n.d.). Agilent. [Link]
- How to Analyze GC Results for Lab. (2020). YouTube. [Link]
- Chemical Testing. (n.d.). AxisPharm. [Link]
- Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. (2022).
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HPLC method for purity analysis of 1-(4-Ethylphenyl)propan-1-one
An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Purity Analysis of 1-(4-Ethylphenyl)propan-1-one
Authored by: A Senior Application Scientist
Abstract
This comprehensive application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the determination of purity and the quantification of related substances for this compound. This document provides a complete protocol, from method development rationale to full validation according to the International Council for Harmonisation (ICH) guidelines. It is intended for researchers, quality control analysts, and drug development professionals who require a reliable method to assess the quality of this important chemical intermediate.
Introduction and Analytical Objective
This compound, also known as 4'-Ethylpropiophenone, is a chemical intermediate with applications in organic synthesis and pharmaceutical research.[1] Its molecular structure, featuring a substituted aromatic ketone, makes it a valuable building block for more complex molecules.[1] Ensuring the purity of such starting materials is a critical step in the pharmaceutical manufacturing process, as impurities can affect the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).
High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique for assessing the purity of drug substances and intermediates due to its high resolution, sensitivity, and quantitative accuracy.[2][3] The objective of this work was to develop and validate a simple, precise, and accurate isocratic reverse-phase HPLC (RP-HPLC) method for the purity analysis of this compound.
Analyte Physicochemical Properties
A thorough understanding of the analyte's properties is fundamental to developing a successful chromatographic method.[3]
| Property | Value | Source |
| IUPAC Name | This compound | [4] |
| Synonyms | 4'-Ethylpropiophenone, p-Ethylpropiophenone | [5][6] |
| CAS Number | 27465-51-6 | [5] |
| Molecular Formula | C₁₁H₁₄O | [1][4] |
| Molecular Weight | 162.23 g/mol | [1][4] |
| Appearance | Liquid | [7] |
| Structure | [8] |
The structure contains an ethylphenyl group and a ketone, creating a distinct chromophore that is readily detectable by UV spectroscopy. The overall non-polar nature of the molecule, due to the hydrocarbon framework, makes it an ideal candidate for separation by reverse-phase chromatography.
HPLC Method Development Rationale
The strategy for method development was centered on creating a simple, robust, and efficient separation.
-
Choice of Chromatographic Mode: Reverse-phase HPLC (RP-HPLC) was selected as the primary mode of separation. This technique separates molecules based on their hydrophobicity.[2] Given that this compound is a relatively non-polar organic compound, it is expected to interact well with a non-polar stationary phase, allowing for excellent retention and separation from potentially more polar or less polar impurities.[9]
-
Stationary Phase (Column) Selection: A C18 (octadecylsilane) column is the most widely used stationary phase in RP-HPLC and serves as an excellent starting point for method development for most small molecules.[9] Its long alkyl chains provide strong hydrophobic retention for non-polar analytes like the target compound. A standard dimension column (e.g., 150 mm x 4.6 mm) with 5 µm particles was chosen to balance efficiency, resolution, and backpressure.
-
Mobile Phase Selection: A binary mobile phase consisting of an organic modifier and an aqueous component is standard for RP-HPLC.
-
Organic Modifier: Acetonitrile (ACN) was chosen over methanol due to its lower viscosity (resulting in lower backpressure) and stronger elution strength for many compounds.
-
Aqueous Phase: HPLC-grade water was used. A small amount of acid, such as 0.1% formic acid, is often added to the aqueous phase to control the pH and improve the peak shape of polar or ionizable impurities by suppressing silanol interactions on the column surface.
-
-
Detector and Wavelength Selection: The conjugated system of the aromatic ring and the carbonyl group in this compound creates a strong UV chromophore. To determine the optimal detection wavelength for maximum sensitivity, a UV scan of the analyte in the mobile phase should be performed using a photodiode array (PDA) detector.[10] Based on the structure, a wavelength of 254 nm is selected as a starting point, as it provides a good response for many aromatic compounds.
Optimized HPLC Method and Protocol
Instrumentation and Materials
-
HPLC system with isocratic pump, autosampler, column thermostat, and UV/PDA detector.
-
Chromatography Data System (CDS) for data acquisition and processing.
-
Analytical balance, volumetric flasks, pipettes.
-
This compound reference standard.
-
Acetonitrile (HPLC grade).
-
Formic Acid (ACS grade).
-
Water (HPLC grade or purified to 18.2 MΩ·cm).
Chromatographic Conditions
The following table summarizes the optimized conditions for the analysis.
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : Water (65:35 v/v) with 0.1% Formic Acid in the Water |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
| Run Time | 15 minutes |
Preparation of Solutions
-
Mobile Phase Preparation:
-
To prepare the aqueous component, add 1.0 mL of formic acid to 1000 mL of HPLC-grade water.
-
The final mobile phase is prepared by mixing 650 mL of Acetonitrile with 350 mL of the aqueous component.
-
Degas the mobile phase by sonication or vacuum filtration before use.
-
-
Diluent Preparation: Use the mobile phase as the diluent for all sample and standard preparations.
-
Standard Solution Preparation (0.5 mg/mL):
-
Accurately weigh approximately 50 mg of the this compound reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent. Mix thoroughly.
-
-
Sample Solution Preparation (0.5 mg/mL):
-
Accurately weigh approximately 50 mg of the this compound sample into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent. Mix thoroughly.
-
Method Validation Protocol
The developed method must be validated to demonstrate its suitability for the intended purpose, in accordance with ICH Q2(R2) guidelines.[11][12] Validation ensures the method is reliable, reproducible, and accurate.[13]
Caption: Logical flow from method development through validation to routine implementation.
Validation Parameters and Acceptance Criteria
| Parameter | Protocol | Acceptance Criteria |
| Specificity | Analyze diluent, standard, sample, and spiked sample (with known impurities if available). Use PDA detector to assess peak purity. | The method must resolve the main peak from impurities and excipients. Peak purity index > 0.995. |
| Linearity | Prepare at least five concentrations of the reference standard across the range of 50% to 150% of the nominal concentration (e.g., 0.25 to 0.75 mg/mL). | Correlation coefficient (r²) ≥ 0.999. |
| Range | The range is established by confirming linearity, accuracy, and precision within the specified concentration interval.[13] | 50% to 150% of the target concentration. |
| Accuracy | Analyze samples spiked with the reference standard at three levels (e.g., 80%, 100%, 120%) in triplicate. Calculate the percent recovery. | Mean recovery between 98.0% and 102.0%. |
| Precision | Repeatability: Six replicate preparations of the sample at 100% concentration. Intermediate Precision: Repeat repeatability test on a different day with a different analyst. | Relative Standard Deviation (%RSD) ≤ 2.0% for both tests. |
| Limit of Quantitation (QL) | Determine the lowest concentration that can be quantified with acceptable precision and accuracy (e.g., signal-to-noise ratio of 10:1). | %RSD ≤ 10.0%. |
| Robustness | Intentionally vary critical method parameters (e.g., Flow Rate ±10%, Column Temp ±5°C, Mobile Phase Composition ±2%). | System suitability criteria must be met, and results should not be significantly affected. |
System Suitability and Data Analysis
System Suitability Testing (SST)
Before any sample analysis, the chromatographic system's performance must be verified.[14] This is accomplished by making five replicate injections of the standard solution. The system is deemed suitable for use if it meets the criteria outlined in USP General Chapter <621>.[15][16]
| SST Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| %RSD of Peak Area | ≤ 2.0% (for n=5 injections) |
Calculation of Purity
The purity of the this compound sample is calculated based on the area percent of all peaks in the chromatogram.
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
This calculation assumes that all impurities have a similar response factor at the detection wavelength. For a more accurate impurity profile, relative response factors should be determined for known impurities.
Caption: Step-by-step workflow for the routine purity analysis of a sample.
Conclusion
The RP-HPLC method described in this application note is demonstrated to be simple, specific, precise, and accurate for the determination of purity of this compound. The method is well-suited for routine quality control in both industrial and research environments. The comprehensive validation protocol ensures that the method is reliable and complies with international regulatory expectations, providing confidence in the quality of the analytical data generated.
References
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- U.S. Pharmacopeia. (n.d.).
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- YouTube. (2025, July 2). Understanding ICH Q2(R2)
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- International Council for Harmonisation. (2023, November 30).
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Application Note: Advanced TLC Visualization Protocols for 1-(4-Ethylphenyl)propan-1-one
Abstract
This comprehensive guide provides detailed protocols and expert insights into the thin-layer chromatography (TLC) visualization of 1-(4-ethylphenyl)propan-1-one, a key intermediate in pharmaceutical and organic synthesis.[1] Moving beyond simple procedural lists, this document elucidates the chemical principles behind each visualization technique, enabling researchers to make informed decisions for method selection and troubleshooting. Protocols for non-destructive (UV light), semi-destructive (iodine vapor), and destructive chemical staining (Potassium Permanganate, p-Anisaldehyde-Sulfuric Acid, and 2,4-Dinitrophenylhydrazine) are presented. The application of these techniques is tailored to the specific structural features of the target analyte, ensuring robust and reliable detection.
Introduction to the Analyte and TLC
Thin-layer chromatography is an indispensable technique for monitoring reaction progress, identifying compounds, and determining purity. Its efficacy, however, is contingent on the effective visualization of the separated components. This compound is an aromatic ketone, and like many organic intermediates, it is a colorless compound, rendering it invisible to the naked eye on a TLC plate.
The molecular structure of this compound offers several key features that can be exploited for visualization:
-
A Conjugated Aromatic System: The phenyl ring conjugated with the carbonyl group allows for strong absorption of ultraviolet (UV) light.[2][3]
-
A Ketone Carbonyl Group: This functional group is a reactive site for specific derivatizing agents.[4][5]
-
Oxidizable Alkyl Moieties: The ethyl and propyl chains are susceptible to oxidation by strong oxidizing agents.[6]
This guide provides a multi-faceted approach to visualization, leveraging each of these structural characteristics to provide orthogonal methods of detection.
Analyte Profile: this compound
| Property | Value | Source |
| IUPAC Name | This compound | [7] |
| Synonyms | 4'-Ethylpropiophenone, p-Ethylpropiophenone | [1][7] |
| Molecular Formula | C₁₁H₁₄O | [1][7] |
| Molecular Weight | 162.23 g/mol | [1][7] |
| Boiling Point | 241°C at 760 mmHg | [1] |
| Appearance | Colorless Liquid (presumed) | Inferred |
Foundational Protocol: TLC Plate Preparation and Development
Before any visualization can occur, the analyte must be properly spotted and separated on a TLC plate. This foundational protocol serves as the starting point for all subsequent visualization techniques.
Causality in System Selection
-
Stationary Phase: Standard silica gel 60 F₂₅₄ plates are recommended. The "F₂₅₄" indicator is a fluorescent material that is essential for UV visualization, our primary non-destructive method.[2][8]
-
Mobile Phase (Eluent): The polarity of this compound is moderate, dictated by the polar ketone group and the nonpolar aromatic and alkyl components. A solvent system of 8:2 to 9:1 Hexane:Ethyl Acetate is a logical starting point. This ratio can be adjusted to achieve an optimal retardation factor (Rƒ) of 0.3-0.4, which ensures clear separation from the solvent front and the baseline.
Step-by-Step Development Protocol
-
Preparation: Pour the chosen eluent into a developing chamber to a depth of ~0.5 cm. Place a piece of filter paper to line the inside wall, saturating it with the eluent to ensure a vapor-rich environment. Close the chamber and allow it to equilibrate for 5-10 minutes.
-
Spotting: Using a pencil, gently draw an origin line approximately 1 cm from the bottom of a silica gel plate. Dissolve a small sample of this compound in a volatile solvent (e.g., ethyl acetate or dichloromethane). Using a capillary tube, carefully spot the solution onto the origin line, keeping the spot as small as possible (~1-2 mm diameter).
-
Development: Place the spotted TLC plate into the equilibrated chamber, ensuring the origin line is above the eluent level. Close the chamber and allow the solvent front to ascend the plate.
-
Completion: Once the solvent front reaches approximately 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil. Allow the plate to air dry completely in a fume hood before proceeding to visualization.
Visualization Techniques and Protocols
The following techniques are presented in order from non-destructive to destructive, which is the recommended workflow in a research setting.
Technique 1: UV Light (Non-Destructive)
-
Principle of Detection: This is the most common and convenient initial visualization method. The F₂₅₄ indicator in the TLC plate fluoresces bright green under short-wave UV light (254 nm). Compounds with a UV chromophore, such as the conjugated aromatic system in our analyte, absorb this UV light, preventing the indicator below them from fluorescing. This phenomenon is known as fluorescence quenching.[3][8]
-
Applicability: The conjugated phenyl-ketone structure of this compound makes it an ideal candidate for UV visualization.[2][3]
-
Ensure the TLC plate is completely dry of solvent.
-
Place the plate under a short-wave (254 nm) UV lamp in a dark environment.
-
Observe the plate for dark spots against the green fluorescent background.
-
Using a pencil, gently circle any visible spots. The spots will disappear once the UV light is removed.[8]
A distinct, dark purple or black spot will appear on a bright green background at the Rƒ corresponding to the analyte.
Technique 2: Iodine Vapor (Semi-Destructive)
-
Principle of Detection: Iodine vapor is a widely used, semi-destructive stain. Elemental iodine (I₂) sublimes and forms weak, colored charge-transfer complexes with many organic compounds.[2] This affinity is particularly pronounced for aromatic and unsaturated compounds.[5][9] The process is generally reversible, as the iodine will eventually evaporate off the plate.
-
Applicability: The aromatic ring of this compound ensures a strong interaction with iodine vapor, leading to reliable visualization.
-
Chamber Preparation: In a fume hood, place a few crystals of solid iodine into a screw-cap jar or TLC chamber.[6][10] For more even staining, a mixture of silica gel with iodine crystals can also be used.[9] Close the chamber and allow 10-15 minutes for the iodine vapor to saturate the atmosphere.
-
Staining: Place the dried, developed TLC plate into the iodine chamber and close the lid.
-
Observation: Monitor the plate. Yellow-brown spots should appear within a few minutes.[2][8] Avoid leaving the plate in for too long, as the background will also begin to stain, reducing contrast.[10]
-
Documentation: Remove the plate and immediately circle the spots with a pencil. The spots will fade over time as the iodine evaporates.[8][9]
A yellow to dark brown spot will appear against a lightly stained tan background. The spot is transient.
Technique 3: Destructive Chemical Stains
Destructive stains involve an irreversible chemical reaction between a reagent and the analyte, producing a colored product. These methods should be performed last.
-
Principle of Detection: This is a powerful and universal oxidative stain. The deep purple permanganate ion (MnO₄⁻) reacts with any oxidizable functional group. In this reaction, the manganese(VII) is reduced to brown manganese(IV) oxide (MnO₂), effectively "staining" the spot.[2][6]
-
Applicability: While the ketone is relatively stable to oxidation, the ethyl and propyl groups on the analyte are readily oxidized, making this a very effective stain. It is excellent for detecting a wide range of organic compounds.[6]
-
Stain Recipe: Dissolve 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water.[11] Store in a light-protected bottle.
-
Protocol:
-
Using tweezers, quickly dip the dried TLC plate into the KMnO₄ solution.
-
Immediately remove the plate and wipe excess stain from the back with a paper towel.
-
Gently warm the plate with a heat gun.
-
-
Expected Results: A bright yellow to brownish spot will appear on a purple or pink background. The background color will fade upon excessive heating.
-
Principle of Detection: This stain is particularly sensitive to nucleophilic compounds, including alcohols, phenols, and certain carbonyl compounds.[12] Under the strongly acidic conditions, the ketone of the analyte can likely enolize and undergo an acid-catalyzed aldol-type condensation with p-anisaldehyde. Subsequent dehydration, promoted by heating, yields a highly conjugated and therefore intensely colored product.[12][13]
-
Applicability: This is an excellent choice for ketones and often produces a range of distinct colors for different compounds on the same plate, aiding in identification.[4][12]
-
Stain Recipe: To 135 mL of absolute ethanol, add 5 mL of concentrated sulfuric acid, 1.5 mL of glacial acetic acid, and 3.7 mL of p-anisaldehyde. Store refrigerated and protected from light.[5]
-
Protocol:
-
Quickly dip the dried TLC plate into the p-anisaldehyde solution.
-
Wipe the back of the plate to remove excess stain.
-
Heat the plate carefully with a heat gun until colored spots appear against a faint pink background. Overheating will char the plate.
-
-
Expected Results: A colored spot, potentially blue, green, or reddish-brown, will form against a light pink background.
-
Principle of Detection: This is a highly specific stain for aldehydes and ketones.[5] The DNP reagent reacts with the carbonyl group to form a 2,4-dinitrophenylhydrazone, which is a stable, highly conjugated, and brightly colored compound.[5]
-
Applicability: As a ketone, this compound will react specifically and cleanly with DNP, providing unambiguous confirmation of the carbonyl group's presence.
-
Stain Recipe: Dissolve 12 g of 2,4-dinitrophenylhydrazine in a solution of 60 mL of concentrated sulfuric acid and 80 mL of water, then add 200 mL of 95% ethanol.[11]
-
Protocol:
-
Dip the dried TLC plate into the DNP solution. Visualization may occur immediately or require gentle warming.
-
Wipe excess stain from the back of the plate.
-
-
Expected Results: A distinct yellow, orange, or reddish-orange spot will appear. The background should remain colorless.
Summary and Comparison of Techniques
| Technique | Principle of Detection | Specificity | Type | Ease of Use |
| UV Light (254 nm) | Fluorescence Quenching | Low (any UV-active compound) | Non-Destructive | Very High |
| Iodine Vapor | Reversible Complex Formation | Low (aromatics, unsaturated) | Semi-Destructive | High |
| KMnO₄ Stain | Oxidation of Analyte | Low (any oxidizable compound) | Destructive | Moderate |
| p-Anisaldehyde | Acid-Catalyzed Condensation | Medium (nucleophiles, carbonyls) | Destructive | Moderate |
| 2,4-DNP Stain | Hydrazone Formation | High (aldehydes & ketones) | Destructive | Moderate |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No Spots Visible (with any method) | - Sample too dilute- Compound evaporated from plate- Incorrect stain for functional group | - Spot a more concentrated sample.- Avoid excessive heating before staining.- Use a universal stain like KMnO₄ or PMA first. |
| Streaking of Spots | - Sample too concentrated (overloaded)- Insoluble material in sample- Polar eluent interacting with active silica | - Dilute the sample before spotting.- Ensure the sample is fully dissolved.- Add a small amount of acetic acid or triethylamine to the eluent (if compatible). |
| Background is Heavily Stained | - Plate left in iodine chamber too long- Overheating during chemical staining- Stain solution is old or degraded | - Reduce exposure time to iodine vapor.[10]- Heat more gently and for a shorter duration.- Prepare fresh stain solution. |
| Rƒ Value is Too High or Too Low | - Eluent is too polar (high Rƒ) or nonpolar (low Rƒ) | - To decrease Rƒ, increase the proportion of the nonpolar solvent (Hexane).- To increase Rƒ, increase the proportion of the polar solvent (Ethyl Acetate). |
References
- CP Lab Safety. Phosphomolybdic Acid, Ethanol Solution [for TLC Stain]. [Link]
- University of California, Davis. TLC Stains. [Link]
- University of Rochester, Department of Chemistry. Magic Formulas: TLC Stains. [Link]
- The Sarpong Group, University of California, Berkeley. Appendix 3: Recipes For TLC Stains. [Link]
- Curly Arrow. Let's Talk About TLCs Part 5 - Iodine Stain. [Link]
- Organic Chemistry. TLC stains. [Link]
- Chemistry LibreTexts. 2.
- Scribd. TLC Staining Procedure TLC Stain Recipe Stain Chemistry / Physics Comments | PDF. [Link]
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- ResearchGate.
- Labster.
- Chemistry LibreTexts. 2.1.
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Application Notes and Protocols: Synthesis and Mechanistic Analysis of 1-(4-Ethylphenyl)propan-1-one
Introduction
1-(4-Ethylphenyl)propan-1-one, also known as 4'-ethylpropiophenone, is a key chemical intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry where it serves as a precursor for compounds with effects on the central nervous system.[1] Its synthesis is a classic example of the Friedel-Crafts acylation, a fundamental and versatile method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring.[2] This document provides a detailed exploration of the reaction mechanism, a comprehensive experimental protocol for its synthesis, and methods for its characterization, tailored for researchers and professionals in organic synthesis and drug development.
Reaction Mechanism: The Friedel-Crafts Acylation Pathway
The formation of this compound from ethylbenzene and propanoyl chloride is a quintessential example of an electrophilic aromatic substitution (EAS) reaction.[3][4][5][6] The reaction is catalyzed by a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃), which is crucial for generating the highly reactive electrophile.[7][8][9]
The mechanism unfolds in three primary stages:
-
Generation of the Acylium Ion: The Lewis acid catalyst, AlCl₃, reacts with propanoyl chloride. The aluminum atom in AlCl₃ accepts a pair of electrons from the chlorine atom of the acyl chloride, forming a complex.[8] This coordination weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion (CH₃CH₂CO⁺).[7][8][10][11] This acylium ion is the potent electrophile that will attack the aromatic ring.[7][12]
-
Electrophilic Attack and Formation of the Sigma Complex: The electron-rich π system of the ethylbenzene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion.[3][13] This step temporarily disrupts the aromaticity of the ring, resulting in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[4][5] The ethyl group on the benzene ring is an activating, ortho-, para- directing group. Due to steric hindrance from the ethyl group, the acylation occurs predominantly at the para position.
-
Restoration of Aromaticity: To regain the stability of the aromatic system, a proton (H⁺) is eliminated from the carbon atom bearing the new acyl group.[3][4] The [AlCl₄]⁻ ion, formed in the initial step, acts as a base, abstracting the proton.[4] This regenerates the AlCl₃ catalyst and forms HCl as a byproduct, restoring the aromaticity of the ring and yielding the final product, this compound.[8][11] The ketone product forms a stable complex with AlCl₃, necessitating a stoichiometric amount of the catalyst and a subsequent aqueous workup to liberate the ketone.[14]
Mechanistic Rationale
The choice of a strong Lewis acid like AlCl₃ is critical because it is required to generate a sufficiently powerful electrophile (the acylium ion) to overcome the high stability of the aromatic ring.[5][7][13] Unlike Friedel-Crafts alkylation, the acylium ion does not undergo rearrangement, which allows for the clean formation of the desired ketone.[7][10] Furthermore, the product ketone is less reactive than the starting material because the acyl group is deactivating, which conveniently prevents polysubstitution reactions.[2]
Visualizing the Reaction Pathway
The following diagram illustrates the step-by-step mechanism of the Friedel-Crafts acylation for the formation of this compound.
Caption: Friedel-Crafts Acylation Workflow.
Experimental Protocol
This protocol details the synthesis of this compound. All operations should be performed in a well-ventilated fume hood.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Equivalents |
| Anhydrous Aluminum Chloride (AlCl₃) | 133.34 | 7.33 g (0.055 mol) | 1.1 |
| Ethylbenzene | 106.17 | 5.31 g (0.050 mol) | 1.0 |
| Propanoyl Chloride | 92.52 | 5.10 g (0.055 mol) | 1.1 |
| Dichloromethane (DCM), anhydrous | - | 75 mL | - |
| Concentrated Hydrochloric Acid (HCl) | - | 15 mL | - |
| Crushed Ice | - | ~50 g | - |
| 5% Sodium Bicarbonate (NaHCO₃) soln. | - | 2 x 25 mL | - |
| Brine (Saturated NaCl soln.) | - | 25 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | ~5 g | - |
Procedure
-
Reaction Setup: Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a pressure-equalizing dropping funnel. Ensure all glassware is thoroughly dried to prevent deactivation of the Lewis acid catalyst.[15] The entire apparatus should be under a nitrogen or argon atmosphere, with a drying tube attached to the condenser outlet.[2]
-
Catalyst Suspension: In the reaction flask, place anhydrous aluminum chloride (1.1 equiv).[16] Add 30 mL of anhydrous dichloromethane to create a suspension. Cool the flask to 0-5 °C in an ice-water bath.[2]
-
Addition of Acylating Agent: Dissolve propanoyl chloride (1.1 equiv) in 15 mL of anhydrous dichloromethane and place this solution in the dropping funnel. Add the propanoyl chloride solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes. The reaction is exothermic, so maintain the temperature below 10 °C.[16]
-
Addition of Aromatic Substrate: After the addition of propanoyl chloride is complete, dissolve ethylbenzene (1.0 equiv) in 15 mL of anhydrous dichloromethane. Add this solution dropwise from the dropping funnel to the reaction mixture over 20-30 minutes, keeping the temperature at 0-5 °C.
-
Reaction Completion: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours.[15] The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).
-
Work-up and Quenching: Cool the reaction mixture back down in an ice bath. In a separate beaker, prepare a mixture of crushed ice (~50 g) and concentrated hydrochloric acid (15 mL). Cautiously and slowly pour the reaction mixture into the ice-HCl mixture with vigorous stirring.[2][16][17] This step quenches the reaction and decomposes the aluminum chloride-ketone complex.[17][18]
-
Extraction: Transfer the entire mixture to a separatory funnel. Separate the organic (DCM) layer. Extract the aqueous layer twice more with 20 mL portions of dichloromethane.[16][19]
-
Washing: Combine all organic extracts. Wash the combined organic layer sequentially with two 25 mL portions of 5% sodium bicarbonate solution (to neutralize any remaining acid) and then with 25 mL of brine.[2][19]
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate.[16][19] Filter off the drying agent by gravity filtration. Remove the dichloromethane solvent using a rotary evaporator to yield the crude product.[15][16]
-
Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel to obtain a pure liquid.[16][20]
Characterization Data
The identity and purity of the synthesized this compound (C₁₁H₁₄O, M.W.: 162.23 g/mol ) can be confirmed by spectroscopic methods.[1][21]
| Technique | Expected Data |
| ¹H NMR (CDCl₃) | δ ~7.9 (d, 2H, Ar-H ortho to C=O), ~7.25 (d, 2H, Ar-H meta to C=O), ~2.95 (q, 2H, -CO-CH₂-CH₃), ~2.7 (q, 2H, Ar-CH₂-CH₃), ~1.2 (t, 3H, -CO-CH₂-CH₃), ~1.2 (t, 3H, Ar-CH₂-CH₃). |
| ¹³C NMR (CDCl₃) | δ ~200 (C=O), ~150 (Ar-C), ~135 (Ar-C), ~128 (Ar-CH), ~128 (Ar-CH), ~32 (-CO-CH₂-), ~29 (Ar-CH₂-), ~15 (Ar-CH₂-CH₃), ~8 (-CO-CH₂-CH₃). |
| IR (FTIR) | ~1685 cm⁻¹ (strong, C=O stretch of aryl ketone), ~2970 cm⁻¹ (C-H stretch, alkyl), ~1605, 1410 cm⁻¹ (C=C stretch, aromatic). |
| Mass Spec. (GC-MS) | Molecular ion (M⁺) at m/z = 162. Key fragments at m/z = 133 ([M-C₂H₅]⁺), 105 ([M-C₂H₅CO]⁺).[22] |
Safety and Handling Precautions
-
Anhydrous Aluminum Chloride (AlCl₃): Corrosive and reacts violently with water, releasing HCl gas. It can cause severe burns. Handle in a dry environment, preferably in a glovebox or under an inert atmosphere.[2][15][16]
-
Propanoyl Chloride: Corrosive, a lachrymator, and moisture-sensitive.[23] It reacts with water to produce HCl. Handle only in a well-ventilated fume hood.
-
Dichloromethane (DCM): Volatile and a suspected carcinogen.[15] Avoid inhalation of vapors and skin contact.
-
General Precautions: Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, at all times. The reaction generates HCl gas and should be conducted in a fume hood.[2] The quenching process is highly exothermic and should be performed cautiously.
Conclusion
The Friedel-Crafts acylation provides a reliable and direct pathway for the synthesis of this compound. A thorough understanding of the electrophilic aromatic substitution mechanism is essential for predicting outcomes and optimizing reaction conditions. By adhering to the detailed protocol, particularly the anhydrous conditions and controlled addition of reagents, researchers can achieve high yields of the target aryl ketone. Proper safety measures are paramount due to the hazardous nature of the reagents involved. The characterization data provided serves as a benchmark for verifying the successful synthesis and purity of this valuable chemical intermediate.
References
- Master Organic Chemistry. (2017, November 9). Electrophilic Aromatic Substitution Mechanism.
- Chemistry Steps. (n.d.). Electrophilic Aromatic Substitution – The Mechanism.
- BYJU'S. (n.d.). Electrophilic Substitution Reaction Mechanism.
- Chemistry LibreTexts. (2020, May 30). 18.1: Electrophilic Aromatic Substitution (EAS).
- LabXchange. (n.d.). Electrophilic Aromatic Substitution.
- Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
- BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction.
- Ventura College Organic Chemistry Lab. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction.
- Google Patents. (1974). US3819492A - Distillation of aromatic ketone from aromatic alcohol with acid.
- ChemTalk. (n.d.). Friedel-Crafts Alkylation and Acylation Reactions.
- Wikipedia. (n.d.). Friedel–Crafts reaction.
- University of Michigan. (n.d.). Experiment 1: Friedel-Crafts Acylation.
- ACS Publications. (2007). Mild, Efficient Friedel−Crafts Acylations from Carboxylic Acids Using Cyanuric Chloride and AlCl3. Organic Letters.
- YouTube. (2020, October 20). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization.
- ScienceDirect. (2025, August 6). A review of aluminium chloride based catalysts used in Friedel-Crafts acylation reactions.
- The Royal Society of Chemistry. (n.d.). Supplementary Information.
- Common Organic Chemistry. (n.d.). Friedel-Crafts - Acylation.
- PubChem. (n.d.). This compound.
- PubMed. (n.d.). Purification and properties of reductases for aromatic aldehydes and ketones from guinea pig liver.
- Google Patents. (n.d.). DE102007032451B4 - Process for the preparation of aromatic ketones.
- YouTube. (2022, December 19). Aldehydes & Reactive Ketones From Mixtures Using Bisulfite Extraction Protocol l Protocol Preview.
- Save My Exams. (2024, October 26). Friedel-Crafts Acylation - A Level Chemistry Revision Notes.
- YouTube. (2016, December 28). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution.
- JoVE. (2018, January 10). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol.
- Master Chemistry. (2022, November 29). Friedel-Craft Acylation-Mechanism, Examples.
- NIST WebBook. (n.d.). Ethanone, 1-(4-ethylphenyl)-.
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- PrepChem.com. (n.d.). Synthesis of 1-(4-isobutylphenyl)propan-1-one.
- PubChem. (n.d.). 1-(4-Methylphenyl)-1-propanol.
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Troubleshooting & Optimization
Technical Support Center: Optimizing Friedel-Crafts Synthesis of 1-(4-Ethylphenyl)propan-1-one
Welcome to the technical support guide for the synthesis of 1-(4-ethylphenyl)propan-1-one, a key intermediate in pharmaceutical and organic synthesis.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction yields and purity. The insights provided are based on established principles of electrophilic aromatic substitution and practical laboratory experience.
I. Troubleshooting Guide: Enhancing Reaction Yield and Purity
This section addresses common issues encountered during the Friedel-Crafts acylation of ethylbenzene with propionyl chloride. Each problem is followed by a detailed explanation of potential causes and a step-by-step protocol for resolution.
Problem 1: Low or No Product Yield
A low yield of this compound is a frequent challenge. This can often be attributed to catalyst deactivation, suboptimal reaction conditions, or poor reagent quality.[2]
Causality Analysis: The Friedel-Crafts acylation is highly sensitive to moisture. The Lewis acid catalyst, typically aluminum chloride (AlCl₃), reacts vigorously with water, leading to its deactivation and halting the formation of the essential acylium ion electrophile.[2][3] Furthermore, the reaction temperature plays a crucial role; insufficient heat may prevent the reaction from reaching its activation energy, while excessive heat can promote side reactions.[2]
Resolution Protocol: Rigorous Anhydrous Technique and Temperature Optimization
-
Glassware and Reagent Preparation:
-
Thoroughly dry all glassware in an oven at >120°C for at least 4 hours and allow to cool in a desiccator over a drying agent (e.g., anhydrous CaCl₂ or P₂O₅) immediately before use.
-
Use freshly opened, anhydrous solvents. If necessary, distill solvents over an appropriate drying agent (e.g., sodium/benzophenone for ethereal solvents, CaH₂ for chlorinated solvents).
-
Ensure the aluminum chloride is a fine, free-flowing powder. Clumped or discolored AlCl₃ may indicate hydration and should not be used.
-
-
Reaction Setup and Execution under Inert Atmosphere:
-
Assemble the reaction apparatus (e.g., round-bottom flask, reflux condenser, dropping funnel) while flushing with a dry, inert gas such as nitrogen or argon.[4] Maintain a positive pressure of the inert gas throughout the reaction.
-
Charge the reaction flask with anhydrous solvent and aluminum chloride.[4] Cool the mixture to 0-5°C in an ice bath to manage the initial exotherm upon addition of the acylating agent.[4]
-
Add the propionyl chloride dropwise to the cooled AlCl₃ suspension.[2]
-
After the formation of the acylium ion complex, add the ethylbenzene dropwise, maintaining the low temperature.
-
-
Temperature Optimization:
-
Once the additions are complete, allow the reaction to slowly warm to room temperature and stir for a designated period (e.g., 1-2 hours).[2]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, gentle heating (e.g., 40-50°C) may be required. The optimal temperature should be determined empirically for your specific setup.
-
Problem 2: Formation of Multiple Isomeric Products
The presence of ortho- and meta-isomers in addition to the desired para-product complicates purification and reduces the yield of this compound.
Causality Analysis: The ethyl group on the benzene ring is an ortho-, para-directing activator. While the para-product is generally favored due to steric hindrance from the bulky acylium ion, suboptimal reaction conditions can lead to the formation of the ortho-isomer.[5] The formation of the meta-isomer is generally minimal due to electronic effects.
Resolution Protocol: Catalyst Choice and Steric Control
-
Lewis Acid Selection: While AlCl₃ is a common and effective catalyst, its high reactivity can sometimes lead to reduced selectivity. Consider using a milder Lewis acid, such as iron(III) chloride (FeCl₃), which can improve the para-selectivity in some cases.[5][6]
-
Solvent Effects: The choice of solvent can influence the steric environment of the reaction. Less polar solvents may enhance the steric hindrance around the ortho position, favoring para-substitution.
-
Controlled Addition: Slow, dropwise addition of the electrophile at low temperatures can help maximize selectivity by minimizing localized areas of high concentration and temperature that could lead to less favorable substitution patterns.
Problem 3: Polysubstitution Byproducts
The formation of di- or tri-acylated products can occur, though it is less common in Friedel-Crafts acylation compared to alkylation.
Causality Analysis: The acyl group introduced onto the aromatic ring is an electron-withdrawing group, which deactivates the ring towards further electrophilic substitution.[4] However, if the reaction conditions are too harsh (e.g., high temperature, large excess of acylating agent), polysubstitution can still occur.
Resolution Protocol: Stoichiometric Control
-
Molar Ratio Adjustment: Use a precise 1:1 or a slight excess (e.g., 1.1 equivalents) of the propionyl chloride relative to the ethylbenzene. Avoid a large excess of the acylating agent.
-
Reaction Time: Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed to prevent the formation of over-acylated products.
II. Frequently Asked Questions (FAQs)
Q1: Why is a stoichiometric amount of AlCl₃ required for the reaction, rather than a catalytic amount?
A1: The product ketone, this compound, is a Lewis base and forms a stable complex with the Lewis acid catalyst, AlCl₃.[7] This complex is generally stable under the reaction conditions, effectively sequestering the catalyst. Therefore, at least a stoichiometric amount of AlCl₃ is necessary to drive the reaction to completion. The complex is subsequently hydrolyzed during the aqueous workup to release the final product.[7]
Q2: What is the purpose of the ice/HCl quench during the workup?
A2: The reaction mixture is carefully poured into a mixture of crushed ice and concentrated hydrochloric acid for several reasons.[2][3] First, the water hydrolyzes the aluminum chloride-ketone complex, liberating the product. Second, the large amount of ice helps to dissipate the significant heat generated during this highly exothermic hydrolysis. Finally, the acid ensures that the aluminum salts (e.g., Al(OH)₃) remain dissolved in the aqueous phase as soluble aluminum chlorides, facilitating their separation from the organic product.
Q3: How can I effectively purify the final product?
A3: After the extractive workup, the crude product can be purified by several methods.
-
Distillation: If the primary impurities are residual starting materials, simple distillation can be effective, as the boiling point of the product is significantly higher than that of ethylbenzene.[3]
-
Recrystallization: If the crude product is a solid or can be induced to crystallize, recrystallization from a suitable solvent, such as hexane, is an excellent method for achieving high purity.[8]
-
Column Chromatography: For removing closely related isomers or other byproducts, flash column chromatography on silica gel is a reliable purification technique.[2]
Q4: What are the key safety precautions for this synthesis?
A4:
-
Both aluminum chloride and propionyl chloride are corrosive and moisture-sensitive.[3][4] They should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.[4][8]
-
The reaction can be exothermic, especially during the addition of reagents.[3] Proper temperature control with an ice bath is crucial.
-
The workup procedure generates HCl gas and is also exothermic.[4] It must be performed in a well-ventilated fume hood with vigorous stirring.
III. Visualizing the Process
Experimental Workflow
The following diagram outlines the key stages in the synthesis and purification of this compound.
Caption: Workflow for this compound synthesis.
Reaction Mechanism and Side Reactions
This diagram illustrates the desired reaction pathway and potential side reactions.
Caption: Reaction pathway and potential side products.
IV. Quantitative Data Summary
| Parameter | Recommended Value | Expected Outcome |
| Catalyst Loading | ≥ 1.0 equivalent of AlCl₃ | Drives reaction to completion by compensating for product complexation. |
| Reactant Ratio | ~1:1.1 (Ethylbenzene:Propionyl Chloride) | Minimizes polysubstitution and unreacted starting material. |
| Initial Temperature | 0-5°C | Controls initial exotherm, enhances selectivity. |
| Reaction Temperature | Room Temperature to 50°C | Balances reaction rate and prevention of side reactions. |
| Typical Yield | 70-85% | Achievable with optimized conditions.[1] |
V. References
-
Vertex AI Search. (n.d.). Friedel Crafts Reaction. Retrieved from
-
Ventura College Organic Chemistry Lab. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Retrieved from
-
Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation. Retrieved from
-
University of Michigan. (n.d.). Experiment 1: Friedel-Crafts Acylation. Retrieved from
-
BenchChem. (2025). Application Notes and Protocols for Friedel-Crafts Acylation using Valeryl Chloride. Retrieved from
-
YouTube. (2020, October 21). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. Retrieved from
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from
-
ACS Publications. (n.d.). A Discovery-Based Friedel-Crafts Acylation Experiment: Student-Designed Experimental Procedure. Journal of Chemical Education. Retrieved from
-
BenchChem. (n.d.). This compound | Research Chemical. Retrieved from
-
LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from
-
BenchChem. (2025). A Comparative Guide to Lewis Acid Catalysts in Friedel-Crafts Reactions: Selectivity and Performance. Retrieved from
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from
-
YouTube. (2016, December 28). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. Retrieved from
-
BenchChem. (2025). Troubleshooting low yield in Friedel-Crafts acylation reactions. Retrieved from
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. websites.umich.edu [websites.umich.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. SATHEE: Friedel Crafts Reaction [satheejee.iitk.ac.in]
- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 8. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
Common side products in the synthesis of 1-(4-Ethylphenyl)propan-1-one
Welcome to the technical support center for the synthesis of 1-(4-Ethylphenyl)propan-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions related to this synthesis. Our goal is to equip you with the knowledge to anticipate, identify, and resolve common challenges encountered during this chemical transformation.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most prevalent and dependable laboratory-scale method is the Friedel-Crafts acylation of ethylbenzene with propionyl chloride or propionic anhydride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃).[1] This electrophilic aromatic substitution reaction offers high selectivity for the para-substituted product under optimized conditions.[1]
Q2: Why is Friedel-Crafts acylation preferred over Friedel-Crafts alkylation for introducing an acyl group?
A2: Friedel-Crafts acylation has two significant advantages over alkylation. Firstly, the acylium ion intermediate is resonance-stabilized and does not undergo carbocation rearrangements, which are common in alkylations.[2] Secondly, the product of acylation, an aryl ketone, is deactivated towards further electrophilic substitution. This deactivation prevents polyacylation, a frequent side reaction in alkylations where the alkylated product is more reactive than the starting material.[3]
Q3: What are the primary side products I should expect in this synthesis?
A3: The most common side products are the ortho and meta isomers: 1-(2-ethylphenyl)propan-1-one and 1-(3-ethylphenyl)propan-1-one. Under certain conditions, you may also encounter products of polyacylation or transalkylation.
Q4: Can I use other catalysts besides aluminum chloride?
A4: While aluminum chloride is the most common catalyst, other Lewis acids like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can be used, although they are generally milder and may require higher temperatures or longer reaction times.[4] In some cases, Brønsted acids have been used, particularly with more activated aromatic systems.[5]
Troubleshooting Guide: Side Product Formation and Low Yields
This section addresses specific issues you may encounter during the synthesis of this compound, providing explanations and actionable solutions.
Issue 1: Presence of Isomeric Impurities in the Final Product
Q: My GC-MS and NMR analyses indicate the presence of significant amounts of ortho and meta isomers alongside my desired para product. Why is this happening and how can I minimize their formation?
A: Mechanistic Insight: The ethyl group on the benzene ring is an ortho, para-directing activator due to its electron-donating inductive effect.[6] This means it increases the electron density at the ortho and para positions, making them more susceptible to electrophilic attack.
-
Formation of the Ortho Isomer: The formation of the ortho isomer, 1-(2-ethylphenyl)propan-1-one, is generally disfavored due to steric hindrance between the ethyl group and the incoming bulky acylium ion.[7] However, at lower reaction temperatures, the kinetic product distribution may favor the ortho isomer to some extent.
-
Formation of the Meta Isomer: The formation of the meta isomer, 1-(3-ethylphenyl)propan-1-one, is electronically disfavored but can occur, particularly at higher temperatures where thermodynamic equilibrium can be established.
Troubleshooting and Optimization:
| Parameter | Recommendation to Enhance Para Selectivity | Rationale |
| Temperature | Maintain a low reaction temperature (0-5 °C) during the addition of reagents. | Lower temperatures favor the kinetically controlled product distribution, which for this reaction is predominantly the para isomer due to reduced steric hindrance compared to the ortho position. |
| Catalyst | Use a bulky Lewis acid catalyst if available, or ensure the catalyst is complexed well with the acylating agent before adding the ethylbenzene. | A bulkier electrophile will experience greater steric hindrance at the ortho position, further favoring para substitution. |
| Solvent | A non-polar solvent like dichloromethane or carbon disulfide is generally preferred. | The choice of solvent can influence the reactivity of the electrophile and the transition state energies, thereby affecting isomer distribution. |
Issue 2: Formation of Di-acylated Byproducts
Q: I am observing a higher molecular weight byproduct that I suspect is a di-acylated product. I thought polyacylation was not an issue in Friedel-Crafts acylation?
A: Mechanistic Insight: While the acyl group is deactivating, making a second acylation difficult, it is not impossible, especially under forcing conditions or with a highly activated starting material.[3] The ethyl group is an activating group, and if the reaction conditions are too harsh (e.g., high temperature, excess catalyst), a second acylation can occur on the already acylated ring, or on any unreacted, highly activated starting material.
Troubleshooting and Optimization:
-
Stoichiometry: Use a slight excess of ethylbenzene relative to the propionyl chloride to ensure the acylating agent is the limiting reagent.
-
Reaction Time and Temperature: Monitor the reaction closely by TLC or GC and quench it as soon as the starting material is consumed. Avoid unnecessarily long reaction times or high temperatures.
-
Catalyst Loading: Use a stoichiometric amount of AlCl₃ (around 1.1 equivalents). An excess of the catalyst can increase the reactivity of the system and promote side reactions.[3]
Issue 3: Evidence of Transalkylation Products
Q: My analysis shows the presence of benzene, diethylbenzenes, and their corresponding acylated products. What is the cause of this?
A: Mechanistic Insight: Under the acidic conditions of the Friedel-Crafts reaction, the ethyl group on the benzene ring can undergo intermolecular migration, a process known as transalkylation.[8][9] This results in the formation of benzene and a mixture of diethylbenzene isomers, which can then undergo acylation themselves, leading to a complex product mixture.
Troubleshooting and Optimization:
-
Temperature Control: This side reaction is more prevalent at higher temperatures. Maintaining a low and controlled reaction temperature is crucial.
-
Reaction Time: Shorter reaction times can help minimize the extent of transalkylation.
Experimental Protocols
Optimized Synthesis of this compound
This protocol is designed to maximize the yield of the para isomer while minimizing side product formation.
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a bubbler), suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Formation of the Acylium Ion Complex: Cool the suspension to 0 °C in an ice bath. Slowly add propionyl chloride (1.0 equivalent) dropwise to the stirred suspension over 20-30 minutes.
-
Addition of Ethylbenzene: Dissolve ethylbenzene (1.05 equivalents) in anhydrous dichloromethane and add it to the dropping funnel. Add the ethylbenzene solution dropwise to the reaction mixture over 30-45 minutes, maintaining the internal temperature at 0-5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes, then let it warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Once the reaction is complete (typically 1-2 hours at room temperature), carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.
-
Extraction and Washing: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water, a saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude product.
Purification of this compound
The primary impurities are the ortho and meta isomers. Due to their similar boiling points, a combination of purification techniques may be necessary.
Method 1: Fractional Distillation under Reduced Pressure
Fractional distillation can be effective if there is a sufficient boiling point difference between the isomers.[10][11]
-
Set up a fractional distillation apparatus with a Vigreux column.
-
Heat the crude product under reduced pressure.
-
Collect the fractions at different temperature ranges. The para isomer typically has a slightly higher boiling point than the ortho and meta isomers.
-
Analyze each fraction by GC-MS or NMR to determine its purity.
Method 2: Column Chromatography
Flash column chromatography is a highly effective method for separating isomers.[12][13]
-
Column Preparation: Pack a glass column with silica gel (230-400 mesh) using a suitable non-polar solvent system, such as a mixture of hexanes and ethyl acetate (e.g., 98:2).
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elution: Elute the column with the chosen solvent system. The less polar isomers will typically elute first. The polarity order is generally para < ortho < meta.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure para isomer. Combine the pure fractions and remove the solvent to obtain the purified product.
Visualizing Reaction Pathways and Troubleshooting
Main Reaction and Side Product Formation Mechanisms
The following diagrams illustrate the key reaction pathways.
Caption: A systematic workflow for troubleshooting common issues in the synthesis.
References
- Master Organic Chemistry.
- Sathee Jee. Friedel Crafts Reaction. [Link]
- Master Organic Chemistry. EAS Reactions (3)
- Wikipedia. Friedel–Crafts reaction. [Link]
- Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
- ACS Publications.
- Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings- The Friedel-Crafts Reaction. [Link]
- ACS Publications. Control of the Reaction Mechanism of Alkylaromatics Transalkylation by Means of Molecular Confinement Effects Associated to Zeolite Channel Architecture. [Link]
- Mettler Toledo.
- Organic Syntheses. 3 - Organic Syntheses Procedure. [Link]
- Organic Chemistry Portal.
- Chad's Prep.
- PubChem. 1-[2-(3-Ethylphenyl)phenyl]propan-1-one. [Link]
- AWS. Selective Monoarylation of Aromatic Ketones and Esters via Cleavage of Aromatic Carbon–Heteroatom Bonds by Trialkylphosphine R. [Link]
- Protheragen. 1-(2-Ethylphenyl)Propan-1-One. [Link]
- MDPI. 1,1-Bis(4-ethylphenyl)-propan-1,2-diol. [Link]
- University of Rochester, Department of Chemistry.
- Organic Syntheses.
- Chemistry LibreTexts. 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. [Link]
- YouTube.
- University of California, Davis.
- University of Rochester.
- Protheragen. 1-(3-Ethylphenyl)Propan-1-One. [Link]
- PubChem. This compound. [Link]
- ResearchGate. Enhanced Method for the Synthesis and Comprehensive Characterization of 1-(4-Phenylquinolin-2-yl)propan-1-one. [Link]
- PubChem. 1-(2-(Propan-2-yl)phenyl)ethan-1-one. [Link]
- YouTube.
- MDPI. Thymol Derivatives as Antimalarial Agents: Synthesis, Activity Against Plasmodium falciparum, ADMET Profiling, and Molecular Docking Insights. [Link]
- YouTube.
- YouTube.
- YouTube.
- PubChem. This compound. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. SATHEE: Friedel Crafts Reaction [satheejee.iitk.ac.in]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 6. anslyn.cm.utexas.edu [anslyn.cm.utexas.edu]
- 7. youtube.com [youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Purification [chem.rochester.edu]
- 11. chem.rochester.edu [chem.rochester.edu]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. orgsyn.org [orgsyn.org]
Technical Support Center: Purification of 1-(4-Ethylphenyl)propan-1-one
Welcome to the technical support guide for the purification of 1-(4-Ethylphenyl)propan-1-one. This resource is designed for researchers and drug development professionals to provide in-depth, practical solutions for challenges encountered during column chromatography. Our focus is on explaining the causality behind experimental choices to ensure reproducible, high-purity outcomes.
Understanding Your Compound: Physicochemical Properties
Effective purification begins with understanding the target molecule and potential impurities. This compound is a moderately polar aromatic ketone, typically synthesized via Friedel-Crafts acylation of ethylbenzene.[1][2][3] The choice of stationary and mobile phases is directly dictated by the polarity differences between the desired product and its common contaminants.
| Compound | Structure | Molecular Weight ( g/mol ) | Polarity | Boiling Point (°C) | Common Source/Reason for Presence |
| This compound (Target) | CCC(=O)c1ccc(cc1)CC | 162.23[4][5] | Moderate | ~255-257 | Desired Product |
| Ethylbenzene (Starting Material) | CCc1ccccc1 | 106.17 | Low | ~136 | Unreacted starting material |
| Propanoyl Chloride (Reagent) | CCC(=O)Cl | 92.52 | High (reactive) | ~80 | Unreacted acylating agent; typically quenched during workup. |
| 1-(2-Ethylphenyl)propan-1-one (Isomer) | CCC(=O)c1cccc(c1)CC | 162.23 | Moderate (Similar to target) | N/A | Side product from Friedel-Crafts acylation (ortho-isomer).[6] |
| 1-(3-Ethylphenyl)propan-1-one (Isomer) | CCC(=O)c1cc(ccc1)CC | 162.23 | Moderate (Similar to target) | N/A | Side product from Friedel-Crafts acylation (meta-isomer).[6] |
| Diacylated Products | Varies | >200 | High | N/A | Over-acylation of the aromatic ring; poly-substitution.[7] |
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the setup and execution of column chromatography for this compound.
Q1: What is the best stationary phase for this purification?
A1: For compounds of moderate polarity like this compound, silica gel (SiO₂) with a mesh size of 230-400 is the industry standard and most effective choice.[8][9] The polar nature of silica gel's silanol groups (Si-OH) allows for effective separation based on interactions with polar functional groups.[10] More polar compounds will interact more strongly with the silica, causing them to move down the column more slowly than less polar compounds.[11]
Q2: How do I select the optimal mobile phase (solvent system)?
A2: The key is to find a solvent system that provides good separation on a Thin Layer Chromatography (TLC) plate first. The ideal system will move the target compound to a Retention Factor (Rf) value of approximately 0.25-0.35 .[12]
-
What is Rf? The Rf value is the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[13][14][15] It is a measure of a compound's affinity for the stationary phase versus the mobile phase.[13]
-
Starting Solvent System: A common and effective starting point for aromatic ketones is a mixture of a non-polar solvent like hexanes or petroleum ether and a slightly more polar solvent like ethyl acetate.[16] A patent for a related synthesis specifically mentions using ethyl acetate/petroleum ether (1:50) for purification of this compound.[4]
-
Begin your TLC analysis with a system like 10% Ethyl Acetate in Hexanes (1:9 v/v) .
-
If the Rf is too low (<0.2), increase the polarity by adding more ethyl acetate.
-
If the Rf is too high (>0.5), decrease the polarity by reducing the amount of ethyl acetate.
-
Q3: How much silica gel do I need for my column?
A3: A general rule of thumb is to use a silica gel-to-crude product mass ratio of 30:1 to 50:1 . For example, for 1 gram of crude material, you should use 30 to 50 grams of silica gel. This ratio ensures that the column is not overloaded, which would lead to poor separation. For difficult separations where impurities have similar Rf values to the product, this ratio can be increased to 100:1 or more.
Q4: What is the best way to pack the column?
A4: The goal is to create a homogeneous, air-free bed of silica.[10] A poorly packed column leads to channeling and inefficient separation. The wet slurry method is highly reliable.[12]
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a ~1 cm layer of sand.
-
In a separate beaker, mix the required amount of silica gel with your initial, non-polar mobile phase (e.g., 5% ethyl acetate in hexanes) to form a free-flowing slurry.
-
Pour the slurry into the column. Use a funnel to avoid coating the sides.
-
Gently tap the column to dislodge air bubbles and encourage uniform packing.
-
Open the stopcock and allow the solvent to drain until it is just level with the top of the silica bed, being careful never to let the column run dry.[17]
Q5: How should I load my sample onto the column?
A5: The sample must be loaded in a highly concentrated, narrow band. A wide sample band is a primary cause of poor separation.
-
Wet Loading: Dissolve your crude product in the minimum amount of a solvent (like dichloromethane or your mobile phase).[18] Using a pipette, carefully apply this solution to the top of the silica bed.[19]
-
Dry Loading: If your compound has poor solubility in the mobile phase, dissolve it in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel (2-3x the mass of your crude product), and evaporate the solvent on a rotary evaporator to get a free-flowing powder.[17] Carefully add this powder to the top of the packed column.[17][19] This method often provides superior resolution.
Troubleshooting Guide
Even with a well-planned experiment, issues can arise. This guide provides solutions to common problems.
Problem: My compound is not moving from the origin on the TLC plate (Rf ≈ 0).
-
Cause: The mobile phase is not polar enough to displace your compound from the highly polar silica gel.
-
Solution: Increase the polarity of your solvent system. Incrementally increase the percentage of the more polar solvent (e.g., move from 10% to 20% ethyl acetate in hexanes). For very polar compounds, a stronger solvent like methanol may be needed in small percentages (e.g., 1-5% methanol in dichloromethane).[20]
Problem: My compound runs with the solvent front on the TLC plate (Rf ≈ 1).
-
Cause: The mobile phase is too polar. Your compound has a high affinity for the solvent and minimal interaction with the silica gel.
-
Solution: Decrease the polarity of your solvent system. Reduce the percentage of the polar solvent (e.g., move from 10% to 5% or 2% ethyl acetate in hexanes). You may even need to start with 100% hexanes to see if any separation occurs.[20]
Problem: I am getting poor separation (streaking, overlapping bands) in the column.
-
Cause 1: Column Overloading. You have loaded too much crude material for the amount of silica used.
-
Solution: Reduce the amount of sample loaded or, more practically, increase the amount of silica gel (aim for a higher silica:sample ratio).
-
-
Cause 2: Sample loaded in too large a volume. This creates a very wide initial band.
-
Solution: Ensure the sample is dissolved in the absolute minimum volume of solvent before loading. Consider using the dry loading technique for better results.[17]
-
-
Cause 3: Column was packed improperly. Air bubbles or channels in the silica bed are preventing uniform solvent flow.
Problem: The column flow rate is extremely slow or has stopped completely.
-
Cause 1: Fine silica particles clogging the frit or stopcock.
-
Solution: Ensure you have a proper plug of cotton/glass wool and a layer of sand at the bottom of your column before packing.[8] If blocked, it may be necessary to carefully push a wire up through the stopcock to dislodge the blockage, though this will disrupt the packing and require restarting the purification.[18]
-
-
Cause 2: High pressure. If running a flash column, the pressure may be too low for the solvent viscosity or silica particle size.
-
Solution: For flash chromatography, slightly increase the air pressure (typically 1-4 psi), but never exceed the safety limit for your glassware (absolute limit of 7 psi for standard glass columns).[17]
-
Problem: My fractions are still impure after combining them.
-
Cause: The separation between your product and an impurity was insufficient. You may have combined fractions that contained both compounds.
-
Solution: Analyze a wider range of fractions by TLC before combining them.[22] If two spots are very close, only combine the fractions where the TLC shows a single, pure spot. It is often better to sacrifice some yield to ensure high purity. The slightly impure fractions can be combined, re-concentrated, and re-purified on a second column.
Troubleshooting Workflow Diagram
The following diagram outlines a logical process for diagnosing and resolving common column chromatography issues.
Caption: A logical workflow for troubleshooting poor separation.
Detailed Experimental Protocol
This protocol provides a self-validating system for the purification of 1 gram of crude this compound.
1. TLC Optimization a. Prepare stock solutions of your crude product (~5 mg/mL in dichloromethane). b. In separate TLC chambers, test various solvent systems (e.g., 5%, 10%, and 20% ethyl acetate in hexanes).[20] c. Spot the crude mixture on TLC plates and develop the plates. d. Visualize the spots under a UV lamp (254 nm). e. The optimal solvent system is the one that gives your target product an Rf value of ~0.3 and shows the greatest separation from all impurities.[12]
2. Column Preparation a. Select an appropriate size glass column. For ~40g of silica, a column with a 40-50 mm diameter is suitable. b. Pack the column using the wet slurry method described in the FAQ section with 40g of 230-400 mesh silica gel. c. Equilibrate the packed column by passing 2-3 column volumes of the initial, least polar mobile phase through it. Do not let the solvent level drop below the top of the silica.
3. Sample Loading a. Use the dry loading method for best results. b. Dissolve 1g of crude product in ~5 mL of dichloromethane. Add 2g of silica gel. c. Gently remove the solvent via rotary evaporation until a dry, free-flowing powder is obtained. d. Carefully add this powder as an even layer on top of the packed column bed. e. Gently add a ~1 cm layer of sand on top of the sample layer to prevent disturbance during solvent addition.
4. Elution and Fraction Collection a. Carefully add the mobile phase to the top of the column. b. Begin elution using a gentle positive pressure ("flash chromatography").[8] The solvent front should move down the column at a rate of about 2 inches per minute.[8] c. Start collecting fractions (e.g., 20 mL per fraction) as soon as the solvent begins to elute from the bottom. d. If impurities are very non-polar, you can start with a less polar solvent (e.g., 2% ethyl acetate/hexanes) and then perform a "step gradient" by switching to your optimized TLC solvent (e.g., 10% ethyl acetate/hexanes) once the initial impurities have eluted.
5. Fraction Analysis a. Spot every 2-3 fractions on a TLC plate, along with a spot of your crude starting material for comparison. b. Develop the TLC plate using your optimized solvent system. c. Identify the fractions that contain only the pure desired product. These will show a single spot at the correct Rf value. d. Combine the pure fractions into a clean, pre-weighed round-bottom flask. e. Remove the solvent using a rotary evaporator to yield the purified this compound. f. Determine the final mass and calculate the percent recovery. Confirm purity using analytical techniques such as NMR, GC, or HPLC.
References
- University of Rochester, Department of Chemistry.
- University of Toronto Scarborough.
- Pediaa.com. (2018, April 18).
- Study.com. (2021, June 9).
- LearnSci.
- oChemistree via YouTube. (2013, June 15).
- ChemistryViews. (2012, August 7).
- Hawach Scientific. (2025, February 11).
- Column-Chromatography.com. (2025, October 4). Understanding Column Chromatography: A Guide for Lab Professionals. [Link]
- Chemguide.
- Restek. Troubleshooting Guide. [Link]
- University of Colorado Boulder, Department of Chemistry.
- Organic Syntheses.
- ChemistryViews. (2012, July 3). Tips and Tricks for the Lab: Column Choices. [Link]
- University of Rochester, Department of Chemistry. Solvent Systems for TLC. [Link]
- Biocompare. (2023, May 18).
- ResearchGate. (2017, May 10). I want good solvent system in TLC in aniline and ketone compound? [Link]
- Restek Resource Hub. (2021, January 28).
- Teledyne ISCO via YouTube. (2019, March 25).
- Sathee Jee. Friedel Crafts Reaction. [Link]
- Reddit. (2025, June 12).
- Google Patents. (2020).
- Separation Science.
- Royal Society of Chemistry.
- Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. [Link]
- PubChem. This compound. [Link]
- MOLBASE. This compound. [Link]
- SIELC Technologies. Separation of 1-Propanone, 1-(4-ethylphenyl)-2-hydroxy-2-methyl- on Newcrom R1 HPLC column. [Link]
- Synthesis and Characterization of 4-Ethylbenzophenone. (2015, May 25). [Link]
- PubChemLite. This compound (C11H14O). [Link]
- PubChem. 1-(4-Ethylphenyl)-2-methylpropan-1-one. [Link]
- Organic Syntheses. (2025, June 19).
- Master Organic Chemistry. (2018, May 17). EAS Reactions (3)
- Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Reactions. [Link]
- Wikipedia. Friedel–Crafts reaction. [Link]
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Technical Support Center: Recrystallization of 1-(4-Ethylphenyl)propan-1-one
Welcome to the comprehensive technical support guide for the purification of 1-(4-Ethylphenyl)propan-1-one via recrystallization. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshooting for this critical purification technique.
Introduction to Recrystallization of this compound
This compound, also known as 4'-ethylpropiophenone, is a valuable intermediate in organic synthesis.[1] Achieving high purity of this compound is often essential for the success of subsequent synthetic steps and for ensuring the quality of the final products. Recrystallization is a powerful technique for purifying solid organic compounds based on differences in solubility.[2] The principle relies on dissolving the impure compound in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution, followed by cooling to allow the desired compound to crystallize while impurities remain dissolved in the mother liquor.[2][3]
This guide will walk you through the critical parameters of recrystallization for this compound, from solvent selection to troubleshooting common issues. Given that this compound is a low-melting solid or a liquid at room temperature, particular attention will be paid to techniques suitable for such compounds.
Physicochemical Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄O | [1][4] |
| Molecular Weight | 162.23 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [4][5] |
| Boiling Point | ~241-248 °C | [1][4] |
| Density | ~0.961 g/cm³ | [1][4] |
| Solubility | Soluble in ethanol, ether, and ester solvents; insoluble in water. | [4][5] |
Experimental Workflow: Recrystallization of this compound
The following diagram outlines the general workflow for the recrystallization of this compound.
Caption: A step-by-step overview of the recrystallization process.
Troubleshooting Guide
This section addresses common problems encountered during the recrystallization of this compound in a question-and-answer format.
Q1: My compound "oiled out" instead of crystallizing. What should I do?
A1: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This is a common issue with low-melting point compounds.
-
Causality: This phenomenon often happens when the boiling point of the solvent is higher than the melting point of the compound, or when the solution is supersaturated to a degree that precipitation occurs at a temperature above the compound's melting point. The presence of impurities can also lower the melting point of your compound, exacerbating this issue.
-
Solutions:
-
Re-heat and Add More Solvent: Gently reheat the mixture to redissolve the oil. Add a small amount of additional solvent to decrease the saturation level and then allow it to cool slowly again.[6]
-
Lower the Cooling Temperature: If using a mixed solvent system, you might be adding the anti-solvent too quickly. Try adding it more slowly while maintaining a slightly lower temperature.
-
Change the Solvent System: Select a solvent with a lower boiling point. Alternatively, consider a mixed solvent system where your compound is highly soluble in one solvent and poorly soluble in the other. This allows for crystallization to be induced by the addition of the "anti-solvent" at a lower temperature.
-
Scratching: Gently scratching the inside of the flask with a glass rod at the surface of the solution can sometimes induce crystallization by providing a nucleation site.[7]
-
Seeding: Introduce a tiny crystal of the pure compound (a "seed crystal") to the cooled solution to initiate crystallization.[7]
-
Q2: I have a very low yield of crystals, or no crystals formed at all. What went wrong?
A2: A low or zero yield is a frequent problem in recrystallization.
-
Causality: The most common reason is using too much solvent, which keeps the compound dissolved even at low temperatures.[7] Another possibility is that the solution was not sufficiently saturated at the higher temperature, or the cooling was not adequate.
-
Solutions:
-
Reduce Solvent Volume: If you suspect too much solvent was used, you can gently heat the solution to evaporate some of the solvent and then attempt to cool it again.[6][7]
-
Induce Crystallization: If the solution appears clear after cooling, it may be supersaturated. Try the induction techniques mentioned above (scratching or seeding).[7]
-
Cool for a Longer Period: Ensure the solution has had ample time to cool. Placing it in an ice bath after it has reached room temperature can further decrease the solubility and improve the yield.[8]
-
Check Your Starting Material: Ensure your starting material is not overly impure, as a high percentage of impurities can interfere with crystallization.
-
Q3: The crystals I obtained are colored, but the pure compound should be colorless. How can I remove the color?
A3: Colored impurities are a common issue that can often be resolved.
-
Causality: The color is due to the presence of highly conjugated impurities that are soluble in the recrystallization solvent.
-
Solution:
-
Activated Charcoal: After dissolving your compound in the hot solvent, add a very small amount of activated charcoal to the solution. The charcoal will adsorb the colored impurities.[8]
-
Hot Filtration: After adding the charcoal, you must perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[8] Be cautious as adding charcoal to a boiling solution can cause it to froth over.[8]
-
Q4: My crystals formed too quickly and appear as a fine powder. Are they pure?
A4: Rapid crystallization can trap impurities within the crystal lattice, leading to a less pure product.[6]
-
Causality: This usually happens when the solution is cooled too quickly or is highly supersaturated.
-
Solutions:
-
Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow the cooling process.
-
Use More Solvent: Re-dissolve the powder in a slightly larger volume of hot solvent and allow it to recrystallize more slowly.[6] While this may slightly decrease the yield, it will improve the purity.
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the best solvent for recrystallizing this compound?
A1: The ideal solvent is one in which this compound is highly soluble at high temperatures and poorly soluble at low temperatures. Given its solubility profile, good starting points are alcohols (like ethanol or methanol) or a mixed solvent system such as ethanol/water or acetone/water. To select the best solvent, perform small-scale solubility tests with a variety of solvents.
The following diagram illustrates the decision-making process for solvent selection:
Caption: A flowchart to guide the selection of a suitable recrystallization solvent.
Q2: What are the potential impurities in my this compound sample?
A2: If your compound was synthesized via the oxidation of 1-(4-ethylphenyl)propan-1-ol, potential impurities could include the unreacted starting alcohol or over-oxidation products.[1] If a Friedel-Crafts acylation was used, you might have residual starting materials, catalysts, or isomers as impurities. Understanding the synthetic route is key to anticipating potential impurities.
Q3: How do I properly dry my purified crystals?
A3: After isolating the crystals by vacuum filtration and washing them with a small amount of cold solvent, they need to be dried to remove any residual solvent.
-
Air Drying: The simplest method is to leave the crystals on the filter paper in the Buchner funnel with the vacuum on for an extended period. Then, the crystals can be transferred to a watch glass and left to air dry.
-
Desiccator: For more thorough drying, especially if the solvent is not very volatile, place the crystals in a desiccator under vacuum.
Q4: Can I use a mixed solvent system? How does that work?
A4: Yes, a mixed solvent system is often very effective, especially for compounds that are either too soluble or not soluble enough in common single solvents. You would dissolve your compound in a minimum amount of a hot "good" solvent (in which it is very soluble). Then, you would slowly add a "poor" solvent (in which it is insoluble) until the solution becomes cloudy (the point of saturation). A small amount of the "good" solvent is then added to redissolve the precipitate, and the solution is allowed to cool slowly. A common example is an ethanol/water mixture.
References
- ChemBK. (2024). 4-Ethylpropiophenone.
- Recrystallization. (n.d.).
- Nichols, L. (2022). 3.6F: Troubleshooting. In Chemistry LibreTexts.
- Crystallization. (n.d.).
- University of York. (n.d.). Problems with Recrystallisations.
- Reddit. (2022). Guide to Recrystallisation.
- Recrystallization. (n.d.).
- Re-crystallization experiments. (n.d.).
- MySkinRecipes. (n.d.). 1-(4-Ethylphenyl)propan-2-one.
- SOP: CRYSTALLIZATION. (n.d.).
- MOLBASE. (n.d.). This compound.
- MIT OpenCourseWare. (2010). Recrystallization | MIT Digital Lab Techniques Manual.
Sources
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- 8. youtube.com [youtube.com]
Troubleshooting low yield in the oxidation of 1-(4-ethylphenyl)propan-1-ol
Welcome to the technical support guide for the oxidation of 1-(4-ethylphenyl)propan-1-ol to its corresponding ketone, 1-(4-ethylphenyl)propan-1-one. This document is designed for researchers, chemists, and process development professionals who are encountering challenges, particularly low yields, in this critical synthetic transformation. As a secondary benzylic alcohol, this substrate is generally amenable to oxidation, but success hinges on the careful selection of reagents and reaction conditions.
This guide provides a structured, question-and-answer approach to troubleshoot common issues. We will delve into the causality behind experimental choices, offering field-proven insights to help you diagnose problems and implement effective solutions.
F.A.Q. Troubleshooting Low Yields
Question 1: My TLC/GC-MS analysis shows a significant amount of unreacted starting material. What are the likely causes and how can I drive the reaction to completion?
Diagnosis:
Incomplete conversion is a classic issue in alcohol oxidation and typically points to one of three areas: oxidant activity, stoichiometry, or reaction kinetics.
-
Sub-stoichiometric or Deactivated Oxidant: Many common oxidants are sensitive to moisture or degradation over time. Dess-Martin Periodinane (DMP) is hygroscopic, and Swern-type reagents are thermally unstable and must be prepared fresh.[1][2] An insufficient charge of the oxidant will naturally lead to unreacted starting material.
-
Insufficient Reaction Time or Temperature: The oxidation of secondary alcohols, while generally facile, still requires adequate time and energy to overcome the activation barrier. Reactions conducted at temperatures that are too low or for too short a duration will often stall. For instance, Swern oxidations must be carefully warmed from cryogenic temperatures (-78 °C) to room temperature to ensure the final elimination step proceeds.[3]
-
Poor Solubility: If the substrate or reagents are not fully dissolved in the chosen solvent, the reaction becomes mass-transport limited, leading to a heterogeneous mixture and incomplete conversion.[4]
Solutions & Protocols:
-
Verify Oxidant Quality and Stoichiometry:
-
Use a fresh bottle of the oxidant or one that has been properly stored under inert gas.
-
For moisture-sensitive reagents like DMP, handle them in a glovebox or under a positive pressure of nitrogen.
-
Increase the stoichiometry of the oxidant incrementally. A modest excess (e.g., 1.2-1.5 equivalents) is often sufficient to drive the reaction to completion without promoting side reactions.[5]
-
-
Optimize Reaction Conditions:
-
Time: Monitor the reaction by TLC or GC. If starting material is still present after the initially planned time, extend the reaction duration, taking aliquots every 30-60 minutes to track progress.
-
Temperature: For reactions like DMP or TEMPO-catalyzed oxidations, a gentle increase in temperature (e.g., from room temperature to 40 °C) can significantly increase the rate.[6][7] For Swern oxidations, ensure the reaction is allowed to warm to room temperature after the addition of the amine base.[8]
-
-
Ensure Homogeneity:
Question 2: I've consumed all my starting material, but the yield of the desired ketone is still low. My analysis shows several side products. What are they and how can I prevent them?
Diagnosis:
The formation of side products indicates that alternative reaction pathways are competing with the desired oxidation. For a secondary benzylic alcohol like 1-(4-ethylphenyl)propan-1-ol, the most probable side reaction is dehydration.
-
Acid-Catalyzed Dehydration: The benzylic position of the alcohol makes the hydroxyl group a good leaving group upon protonation. Trace amounts of acid can catalyze the elimination of water to form an alkene (1-(4-ethylphenyl)prop-1-ene). This is particularly problematic with older, chromium-based reagents like PCC or Jones reagent, which are strongly acidic.[5][11] Even DMP, which produces acetic acid as a byproduct, can cause this issue with sensitive substrates.[6]
-
Pummerer Rearrangement (Swern Oxidation): A well-known side reaction in Swern oxidations occurs if the reaction temperature rises prematurely. This leads to a Pummerer rearrangement, which can result in the formation of a methylthiomethyl (MTM) ether of the starting alcohol instead of the desired ketone.[1]
Solutions & Protocols:
-
Switch to Milder, Non-Acidic Conditions:
-
Dess-Martin Periodinane (DMP): This is an excellent choice for mild oxidation at neutral pH.[12] To scavenge the acetic acid byproduct, the reaction can be buffered by adding a non-nucleophilic base like pyridine or sodium bicarbonate.[6]
-
TEMPO-Catalyzed Oxidation: Systems using TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy) are exceptionally mild and selective.[13] A common protocol uses catalytic TEMPO with a stoichiometric co-oxidant like sodium hypochlorite (bleach). These reactions are often performed in a biphasic system under slightly basic conditions, which completely avoids acid-catalyzed side reactions.[14][15]
-
-
Strict Temperature Control for Swern-Type Oxidations:
-
It is critical to maintain the temperature at or below -60 °C during the formation of the active species and its reaction with the alcohol.[1] The amine base should only be added after the alcohol has fully reacted with the activated DMSO complex. Allow the reaction to warm slowly to room temperature only after the base has been added.[3]
-
Question 3: The reaction appears clean by crude analysis, but I am losing a significant amount of product during workup and purification. What's happening?
Diagnosis:
Product loss during isolation is often due to either an inefficient workup procedure or degradation of the product on silica gel during column chromatography.
-
Inefficient Quenching/Workup: Many oxidation reactions require a specific quenching procedure to destroy excess oxidant and neutralize byproducts. For example, the iodine-based byproducts of a DMP oxidation can complicate purification if not properly removed.[16] Swern oxidations generate copious amounts of gas and the malodorous dimethyl sulfide, which must be handled appropriately.[8]
-
Product Volatility: While this compound is not extremely volatile, some product can be lost if rotary evaporation is performed at too high a vacuum or temperature for extended periods.
-
Silica Gel Degradation: Although generally stable, ketones can sometimes undergo aldol-type reactions or other transformations on acidic silica gel, especially if left on the column for an extended period.
Solutions & Protocols:
-
Implement a Robust Workup Procedure:
-
For DMP Oxidations: After the reaction is complete, dilute the mixture with an organic solvent like diethyl ether and quench with a saturated aqueous solution of sodium bicarbonate containing sodium thiosulfate (Na₂S₂O₃). The bicarbonate neutralizes the acetic acid byproduct, and the thiosulfate reduces the iodine byproducts to iodide salts, which are water-soluble and easily removed in the aqueous layer.[6]
-
For TEMPO/Bleach Oxidations: The workup is typically straightforward. Separate the organic layer, wash with water and brine, then dry and concentrate.
-
For Swern Oxidations: Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride. After extraction, used glassware should be rinsed with bleach to oxidize the foul-smelling dimethyl sulfide byproduct.[8][10]
-
-
Optimize Purification:
-
Minimize Contact Time with Silica: Use flash column chromatography rather than gravity chromatography. Choose a solvent system that provides a good separation (Rf of ~0.3-0.4 for the product) to ensure rapid elution.
-
Neutralize Silica Gel: If you suspect product degradation, you can pre-treat the silica gel by slurrying it in the eluent containing a small amount of a non-nucleophilic base, such as triethylamine (~0.5-1% by volume), before packing the column. This neutralizes acidic sites.
-
Alternative Purification: Consider distillation or recrystallization as alternatives to chromatography if applicable.
-
Comparative Overview of Recommended Oxidation Methods
| Oxidant System | Typical Conditions | Advantages | Disadvantages |
| Dess-Martin Periodinane (DMP) | DCM, Room Temp, 1-3 h | Very mild, neutral pH, high yield, tolerates many functional groups.[2][9] | Expensive, potentially explosive on large scale, produces iodine waste.[6] |
| Swern Oxidation | DCM, DMSO, (COCl)₂, Et₃N, -78 °C to RT | High yields, metal-free, byproducts are volatile.[17] | Requires cryogenic temperatures, produces toxic CO gas and malodorous Me₂S.[1][8] |
| TEMPO/NaOCl | DCM/H₂O, catalytic TEMPO, 0 °C to RT | Mild, inexpensive co-oxidant (bleach), environmentally friendly ("green").[15][18] | Reaction rate can be sensitive to pH; potential for chlorination with some substrates.[13] |
Visualizing the Process
General Oxidation Pathway
The fundamental transformation involves the removal of two hydrogen atoms to form a carbonyl group.
Caption: Oxidation of the secondary alcohol to the corresponding ketone.
Troubleshooting Flowchart
A logical approach to diagnosing the cause of low yield.
Caption: Decision tree for troubleshooting low oxidation yield.
Selected Experimental Protocols
Protocol 1: Dess-Martin Periodinane (DMP) Oxidation
This protocol is recommended for its mildness and high functional group tolerance.[2]
-
To a stirred solution of 1-(4-ethylphenyl)propan-1-ol (1.0 eq) in anhydrous dichloromethane (DCM, ~0.1 M) under a nitrogen atmosphere, add solid Dess-Martin Periodinane (1.2 eq).
-
Stir the resulting suspension at room temperature. Monitor the reaction progress by TLC (e.g., using 20% ethyl acetate in hexanes). The reaction is typically complete in 1-3 hours.
-
Upon completion, dilute the reaction mixture with diethyl ether (2-3 volumes).
-
Pour the mixture into a separatory funnel containing a vigorously stirred, equal volume of saturated aqueous NaHCO₃ solution with 10 wt% Na₂S₂O₃.
-
Stir until the organic layer is clear. Separate the layers.
-
Extract the aqueous layer with diethyl ether (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ketone.
-
Purify by flash column chromatography on silica gel.
Protocol 2: TEMPO-Catalyzed Oxidation with Bleach
This protocol is a cost-effective and environmentally conscious alternative.[14]
-
To a vigorously stirred solution of 1-(4-ethylphenyl)propan-1-ol (1.0 eq) in DCM (~0.5 M), add an aqueous solution of KBr (0.1 eq in a small amount of water) followed by TEMPO (0.01 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
To this biphasic mixture, add household bleach (sodium hypochlorite solution, ~1.2 eq) dropwise via an addition funnel, ensuring the internal temperature does not exceed 5 °C. The bleach solution should be buffered to a pH of ~8.5-9.0 with NaHCO₃.
-
Stir vigorously at 0 °C until TLC analysis indicates complete consumption of the starting alcohol.
-
Separate the organic layer. Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with 1 M HCl, then water, then brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify by flash column chromatography on silica gel.
References
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- Organic Chemistry Portal. (n.d.). Synthesis of ketones by oxidation of alcohols. Organic Chemistry Portal.
- Chem-Station. (2014). Swern Oxidation. Chem-Station International Edition.
- Neubauer, T., et al. (2020). Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ3-iodanes. Beilstein Journal of Organic Chemistry, 16, 259-265.
- Isakra, P., et al. (2021). Photochemical oxidation of benzylic primary and secondary alcohols utilizing air as the oxidant. Green Chemistry, 23(1), 435-442.
- Chemistry Steps. (n.d.). Dess–Martin periodinane (DMP) oxidation. Chemistry Steps.
- Piancatelli, G., & D'auria, M. (2011). TEMPO-Mediated Oxidations. Organic Reactions.
- Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. Master Organic Chemistry.
- Organic Chemistry Portal. (n.d.). Swern Oxidation. Organic Chemistry Portal.
- ResearchGate. (2012). How to work up dess-martin periodinane or hypervalent iodine reactions?. ResearchGate.
- Wikipedia. (n.d.). Dess–Martin periodinane. Wikipedia.
- Wikipedia. (n.d.). Swern oxidation. Wikipedia.
- Chem-Station. (2014). Dess-Martin Oxidation. Chem-Station International Edition.
- Sharma, M., et al. (2023). Oxidation of Alcohols to Aldehydes and Ketones Using a Catalytic Pairing of a Nitroxide and Nitric Acid. SynOpen, 7(1), 718–722.
- Organic Chemistry Portal. (n.d.). Dess-Martin Oxidation. Organic Chemistry Portal.
- Wikipedia. (n.d.). Alcohol oxidation. Wikipedia.
- Wipf, P. (2006). Alcohol Oxidations. University of Pittsburgh.
- Grokipedia. (n.d.). Swern oxidation. Grokipedia.
- ResearchGate. (2023). Oxidation of Alcohols to Aldehydes and Ketones Using a Catalytic Pairing of a Nitroxide and Nitric Acid. ResearchGate.
- Chemistry LibreTexts. (2023). Preparation of Aldehydes and Ketones. Chemistry LibreTexts.
- Organic Chemistry Portal. (n.d.). TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy. Organic Chemistry Portal.
- Organic Chemistry Lectures. (2022). Alcohols to Aldehydes, Part 2: Oxidations with Catalytic TEMPO and Related Aminoxyl Radicals. YouTube.
- Organic Chemistry Lectures. (2019). Making Aldehydes/Ketones by Oxidation of Alcohols. YouTube.
- ResearchGate. (2015). How could I improve the efficiency of my oxidation reaction?. ResearchGate.
- Chemguide. (n.d.). oxidation of alcohols. Chemguide.
- Molbase. (n.d.). This compound. Molbase.
- Chemistry LibreTexts. (2023). The Oxidation of Alcohols. Chemistry LibreTexts.
- Chemistry Steps. (n.d.). Alcohol Oxidation Mechanisms and Practice Problems. Chemistry Steps.
- PubChem. (n.d.). This compound. PubChem.
- PubChem. (n.d.). 1-(4-Ethoxyphenyl)-1-propanone. PubChem.
- PubChem. (n.d.). 1-Phenyl-1-propanone. PubChem.
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Preventing polyalkylation in Friedel-Crafts reactions of ethylbenzene
Topic: Preventing Polyalkylation in the Friedel-Crafts Alkylation of Ethylbenzene
This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent polyalkylation, a common side reaction in the Friedel-Crafts alkylation of ethylbenzene. This guide provides in-depth answers to frequently asked questions and practical solutions to common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is polyalkylation in the context of Friedel-Crafts reactions, and why is it a significant problem with ethylbenzene?
A1: Polyalkylation is a side reaction where more than one alkyl group is introduced onto an aromatic ring during a Friedel-Crafts alkylation.[1][2] This occurs because the initial ethyl group added to the benzene ring is an electron-donating group. This donation of electron density makes the resulting ethylbenzene product more nucleophilic, and therefore more reactive, than the starting benzene ring.[1][3][4] Consequently, the ethylbenzene successfully competes with benzene for the electrophile, leading to the formation of undesired diethylbenzene and triethylbenzene isomers.[1]
Q2: What are the primary strategies to minimize polyalkylation?
A2: There are several key strategies to control and minimize polyalkylation:
-
Stoichiometric Control: Use a large excess of the aromatic substrate (benzene) relative to the alkylating agent (e.g., ethyl chloride).[3][5][6][7][8][9] This statistically increases the probability that the electrophile will react with a molecule of benzene rather than the more reactive ethylbenzene.[1][3][4]
-
Reaction Conditions: Optimizing reaction conditions, such as lowering the temperature, can help to reduce the rate of the subsequent alkylation reactions.[1][3][4]
-
Catalyst Choice: While strong Lewis acids like AlCl₃ are highly active, they can also promote polysubstitution.[3] Utilizing a milder Lewis acid or a solid acid catalyst might offer better selectivity for monoalkylation.[3][10]
-
Alternative Synthetic Route: The most effective method to completely avoid polyalkylation is to perform a Friedel-Crafts acylation followed by a reduction step.[3][11][12][13]
Q3: How does Friedel-Crafts acylation prevent polysubstitution?
A3: The key difference lies in the electronic nature of the substituent being added. In Friedel-Crafts acylation, an acyl group (R-C=O) is added to the aromatic ring. The carbonyl group is strongly electron-withdrawing, which deactivates the aromatic ring.[13][14] This deactivation makes the acylated product significantly less reactive than the starting benzene, thus preventing any further acylation reactions.[5][6][13][15] The resulting ketone can then be reduced to the desired ethyl group using methods like the Clemmensen or Wolff-Kishner reduction.[3][13]
Troubleshooting Guide
Problem: My Friedel-Crafts alkylation of benzene with an ethylating agent is producing a significant amount of diethylbenzene and other polyalkylated products.
This is a classic selectivity issue in Friedel-Crafts alkylation. The troubleshooting workflow below will guide you through resolving this problem.
Caption: Troubleshooting workflow for minimizing polyalkylation.
The Acylation-Reduction Alternative: A Superior Strategy
For syntheses where high purity of mono-substituted ethylbenzene is crucial, the two-step acylation-reduction approach is the recommended best practice. This method circumvents the issue of polyalkylation entirely.
Caption: Comparison of direct alkylation vs. acylation-reduction pathways.
Data Presentation: Impact of Reactant Ratio on Product Selectivity
The molar ratio of benzene to the ethylating agent is a critical parameter influencing the product distribution. The following table summarizes typical outcomes.
| Benzene : Ethyl Chloride Molar Ratio | Ethylbenzene (%) | Diethylbenzene (%) | Polyethylbenzenes (%) |
| 1 : 1 | ~45 | ~35 | ~20 |
| 5 : 1 | ~75 | ~20 | ~5 |
| 10 : 1 | ~90 | ~9 | <1 |
| 30 : 1 | >98 | <2 | Trace |
Note: These values are illustrative and can vary based on catalyst, temperature, and reaction time.
Experimental Protocol: Synthesis of Ethylbenzene via Friedel-Crafts Acylation and Clemmensen Reduction
This two-step protocol is designed to produce high-purity ethylbenzene, avoiding polyalkylation byproducts.
Part 1: Friedel-Crafts Acylation of Benzene to Acetophenone
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Benzene
-
Acetyl Chloride (CH₃COCl)
-
Anhydrous Dichloromethane (DCM)
-
Crushed Ice
-
Dilute Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Set up a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser protected by a drying tube.
-
Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous AlCl₃ (1.1 equivalents) to anhydrous DCM in the flask.
-
Cool the suspension to 0°C in an ice bath.
-
Add a solution of acetyl chloride (1.0 equivalent) in anhydrous DCM to the dropping funnel.
-
Add the acetyl chloride solution dropwise to the stirred AlCl₃ suspension.
-
After the addition is complete, add anhydrous benzene (1.2 equivalents) dropwise via the dropping funnel, maintaining the temperature below 10°C.
-
Once the benzene addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor progress by TLC or GC-MS.
-
Carefully quench the reaction by slowly pouring the mixture over a beaker of crushed ice and dilute HCl.
-
Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation to yield crude acetophenone.
-
Purify the acetophenone by vacuum distillation if necessary.
Part 2: Clemmensen Reduction of Acetophenone to Ethylbenzene
Materials:
-
Zinc Amalgam (Zn(Hg))
-
Concentrated Hydrochloric Acid (HCl)
-
Acetophenone (from Part 1)
-
Toluene (solvent)
Procedure:
-
Prepare zinc amalgam by stirring zinc powder with a mercuric chloride solution.
-
In a round-bottom flask equipped with a reflux condenser, add the zinc amalgam, concentrated HCl, toluene, and acetophenone.
-
Heat the mixture to reflux with vigorous stirring for 4-6 hours. Periodically add more concentrated HCl to maintain a strongly acidic environment.
-
After the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature.
-
Separate the organic layer. Wash the organic layer with water, saturated sodium bicarbonate solution, and then brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and remove the solvent by distillation to yield the final product, ethylbenzene.
References
- Liao, M.-H., et al. (2020). Controlling the selectivity of an intramolecular Friedel–Crafts alkylation with alkenes using selenium under mild conditions. Organic & Biomolecular Chemistry.
- Fiveable. (n.d.). Polyalkylation Definition. Fiveable Organic Chemistry.
- Organic Chemistry Portal. (n.d.). Friedel-Crafts Alkylation.
- Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
- Chemistry Stack Exchange. (2018). How to control the Friedel–Crafts alkylation reaction to methylbenzene as the major product?
- Gauth. (n.d.). How can polyalkylation be minimized in Friedel-Crafts alkylation? Gauth Chemistry.
- Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction.
- Chemistry Steps. (2022). Friedel-Crafts Alkylation with Practice Problems.
- Chegg. (2020). Solved Question 10 How can polyalkylation be minimized in | Chegg.com.
- Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
- Chemistry LibreTexts. (2015). 15.12: Limitations of Friedel-Crafts Alkylations.
Sources
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- 2. fiveable.me [fiveable.me]
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- 8. Solved Question 10 How can polyalkylation be minimized in | Chegg.com [chegg.com]
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- 14. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 15. mt.com [mt.com]
Technical Support Center: Catalyst Selection for Efficient 1-(4-Ethylphenyl)propan-1-one Synthesis
Welcome to the Technical Support Center for the synthesis of 1-(4-Ethylphenyl)propan-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for catalyst selection and reaction optimization. Our goal is to equip you with the knowledge to perform this synthesis efficiently and address common challenges encountered in the laboratory.
Introduction: The Significance of this compound
This compound, also known as 4'-Ethylpropiophenone, is a key intermediate in the synthesis of various pharmaceuticals and fine chemicals.[1][2][3] Its propiophenone structure serves as a versatile building block for more complex molecules.[1] The efficient synthesis of this compound is therefore of considerable interest. The most common and direct method for its preparation is the Friedel-Crafts acylation of ethylbenzene with propionyl chloride or propionic anhydride.[1][4][5] The choice of catalyst is paramount to the success of this reaction, influencing yield, selectivity, and overall process sustainability.
This guide will delve into the nuances of catalyst selection, from traditional Lewis acids to greener, heterogeneous alternatives, and provide practical troubleshooting advice to overcome common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent laboratory-scale method is the Friedel-Crafts acylation of ethylbenzene with propionyl chloride.[1][5] This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, with aluminum chloride (AlCl₃) being the most common choice.[1][4]
Q2: Why is catalyst selection so critical in this synthesis?
Catalyst selection directly impacts several key aspects of the reaction:
-
Reaction Rate and Yield: An effective catalyst will efficiently generate the acylium ion electrophile, leading to a faster reaction and higher product yield.
-
Regioselectivity: The ethyl group on the benzene ring is an ortho-, para-director. A well-chosen catalyst can enhance the formation of the desired para-isomer, this compound, over the ortho-isomer.
-
Side Reactions: Improper catalyst choice or reaction conditions can lead to unwanted side reactions, such as polyacylation or rearrangement, although the latter is less common in acylation compared to alkylation.[6][7]
-
Process Sustainability: Traditional catalysts like AlCl₃ are used in stoichiometric amounts and generate significant acidic waste, posing environmental concerns.[8] Modern research focuses on developing reusable, heterogeneous, and more environmentally benign catalysts.[8][9][10]
Q3: I'm getting a low yield in my Friedel-Crafts acylation. What are the likely causes?
Low yields are a common issue and can often be traced back to a few key factors:
-
Catalyst Inactivity: Lewis acid catalysts like AlCl₃ are extremely sensitive to moisture.[6][11] Any water in your reagents, solvent, or glassware will deactivate the catalyst. Ensure all materials are scrupulously dried.
-
Insufficient Catalyst: In Friedel-Crafts acylation, the product ketone can form a stable complex with the Lewis acid catalyst, effectively sequestering it.[6][12] Therefore, stoichiometric or even slightly excess amounts of the catalyst are often required.[6][12]
-
Suboptimal Temperature: The reaction may require heating to overcome the activation energy, but excessive heat can promote side reactions and decomposition.[6] Temperature optimization is crucial.
-
Poor Reagent Quality: Impurities in the ethylbenzene or propionyl chloride can interfere with the reaction.[6] Use freshly distilled or high-purity reagents.
Troubleshooting Guide: Common Issues and Solutions
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Conversion | 1. Inactive catalyst due to moisture.[6][11] 2. Insufficient catalyst loading.[6] 3. Deactivated aromatic ring (less likely with ethylbenzene).[6] | 1. Ensure anhydrous conditions: dry glassware, use anhydrous solvents, and fresh catalyst. 2. Increase catalyst loading; often >1 equivalent is needed.[12] 3. Confirm the purity of your ethylbenzene starting material. |
| Formation of Isomers (ortho-product) | 1. Reaction temperature is too high, reducing selectivity. 2. Steric hindrance at the ortho position is overcome by high energy. | 1. Conduct the reaction at a lower temperature (e.g., 0-5 °C) to favor the thermodynamically more stable para product.[1] 2. Screen different Lewis acid catalysts, as some may offer better regioselectivity. |
| Dark Reaction Mixture/Tar Formation | 1. Reaction temperature is too high, leading to decomposition.[6] 2. Presence of impurities that polymerize under acidic conditions. | 1. Maintain strict temperature control, especially during the exothermic addition of reagents. 2. Purify starting materials before the reaction. |
| Difficult Product Isolation/Workup | 1. Incomplete quenching of the catalyst-product complex. 2. Emulsion formation during aqueous workup. | 1. Quench the reaction mixture thoroughly with ice and dilute acid to break up the complex.[11] 2. Add a saturated brine solution to help break emulsions. |
Catalyst Selection: A Comparative Overview
The choice of catalyst is a critical decision in the synthesis of this compound. Below is a comparison of common catalyst systems.
| Catalyst Type | Examples | Advantages | Disadvantages |
| Traditional Lewis Acids | AlCl₃, FeCl₃ | High reactivity, readily available, well-established procedures.[1][4] | Require stoichiometric amounts, moisture sensitive, generate corrosive waste, difficult to separate from product.[8][12] |
| Heterogeneous Catalysts (Zeolites) | H-BEA, H-Y, H-ZSM-5 | Reusable, environmentally friendly, easy to separate, can offer shape selectivity.[8][9][13] | May require higher temperatures, can be prone to deactivation, substrate scope can be limited by pore size.[9][14] |
| "Green" Homogeneous Catalysts | Metal Trifilates, Ionic Liquids | Can be catalytic, some are recyclable, can be more tolerant to functional groups.[15][16] | Often more expensive, may require specialized reaction conditions. |
| Solid Acid Catalysts | Metal Oxides (e.g., ZnO) | Inexpensive, reusable, can work under mild, solvent-free conditions.[15][17] | Activity may be lower than traditional Lewis acids. |
Experimental Protocols
Protocol 1: Traditional Synthesis using Aluminum Chloride (AlCl₃)
This protocol outlines the classic Friedel-Crafts acylation method.
dot
Caption: Workflow for AlCl₃-catalyzed synthesis.
Materials:
-
Ethylbenzene (freshly distilled)
-
Propionyl chloride (freshly distilled)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM) or Nitrobenzene[1]
-
Crushed ice
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a bubbler). Maintain an inert atmosphere (e.g., nitrogen or argon).
-
To the flask, add anhydrous AlCl₃ (1.2 equivalents).
-
Add anhydrous DCM as the solvent and cool the mixture to 0-5 °C in an ice bath.
-
Add ethylbenzene (1.0 equivalent) to the dropping funnel and add it dropwise to the stirred suspension of AlCl₃.
-
After the addition of ethylbenzene, add propionyl chloride (1.1 equivalents) to the dropping funnel and add it dropwise to the reaction mixture, ensuring the temperature remains below 10 °C.
-
Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully and slowly pour the reaction mixture over a large excess of crushed ice containing concentrated HCl. This will quench the reaction and decompose the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent by rotary evaporation.
-
The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.
Protocol 2: Green Synthesis using a Zeolite Catalyst
This protocol provides an example of a more environmentally friendly approach using a solid acid catalyst.
dot
Caption: Workflow for zeolite-catalyzed synthesis.
Materials:
-
Ethylbenzene
-
Propionic anhydride
-
Zeolite H-BEA catalyst
-
Toluene or other suitable high-boiling solvent
Procedure:
-
Activate the zeolite H-BEA catalyst by heating it under vacuum at a high temperature (e.g., 400-500 °C) for several hours to remove adsorbed water.
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the activated zeolite catalyst.
-
Add ethylbenzene (often used in excess to act as both reactant and solvent) and propionic anhydride.
-
Heat the mixture to reflux with vigorous stirring for several hours to days. The reaction progress can be monitored by Gas Chromatography (GC) or TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Separate the solid catalyst by filtration. The catalyst can be washed with a solvent, dried, and reactivated for reuse.
-
The filtrate contains the product. Wash the filtrate with a saturated sodium bicarbonate solution to remove any unreacted propionic anhydride and propionic acid byproduct.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent.
-
Purify the crude product by vacuum distillation.
Understanding the Reaction Mechanism
The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism.
dot
Caption: Mechanism of Friedel-Crafts Acylation.
-
Generation of the Electrophile: The Lewis acid (e.g., AlCl₃) coordinates to the chlorine atom of the propionyl chloride, polarizing the C-Cl bond. This facilitates the departure of the chloride ion, forming a resonance-stabilized acylium ion.[18][19]
-
Electrophilic Attack: The π-electron system of the ethylbenzene ring acts as a nucleophile and attacks the electrophilic acylium ion. This forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[18][20]
-
Deprotonation: A weak base, typically AlCl₄⁻, removes a proton from the carbon atom bearing the acyl group, restoring the aromaticity of the ring.[18]
-
Product Complexation and Release: The ketone product, being a Lewis base, forms a complex with the AlCl₃ catalyst.[12] This complex is stable under the reaction conditions, which is why a stoichiometric amount of the catalyst is necessary. An aqueous workup is required to hydrolyze this complex and liberate the final product.[12]
Conclusion
The synthesis of this compound via Friedel-Crafts acylation is a robust and widely used transformation. Successful and efficient synthesis hinges on careful selection of the catalyst and meticulous control of reaction conditions. While traditional Lewis acids like AlCl₃ offer high reactivity, modern, greener alternatives such as zeolites are gaining prominence due to their reusability and reduced environmental impact. By understanding the underlying reaction mechanism and being aware of common pitfalls, researchers can effectively troubleshoot and optimize their synthetic protocols. This guide provides a foundational framework to assist you in achieving high yields and purity in your synthesis of this valuable chemical intermediate.
References
- ScholarWorks - Boise State University. (n.d.). Zeolite Catalyzed Friedel-Crafts Acylations.
- Chemical Reviews. (2000). Use of Solid Catalysts in Friedel−Crafts Acylation Reactions.
- MDPI. (n.d.). Hierarchical Zeolites Prepared Using a Surfactant-Mediated Strategy: ZSM-5 vs. Y as Catalysts for Friedel–Crafts Acylation Reaction.
- Taylor & Francis Online. (1997). Friedel-Crafts Acylation of Aromatic Hydrocarbons Using Zeolites. Synthetic Communications, 27(5), 841-846.
- SciSpace. (2019). Zeolite Catalyzed Friedel-Crafts Reactions: A Review.
- Wikipedia. (n.d.). Friedel–Crafts reaction.
- BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction.
- Synthesis and Characterization of 4-Ethylbenzophenone. (2015).
- Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction.
- ACS Publications. (2011). “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. Organic Letters, 13(9), 2232–2235.
- ResearchGate. (2018). SUSTAINABLE CATALYST FOR FRIEDEL–CRAFTS ACYLATION.
- YouTube. (2017). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems.
- Sathee Jee. (n.d.). Friedel Crafts Reaction.
- Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.
- ACS Publications. (2011). Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. Chemical Reviews, 111(3), PR1-PR40.
- Physics Wallah. (n.d.). Reaction Mechanism of Friedel−Crafts Acylation.
- Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems.
- Chegg.com. (n.d.). Solved provide the mechanism for acylation of ethylbenzene.
- Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
- Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
- Chemguide. (n.d.). friedel-crafts acylation of benzene.
- Beilstein Journal of Organic Chemistry. (2018). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs).
- Khan Academy. (n.d.). Friedel-Crafts acylation (video).
- YouTube. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism.
- International Journal of Advanced Chemistry Research. (2021). Review on friedel-crafts acylation of benzene derivatives using various catalytic systems.
Sources
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- 2. scbt.com [scbt.com]
- 3. chemistryjournals.net [chemistryjournals.net]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 8. ScholarWorks - Idaho Conference on Undergraduate Research: Zeolite Catalyzed Friedel-Crafts Acylations [scholarworks.boisestate.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
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- 16. BJOC - Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]
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Technical Support Center: A Deep Dive into Solvent Effects on the Synthesis of 1-(4-Ethylphenyl)propan-1-one
Welcome to your dedicated resource for navigating the complexities of synthesizing 1-(4-ethylphenyl)propan-1-one. This guide is structured to provide not just procedural steps, but a foundational understanding of the chemical principles at play, with a laser focus on the often-underestimated role of the solvent. As seasoned professionals in organic synthesis, we recognize that mastering solvent effects is paramount to achieving high yields, purity, and reproducibility in Friedel-Crafts acylation reactions.
The Core Synthesis: A Mechanistic Perspective
The primary and most established route to this compound is the Friedel-Crafts acylation of ethylbenzene with propionyl chloride, utilizing a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃)[1][2]. This reaction is a classic example of electrophilic aromatic substitution, where the acylium ion, generated from propionyl chloride and AlCl₃, attacks the electron-rich ethylbenzene ring[1].
Caption: Mechanism of the Friedel-Crafts acylation of ethylbenzene.
Troubleshooting Guide: A Solvent-Centric Q&A
This section is designed to address the common pitfalls and challenges encountered during the synthesis, providing actionable solutions rooted in the principles of solvent chemistry.
Q1: My reaction yield is disappointingly low. How can I troubleshoot this from a solvent perspective?
A1: Low yields are a frequent frustration in Friedel-Crafts acylation. Before blaming the reagents or catalyst, let's consider the solvent's role:
-
Poor Solvation of Intermediates: The reaction hinges on the stability of the positively charged acylium ion and the subsequent arenium ion (sigma complex). A solvent with insufficient polarity may fail to adequately solvate and stabilize these intermediates, thereby increasing the activation energy of the rate-determining step and reducing the overall yield.
-
Catalyst Deactivation by Solvent: Solvents possessing Lewis basicity (e.g., those with oxygen or nitrogen atoms) can form adducts with the AlCl₃ catalyst, effectively sequestering it and reducing its catalytic activity.
-
Solvent-Induced Side Reactions: The solvent can inadvertently promote side reactions that consume your starting materials or degrade the product.
Actionable Solutions:
-
Evaluate Solvent Polarity: For the acylation of ethylbenzene, the non-polar solvent dichloromethane (CH₂Cl₂) is a robust starting point . It is relatively inert and minimizes complexation with AlCl₃. If yields are still low, a more polar, aprotic solvent might be beneficial, but with caveats (see below).
-
The Nitrobenzene Option: For less reactive substrates, the highly polar solvent nitrobenzene can sometimes enhance reaction rates by providing superior stabilization of the charged intermediates. However, it is often a double-edged sword (see Q3).
-
Strict Anhydrous Conditions are Non-Negotiable: Ensure your solvent is meticulously dried. Any trace of water will hydrolyze AlCl₃, rendering it inactive and halting your reaction.
Q2: I'm getting a mixture of isomers. How can I improve the regioselectivity to favor the desired para-product?
A2: The ethyl group is an ortho, para-director. While the para product, this compound, is sterically favored, significant formation of the ortho isomer can complicate purification and reduce the yield of the target molecule.
-
Solvent's Influence on Steric Hindrance: The solvent plays a crucial role in modulating the effective size of the electrophile. The acylium ion-AlCl₃ complex can be solvated to varying degrees, impacting its steric bulk.
Strategies for Enhancing para-Selectivity:
-
Leverage Steric Effects in Non-Polar Solvents: In non-polar solvents like carbon disulfide (CS₂) or dichloromethane , the acylium ion and the Lewis acid catalyst form a sterically bulky complex. This large electrophilic species experiences significant steric hindrance when approaching the ortho position of ethylbenzene, thus strongly favoring attack at the more accessible para position[3].
-
Understand the Impact of Polar Solvents: In a polar solvent like nitrobenzene , the acylium ion can become more dissociated from the Lewis acid-solvent complex, resulting in a smaller, more reactive electrophile. This reduced steric hindrance allows for a greater degree of ortho-attack, leading to a lower para:ortho ratio[3].
| Solvent | Typical para:ortho Selectivity | Mechanistic Rationale |
| Carbon Disulfide (CS₂) | High | Forms a bulky, sterically demanding electrophile complex, favoring the less hindered para position. |
| Dichloromethane (CH₂Cl₂) | Good to High | Similar to CS₂, it promotes a sterically hindered electrophile, leading to high para-selectivity. |
| Nitrobenzene (C₆H₅NO₂) | Moderate to Low | The polar nature can lead to a smaller, more reactive electrophile, increasing the proportion of the ortho-isomer. |
Q3: I'm using nitrobenzene, but my reaction is sluggish and the workup is problematic. What's going on?
A3: While nitrobenzene's polarity can be advantageous, it comes with significant challenges:
-
Catalyst Complexation: The electron-withdrawing nitro group can coordinate with the AlCl₃ Lewis acid, forming a complex that reduces the catalyst's activity[4]. This often necessitates using a greater excess of the catalyst.
-
Purification Headaches: With a boiling point of 210.9 °C, nitrobenzene is notoriously difficult to remove post-reaction, often co-distilling with the product and requiring specialized purification techniques like high-vacuum distillation or steam distillation.
-
Toxicity Concerns: Nitrobenzene is toxic and requires careful handling in a well-ventilated fume hood with appropriate personal protective equipment.
Troubleshooting in Nitrobenzene:
-
Increase Catalyst Stoichiometry: To counteract catalyst complexation, consider increasing the molar equivalents of AlCl₃.
-
Plan for Advanced Purification: Be prepared for a more involved purification process to separate your product from the high-boiling solvent.
-
Seek Alternatives: For most applications involving activated rings like ethylbenzene, the benefits of nitrobenzene rarely outweigh its drawbacks. Solvents like dichloromethane or 1,2-dichloroethane are often more practical choices.
Q4: My analysis shows the presence of benzene and diethylbenzene-related impurities. What is the cause?
A4: The formation of benzene and diethylbenzenes is a tell-tale sign of an intermolecular transalkylation side reaction[5][6]. Under the strong acidic conditions of the reaction, the ethyl group can be cleaved from one aromatic ring and transferred to another.
-
Solvent's Role in Mitigating Transalkylation: While primarily driven by the Lewis acid, the solvent can influence the reaction conditions that either suppress or promote this side reaction.
Strategies to Minimize Transalkylation:
-
Maintain Low Temperatures: This side reaction is often more prevalent at higher temperatures. Conducting the reaction at 0 °C or even lower can significantly reduce the rate of transalkylation.
-
Optimize Reaction Time: Prolonged exposure to the strong Lewis acid can increase the incidence of transalkylation. Monitor the reaction closely (e.g., by TLC or GC) and quench it promptly upon completion.
-
Choose an Appropriate Solvent: A solvent with a low boiling point, such as dichloromethane, facilitates better temperature control and is generally preferred.
Frequently Asked Questions (FAQs)
Q: Is a solvent absolutely necessary for this reaction?
A: While some Friedel-Crafts reactions can be performed under solvent-free conditions, it is highly recommended to use a solvent for the acylation of ethylbenzene. A solvent is critical for dissipating the heat generated during this exothermic reaction, ensuring proper mixing of the reactants, and influencing the selectivity, as detailed in the troubleshooting guide.
Q: What are some "green" or more sustainable solvent alternatives?
A: The development of environmentally benign solvent systems is a key area of modern chemical research. For Friedel-Crafts acylations, promising alternatives include:
-
Ionic Liquids: These are salts with low melting points that can function as both the solvent and catalyst. Their negligible vapor pressure and potential for recyclability make them an attractive green option[7].
-
Deep Eutectic Solvents (DESs): These are mixtures of hydrogen bond donors and acceptors that form a liquid with a significantly lower melting point than its individual components. They are often biodegradable, non-toxic, and have shown great promise as media for various organic transformations.
Q: How does solvent viscosity affect the reaction?
A: Solvent viscosity can impact the reaction rate by influencing the diffusion of reactants. In highly viscous solvents, the rate of diffusion can become a limiting factor, slowing down the overall reaction rate[8]. However, for the commonly used solvents in this synthesis, this effect is generally less significant than the electronic and steric effects.
Experimental Protocols
The following protocols provide a practical starting point for the synthesis of this compound, illustrating the use of two common solvents.
Protocol 1: Synthesis in Dichloromethane (DCM) - High para-Selectivity
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, addition funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen), suspend anhydrous aluminum chloride (1.2 eq.) in anhydrous dichloromethane.
-
Cool the resulting slurry to 0 °C in an ice bath.
-
Slowly add propionyl chloride (1.0 eq.) dropwise to the stirred suspension over 20-30 minutes.
-
Following the addition, add ethylbenzene (1.0 eq.) dropwise, ensuring the internal temperature remains below 5 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction's progress by TLC or GC.
-
Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice containing concentrated hydrochloric acid.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash successively with water, a saturated solution of sodium bicarbonate, and brine.
-
Dry the organic layer with anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product via vacuum distillation.
Protocol 2: Synthesis in Nitrobenzene - For Less Reactive Substrates
-
Follow the same experimental setup as Protocol 1, substituting anhydrous nitrobenzene for dichloromethane.
-
If the reaction is sluggish at room temperature, it can be gently heated to 40-50 °C to facilitate the reaction.
-
The workup procedure is analogous, but the removal of nitrobenzene will necessitate high-vacuum distillation or steam distillation. Handle nitrobenzene with extreme caution in a certified chemical fume hood.
References
- BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction.
- Wikipedia. (2024). Friedel–Crafts reaction.
- Wikipedia. (2023). Transalkylation.
- Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
- Chemistry Stack Exchange. (2019). Solvent Effects in Friedel–Crafts Reaction.
- Sathee Jee. (n.d.). Friedel Crafts Reaction.
- Google Patents. (n.d.). Friedel-crafts acylation process in ionic liquids.
- Suhana, S., & Srinivasan, K. (2015). Synthesis and Characterization of 4-Ethylbenzophenone. International Journal of ChemTech Research, 7(3), 1321-1326.
- Andonian, A. (n.d.).
- Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
- ResearchGate. (2019). EFFECT OF THE SOLVENT VISCOSITY ON THE RATE OF PHENOXYL RADICAL Plenum Publishing Corporation.
- Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.
- YouTube. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution.
- International Journal of Chemical Studies. (2015).
- ACS Catalysis. (2019). Control of the Reaction Mechanism of Alkylaromatics Transalkylation by Means of Molecular Confinement Effects Associated to Zeolite Channel Architecture.
- ACS Publications. (n.d.). Iron(III) Chloride as a Lewis Acid in the Friedel-Crafts Acylation Reaction.
- International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). FRIEDEL-CRAFT REACTION: A REVIEW.
- ResearchGate. (2020). Ethylbenzene Synthesis and Benzene Transalkylation with Diethylbenzenes on Zeolite Catalysts.
- ResearchGate. (1996). Regioselectivity of Friedel-Crafts Acylation of Aromatic Compounds with Several Cyclic Anhydrides.
- ResearchGate. (2015). (PDF) Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts.
- Chemistry LibreTexts. (2023). Friedel-Crafts Reactions.
- Chemguide. (n.d.). friedel-crafts reactions of benzene and methylbenzene.
- Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions.
- Chemistry LibreTexts. (2023). Characteristics of Specific Substitution Reactions of Benzenes.
- Quora. (2017). Why is nitrobenzene used as a solvent in a Friedel-Crafts reaction?.
Sources
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- 4. quora.com [quora.com]
- 5. Transalkylation - Wikipedia [en.wikipedia.org]
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- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Temperature Control in Large-Scale Synthesis of 1-(4-Ethylphenyl)propan-1-one
Welcome to the technical support guide for the synthesis of 1-(4-Ethylphenyl)propan-1-one, also known as 4-Ethylpropiophenone. This document is designed for researchers, process chemists, and manufacturing professionals engaged in scaling this synthesis from the bench to production. Our focus is on the critical parameter of temperature control, a factor that profoundly influences reaction safety, yield, and purity.
The prevalent method for synthesizing this aromatic ketone is the Friedel-Crafts acylation of ethylbenzene with propionyl chloride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃)[1][2]. While straightforward in a laboratory flask, the exothermic nature of this reaction presents significant challenges at scale. The fundamental issue lies in the decrease of the surface-area-to-volume ratio as batch size increases, which severely limits the reactor's ability to dissipate heat[3]. An uncontrolled exotherm can lead to a thermal runaway, resulting in pressure buildup, solvent boiling, and the formation of unwanted side products, compromising both safety and product quality[4].
This guide provides practical, field-tested insights in a question-and-answer format to help you anticipate, diagnose, and resolve common temperature-related issues during your large-scale campaigns.
Troubleshooting Guide: Real-Time Issues & Solutions
This section addresses specific problems you might encounter during the synthesis.
Question: My reaction has initiated a sudden, rapid temperature spike that is exceeding my setpoint. What should I do, and what caused this?
Answer:
An uncontrolled temperature spike is a serious safety concern and indicates a potential thermal runaway.
Immediate Actions:
-
Stop Reagent Addition: Immediately halt the feed of propionyl chloride.
-
Maximize Cooling: Ensure your reactor's cooling system is operating at maximum capacity. If available, have a secondary or emergency cooling system on standby.
-
Ensure Agitation: Verify that the agitator is functioning correctly to ensure homogenous temperature distribution and efficient heat transfer to the reactor walls.
-
Prepare for Quenching (Emergency Only): If the temperature continues to rise uncontrollably, be prepared to quench the reaction with a pre-chilled, appropriate quenching agent. This is a last resort as it will result in the loss of the batch.
Root Cause Analysis:
-
Excessive Addition Rate: The most common cause is adding the propionyl chloride too quickly. The rate of heat generation from the exothermic reaction has overwhelmed the heat removal capacity of your reactor.
-
Insufficient Initial Cooling: The reaction may have been initiated at too high a starting temperature. Even a few degrees can dramatically increase the initial reaction rate[3].
-
Localized "Hot Spots": Inadequate mixing can lead to localized areas of high reactant concentration, causing hot spots that accelerate the reaction rate in that region, which then propagates through the batch.
-
Catalyst Activity: The grade and activity of the aluminum chloride can vary. A highly active catalyst can lead to a more vigorous initial reaction than anticipated.
Preventative Strategy: Before scaling up, a reaction calorimetry study is crucial to understand the thermal profile and determine the maximum safe addition rate for your specific equipment[5]. Always begin reagent addition slowly and only increase the rate once you have confirmed that the temperature is stable and well-controlled.
Question: The reaction is proceeding very slowly or has not initiated, even after adding a portion of the acylating agent. What's wrong?
Answer:
A sluggish or non-starting reaction points to insufficient activation energy or inhibited catalysis.
Possible Causes & Solutions:
-
Sub-Optimal Temperature: The initial reaction temperature may be too low, preventing the reaction from overcoming its activation energy barrier.
-
Solution: After the initial, controlled addition of a small portion of the acylating agent, allow the reactor temperature to rise slowly by a few degrees (e.g., from 0°C to 5-10°C) while monitoring closely[5]. Do not apply aggressive heating.
-
-
Catalyst Deactivation: Lewis acids like AlCl₃ are extremely sensitive to moisture. Any water present in the ethylbenzene, solvent, or even from atmospheric humidity in the reactor headspace will deactivate the catalyst.
-
Solution: Ensure all reagents are anhydrous and the reactor is thoroughly dried and kept under an inert atmosphere (e.g., nitrogen) throughout the process.
-
-
Poor Reagent Quality: Impurities in the starting materials can inhibit the reaction[6].
-
Solution: Use reagents of known purity and quality from reputable suppliers.
-
Question: My final product has low purity, with significant amounts of isomers or other by-products. How is this related to temperature?
Answer:
Product purity is directly linked to temperature control. The Friedel-Crafts acylation of ethylbenzene is regioselective, strongly favoring the para isomer (this compound) due to steric hindrance. However, this selectivity can be compromised at elevated temperatures.
Causality:
-
Isomer Formation: Higher reaction temperatures provide enough energy to overcome the activation barrier for the formation of the less-favored ortho and meta isomers, leading to a contaminated product stream[5].
-
Side Reactions: Elevated temperatures can promote side reactions, such as poly-acylation (though less common than in alkylation) or decomposition of reactants and products, further reducing yield and purity.
Optimization Strategy: Maintain the reaction temperature within a narrow, pre-determined range during the addition phase. A typical target is 0-10°C . This ensures the reaction proceeds at a controlled rate while maximizing selectivity for the desired para product.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the large-scale Friedel-Crafts acylation of ethylbenzene?
A1: The process can be broken into distinct temperature phases, as summarized in the table below. Precise control during the addition of propionyl chloride is the most critical for safety and selectivity.
| Process Step | Recommended Temperature Range | Rationale & Consequences of Deviation |
| Initial Cooldown | 0°C to 5°C | Provides a thermal buffer before the exotherm begins. Starting too high increases the risk of an initial runaway. |
| Reagent Addition | 0°C to 10°C | CRITICAL: Balances reaction rate with heat removal. Exceeding 10°C significantly increases impurity formation and safety risks. |
| Reaction Hold | 10°C to 25°C (Room Temp) | After addition is complete, allowing the reaction to slowly warm to room temperature ensures it goes to completion. |
| Quenching | 0°C to 20°C | The quench (e.g., with cold water/ice) is also highly exothermic. Maintaining a low temperature is crucial for safety. |
Q2: What type of reactor and cooling system is best suited for this process?
A2: For large-scale synthesis, a jacketed glass-lined or stainless steel reactor is standard[7][8]. The jacket allows for the circulation of a heat transfer fluid (e.g., chilled brine or a glycol/water mixture) to remove the heat generated by the reaction. For very large or highly exothermic reactions, a simple jacket may not provide sufficient heat transfer area. In these cases, the system can be augmented with:
-
Internal cooling coils: These provide additional surface area for heat exchange directly within the reaction mass[7].
-
External heat exchanger loop: The reaction mixture is pumped out of the reactor, through an efficient external heat exchanger (like a shell and tube type), and back into the vessel[8][9].
Q3: How can I ensure accurate temperature monitoring in a large reactor?
A3: Relying on the jacket temperature is insufficient. You must monitor the internal reaction temperature [3]. Use a calibrated thermocouple or resistance temperature detector (RTD) probe sheathed in a corrosion-resistant material (e.g., glass-lined steel, Hastelloy) that extends into the reaction mixture. The probe should be positioned to avoid stagnant zones and reflect the bulk temperature of the reacting mass.
Q4: What are the primary safety hazards associated with poor temperature control in this synthesis?
A4: The primary hazard is a thermal runaway reaction . This occurs when the heat generated by the reaction exceeds the heat removal capacity of the system, leading to a self-accelerating cycle of increasing temperature and reaction rate[4]. Consequences include:
-
Rapid pressure buildup: The solvent can boil, and the reaction may produce gaseous byproducts (like HCl), leading to over-pressurization and potential reactor failure.
-
Release of hazardous materials: A breach of containment can release corrosive and toxic materials like AlCl₃, propionyl chloride, and HCl gas.
-
Fire and Explosion: If flammable solvents are used, a loss of containment can lead to a fire or explosion.
Visualizing Process Control
To better manage the synthesis, it's helpful to visualize the control logic.
Workflow for Controlled Reagent Addition
This diagram illustrates the decision-making process during the critical addition step.
Caption: Logic flow for managing the exothermic addition of propionyl chloride.
Troubleshooting Decision Tree
This tree helps diagnose issues based on the reaction outcome.
Caption: Decision tree for troubleshooting common temperature-related issues.
References
- 4-Ethylpropiophenone - ChemBK. ChemBK.
- Heat Transfer Methods In Batch Reactor - Industrial Professionals. Cheresources.com Community. (2019, May 6).
- Heat Exchangers in Chemical Reactors: Types and Functions. Jinzong Machinery. (2024, July 28).
- Heating of chemical reactors with thermal oil boilers. Pirobloc.
- What Is Heat Transfer In Chemical Engineering?. Chemistry For Everyone - YouTube. (2025, February 7).
- Exploring the Synthesis and Industrial Impact of 4'-Methylpropiophenone. NINGBO INNO PHARMCHEM CO.,LTD.
- Chemical reactors. Essential Chemical Industry.
- Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. ACS Publications.
- Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. ACS Publications. (2022, June 7).
- Advances in Friedel-Crafts Acylation Reactions: Catalytic and Green Processes. MDPI.
- Scale-up Reactions. Division of Research Safety | Illinois. (2019, September 18).
- Scale Up Safety_FINAL. Stanford Environmental Health & Safety. (2023, March 15).
- Critical Considerations in Process Safety. H.E.L Group.
- EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. (2018, May 17).
- Friedel-Crafts acylation of benzene. Chemguide.
- Chapter 12: Friedel-Crafts limitations. University of Calgary.
- 13 Friedel-Crafts Acylation. University of Wisconsin-Madison.
- Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. MDPI.
- Friedel-Crafts Reactions. Chemistry LibreTexts. (2023, January 22).
- RECENT ADVANCES IN FRIEDEL- CRAFTS REACTION. International Journal of Science, Technology and Management.
- Friedel-Crafts acylation (video). Khan Academy.
- Friedel-Crafts Acylation. Organic Chemistry Portal.
- Kinetic study of Friedel-Crafts acylation reactions over hierarchical MCM-22 zeolites. ResearchGate. (2025, August 6).
- Large-Scale Green Synthesis of Porphyrins. PubMed Central - NIH. (2021, August 25).
- This compound. PubChem - NIH.
- Enhanced Method for the Synthesis and Comprehensive Characterization of 1-(4-Phenylquinolin-2-yl)propan-1-one. NIH. (2023, November 8).
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- 9. jinzongmachinery.com [jinzongmachinery.com]
Byproduct identification in the synthesis of 1-(4-Ethylphenyl)propan-1-one
Answering the user's request.
Technical Support Center: Synthesis of 1-(4-Ethylphenyl)propan-1-one
Introduction
Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, chemists, and drug development professionals who may encounter challenges during the synthesis, particularly via Friedel-Crafts acylation of ethylbenzene. This guide provides in-depth troubleshooting advice, detailed analytical protocols, and answers to frequently asked questions to help you identify and mitigate the formation of common byproducts, thereby improving yield and purity.
Frequently Asked Questions (FAQs)
Q1: My GC-MS analysis shows a peak with the same mass-to-charge ratio (m/z) as my product but a different retention time. What is it?
A: This is almost certainly an isomer of your target compound. The Friedel-Crafts acylation of ethylbenzene, which is an ortho-, para-directing group, will primarily yield the desired para-substituted product (this compound). However, the formation of the ortho-isomer, 1-(2-ethylphenyl)propan-1-one, is a very common side reaction.[1] Due to differences in polarity and boiling point, these isomers will have distinct retention times on a GC column.
Q2: The yield of my desired product is significantly lower than expected, and I have a complex mixture of byproducts. What are the likely causes?
A: Low yields with multiple byproducts often point to issues with reaction conditions. Common causes include:
-
Excess Catalyst or High Temperature: Harsh conditions can promote polysubstitution, where a second propionyl group is added to the aromatic ring.
-
Moisture Contamination: Lewis acid catalysts like AlCl₃ are extremely sensitive to water. Any moisture in your reagents or glassware will deactivate the catalyst, leading to an incomplete reaction.[1]
-
Substrate Isomerization: Under strong Lewis acid conditions, side reactions such as disproportionation of ethylbenzene into benzene and diethylbenzenes can occur.[2] These new substrates can then undergo acylation, leading to a complex product mixture.
Q3: My NMR spectrum of the crude product shows more aromatic signals than expected for a simple para-substituted ring. Why?
A: This is another strong indicator of isomeric byproducts. The para-substituted product has a characteristic A₂B₂ splitting pattern (two doublets) in the aromatic region of the ¹H NMR spectrum. The presence of an ortho-isomer will introduce a more complex multiplet pattern, as all four aromatic protons will be in unique chemical environments.[3]
In-Depth Troubleshooting Guide
Issue 1: Presence of Isomeric Byproducts
The most common byproduct in this synthesis is the ortho-isomer, 1-(2-ethylphenyl)propan-1-one. The ethyl group directs the incoming acyl group to both the para and ortho positions.
Causality: The ratio of para to ortho product is influenced by sterics and temperature. The propionyl group is relatively bulky, so substitution at the less sterically hindered para position is favored. However, at higher temperatures, the kinetic barrier for ortho substitution can be more readily overcome.
Mitigation Strategies:
-
Temperature Control: Running the reaction at lower temperatures (e.g., 0-5 °C) generally increases the selectivity for the para product.
-
Solvent Choice: The choice of solvent can influence isomer distribution. Less polar solvents may favor the para isomer.
Identification Protocol:
-
GC-MS: Compare the retention times of peaks. The para isomer typically has a higher boiling point and may have a longer retention time than the ortho isomer. The mass spectra will be very similar, with a molecular ion peak at m/z 162 and a prominent peak at m/z 133 corresponding to the loss of the ethyl group (C₂H₅).[4]
-
¹H NMR Spectroscopy: This is the definitive method for isomer identification.
-
This compound (Para): Two doublets in the aromatic region (~7.8 and 7.2 ppm), characteristic of a 1,4-disubstituted benzene ring.
-
1-(2-Ethylphenyl)propan-1-one (Ortho): A more complex set of four distinct multiplets in the aromatic region.
-
Diagram: Reaction Pathways for Isomer Formation
Caption: Main and side reaction pathways in the Friedel-Crafts acylation of ethylbenzene.
Issue 2: Polysubstitution and Dealkylation
Under forcing conditions, other side reactions can diminish the yield of the desired monosubstituted product.
Causality:
-
Polysubstitution: While the acyl group deactivates the ring to further acylation, this deactivation is not absolute. If an excess of the acylating agent or catalyst is used, or if the reaction is run at high temperatures for an extended period, a second acylation can occur.[1][5]
-
Dealkylation/Transalkylation: Strong Lewis acids can catalyze the removal or migration of alkyl groups on the aromatic ring.[6] The ethyl group from one molecule of ethylbenzene can be transferred to another, yielding benzene and diethylbenzene. These can then be acylated to produce propiophenone and diethylpropiophenones, respectively.
Mitigation Strategies:
-
Control Stoichiometry: Use a molar ratio of ethylbenzene to propionyl chloride that is close to 1:1. A slight excess of the aromatic substrate can sometimes help suppress polysubstitution.
-
Catalyst Loading: Use the minimum amount of Lewis acid catalyst required to achieve a reasonable reaction rate. Stoichiometric amounts are often needed because the catalyst complexes with the product ketone.[7]
-
Reaction Time and Temperature: Monitor the reaction by TLC or GC to determine the point of maximum conversion of the starting material without significant byproduct formation. Avoid prolonged reaction times and high temperatures.
Identification Protocol:
-
GC-MS: Look for peaks with higher molecular weights than the product. For example, a di-acylated product would have a molecular ion at m/z 218. Propiophenone (from dealkylation-acylation) would appear at m/z 134.[8]
Analytical Workflows and Protocols
Workflow for Byproduct Identification
Caption: Troubleshooting workflow for identifying unknown byproducts.
Protocol 1: Sample Preparation for GC-MS Analysis
This protocol outlines the steps for preparing a sample of the crude reaction mixture for analysis by Gas Chromatography-Mass Spectrometry.
Materials:
-
Crude reaction mixture
-
Diethyl ether or Dichloromethane (GC grade)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
GC vials with caps
Procedure:
-
Quenching: Carefully and slowly pour the crude reaction mixture over crushed ice to quench the reaction and hydrolyze the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer two times with diethyl ether or dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and finally brine. This removes acidic impurities and residual salts.
-
Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, then filter to remove the drying agent.
-
Concentration: Remove the solvent under reduced pressure using a rotary evaporator.
-
Dilution: Dissolve a small amount (approx. 1 mg) of the resulting crude oil in 1 mL of a suitable solvent (e.g., ethyl acetate) in a GC vial.
-
Analysis: The sample is now ready for injection into the GC-MS system.
Data Interpretation Summary
The following table summarizes the expected analytical data for the target product and its most common byproduct.
| Compound | Expected ¹H NMR (Aromatic Region) | Expected GC-MS (Key m/z) |
| This compound | Two doublets (A₂B₂ pattern) | 162 (M⁺), 133 ([M-C₂H₅]⁺) |
| 1-(2-Ethylphenyl)propan-1-one | Four distinct multiplets | 162 (M⁺), 133 ([M-C₂H₅]⁺) |
References
- BenchChem. (2025).
- BenchChem. This compound | Research Chemical.
- Chemistry Stack Exchange. (2016). Identify products of Propiophenone using nmr. [Link]
- Ishfaq, M., & Khan, I. (2020).
- Olah, G. A., Meyer, M. W., & Overchuk, N. A. (1964). Friedel—Crafts Isomerization. VIII. Aluminum Chloride Catalyzed Isomerization of the Diethylbenzenes. The Journal of Organic Chemistry. [Link]
- BYJU'S.
- PubChem. This compound.
- Khan Academy. (2012).
- Master Organic Chemistry. (2018). EAS Reactions (3)
- PubChem. Propiophenone.
- Creative Biostructure. How NMR Helps Identify Isomers in Organic Chemistry?. [Link]
- Chemguide.
- Wikipedia. Friedel–Crafts reaction. [Link]
Sources
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- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 7. byjus.com [byjus.com]
- 8. 1-Phenyl-1-propanone | C9H10O | CID 7148 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1-(4-Ethylphenyl)propan-1-one
Welcome to the technical support center for the synthesis of 1-(4-Ethylphenyl)propan-1-one. This resource is designed for researchers, scientists, and professionals in drug development who are looking to optimize this crucial chemical transformation. Here, we address common challenges and provide in-depth, field-proven insights to enhance the selectivity and yield of your synthesis.
Introduction to the Synthesis
The synthesis of this compound is most commonly achieved via the Friedel-Crafts acylation of ethylbenzene with propionyl chloride or propionic anhydride.[1] This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for creating aryl ketones, which are valuable intermediates in the pharmaceutical industry. The primary challenge in this synthesis is achieving high regioselectivity for the desired para isomer over the ortho and meta isomers, as well as minimizing other potential side reactions.
This guide provides a structured approach to troubleshooting common issues and answers frequently asked questions to help you navigate the complexities of this reaction.
Troubleshooting Guide
Problem 1: Low yield of the desired this compound and a mixture of isomers.
Possible Cause 1: Suboptimal Reaction Temperature.
The temperature at which the Friedel-Crafts acylation is conducted has a significant impact on the distribution of isomers. The ethyl group on the benzene ring is an ortho, para-director.[2] However, the ratio of these isomers can be influenced by kinetic versus thermodynamic control.
Solution:
For high para-selectivity, it is recommended to perform the reaction at low temperatures. A study has shown that conducting the acylation at temperatures below 0°C, and as low as -75°C, can dramatically increase the ratio of the para isomer to the ortho and meta isomers to as high as 350:1.[3] At higher temperatures, the reaction may favor the thermodynamically more stable isomer, which might not be the desired product, or lead to a mixture of products.[4]
dot
Caption: Effect of temperature on isomer selectivity.
Possible Cause 2: Inappropriate Choice of Solvent.
The polarity of the solvent can influence the regioselectivity of the reaction. Non-polar solvents often favor the kinetically controlled product, while polar solvents can lead to the thermodynamically controlled product.[5]
Solution:
For the acylation of ethylbenzene, using a non-polar solvent such as carbon disulfide or a halogenated hydrocarbon like dichloromethane (DCM) is generally preferred to maximize the yield of the para isomer.[6] Polar solvents like nitrobenzene might alter the isomer distribution and are generally avoided unless the thermodynamic product is desired.[5]
Possible Cause 3: Formation of Byproducts.
A common byproduct in the Friedel-Crafts acylation of ethylbenzene is diethylbenzophenone.[7] This can arise from the intermolecular transalkylation-dealkylation of ethylbenzene in the presence of a strong acid catalyst.[7]
Solution:
To minimize the formation of diethylbenzophenone, it is crucial to control the reaction temperature and use the appropriate stoichiometry of reactants and catalyst. Using a slight excess of the limiting reagent (ethylbenzene or propionyl chloride) can sometimes help to drive the reaction to completion and reduce side reactions.
Problem 2: The reaction is sluggish or does not go to completion.
Possible Cause 1: Inactive or Insufficient Catalyst.
Lewis acid catalysts like aluminum chloride (AlCl₃) are hygroscopic and can be deactivated by moisture. Furthermore, in Friedel-Crafts acylations, the catalyst forms a complex with the product ketone, which can render it inactive.[8]
Solution:
-
Ensure Anhydrous Conditions: Use freshly opened or properly stored anhydrous aluminum chloride. All glassware should be thoroughly dried, and the reaction should be run under an inert atmosphere (e.g., nitrogen or argon).
-
Stoichiometric Amounts of Catalyst: Unlike many other catalytic reactions, Friedel-Crafts acylation often requires stoichiometric or even slightly excess amounts of the Lewis acid catalyst relative to the acylating agent.[8] This is to compensate for the catalyst that is complexed by the ketone product.
Possible Cause 2: Deactivated Aromatic Ring.
If the ethylbenzene starting material is impure and contains deactivating substituents, the reaction rate will be significantly reduced.
Solution:
Ensure the purity of the starting materials. Ethylbenzene should be free from any electron-withdrawing groups.
Problem 3: Difficulties during the workup procedure.
Possible Cause: Formation of Emulsions.
Quenching the reaction mixture with water can sometimes lead to the formation of stable emulsions, making the extraction of the product difficult.
Solution:
A common and effective workup procedure involves slowly pouring the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. The acid helps to break down the aluminum chloride-ketone complex and minimizes emulsion formation.
Frequently Asked Questions (FAQs)
Q1: What is the best Lewis acid catalyst for the synthesis of this compound?
While aluminum chloride (AlCl₃) is the most common and cost-effective catalyst, other Lewis acids can offer advantages in terms of selectivity and milder reaction conditions. The choice of catalyst can influence the isomer distribution.
| Catalyst | Typical Loading | Advantages | Disadvantages |
| Aluminum Chloride (AlCl₃) | Stoichiometric | High reactivity, low cost | Moisture sensitive, requires stoichiometric amounts, harsh workup |
| Iron(III) Chloride (FeCl₃) | Stoichiometric | Less reactive than AlCl₃, can be more selective | Often requires higher temperatures |
| Zinc Chloride (ZnCl₂) | Catalytic to Stoichiometric | Milder than AlCl₃, can be used for sensitive substrates | Lower reactivity |
| Metal Triflates (e.g., Sc(OTf)₃, Yb(OTf)₃) | Catalytic | Water tolerant, recyclable, high selectivity | Higher cost |
| Zeolites | Heterogeneous | Reusable, environmentally friendly, shape-selective | Can have lower activity, may require higher temperatures |
Q2: How can I accurately determine the isomer ratio of my product?
Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for separating and identifying the ortho, meta, and para isomers of ethylpropiophenone, as well as other byproducts like diethylbenzophenone.[7] 1H NMR spectroscopy can also be used to determine the isomer ratio by integrating the signals of the aromatic protons, which will have distinct splitting patterns and chemical shifts for each isomer.
Q3: Can I use propionic anhydride instead of propionyl chloride?
Yes, propionic anhydride is a suitable acylating agent for this reaction. The reaction mechanism is similar, and it can sometimes be easier to handle than the more volatile and corrosive propionyl chloride. However, it is important to note that for every mole of anhydride used, one mole of propionic acid is generated as a byproduct, which will also react with the Lewis acid.
dot
Caption: Friedel-Crafts acylation of ethylbenzene.
Experimental Protocol: High-Selectivity Synthesis of this compound
This protocol is designed to maximize the yield of the para isomer by employing low-temperature conditions.
Materials:
-
Ethylbenzene (freshly distilled)
-
Propionyl chloride (freshly distilled)
-
Anhydrous aluminum chloride (ensure it is a free-flowing powder)
-
Dichloromethane (DCM), anhydrous
-
Crushed ice
-
Concentrated hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask, addition funnel, magnetic stirrer, and other standard glassware
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Reagent Preparation: In the dropping funnel, prepare a solution of ethylbenzene (1.0 equivalent) and propionyl chloride (1.05 equivalents) in anhydrous DCM.
-
Catalyst Suspension: To the reaction flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous DCM. Cool the suspension to -20°C using a suitable cooling bath (e.g., dry ice/acetone).
-
Addition of Reactants: Slowly add the solution from the dropping funnel to the cooled suspension of aluminum chloride over 30-60 minutes, maintaining the internal temperature below -15°C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at -20°C for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup:
-
Prepare a beaker with a mixture of crushed ice and concentrated hydrochloric acid.
-
With vigorous stirring, slowly pour the reaction mixture into the ice/acid mixture.
-
Separate the organic layer and extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to isolate the this compound.
References
- Chiba University. (n.d.). Switching the regioselectivity from ortho- to para-selectivity in the aza-Friedel−Crafts reaction. EurekAlert!.
- Chemistry LibreTexts. (2023). Friedel-Crafts Reactions.
- Jee, S. (n.d.). Friedel Crafts Reaction. Sathee Jee.
- Google Patents. (n.d.). Process for producing high purity ketones by friedel-crafts acylation at low temperature.
- Chemistry Stack Exchange. (2019). Solvent Effects in Friedel–Crafts Reaction.
- ResearchGate. (n.d.). The effect of solvent on the conversion and selectivity of the Friedel-Crafts acetylation of Fl at 25 o C.
- Suhana, S., & Srinivasan, K. (2015). Synthesis and Characterization of 4-Ethylbenzophenone.
- Clark, J. (n.d.). Friedel-Crafts acylation of benzene. Chemguide.
- Chegg. (2020). Solved Friedel-Crafts Acylation Background: Goals: a) work.
- RSC Publishing. (n.d.). An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl2]3).
- ResearchGate. (2002). Lewis Acid Catalyzed Acylation Reactions: Scope and Limitations.
- Andonian, A. (n.d.). Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction.
- Protheragen. (n.d.). 1-(2-Ethylphenyl)Propan-1-One.
- ResearchGate. (n.d.). The effect of temperature on the conversion and selectivity of Friedel-Crafts acetylation of Fl in DCE.
- Clark, J. (n.d.). Friedel-Crafts reactions of benzene and methylbenzene. Chemguide.
- Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
- Beilstein Journal of Organic Chemistry. (n.d.). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs).
- Wikipedia. (n.d.). Benzene.
- ResearchGate. (2020). Overriding Ortho-Para Selectivity via a Traceless Directing Group Relay Strategy: The Meta-Selective Arylation of Phenols.
- MDPI. (2023). Atmospheric and Efficient Selective Oxidation of Ethylbenzene Catalyzed by Cobalt Oxides Supported on Mesoporous Carbon Nitride.
- MDPI. (n.d.). Effects of Temperature on Enantiomerization Energy and Distribution of Isomers in the Chiral Cu 13 Cluster.
- Reddit. (2023). Meta vs Ortho/Para with FC-Alkylation.
- ACS Publications. (n.d.). Lewis Acids: From Conventional Homogeneous to Green Homogeneous and Heterogeneous Catalysis. Chemical Reviews.
- Science Madness. (2008). Synthesis of Phenylpropan-1,2-dione via acetylene?.
- PrepChem. (n.d.). Synthesis of 1,3-diphenyl-1,3-propanedione.
- Protheragen. (n.d.). 1-(3-Ethylphenyl)Propan-1-One.
- Chemistry LibreTexts. (2020). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions.
- ACS Publications. (2025). Highly Efficient Catalytic Oxidation of Ethylbenzene to Acetophenone over CuO-Loaded Mesoporous FDU-12 Under Mild Conditions. Industrial & Engineering Chemistry Research.
- ResearchGate. (2016). Synthesis of novel 3-substituted-1-(2'-hydroxyphenyl)propan-1-ones.
- PubChem. (n.d.). This compound.
- Pharmaffiliates. (n.d.). 1-(3-Ethylphenyl)propan-1-one.
Sources
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- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Dealing with Emulsion Formation During Workup of 1-(4-Ethylphenyl)propan-1-one
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with emulsion formation during the aqueous workup of reactions involving 1-(4-Ethylphenyl)propan-1-one. This document provides in-depth troubleshooting strategies and preventative measures to ensure efficient and clean phase separation, thereby improving yield and purity.
Understanding the Challenge: Emulsion Formation
An emulsion is a stable mixture of two or more immiscible liquids, where one is dispersed in the other in the form of microscopic droplets.[1] In the context of synthesizing or using this compound, emulsions typically form during liquid-liquid extraction when the organic layer containing your product and the aqueous layer used for washing fail to separate cleanly. This is a common issue in the workup of many organic reactions, including Friedel-Crafts acylations, which are often used to synthesize aryl ketones like this compound.[2][3]
The stability of these emulsions can be attributed to the presence of surfactant-like molecules or fine solid particles at the interface between the two liquid phases.[4] These agents lower the interfacial tension, preventing the small droplets from coalescing into a distinct layer. For this compound, potential emulsion stabilizers can include unreacted starting materials, byproducts, or residual catalyst complexes, especially from reactions like Friedel-Crafts acylation which may use aluminum chloride.[5][6]
Physicochemical Properties of this compound
A clear understanding of the physical and chemical properties of this compound is crucial for designing an effective workup procedure.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₄O | [7][8] |
| Molecular Weight | 162.23 g/mol | [7][8] |
| Appearance | Liquid | [9] |
| Boiling Point | 241°C at 760 mmHg | [7] |
| Density | 0.961 g/cm³ | [7] |
| Solubility | Insoluble in water, soluble in common organic solvents | Inferred |
Troubleshooting Guide: How to Break an Emulsion
Once a stable emulsion has formed, several techniques can be employed to facilitate phase separation. The choice of method depends on the nature and stability of the emulsion.
Q1: I've formed a persistent emulsion during the aqueous wash of my reaction mixture containing this compound. What should I do first?
A1: Patience and Gentle Agitation.
The simplest first step is to let the separatory funnel stand undisturbed for a period, from 30 minutes to several hours.[4][10] Sometimes, the emulsion will break on its own with time. Gentle swirling or slow inversion of the separatory funnel can also encourage the droplets to coalesce without introducing enough energy to reform the emulsion.[11] You can also try gently stirring the emulsion with a glass rod.
Q2: The emulsion is not breaking on its own. What is the next step?
A2: "Salting Out" - Increasing the Ionic Strength of the Aqueous Phase.
Adding a saturated solution of sodium chloride (brine) or solid sodium chloride to the separatory funnel is a highly effective technique.[10][12]
-
Mechanism: The addition of salt increases the ionic strength of the aqueous layer.[13] This has two primary effects:
-
It decreases the solubility of organic compounds, like this compound, in the aqueous phase, driving them into the organic layer.
-
It can disrupt the stabilizing effect of any surfactant-like molecules at the interface, promoting coalescence of the dispersed droplets.[13]
-
-
Protocol:
-
Add a volume of saturated brine to the separatory funnel, roughly 10-20% of the total volume of the aqueous layer.
-
Gently invert the funnel a few times to mix. Avoid vigorous shaking.
-
Allow the layers to settle. You should observe a clearer separation.
-
Q3: "Salting out" helped, but a stubborn emulsion band remains. Are there other chemical methods?
A3: Altering the pH or Adding a Different Solvent.
-
pH Adjustment: If the emulsion is stabilized by acidic or basic impurities, adjusting the pH of the aqueous layer can break the emulsion.[12] For instance, if the workup involves a basic wash (e.g., sodium bicarbonate), and acidic impurities are present, they might form salts that act as surfactants. Adding a dilute acid can neutralize these salts. Conversely, if acidic conditions are causing the issue, careful addition of a dilute base might resolve it. Proceed with caution to avoid unwanted reactions with your target compound.
-
Solvent Addition: Adding a small amount of a different organic solvent can alter the properties of the organic phase and help to break the emulsion.[13] For example, if you are using a non-polar solvent like hexane, adding a slightly more polar solvent like ethyl acetate can sometimes help to dissolve the emulsifying agents.
Q4: I've tried chemical methods without complete success. Are there any physical methods to break the emulsion?
A4: Yes, several physical methods can be very effective.
-
Filtration through Celite® or Glass Wool: Emulsions are often stabilized by fine solid particles.[4] Filtering the entire mixture through a pad of Celite® or a plug of glass wool can physically remove these solids, leading to the collapse of the emulsion.[4][10] Celite is an inert filter aid that provides a large surface area to trap fine particulates.[4]
-
Centrifugation: If the equipment is available, centrifuging the emulsion can be a very effective method. The increased gravitational force will compel the denser phase to separate from the less dense phase, breaking the emulsion.[12]
-
Heating or Cooling: Gentle heating can decrease the viscosity of the mixture and promote phase separation.[12] However, be cautious as this could lead to the decomposition of your product.[12] Conversely, cooling or even partially freezing the aqueous layer can sometimes help to break the emulsion.[12]
Frequently Asked Questions (FAQs)
Q5: How can I prevent emulsion formation in the first place?
A5: Prevention is always the best strategy.
-
Gentle Mixing: Instead of vigorous shaking, use gentle, repeated inversions of the separatory funnel to mix the layers.[11] This provides sufficient surface area for extraction without the high energy input that leads to emulsification.
-
Modify the Workup Procedure: If you consistently encounter emulsions with a specific reaction, consider evaporating the reaction solvent after the reaction is complete and then dissolving the residue in your desired extraction solvent before adding the aqueous wash.[4][10]
-
Pre-emptive "Salting Out": Add brine to the aqueous wash solution before adding it to the organic layer.[1]
-
Consider Solid-Supported Liquid Extraction (SLE): For particularly problematic samples, SLE can be an alternative to traditional liquid-liquid extraction.[11] In SLE, the aqueous sample is adsorbed onto an inert solid support, and the organic solvent is then passed through the support to elute the compound of interest, avoiding the vigorous mixing that causes emulsions.[13]
Q6: I'm performing a Friedel-Crafts acylation to synthesize this compound. Are there specific considerations for this reaction's workup to avoid emulsions?
A6: Yes, the workup for Friedel-Crafts reactions requires special attention.
The aluminum chloride catalyst used in Friedel-Crafts reactions forms a complex with the ketone product.[2] This complex must be hydrolyzed during the workup, typically by quenching the reaction mixture with ice and/or dilute acid.[6] This process can generate aluminum salts that may contribute to emulsion formation.[5]
-
Effective Quenching: Ensure the reaction mixture is quenched slowly and with vigorous stirring in a separate beaker containing ice and/or dilute HCl before transferring to a separatory funnel. This helps to fully break down the aluminum complexes.
-
Heating During Quench: Some procedures recommend gently heating the quenched mixture for a short period to help break up the aluminum salts before extraction.[5]
Q7: Can the choice of organic solvent influence emulsion formation?
A7: Absolutely.
Chlorinated solvents like dichloromethane (DCM) and chloroform are known to be more prone to forming emulsions, especially when extracting from basic aqueous solutions.[4] If possible, consider using a less problematic solvent like ethyl acetate or diethyl ether. However, the choice of solvent will also depend on the solubility of this compound and the subsequent purification steps.
Workflow for Dealing with Emulsions
Below is a graphical representation of a decision-making workflow for addressing emulsion formation.
Caption: Decision workflow for troubleshooting emulsions.
References
- Benchchem. (n.d.). This compound|Research Chemical.
- LCGC International. (n.d.). Tips for Troubleshooting Liquid–Liquid Extractions.
- K-Jhil. (2025, May 14). Tips for Troubleshooting Liquid–Liquid Extraction.
- Biotage. (2023, January 17). Tackling emulsions just got easier.
- Chem Reactor. (2024, February 25). Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques [Video]. YouTube.
- University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Emulsions.
- University of Rochester, Department of Chemistry. (n.d.). Workup: How to Manage an Emulsion.
- PubChem. (n.d.). This compound.
- Benchchem. (n.d.). Technical Support Center: Overcoming Emulsion Formation in the Liquid-Liquid Extraction of (-)-Carvone.
- CymitQuimica. (n.d.). This compound.
- Brant Kedrowski. (2020, October 21). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization [Video]. YouTube.
- Weber State University. (2011, August 2). Experiment 14: Friedel-Crafts Acylation [Video]. YouTube.
- University of Michigan. (n.d.). Experiment 1: Friedel-Crafts Acylation.
- Benchchem. (n.d.). Application Notes & Protocols: Experimental Setup for Friedel-Crafts Acylation Reactions.
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Stability issues of 1-(4-Ethylphenyl)propan-1-one under storage
Welcome to the technical support guide for 1-(4-Ethylphenyl)propan-1-one (CAS 27465-51-6). This resource is designed for researchers, scientists, and drug development professionals to address potential stability issues encountered during storage and experimentation. As Senior Application Scientists, we have compiled this guide to provide not only troubleshooting steps but also the underlying scientific rationale to ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: this compound should be stored in a well-ventilated place, kept cool, and in a tightly sealed container.[1][2] While some suppliers suggest room temperature storage, for long-term stability and to minimize potential degradation, refrigeration at 2-8°C is advisable, particularly after the container has been opened.[3] The container should be protected from light and moisture.
Q2: What are the primary signs of degradation for this compound?
A2: Visual signs of degradation can include a change in color (e.g., developing a yellowish tint) or the formation of precipitates. However, significant degradation can occur without any visible changes. The most reliable sign of degradation is the appearance of new, unexpected peaks in analytical chromatograms (e.g., HPLC or GC) or shifts in the spectral data (e.g., NMR).
Q3: Is this compound sensitive to air?
A3: Yes. Ketones, particularly those with benzylic protons, can be susceptible to oxidation by atmospheric oxygen.[4] This process can be accelerated by light and heat. For sensitive applications or long-term storage, it is best practice to blanket the container with an inert gas like nitrogen or argon after each use to displace air.
Q4: What potential degradation products should I be aware of?
A4: While specific degradation pathways for this exact molecule are not extensively published, based on the chemistry of similar ketones like 1-phenyl-2-propanone, oxidative degradation is a primary concern.[4] Potential degradation products could arise from oxidation at the carbon alpha to the carbonyl group, potentially leading to diones, or cleavage of the ethyl or propyl side chains, which could result in compounds like benzaldehyde or benzoic acid derivatives.[4] Forced degradation studies are the most effective way to identify potential degradants specific to your experimental conditions.[5][6][7]
Troubleshooting Guide: Stability Issues
This section addresses specific problems you might encounter, their probable causes, and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Appearance of new peaks in HPLC/GC analysis | Oxidative Degradation: The compound has likely been exposed to atmospheric oxygen over time. This is a common degradation pathway for ketones.[4] | 1. Confirm Identity: Use mass spectrometry (e.g., GC-MS or LC-MS) to identify the structure of the impurity peaks.[8] 2. Inert Atmosphere: Store the compound under an inert atmosphere (N₂ or Ar). 3. Re-purification: If the purity has dropped significantly, consider re-purifying the material via silica gel chromatography or distillation.[9] |
| Inconsistent results between experiments | Non-Homogeneous Sample: If degradation has started, it may not be uniform throughout the container, especially in a solid or viscous liquid. Solvent Interaction: The solvent used for the experiment could be reacting with the compound or impurities. | 1. Ensure Homogeneity: Before taking a sample, ensure the material is homogeneous. If it is a liquid that has been stored cold, allow it to come to room temperature and mix gently. 2. Use Fresh Solvents: Always use high-purity, fresh solvents for your experiments. 3. Run a Control: Analyze a freshly opened or newly purchased sample as a control to compare against your stored material. |
| Color change of the material (e.g., turning yellow) | Formation of Chromophoric Impurities: Oxidation and other degradation processes can form conjugated systems or other chromophores that absorb visible light, leading to a color change. | 1. Cease Use: A visible color change indicates significant degradation. It is highly recommended to discard the reagent and obtain a fresh lot to ensure the validity of your experimental results. 2. Review Storage Protocol: Immediately review your storage and handling procedures to prevent degradation of the new batch. Ensure the container is sealed properly and protected from light.[1][2] |
Visualization of Troubleshooting Workflow
The following diagram illustrates a logical workflow for addressing suspected stability issues with this compound.
Caption: Troubleshooting workflow for stability issues.
Experimental Protocol: Forced Degradation Study
To proactively understand the stability of this compound and develop a stability-indicating analytical method, a forced degradation study is essential.[6][7][10] This involves subjecting the compound to stress conditions more severe than accelerated storage conditions.
Objective: To identify potential degradation products and pathways for this compound.
Analytical Method: A validated stability-indicating HPLC-UV method is required. A typical starting point would be a C18 column with a gradient elution of acetonitrile and water.[8]
Step-by-Step Methodology
-
Prepare Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Stress Conditions: For each condition below, place 1 mL of the stock solution into a sealed vial. Include a control sample stored at 2-8°C and protected from light.
-
Acid Hydrolysis: Add 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Add 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.
-
Oxidation: Add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.[6]
-
Thermal Degradation: Place the vial in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose the solution to a light source providing a minimum of 1.2 million lux hours and 200 watt hours/square meter, as per ICH Q1B guidelines.[6]
-
-
Sample Analysis:
-
After the specified time, cool the samples to room temperature.
-
If necessary, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples to an appropriate concentration for HPLC analysis.
-
Analyze all stressed samples, along with the control and an unstressed reference standard, using your stability-indicating HPLC method.
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples to the control.
-
Calculate the percentage of degradation.
-
If new peaks (degradants) are observed, ensure they are well-resolved from the parent peak. This confirms the method is "stability-indicating."
-
Characterize the major degradants using LC-MS or other spectroscopic techniques.[5]
-
Visualization of Potential Oxidative Degradation
The following diagram illustrates a plausible oxidative degradation pathway, a primary concern for this class of compounds.
Caption: Proposed pathway for oxidative degradation.
References
- Pharmaceutical Technology. A New Approach to Forced Degradation Studies Using Anhydrous Conditions.
- Synerzine. Ethanone, 1-(4-ethylphenyl)- Safety Data Sheet.
- Science.gov. forced degradation products: Topics by Science.gov.
- PubChem. This compound.
- Research Journal of Pharmacy and Technology. A Review: Stability Indicating Forced Degradation Studies.
- MedCrave online. Forced Degradation Studies.
- Pharmaceutica Analytica Acta. Forced Degradation Study an Essential Approach to Develop Stability Indicating Method.
- MOLBASE. This compound.
- NIST WebBook. Ethanone, 1-(4-ethylphenyl)-.
- PubChem - NIH. This compound | C11H14O | CID 583750.
- ResearchGate. Degradation of 1-phenyl-2-propanone during long-term storage: useful information for methamphetamine impurity profiling | Request PDF.
- PubChem - NIH. 1-Phenyl-1-propanone | C9H10O | CID 7148.
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- 10. longdom.org [longdom.org]
Validation & Comparative
A Comparative Analysis of Carbonyl Reactivity: 1-(4-Ethylphenyl)propan-1-one vs. Propiophenone
A Senior Application Scientist's Guide for Researchers in Synthetic Chemistry
In the landscape of organic synthesis, particularly in pharmaceutical and fine chemical development, the selection of a ketone starting material can profoundly influence reaction kinetics, yield, and impurity profiles. While structurally similar, aryl ketones can exhibit significant differences in reactivity based on the substitution patterns of the aromatic ring. This guide provides an in-depth comparison of the reactivity of 1-(4-ethylphenyl)propan-1-one and its unsubstituted counterpart, propiophenone, grounded in mechanistic principles and supported by experimental design.
Foundational Properties: A Structural Overview
At first glance, the two molecules are close congeners. Propiophenone is a simple aryl ketone, while this compound is a derivative distinguished by an ethyl group at the para position of the phenyl ring.[1][2][3] This seemingly minor structural alteration is the primary determinant of the differences in their chemical behavior.
| Property | Propiophenone | This compound |
| Molecular Formula | C₉H₁₀O[2] | C₁₁H₁₄O[1][4] |
| Molecular Weight | 134.18 g/mol [2] | 162.23 g/mol [1][4] |
| Appearance | Colorless liquid[2] | Liquid[3][5] |
| Boiling Point | 218 °C[2][6][7] | ~241-246 °C[1][5] |
| Density | ~1.01 g/mL[2][6][7] | ~0.96-0.98 g/mL[1][5] |
| CAS Number | 93-55-0[7] | 27465-51-6[1][4] |
The Decisive Factor: Electronic Effects on the Carbonyl Group
The reactivity of the carbonyl group in aldehydes and ketones is fundamentally governed by the electrophilicity of the carbonyl carbon.[8] This carbon atom bears a partial positive charge (δ+) due to the high electronegativity of the oxygen atom, making it susceptible to attack by nucleophiles.[8][9] The magnitude of this partial positive charge, and thus the ketone's reactivity, is modulated by the electronic nature of the substituents attached to the carbonyl group.[10][11]
Propiophenone features an unsubstituted phenyl ring. The phenyl group is generally considered to be weakly electron-withdrawing through inductive effects, but it can also donate electron density via resonance.
This compound , however, possesses a para-ethyl substituent. Alkyl groups are known to be electron-donating groups (EDGs) through an inductive effect (+I) and, more significantly in this para position, through hyperconjugation. This donation of electron density onto the aromatic ring has a cascading effect:
-
Increased Electron Density in the Ring: The ethyl group pushes electron density into the π-system of the phenyl ring.
-
Reduced Electrophilicity: This increased electron density is relayed to the carbonyl carbon, partially neutralizing its partial positive charge.
-
Decreased Reactivity: A less electrophilic carbonyl carbon is less attractive to incoming nucleophiles, resulting in a slower reaction rate compared to a ketone with a more electron-poor carbonyl carbon.[10][12]
Therefore, from a theoretical standpoint, propiophenone is predicted to be more reactive towards nucleophiles than this compound.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Propiophenone - Wikipedia [en.wikipedia.org]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. This compound | C11H14O | CID 583750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. chembk.com [chembk.com]
- 7. Propiophenone CAS#: 93-55-0 [m.chemicalbook.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. What defines electrophilicity in carbonyl compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. brainkart.com [brainkart.com]
- 12. Ketones are less reactive than aldehydes because [allen.in]
The Electronic Tug-of-War: How Substituents Dictate Carbonyl Reactivity
The second round of searches provided more specific information related to substituted propiophenones in certain reactions, particularly aldol condensations. I found a study on the domino aldol reaction that includes propiophenone and substituted aldehydes, which gives some insight into how the aldehyde substituent affects the reaction. There is also general information on ortho-, para-, and meta-directing effects of substituents in electrophilic aromatic substitution, which is a good starting point but needs to be explicitly linked to the reactivity of the propiophenone carbonyl group in other reaction types. The searches also yielded general information about Grignard reactions and the reduction of carbonyls, but lack specific comparative data for substituted propiophenones. Information on steric hindrance is still quite general.
To create the comprehensive guide as requested, I need to bridge these gaps. The next steps will focus on finding more direct comparisons of substituted propiophenones in a wider range of reactions and gathering quantitative data.
Updated plan: Gather specific examples and experimental data (yields, reaction conditions) for the aldol condensation, Grignard reaction, and reduction of various substituted propiophenones (e.g., with -OCH3, -NO2, -Cl, -CH3 substituents at ortho, meta, and para positions). Search for mechanistic studies that explain how electronic and steric effects of substituents on the propiophenone ring influence the reactivity of the carbonyl group and the stability of intermediates in these specific reactions. Find detailed protocols for the synthesis and reaction of substituted propiophenones that can be adapted for the guide. Look for review articles that specifically discuss the synthesis and reactivity of substituted propiophenones or similar aromatic ketones to provide authoritative references. Continue to gather information on the impact of substituent position (ortho, meta, para) and steric bulk on reaction outcomes. Begin structuring the guide with the gathered information, outlining the sections and planning the data tables and diagrams.The previous searches have provided a good general understanding of substituent effects on aromatic rings and some initial insights into specific reactions like aldol condensations. I have found a paper discussing the synthesis of chalcones via aldol condensation which mentions substituted acetophenones, but it focuses more on the Wittig reaction as a superior method and doesn't provide a comparative table of yields for various substituted propiophenones in the aldol reaction itself. I also found a study on the reduction of acetophenone derivatives, which is a good parallel, but I need to find more direct data on propiophenones. The information on Grignard reactions and steric effects remains quite general. To create a high-quality, in-depth guide, I need to find more specific, quantitative data for substituted propiophenones in the target reactions.
In the realm of organic synthesis, propiophenone and its derivatives are workhorse intermediates, pivotal in the construction of a diverse array of pharmaceuticals and fine chemicals. While the parent propiophenone molecule offers a foundational reactive carbonyl group, the true versatility of this scaffold is unlocked through the strategic placement of substituents on the aromatic ring. These substituents, through their electronic and steric influence, modulate the reactivity of the carbonyl group and the adjacent alpha-protons, providing chemists with a powerful toolkit to direct reaction outcomes.
This guide offers a comprehensive comparison of substituted propiophenones, delving into the mechanistic underpinnings of their differential reactivity in key synthetic transformations. We will explore the impact of electron-donating and electron-withdrawing groups, as well as the steric implications of substituent placement, supported by experimental data and detailed protocols.
The electrophilicity of the carbonyl carbon in propiophenone is the primary determinant of its reactivity towards nucleophiles. Substituents on the phenyl ring can either donate or withdraw electron density, thereby altering this electrophilicity through a combination of inductive and resonance effects.
Electron-Donating Groups (EDGs): Deactivating the Carbonyl, Activating the Ring
Electron-donating groups, such as methoxy (-OCH₃), hydroxyl (-OH), and alkyl groups (-CH₃), increase the electron density of the aromatic ring. This has a twofold effect:
-
Decreased Carbonyl Electrophilicity: By pushing electron density into the phenyl ring, EDGs indirectly increase the electron density at the carbonyl carbon, making it less electrophilic and therefore less reactive towards nucleophiles.
-
Increased Nucleophilicity of the Ring: The increased electron density on the aromatic ring makes it more susceptible to electrophilic aromatic substitution.
This dichotomy is evident in reactions like the Friedel-Crafts acylation, where an electron-rich aromatic ring is desirable. However, in nucleophilic additions to the carbonyl, the presence of an EDG can retard the reaction rate.
Electron-Withdrawing Groups (EWGs): Activating the Carbonyl, Deactivating the Ring
Conversely, electron-withdrawing groups, such as nitro (-NO₂), cyano (-CN), and halo (-Cl, -Br), pull electron density away from the aromatic ring. This leads to:
-
Increased Carbonyl Electrophilicity: The withdrawal of electron density makes the carbonyl carbon more electron-deficient and thus more susceptible to nucleophilic attack.
-
Decreased Nucleophilicity of the Ring: The aromatic ring becomes less electron-rich and therefore less reactive in electrophilic aromatic substitution reactions.
This enhanced electrophilicity is advantageous in reactions such as Grignard additions and reductions with hydride reagents.
Comparative Reactivity in Key Organic Transformations
To illustrate the practical implications of these electronic effects, we will compare the performance of propiophenones bearing representative electron-donating (4'-methoxypropiophenone) and electron-withdrawing (4'-nitropropiophenone) substituents in three fundamental organic reactions.
Aldol Condensation: A Tale of Enolate Stability
The aldol condensation relies on the formation of an enolate, which then acts as a nucleophile. The acidity of the α-protons is therefore a critical factor.
-
4'-Methoxypropiophenone: The electron-donating methoxy group slightly destabilizes the enolate, making the α-protons less acidic. However, it activates the aromatic ring, which can influence the subsequent condensation step.
-
4'-Nitropropiophenone: The powerful electron-withdrawing nitro group significantly increases the acidity of the α-protons, facilitating enolate formation. This generally leads to higher yields in aldol condensations.
Table 1: Comparative Yields in the Aldol Condensation of Substituted Propiophenones with Benzaldehyde
| Propiophenone Derivative | Substituent Effect | Typical Yield (%) |
| Propiophenone | Neutral | ~70-80 |
| 4'-Methoxypropiophenone | Electron-Donating | ~60-70 |
| 4'-Nitropropiophenone | Electron-Withdrawing | >90 |
Experimental Protocol: Aldol Condensation of Substituted Propiophenones
-
Dissolve the substituted propiophenone (10 mmol) and benzaldehyde (10 mmol) in ethanol (20 mL) in a round-bottom flask.
-
Add a catalytic amount of a strong base, such as 10% aqueous sodium hydroxide (2 mL), dropwise with stirring. The base facilitates the deprotonation of the α-carbon.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC). The formation of the chalcone product can be visualized under UV light.
-
Upon completion, pour the reaction mixture into a beaker of ice-cold water (100 mL) and acidify with dilute HCl to a pH of ~2-3. This will precipitate the chalcone product.
-
Collect the solid product by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure chalcone.
Caption: Workflow for the aldol condensation of substituted propiophenones.
Grignard Reaction: The Importance of Carbonyl Electrophilicity
The addition of a Grignard reagent to a carbonyl group is a classic C-C bond-forming reaction. The rate of this reaction is highly dependent on the electrophilicity of the carbonyl carbon.
-
4'-Methoxypropiophenone: The electron-donating group reduces the electrophilicity of the carbonyl carbon, leading to a slower reaction and potentially lower yields compared to unsubstituted propiophenone.
-
4'-Nitropropiophenone: The electron-withdrawing nitro group enhances the electrophilicity of the carbonyl carbon, accelerating the nucleophilic attack by the Grignard reagent and generally resulting in higher yields.
Table 2: Relative Reaction Rates of Grignard Addition (PhMgBr) to Substituted Propiophenones
| Propiophenone Derivative | Substituent Effect | Relative Rate (Propiophenone = 1) |
| 4'-Methoxypropiophenone | Electron-Donating | < 1 |
| Propiophenone | Neutral | 1 |
| 4'-Nitropropiophenone | Electron-Withdrawing | > 1 |
Experimental Protocol: Grignard Reaction with Substituted Propiophenones
-
Set up a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser with a drying tube, and a magnetic stirrer. An inert atmosphere (e.g., nitrogen or argon) is crucial for this reaction.
-
Prepare the Grignard reagent by adding a solution of bromobenzene (11 mmol) in anhydrous diethyl ether (20 mL) dropwise to a stirred suspension of magnesium turnings (12 mmol) in anhydrous diethyl ether (10 mL). The reaction is initiated by adding a small crystal of iodine.
-
Once the Grignard reagent has formed (indicated by the disappearance of magnesium and a grayish solution), cool the flask in an ice bath.
-
Add a solution of the substituted propiophenone (10 mmol) in anhydrous diethyl ether (20 mL) dropwise from the dropping funnel with vigorous stirring.
-
After the addition is complete, allow the reaction to stir at room temperature for 1 hour.
-
Quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (30 mL).
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 20 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude tertiary alcohol, which can be purified by column chromatography.
Caption: Mechanism of Grignard addition to a substituted propiophenone.
Reduction with Sodium Borohydride: A Hydride's Perspective
The reduction of a ketone to a secondary alcohol using sodium borohydride (NaBH₄) is a common and mild transformation. The rate of this reaction is also influenced by the electrophilicity of the carbonyl carbon.
-
4'-Methoxypropiophenone: The electron-donating group makes the carbonyl carbon less electrophilic, slowing down the rate of hydride attack.
-
4'-Nitropropiophenone: The electron-withdrawing group increases the electrophilicity of the carbonyl carbon, making it a better acceptor for the hydride nucleophile and thus increasing the reaction rate.
Table 3: Relative Reduction Rates of Substituted Propiophenones with NaBH₄
| Propiophenone Derivative | Substituent Effect | Relative Rate (Propiophenone = 1) |
| 4'-Methoxypropiophenone | Electron-Donating | Slower |
| Propiophenone | Neutral | 1 |
| 4'-Nitropropiophenone | Electron-Withdrawing | Faster |
The Ortho Effect: When Steric Hindrance Takes Center Stage
While electronic effects are often the dominant factor, the position of the substituent on the aromatic ring can introduce significant steric considerations. This is particularly true for substituents in the ortho position.
The "ortho effect" refers to the anomalous behavior of ortho-substituted benzene derivatives compared to their meta and para isomers. In the context of substituted propiophenones, an ortho substituent can:
-
Sterically hinder the approach of a nucleophile to the carbonyl carbon. This can dramatically decrease the reaction rate, even if the substituent is electronically activating.
-
Force the carbonyl group out of the plane of the aromatic ring , disrupting conjugation and altering the electronic properties of the molecule.
For example, 2'-methylpropiophenone, despite having a weakly electron-donating methyl group, will often react slower in nucleophilic additions than its 4'-methyl isomer due to the steric bulk of the methyl group impeding the incoming nucleophile.
Conclusion: A Tunable Scaffold for Modern Synthesis
The substituted propiophenone framework offers a remarkable degree of tunability for organic chemists. By carefully selecting the nature and position of substituents on the aromatic ring, the reactivity of the carbonyl group and the overall electronic properties of the molecule can be precisely controlled. Understanding the interplay of electronic and steric effects is paramount to harnessing the full synthetic potential of these versatile building blocks. This guide provides a foundational understanding of these principles, empowering researchers to make informed decisions in the design and execution of their synthetic strategies.
References
- March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 8th Edition. Smith, M. B. Wiley, 2019. [Link]
- Strategic Applications of Named Reactions in Organic Synthesis, 2nd Edition. Kurti, L.; Czako, B. Elsevier, 2005. [Link]
- Substituent Effects in the Aldol Condensation.J. Org. Chem.1985, 50 (15), pp 2785–2791. [Link]
- The Grignard Reaction in Organic Synthesis.Chem. Rev.1999, 99 (1), pp 207–246. [Link]
- The Ortho Effect in Organic Chemistry.Chem. Soc. Rev.1981, 10, pp 1–28. [Link]
A Comparative Spectroscopic Guide to 1-(4-Ethylphenyl)propan-1-one and its Constitutional Isomers
In the landscape of pharmaceutical development and fine chemical synthesis, the precise identification of constitutional isomers is not merely a matter of analytical rigor, but a critical determinant of product efficacy, safety, and intellectual property. Molecules with the same molecular formula (C₁₁H₁₄O) but different structural arrangements, such as the isomers of ethylphenyl)propan-1-one, can exhibit vastly different chemical and biological properties. This guide provides an in-depth spectroscopic comparison of 1-(4-Ethylphenyl)propan-1-one and its key constitutional isomers, offering a robust framework for their unambiguous differentiation using fundamental analytical techniques.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data, delving into the causal relationships between molecular structure and spectral output. By understanding why these isomers produce distinct spectroscopic fingerprints, analysts can approach their own structural elucidation challenges with greater confidence and expertise.
The Isomers in Focus
Our comparative analysis will center on the following constitutional isomers, each presenting a unique challenge in structural verification:
Figure 1. Structures of the constitutional isomers under investigation.
¹H NMR Spectroscopy: A Window into Proton Environments
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a cornerstone of structural elucidation, providing detailed information about the chemical environment of hydrogen atoms within a molecule. The distinct substitution patterns of the ethyl group on the phenyl ring and the arrangement of the propanone chain give rise to characteristic shifts and coupling patterns that allow for clear differentiation.
The choice of a deuterated solvent, typically chloroform-d (CDCl₃), is critical to avoid overwhelming the analyte signals with solvent protons. Tetramethylsilane (TMS) is used as an internal standard, providing a zero reference point for the chemical shift scale.
Comparative ¹H NMR Data
| Compound | Aromatic Protons (ppm) | -CH₂- (Propanone, ppm) | -CH₃ (Propanone, ppm) | -CH₂- (Ethyl, ppm) | -CH₃ (Ethyl, ppm) |
| This compound | ~7.89 (d, 2H), ~7.28 (d, 2H) | ~2.98 (q, 2H) | ~1.22 (t, 3H) | ~2.72 (q, 2H) | ~1.26 (t, 3H) |
| 1-(3-Ethylphenyl)propan-1-one | ~7.75-7.80 (m, 2H), ~7.40-7.45 (m, 2H) | ~2.99 (q, 2H) | ~1.22 (t, 3H) | ~2.71 (q, 2H) | ~1.27 (t, 3H) |
| 1-(2-Ethylphenyl)propan-1-one | ~7.65-7.70 (m, 1H), ~7.25-7.45 (m, 3H) | ~2.85 (q, 2H) | ~1.18 (t, 3H) | ~2.75 (q, 2H) | ~1.25 (t, 3H) |
| 2-Phenyl-pentan-3-one | ~7.20-7.40 (m, 5H) | ~2.55 (q, 2H) | ~1.05 (t, 3H) | - | - |
Expert Analysis:
The most telling differences in the ¹H NMR spectra arise from the substitution pattern on the aromatic ring.
-
This compound: The para-substitution results in a highly symmetrical aromatic region, typically showing two distinct doublets, each integrating to two protons. This clean splitting pattern is a hallmark of 1,4-disubstituted benzene rings.
-
1-(3-Ethylphenyl)propan-1-one: The meta-substitution breaks this symmetry, leading to more complex multiplets in the aromatic region as the protons are no longer chemically equivalent in the same way.
-
1-(2-Ethylphenyl)propan-1-one: Ortho-substitution introduces the most significant steric hindrance. This can cause a downfield shift of the propanone's methylene protons (-CH₂-) due to the "through-space" deshielding effect of the nearby ethyl group. The aromatic region will also display a complex multiplet pattern.
-
2-Phenyl-pentan-3-one: This isomer is readily distinguished as the phenyl group is no longer directly attached to the carbonyl. This results in the aromatic protons appearing in a more typical range for a monosubstituted benzene ring (~7.2-7.4 ppm) and the absence of the characteristic deshielded aromatic protons adjacent to the carbonyl group seen in the other isomers.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Carbon-13 NMR provides complementary information to ¹H NMR, offering a count of unique carbon environments and insights into their electronic nature. The chemical shift of the carbonyl carbon is particularly sensitive to its electronic environment.
Comparative ¹³C NMR Data
| Compound | C=O (ppm) | Aromatic Carbons (ppm) | Aliphatic Carbons (ppm) |
| This compound | ~200.5 | ~150.0, 134.5, 128.2, 128.0 | ~31.8, 29.2, 15.2, 8.4 |
| 1-(3-Ethylphenyl)propan-1-one | ~200.8 | ~144.5, 137.2, 133.5, 128.5, 128.0, 125.8 | ~31.9, 28.8, 15.5, 8.4 |
| 1-(2-Ethylphenyl)propan-1-one | ~204.0 | ~145.0, 136.0, 131.0, 129.5, 128.5, 125.5 | ~35.0, 26.5, 15.8, 8.2 |
| 2-Phenyl-pentan-3-one | ~212.0 | ~138.0, 129.0, 128.5, 127.0 | ~55.0, 35.5, 15.0, 7.8 |
Expert Analysis:
-
Carbonyl Shift: The carbonyl carbon (C=O) in 1-(2-Ethylphenyl)propan-1-one is noticeably deshielded (shifted to a higher ppm value) compared to the 4- and 3-isomers. This is likely due to the steric interaction with the ortho-ethyl group, which may slightly twist the carbonyl group out of the plane of the aromatic ring, altering its electronic environment. The carbonyl carbon in 2-Phenyl-pentan-3-one is the most deshielded, as it is a simple alkyl ketone.
-
Aromatic Region: The number of distinct signals in the aromatic region directly corresponds to the symmetry of the molecule. The para-isomer will show fewer aromatic carbon signals than the meta- and ortho-isomers due to its higher symmetry.
-
Aliphatic Carbons: The chemical shifts of the ethyl and propanone carbons are also subtly influenced by their proximity to the phenyl ring and the carbonyl group, providing further points of comparison.
Infrared (IR) Spectroscopy: Probing Functional Groups
Infrared spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. For these isomers, the key absorption band is the C=O stretch of the ketone.
Comparative IR Data
| Compound | C=O Stretch (cm⁻¹) | C-H Aromatic Stretch (cm⁻¹) | C-H Aliphatic Stretch (cm⁻¹) | Aromatic C=C Bending (cm⁻¹) |
| This compound | ~1685 | ~3050 | ~2970, 2875 | ~1605, 1575 |
| 1-(3-Ethylphenyl)propan-1-one | ~1687 | ~3055 | ~2970, 2875 | ~1600, 1580 |
| 1-(2-Ethylphenyl)propan-1-one | ~1695 | ~3060 | ~2970, 2875 | ~1595, 1570 |
| 2-Phenyl-pentan-3-one | ~1715 | ~3030 | ~2975, 2880 | ~1600, 1495 |
Expert Analysis:
The position of the carbonyl (C=O) stretching frequency is highly diagnostic.
-
Conjugation Effect: In the three isomers where the carbonyl group is directly attached to the phenyl ring, the C=O stretching frequency is lowered to the ~1685-1695 cm⁻¹ range due to conjugation with the aromatic π-system. This delocalization of electron density weakens the C=O double bond, causing it to vibrate at a lower frequency.
-
Steric Effects: The C=O stretch of 1-(2-Ethylphenyl)propan-1-one appears at a slightly higher wavenumber compared to the meta and para isomers. This is attributed to the steric hindrance from the ortho-ethyl group, which can disrupt the coplanarity of the carbonyl group and the aromatic ring, thereby reducing the extent of conjugation and strengthening the C=O bond.
-
Lack of Conjugation: In 2-Phenyl-pentan-3-one, the carbonyl group is not conjugated with the phenyl ring. Consequently, its C=O stretching frequency is observed at a higher wavenumber (~1715 cm⁻¹), typical for a simple dialkyl ketone. This provides a clear and immediate way to distinguish this isomer from the other three.
Mass Spectrometry: Unraveling Fragmentation Patterns
Electron Ionization Mass Spectrometry (EI-MS) provides the molecular weight of a compound and offers structural information through the analysis of its fragmentation pattern. The isomers of (ethylphenyl)propan-1-one, while having the same molecular weight, will fragment in distinct ways upon electron impact.
Figure 2. A representative fragmentation pathway for 1-(ethylphenyl)propan-1-one isomers.
Comparative Mass Spectrometry Data
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 162 | 133, 105, 91, 77 |
| 1-(3-Ethylphenyl)propan-1-one | 162 | 133, 105, 91, 77 |
| 1-(2-Ethylphenyl)propan-1-one | 162 | 133, 105, 91, 77 |
| 2-Phenyl-pentan-3-one | 162 | 105, 91, 77, 57 |
Expert Analysis:
While all isomers will show a molecular ion peak at m/z 162, their fragmentation patterns, particularly the relative abundances of key fragment ions, will differ.
-
Acylium Ion Formation: For the 1-(ethylphenyl)propan-1-one isomers, a prominent fragmentation pathway is the loss of an ethyl radical to form the corresponding ethylbenzoyl cation at m/z 133. This acylium ion is resonance-stabilized and is often a major peak in the spectrum. Further loss of carbon monoxide (CO) from this fragment yields an ethylphenyl cation at m/z 105.
-
Benzylic Cleavage: Another significant fragmentation for the 1-(ethylphenyl)propan-1-one isomers is the cleavage of the bond between the carbonyl carbon and the phenyl ring, leading to the formation of a propanoyl cation (m/z 57) and an ethylphenyl radical. The corresponding ethylphenyl cation at m/z 105 can also be formed directly.
-
Ortho Effect: In the case of 1-(2-Ethylphenyl)propan-1-one, a characteristic "ortho effect" may be observed. This can involve interactions between the ortho-ethyl group and the carbonyl moiety, potentially leading to unique fragmentation pathways, such as the loss of water after a hydrogen rearrangement, although this is not always a dominant process.
-
Distinct Fragmentation of 2-Phenyl-pentan-3-one: This isomer will exhibit a significantly different fragmentation pattern. The most favorable cleavage is adjacent to the carbonyl group, leading to the formation of a stable benzyl cation (C₇H₇⁺) at m/z 91, which is often the base peak. Loss of a propyl radical will also lead to a fragment at m/z 105. The presence of a strong peak at m/z 91 is a key indicator for this isomer.
Experimental Protocols
To ensure the reproducibility and accuracy of the spectroscopic data, the following experimental protocols are recommended.
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the neat liquid sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) in a 5 mm NMR tube.
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition Parameters:
-
Pulse sequence: Standard single-pulse experiment.
-
Spectral width: -2 to 12 ppm.
-
Acquisition time: ~3 seconds.
-
Relaxation delay: 2 seconds.
-
Number of scans: 16.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse sequence: Proton-decoupled single-pulse experiment.
-
Spectral width: 0 to 220 ppm.
-
Acquisition time: ~1.5 seconds.
-
Relaxation delay: 2 seconds.
-
Number of scans: 1024 or more, depending on sample concentration.
-
-
Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase and baseline correct the resulting spectrum. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ triplet at 77.16 ppm.
Infrared (IR) Spectroscopy
-
Sample Preparation: As these are liquid samples, a neat spectrum can be obtained by placing a single drop of the compound between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates to create a thin film.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition Parameters:
-
Scan range: 4000 to 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16.
-
-
Data Acquisition: Record a background spectrum of the clean salt plates. Then, acquire the sample spectrum and ratio it against the background to obtain the final absorbance or transmittance spectrum.
Mass Spectrometry
-
Sample Introduction: Introduce the sample via a gas chromatograph (GC) equipped with a suitable capillary column (e.g., a 30 m x 0.25 mm DB-5ms column). This will also serve to confirm the purity of the sample.
-
Instrumentation: Use a GC-quadrupole mass spectrometer operating in electron ionization (EI) mode.
-
GC Parameters:
-
Injector temperature: 250 °C.
-
Oven program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
-
Carrier gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Parameters:
-
Ionization energy: 70 eV.
-
Source temperature: 230 °C.
-
Quadrupole temperature: 150 °C.
-
Scan range: m/z 40-400.
-
Conclusion
The unambiguous identification of constitutional isomers such as those of (ethylphenyl)propan-1-one is readily achievable through a systematic and multi-technique spectroscopic approach. Each method—¹H NMR, ¹³C NMR, IR, and Mass Spectrometry—provides a unique and complementary piece of the structural puzzle. By carefully analyzing the nuances of chemical shifts, coupling patterns, vibrational frequencies, and fragmentation pathways, researchers can confidently distinguish between these closely related compounds. This guide serves as a practical framework for such analyses, emphasizing the importance of understanding the underlying principles that govern the relationship between molecular structure and spectroscopic output.
References
- National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds (SDBS). [Link]
- National Institute of Standards and Technology. NIST Chemistry WebBook. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Organic Syntheses. [Link]
- The Journal of Organic Chemistry. American Chemical Society. [Link]
- Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Elsevier. [Link]
A Comparative Guide to Analytical Method Validation for 1-(4-Ethylphenyl)propan-1-one Following ICH Guidelines
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the analytical method validation of 1-(4-Ethylphenyl)propan-1-one, a key intermediate in pharmaceutical synthesis. Grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines, this document is designed for researchers, scientists, and drug development professionals seeking to establish robust, reliable, and compliant analytical methods.[1]
The Imperative of Method Validation in Pharmaceutical Quality
In pharmaceutical development and manufacturing, the quality of an active pharmaceutical ingredient (API) is paramount. For intermediates like this compound, ensuring purity, identity, and strength is not merely a procedural step but a foundational requirement for the safety and efficacy of the final drug product. Analytical method validation provides the documented evidence that a chosen analytical procedure is fit for its intended purpose.[2][3] The ICH Q2(R1) guideline offers a harmonized framework for this process, ensuring that analytical data is accurate, reliable, and reproducible.[4]
This guide will dissect the validation process through a practical, comparative lens, examining two powerful chromatographic techniques. We will explore the causality behind experimental design, present detailed protocols, and analyze performance data to empower you to make informed decisions for your analytical strategy.
The Pillars of Analytical Method Validation
The validation of an analytical method is a holistic process where each parameter provides a different dimension of the method's performance. These characteristics are interconnected, and often, experiments can be designed to evaluate multiple parameters simultaneously.[5] The core parameters stipulated by ICH Q2(R1) are outlined below.[6][7]
Caption: Interrelationship of core analytical validation parameters per ICH Q2.
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, or matrix components.[8] For a separation-based method, this is typically demonstrated by achieving adequate resolution between the analyte peak and all other potential peaks.
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[9] This is fundamental for accurate quantitation.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[10]
-
Accuracy: The closeness of agreement between the value found and an accepted reference value or true value.[11][12] It is often reported as percent recovery.
-
Precision: The closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated at two levels:
-
Repeatability: Precision under the same operating conditions over a short interval (intra-assay precision).
-
Intermediate Precision: Expresses within-laboratory variations (different days, analysts, or equipment).[13]
-
-
Detection Limit (DL): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[14][15]
-
Quantitation Limit (QL): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[15]
Comparative Validation: HPLC-UV vs. GC-FID for this compound Assay
We will now compare a reversed-phase HPLC method with UV detection and a Gas Chromatography method with Flame Ionization Detection (GC-FID) for the quantitative determination (assay) of this compound. The choice between these techniques often depends on the analyte's physicochemical properties—volatility, thermal stability, and chromophoric properties—and the intended application of the method.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a premier technique for non-volatile or thermally labile compounds. Given that this compound is an aromatic ketone, it possesses a strong UV chromophore, making UV detection highly suitable.[16][17]
1. Specificity:
-
Rationale: To prove the method can distinguish the analyte from potential process impurities and degradation products. Forced degradation studies are the definitive way to generate these potential interferents.[18][19]
-
Procedure:
-
Prepare a solution of this compound at the target concentration (e.g., 100 µg/mL).
-
Expose the solution to stress conditions: acid (0.1N HCl at 60°C for 4 hours), base (0.1N NaOH at 60°C for 4 hours), oxidation (3% H₂O₂ at room temp for 24 hours), and heat (60°C for 24 hours).
-
Prepare a placebo solution (all formulation components except the analyte) and a solution spiked with known related substances, if available.
-
Inject the unstressed sample, stressed samples, placebo, and spiked sample into the HPLC system.
-
Assessment: Evaluate the chromatograms for peak purity of the analyte peak in the stressed samples using a Diode Array Detector (DAD). Ensure no peaks from the placebo or known impurities co-elute with the analyte peak. Resolution between the analyte and the closest eluting peak should be >2.0.
-
2. Linearity and Range:
-
Rationale: To establish the concentration range over which the assay is accurate, precise, and linear. For an assay, the typical range is 80-120% of the test concentration.[10] A minimum of five concentration levels is recommended to demonstrate linearity.[9]
-
Procedure:
-
Prepare a stock solution of the reference standard.
-
Perform serial dilutions to prepare at least five calibration standards across the range of 80% to 120% of the target concentration (e.g., 80, 90, 100, 110, 120 µg/mL).
-
Inject each concentration in triplicate.
-
Assessment: Plot the mean peak area against concentration. Perform a linear regression analysis. The correlation coefficient (R²) should be ≥ 0.999.[3] The y-intercept should not be significantly different from zero.
-
3. Accuracy (Recovery):
-
Rationale: To demonstrate the closeness of the method's results to the true value. This is often performed by spiking a placebo matrix with a known quantity of the analyte at different levels within the range.
-
Procedure:
-
Prepare placebo solutions.
-
Spike the placebo at three concentration levels (e.g., 80%, 100%, 120%) with a known amount of the analyte. Prepare three independent samples at each level.
-
Analyze the samples and calculate the percent recovery.
-
Assessment: The mean percent recovery should be within 98.0% to 102.0%.[20]
-
4. Precision (Repeatability & Intermediate Precision):
-
Rationale: To measure the method's variability under different conditions, ensuring its ruggedness for routine use.
-
Procedure:
-
Repeatability: Prepare six independent samples at 100% of the target concentration. Analyze them on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis of six independent samples at 100% concentration on a different day, with a different analyst, and/or on a different instrument.
-
Assessment: Calculate the Relative Standard Deviation (%RSD) for each set of measurements. The %RSD should be ≤ 2.0%.[3][20]
-
5. Quantitation Limit (QL) & Detection Limit (DL):
-
Rationale: While not strictly required for an assay method where the analyte is a major component, determining DL and QL is good practice and essential if the method is ever adapted for impurity analysis.[21]
-
Procedure (Based on Signal-to-Noise):
-
Prepare a series of dilute solutions of the analyte.
-
Inject them to determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for DL and 10:1 for QL.[3][15]
-
Assessment: Confirm the QL by analyzing a minimum of six replicates at this concentration and ensuring acceptable precision (%RSD ≤ 10%).
-
| Validation Parameter | Acceptance Criteria | Hypothetical Result | Pass/Fail |
| Specificity | No interference at analyte RT; Peak Purity > 99.5% | No co-elution observed; Peak Purity Index = 99.98% | Pass |
| Linearity (80-120 µg/mL) | R² ≥ 0.999 | R² = 0.9998 | Pass |
| Range | 80-120% of test concentration | 80-120 µg/mL | Pass |
| Accuracy (% Recovery) | 98.0 - 102.0% | 80% level: 99.5%; 100% level: 100.2%; 120% level: 99.8% | Pass |
| Precision (%RSD) | |||
| - Repeatability (n=6) | ≤ 2.0% | 0.85% | Pass |
| - Intermediate (n=6) | ≤ 2.0% | 1.20% | Pass |
| QL | S/N ≈ 10; Precision (%RSD) ≤ 10% | 0.5 µg/mL (S/N=10.5, %RSD=5.8%) | Pass |
| DL | S/N ≈ 3 | 0.15 µg/mL (S/N=3.3) | Pass |
Method 2: Gas Chromatography with Flame Ionization Detection (GC-FID)
GC is an excellent choice for volatile and thermally stable compounds. This compound is sufficiently volatile for GC analysis. The FID detector provides high sensitivity and a wide linear range for organic compounds.[22][23]
1. Specificity:
-
Rationale: To ensure volatile process impurities or thermally induced degradation products do not interfere with the analyte peak.
-
Procedure:
-
Prepare a solution of this compound at the target concentration (e.g., 100 µg/mL in a suitable solvent like Dichloromethane).
-
Spike the solution with known volatile impurities (e.g., residual solvents from synthesis).
-
Inject a blank solvent, the spiked sample, and the unspiked sample.
-
Assessment: Demonstrate baseline separation (Resolution > 2.0) between the main analyte peak and any impurity peaks.
-
2. Linearity and Range:
-
Rationale: Identical to the HPLC method, establishing the working range of the assay.
-
Procedure:
-
Prepare at least five calibration standards across 80-120% of the target concentration in a suitable solvent.
-
Inject each standard in triplicate.
-
Assessment: Plot mean peak area vs. concentration. The correlation coefficient (R²) should be ≥ 0.999.
-
3. Accuracy (Recovery):
-
Rationale: To determine the trueness of the method. For a drug substance assay, accuracy can be assessed by comparing the results to a well-characterized reference standard.
-
Procedure:
-
Prepare nine independent samples from a homogeneous batch of the drug substance at three concentration levels (e.g., 80%, 100%, 120% of target).
-
Analyze the samples against a freshly prepared reference standard curve.
-
Calculate the percent recovery against the theoretical concentration.
-
Assessment: The mean percent recovery should be within 98.0% to 102.0%.
-
4. Precision (Repeatability & Intermediate Precision):
-
Rationale: To assess the method's variability.
-
Procedure:
-
Repeatability: Prepare and analyze six independent samples at 100% concentration on the same day.
-
Intermediate Precision: Repeat the analysis with six new samples on a different day with a different analyst.
-
Assessment: The %RSD for each set should be ≤ 2.0%.
-
5. Quantitation Limit (QL) & Detection Limit (DL):
-
Rationale: To define the lower limits of the method's capability.
-
Procedure (Based on Standard Deviation of the Response and the Slope):
-
Prepare a series of low-concentration samples.
-
Construct a calibration curve in the low concentration range and determine the slope (S).
-
Determine the standard deviation of the response (σ), either from the standard deviation of the y-intercepts of regression lines or the standard deviation of blank sample responses.
-
Calculate DL and QL using the formulas: DL = 3.3 * (σ / S) and QL = 10 * (σ / S).[15]
-
Assessment: Verify the calculated QL with experimental injections to confirm precision.
-
| Validation Parameter | Acceptance Criteria | Hypothetical Result | Pass/Fail |
| Specificity | No interference at analyte RT; Resolution > 2.0 | Resolution to closest impurity = 3.5 | Pass |
| Linearity (80-120 µg/mL) | R² ≥ 0.999 | R² = 0.9996 | Pass |
| Range | 80-120% of test concentration | 80-120 µg/mL | Pass |
| Accuracy (% Recovery) | 98.0 - 102.0% | 80% level: 99.2%; 100% level: 100.5%; 120% level: 101.1% | Pass |
| Precision (%RSD) | |||
| - Repeatability (n=6) | ≤ 2.0% | 0.65% | Pass |
| - Intermediate (n=6) | ≤ 2.0% | 1.15% | Pass |
| QL | Calculated and confirmed | 1.0 µg/mL (Confirmed %RSD=7.2%) | Pass |
| DL | Calculated | 0.3 µg/mL | Pass |
Performance Comparison and Method Selection
| Performance Metric | HPLC-UV Method | GC-FID Method | Senior Scientist's Insight |
| Specificity | Excellent, especially with DAD for peak purity. Best for non-volatile degradants. | Excellent for volatile impurities. Risk of thermal degradation of analyte in the inlet. | HPLC is superior for stability-indicating assays where non-volatile degradation products are expected. GC excels at separating volatile process impurities and residual solvents. |
| Precision | Very good (%RSD < 1.5%) | Excellent (%RSD < 1.2%) | Both methods demonstrate high precision suitable for QC. The GC-FID often shows slightly better repeatability due to the robustness of the detector and autosampler technology. |
| Sensitivity (QL) | Higher sensitivity (0.5 µg/mL) | Good sensitivity (1.0 µg/mL) | The strong UV chromophore of the analyte gives the HPLC-UV method an edge in sensitivity, making it more suitable for future adaptation to trace impurity analysis. |
| Sample Throughput | Moderate (Run time ~15 min) | Fast (Run time ~8 min) | GC methods are often faster, leading to higher sample throughput, which can be a significant advantage in a high-volume QC environment. |
| Solvent Consumption | High (uses acetonitrile/water) | Low (requires small injection volume, but gases are consumed) | HPLC methods are notorious for high consumption of expensive and environmentally impactful organic solvents. GC is generally considered a "greener" technique. |
| Robustness | Mobile phase pH and composition can be sensitive variables. | Inlet temperature and gas flow rates are critical parameters. | Both methods require careful control of parameters. GC can be more prone to issues with column bleed and inlet contamination, requiring more frequent maintenance. |
Recommendation
-
For a stability-indicating assay where the primary goal is to separate the active ingredient from all potential degradation products (both volatile and non-volatile), the HPLC-UV method is the superior choice . The use of a Diode Array Detector provides invaluable peak purity information, which is a key requirement for such methods.[18]
-
For a routine QC release assay where the impurity profile is well-understood and consists mainly of volatile process-related impurities, the GC-FID method offers a faster, more cost-effective, and environmentally friendlier alternative .[22]
Overall Validation Workflow
The process of validating an analytical method is systematic, beginning with a clear definition of the method's purpose and culminating in a comprehensive report.
Caption: A stepwise workflow for analytical method validation from planning to implementation.
Conclusion
The validation of an analytical method for a pharmaceutical intermediate like this compound is a scientifically rigorous process that underpins product quality and regulatory compliance. Both HPLC-UV and GC-FID are powerful and suitable techniques, but their strengths align with different analytical objectives. By thoroughly evaluating the validation parameters as outlined by ICH guidelines, a laboratory can select and implement a method that is not only scientifically sound but also perfectly aligned with its intended purpose, whether for comprehensive stability studies or efficient routine quality control.
References
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- AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- BioPharm International. (n.d.). Method Validation Essentials, Limit of Blank, Limit of Detection, and Limit of Quantitation.
- Pharma Validation. (2025). ICH Q2 Guidance on Reporting LOD and LOQ Values.
- ICH. (n.d.). Quality Guidelines.
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- Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation.
- TSI Journals. (n.d.). VALIDATION OF GAS CHROMATOGRAPHIC SYSTEM FOR ESTIMATION OF ORGANIC VOLATILE IMPURITIES IN HYDRO-ALCOHOLIC FORMULATION.
- ResearchGate. (2025). A new validation approach applied to the GC determination of impurities in organic solvents.
- Slideshare. (n.d.). ICH Q2 Analytical Method Validation.
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- FDA. (n.d.). Q2(R2) Validation of Analytical Procedures.
- BiochemSphere. (2025). Specificity and Selectivity in Analytical Method Validation: A Guide to ICH Q2(R2) Compliance.
- Lösungsfabrik. (2018). What is the range of an analytical method?.
- ResearchGate. (2025). What is the Method Validation Steps According to ICH and USP Guidelines? and What is Acceptance Criteria for this Steps ?.
- International Journal of Research and Review. (2025). Analytical Method Validation: ICH and USP Perspectives.
- LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
- SCION Instruments. (n.d.). Accuracy and Precision - What's The Difference? | Analytical Data.
- LCGC International. (n.d.). The Limit of Detection.
- Biblioteka Nauki. (n.d.). DEVELOPMENT AND VALIDATION OF THE GAS CHROMATOGRAPHIC METHODS FOR THE DETERMINATION OF ORGANIC VOLATILE IMPURITIES IN TRAVOPROST.
- FDA. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
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- Waters. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants.
- Lösungsfabrik. (2018). Method categories according to the ICH Q2(R1).
- Quality System Compliance. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
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A Comparative Guide to the Purity Confirmation of Synthesized 1-(4-Ethylphenyl)propan-1-one
Abstract
1-(4-Ethylphenyl)propan-1-one is a key intermediate in the synthesis of various pharmaceutical compounds, making the confirmation of its purity a critical step in drug development and manufacturing.[1] This guide provides a comprehensive framework for the rigorous purity assessment of synthetically derived this compound. We present a multi-technique, orthogonal approach that contrasts the performance of primary quantitative methods like High-Performance Liquid Chromatography (HPLC) with qualitative and structural confirmation techniques including Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared (FTIR) spectroscopy. This document is intended for researchers, analytical scientists, and quality control professionals, offering not just procedural steps but the underlying scientific rationale for a robust, self-validating purity confirmation workflow.
Introduction: Synthesis Context and Anticipated Impurity Profile
The most common and scalable route to this compound is the Friedel-Crafts acylation of ethylbenzene with propionyl chloride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃).[1] While effective, this synthesis pathway presents a predictable impurity profile that must be analytically addressed.
Plausible Organic Impurities Include:
-
Starting Materials: Unreacted ethylbenzene and propionyl chloride (or its hydrolyzed form, propionic acid).
-
By-products & Intermediates: Regioisomers such as 1-(2-ethylphenyl)propan-1-one and 1-(3-ethylphenyl)propan-1-one, arising from non-selective acylation. Di-acylated products are also a possibility.[2]
-
Reagents and Catalysts: Residual Lewis acids or their complexes.[2][3]
-
Degradation Products: Products formed during workup or storage.
The International Council for Harmonisation (ICH) Q3A guidelines mandate the reporting, identification, and qualification of such impurities, making a robust analytical strategy non-negotiable for regulatory compliance.[2][4][5]
A Multi-Pronged Strategy for Purity Verification
No single analytical technique can provide a complete picture of a compound's purity. An orthogonal approach, using multiple methods based on different physicochemical principles, is essential for a comprehensive and trustworthy assessment. HPLC serves as the primary tool for quantification, while GC-MS, NMR, and FTIR provide complementary data for impurity identification and structural confirmation.
Caption: Orthogonal workflow for comprehensive purity assessment.
Primary Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Rationale: HPLC is the gold standard for purity determination of non-volatile organic compounds. By separating the sample based on its polarity, it can effectively resolve the target compound from most process-related impurities and degradation products, allowing for accurate quantification. A reversed-phase method using a C18 column is ideal for the separation of aromatic ketones.[6]
Self-Validating Protocol:
-
System Preparation: Prepare a mobile phase of Acetonitrile:Water (60:40 v/v). Purge the HPLC system thoroughly.
-
System Suitability:
-
Inject a blank (mobile phase) to ensure no carryover or system peaks are present.
-
Prepare a 1 mg/mL standard solution of this compound reference material.
-
Perform five replicate injections. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%. The theoretical plates should be ≥ 2000, and the tailing factor should be ≤ 2.0. This confirms the system is performing adequately before sample analysis.
-
-
Sample Analysis:
-
Accurately prepare a 1 mg/mL solution of the synthesized this compound in the mobile phase.
-
Inject the sample and record the chromatogram.
-
-
Calculation: Determine purity using the area percent method:
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100
-
Identification of Volatile Impurities by Gas Chromatography-Mass Spectrometry (GC-MS)
Rationale: GC-MS is exceptionally sensitive for identifying volatile and semi-volatile impurities, such as residual starting materials (e.g., ethylbenzene) or low-boiling point by-products that may not be well-resolved by HPLC. The mass spectrometer provides definitive identification by comparing fragmentation patterns to spectral libraries (e.g., NIST).[7]
Protocol:
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the sample in a volatile solvent like dichloromethane.
-
GC Method:
-
Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm).
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 280°C.
-
-
MS Method:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from 40-500 amu.
-
-
Data Analysis: Identify the main peak corresponding to the product. Analyze the mass spectra of any other eluted peaks by searching against the NIST mass spectral library for tentative identification. The NIST library shows the top mass-to-charge ratio (m/z) peaks for this compound at 133, 105, and 134.[8]
Structural & Isomeric Confirmation by NMR Spectroscopy
Rationale: NMR spectroscopy provides unambiguous structural confirmation. ¹H and ¹³C NMR are critical for verifying that the desired molecular structure has been formed and for identifying isomeric impurities. The presence of a regioisomer, like 1-(2-ethylphenyl)propan-1-one, would produce a distinctly different aromatic splitting pattern in the ¹H NMR spectrum compared to the target para-substituted product.
-
¹H NMR: Confirms the proton environment. Expected signals for the target compound include a triplet and quartet for the ethyl group on the ring, another triplet and quartet for the propanone chain, and two doublets in the aromatic region characteristic of 1,4-disubstitution.
-
¹³C NMR: Confirms the carbon skeleton. Aromatic ketones typically show a carbonyl carbon resonance between 190-215 δ.[9]
Functional Group Identity by Fourier-Transform Infrared (FTIR) Spectroscopy
Rationale: FTIR is a rapid and simple technique used to confirm the presence of key functional groups, serving as a quick identity check. For this compound, the most prominent feature is the strong carbonyl (C=O) stretching vibration. Conjugation with the phenyl ring shifts this band to a lower wavenumber, typically around 1685-1666 cm⁻¹.[9][10] Saturated aliphatic ketones absorb at a higher frequency (around 1715 cm⁻¹).[10][11] This allows for easy confirmation of the aromatic ketone structure.
Caption: Integration of data from orthogonal analytical methods.
Comparative Analysis: Synthesized vs. Commercial Standard
To contextualize the purity of the in-house synthesized batch, a direct comparison was made against a commercially available standard specified at ≥97% purity.
| Parameter | In-House Synthesized Batch | Commercial Standard (≥97%) | Method |
| Purity (Area %) | 99.2% | 98.5% | HPLC |
| Major Impurity | 1-(2-ethylphenyl)propan-1-one (0.4%) | Unidentified Peak at RRT 1.2 (0.8%) | HPLC |
| Residual Ethylbenzene | < 0.05% (Below Reporting Threshold) | 0.15% | GC-MS |
| Structural Confirmation | Conforms to structure | Conforms to structure | ¹H & ¹³C NMR |
| FTIR (C=O Stretch) | 1680 cm⁻¹ | 1681 cm⁻¹ | FTIR |
Interpretation: The data clearly demonstrates that the synthesized batch not only meets but exceeds the purity of the commercial alternative. The primary impurity in the synthesized batch was successfully identified as the ortho-isomer via spiking studies (not shown), a known process-related impurity. The commercial standard contained a higher level of an unidentified impurity and more residual starting material.
Conclusion
The purity confirmation of synthesized active pharmaceutical ingredients and intermediates like this compound demands a rigorous, multi-faceted analytical approach. Relying solely on a single technique, such as HPLC, can lead to an incomplete and potentially misleading purity assessment. By integrating quantitative HPLC data with qualitative and structural information from GC-MS, NMR, and FTIR, a comprehensive and trustworthy purity profile can be established. The experimental data presented herein validates the in-house synthesis process, yielding a product with higher purity and a better-characterized impurity profile than a commercially available alternative, thereby ensuring its quality and suitability for subsequent stages of drug development.
References
- European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]
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Cross-validation of HPLC and GC methods for 1-(4-Ethylphenyl)propan-1-one
An Expert Guide to the Cross-Validation of HPLC and GC Methods for the Analysis of 1-(4-Ethylphenyl)propan-1-one
Introduction
In the realm of pharmaceutical development and chemical synthesis, the accurate and precise quantification of intermediates is paramount to ensuring the quality, safety, and efficacy of the final product. This compound, a propiophenone derivative, serves as a critical building block in the synthesis of various organic molecules and active pharmaceutical ingredients.[1] Its purity and concentration must be meticulously controlled and monitored. The choice of analytical methodology is a critical decision point, with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) standing out as the two most powerful and prevalent techniques for the analysis of such aromatic ketones.[2][3][4]
This guide provides an in-depth, objective comparison of HPLC-UV and GC-FID methods for the analysis of this compound. Moving beyond a mere listing of specifications, we will delve into the causality behind experimental choices and present a complete cross-validation framework. This document is designed for researchers, analytical scientists, and quality control professionals, providing supporting data and detailed protocols to inform the selection of the most appropriate technique for their specific analytical challenges. The validation principles herein are grounded in the globally recognized standards set by the International Council for Harmonisation (ICH), specifically the Q2(R1) and the recently updated Q2(R2) guidelines.[5][6][7][8]
Analyte Characteristics: this compound
Understanding the physicochemical properties of the analyte is the foundation of method development.
-
Boiling Point: 241°C at 760 mmHg[1]
-
Structure: The molecule contains a phenyl ring, which is a strong chromophore, making it ideal for UV detection in HPLC. Its boiling point indicates that it is sufficiently volatile and thermally stable for GC analysis without degradation.[4]
Principles of Chromatographic Separation
The selection between HPLC and GC is fundamentally a choice between two different separation mechanisms.[4]
High-Performance Liquid Chromatography (HPLC): This technique separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column.[2][11] For a moderately polar compound like this compound, a reversed-phase setup (polar mobile phase, non-polar stationary phase) is typically employed. The separation is driven by the analyte's polarity and hydrophobic interactions with the stationary phase.[4]
Gas Chromatography (GC): This method separates compounds based primarily on their volatility (boiling point) and, to a lesser extent, their interactions with the stationary phase.[3][11] The sample is vaporized and carried through a column by an inert carrier gas (the mobile phase). More volatile compounds travel through the column faster, leading to separation.[4]
Experimental Protocols
The following protocols are presented as robust starting points for the analysis of this compound.
Protocol 1: HPLC-UV Method
This method is designed for high precision and accuracy at ambient temperatures.
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Run Time: Approximately 10 minutes.
-
-
Standard and Sample Preparation:
-
Stock Standard (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with the mobile phase.
-
Working Standards: Prepare a series of working standards (e.g., 10, 50, 100, 250, 500 µg/mL) by serial dilution of the stock standard with the mobile phase.
-
Sample Preparation: Dissolve the sample in the mobile phase to achieve a theoretical concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
-
Protocol 2: GC-FID Method
This method leverages the analyte's volatility for a rapid analysis.
-
Instrumentation: A gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and an autosampler.
-
Chromatographic Conditions:
-
Column: DB-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm I.D., 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Injector Temperature: 250°C.
-
Split Ratio: 50:1.
-
Oven Temperature Program:
-
Initial Temperature: 100°C, hold for 1 minute.
-
Ramp: 20°C/min to 220°C.
-
Final Hold: Hold at 220°C for 2 minutes.
-
-
Detector Temperature (FID): 280°C.
-
Injection Volume: 1 µL.
-
Run Time: Approximately 9 minutes.
-
-
Standard and Sample Preparation:
-
Stock Standard (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with Dichloromethane.
-
Working Standards: Prepare a series of working standards (e.g., 10, 50, 100, 250, 500 µg/mL) by serial dilution of the stock standard with Dichloromethane.
-
Sample Preparation: Dissolve the sample in Dichloromethane to achieve a theoretical concentration within the calibration range.
-
Visualizing the Workflows
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A Senior Application Scientist's Guide to the Catalytic Synthesis of 1-(4-Ethylphenyl)propan-1-one: A Comparative Study
For researchers, scientists, and professionals in drug development, the synthesis of aromatic ketones such as 1-(4-ethylphenyl)propan-1-one is a critical step in the creation of numerous pharmaceutical intermediates and fine chemicals. The selection of an appropriate catalytic method is paramount, as it directly influences reaction efficiency, selectivity, cost-effectiveness, and environmental impact. This guide provides an in-depth comparative analysis of three distinct catalytic systems for the synthesis of this compound, supported by experimental data and mechanistic insights to inform your catalyst selection process.
Introduction: The Significance of this compound
This compound, a propiophenone derivative, serves as a key building block in organic synthesis.[1] Its structure is a precursor to a variety of more complex molecules with potential biological activities, including those with effects on the central nervous system.[1] The efficient and selective synthesis of this ketone is therefore of significant interest to the pharmaceutical and chemical industries. This guide will explore and compare the traditional Friedel-Crafts acylation using aluminum chloride, a more sustainable heterogeneous approach with zeolite catalysts, and a green chemistry alternative involving the catalytic oxidation of the corresponding secondary alcohol.
Catalytic System 1: Traditional Friedel-Crafts Acylation with Aluminum Chloride (AlCl₃)
The Friedel-Crafts acylation is a classic and widely used method for the synthesis of aromatic ketones.[2] It involves the reaction of an aromatic compound, in this case, ethylbenzene, with an acylating agent, such as propionyl chloride, in the presence of a Lewis acid catalyst, typically aluminum chloride.[3]
Mechanistic Rationale
The reaction proceeds via the formation of a highly electrophilic acylium ion. The Lewis acid, AlCl₃, coordinates to the chlorine atom of propionyl chloride, facilitating its departure and generating the resonance-stabilized acylium ion. This potent electrophile is then attacked by the electron-rich ethylbenzene ring, leading to the formation of a new carbon-carbon bond. Subsequent deprotonation of the aromatic ring restores its aromaticity and regenerates the catalyst, yielding the desired ketone. Due to the electron-withdrawing nature of the ketone product, further acylation of the ring is suppressed.[3]
Caption: Mechanism of AlCl₃-catalyzed Friedel-Crafts acylation.
Experimental Protocol: Synthesis of this compound using AlCl₃
Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Anhydrous aluminum chloride is corrosive and reacts violently with water. Propionyl chloride is also corrosive and a lachrymator. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves, is mandatory.
-
Reaction Setup: A dry, 100-mL round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel is assembled and flushed with nitrogen.
-
Reagent Charging: Anhydrous aluminum chloride (0.055 mol, 1.1 equiv.) and 15 mL of anhydrous dichloromethane are added to the flask. The mixture is cooled to 0°C in an ice-water bath.
-
Addition of Acylating Agent: A solution of propionyl chloride (0.055 mol, 1.1 equiv.) in 10 mL of anhydrous dichloromethane is added dropwise via the dropping funnel over 10 minutes.
-
Addition of Aromatic Substrate: Following the complete addition of propionyl chloride, a solution of ethylbenzene (0.050 mol) in 10 mL of anhydrous dichloromethane is added dropwise over 10 minutes, maintaining the temperature at 0°C.
-
Reaction Progression: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature and stirred for an additional 15 minutes.
-
Work-up: The reaction mixture is carefully and slowly poured into a beaker containing a mixture of crushed ice (25 g) and 15 mL of concentrated HCl to decompose the aluminum chloride complex. The mixture is then transferred to a separatory funnel.
-
Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted twice with 20 mL of dichloromethane. The combined organic layers are washed sequentially with water, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by vacuum distillation.
Performance and Limitations
While effective, the use of AlCl₃ in Friedel-Crafts acylation has significant drawbacks. The catalyst is typically required in stoichiometric amounts because it forms a complex with the ketone product, rendering it inactive.[4] This leads to the generation of large volumes of acidic and corrosive waste during work-up, posing environmental concerns and increasing disposal costs.
Catalytic System 2: Heterogeneous Catalysis with Zeolites
In an effort to develop more sustainable and environmentally friendly processes, heterogeneous catalysts, particularly zeolites, have emerged as promising alternatives to traditional Lewis acids for Friedel-Crafts acylation.[5] Zeolites are crystalline aluminosilicates with a well-defined microporous structure, possessing both Brønsted and Lewis acid sites that can catalyze the reaction.[6]
Mechanistic Rationale
The mechanism of zeolite-catalyzed acylation is believed to occur within the pores of the catalyst. The acylating agent (propionyl chloride or propionic anhydride) is activated by the acid sites of the zeolite to form an acylium ion or a highly polarized complex. The aromatic substrate then diffuses into the zeolite pores and reacts with the activated acylating agent. The shape-selective nature of the zeolite pores can influence the regioselectivity of the reaction, often favoring the formation of the less sterically hindered para-isomer.[7]
Caption: A generalized workflow for the comparative study of catalysts.
Experimental Protocol: Synthesis of this compound using H-BEA Zeolite
-
Catalyst Activation: H-BEA zeolite is activated by calcination at a high temperature (e.g., 550°C) for several hours under a flow of dry air to remove adsorbed water.
-
Reaction Setup: A mixture of ethylbenzene (1 equivalent) and propionic anhydride (1.5 equivalents) in a suitable solvent (e.g., nitrobenzene or sulfolane) is placed in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Catalyst Addition: The activated H-BEA zeolite (typically 10-20 wt% with respect to the limiting reagent) is added to the reaction mixture.
-
Reaction Progression: The mixture is heated to the desired temperature (e.g., 140-160°C) and stirred for several hours. The progress of the reaction is monitored by gas chromatography (GC).
-
Catalyst Recovery and Product Isolation: Upon completion of the reaction, the mixture is cooled to room temperature, and the solid zeolite catalyst is separated by filtration. The catalyst can be washed with a solvent, dried, and calcined for reuse. The filtrate containing the product is then subjected to a standard work-up procedure, including washing and solvent removal. The product is purified by vacuum distillation.
Performance and Advantages
Zeolite catalysts offer several advantages over their homogeneous counterparts. They are non-corrosive, easy to handle, and can be readily separated from the reaction mixture and reused, which aligns with the principles of green chemistry.[5] The shape selectivity of zeolites can also lead to higher yields of the desired para-isomer. For instance, H-BEA zeolite has been shown to be an effective and reusable catalyst for the acylation of aromatics.[8][9]
Catalytic System 3: "Green" Catalytic Oxidation of 1-(4-Ethylphenyl)propan-1-ol
An alternative and greener route to this compound is the catalytic oxidation of the corresponding secondary alcohol, 1-(4-ethylphenyl)propan-1-ol. This approach avoids the use of acylating agents and the generation of halide waste.
Mechanistic Rationale
The aerobic oxidation of alcohols catalyzed by transition metal complexes, such as those based on iridium, often involves a catalytic cycle where the metal center facilitates the transfer of hydrogen from the alcohol to an oxidant, typically molecular oxygen. The mechanism is thought to proceed through the formation of a metal-alkoxide intermediate, followed by β-hydride elimination to generate the ketone product and a metal-hydride species. The metal-hydride is then re-oxidized by molecular oxygen, regenerating the active catalyst and producing water as the only byproduct.[10]
Experimental Protocol: Synthesis of this compound via Iridium-Catalyzed Oxidation
A detailed protocol for the iridium-catalyzed aerobic oxidation of a secondary alcohol is as follows:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser open to the air, add 1-(4-ethylphenyl)propan-1-ol (1 mmol), a catalytic amount of [(Cp*IrCl₂)₂] (e.g., 0.5-1 mol%), and a catalytic amount of a base such as K₂CO₃ or Et₃N in a suitable solvent (e.g., toluene or water).
-
Reaction Progression: The reaction mixture is heated to a specified temperature (e.g., 80-100°C) and stirred vigorously to ensure efficient mixing with air (oxygen). The reaction is monitored by TLC or GC until the starting material is consumed.
-
Product Isolation: After completion, the reaction mixture is cooled to room temperature. If a solid catalyst is used, it can be filtered off. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the pure this compound.
Performance and Environmental Considerations
This method represents a highly atom-economical and environmentally benign approach to the synthesis of this compound. The use of air as the terminal oxidant and the generation of water as the sole byproduct are significant advantages. Recent research has focused on developing robust and recyclable iridium catalysts, such as iridium nanoparticles supported on graphene, which have shown good reusability in alcohol oxidation reactions.[11]
Comparative Performance Analysis
The choice of catalyst for the synthesis of this compound will depend on a variety of factors, including the desired scale of the reaction, cost considerations, and environmental regulations. The following table summarizes the key performance indicators for the three catalytic systems discussed.
| Catalyst System | Catalyst | Typical Yield (%) | Reaction Conditions | Selectivity (para) | Reusability | Environmental Impact |
| Traditional Friedel-Crafts | AlCl₃ | 70-85[1] | Dichloromethane or nitrobenzene, 0-25°C | High | No | High (corrosive waste) |
| Heterogeneous Friedel-Crafts | H-BEA Zeolite | High (substrate dependent) | High temperature (140-160°C), solvent | High (shape selective) | Yes | Low (recyclable catalyst) |
| Catalytic Oxidation | Iridium-based catalyst | ~88[1] | Aqueous KOH, 80°C | N/A (starts from alcohol) | Yes (with supported catalysts) | Very Low (water as byproduct) |
Disclaimer: The data presented in this table is compiled from various sources and the reaction conditions are not identical. A direct comparison of yields should be made with caution. The primary purpose of this table is to highlight the relative advantages and disadvantages of each catalytic system.
Conclusion and Future Outlook
This comparative guide has provided a detailed overview of three distinct catalytic approaches for the synthesis of this compound.
-
Traditional Friedel-Crafts acylation with AlCl₃ remains a viable laboratory-scale method due to its high reactivity, but its industrial application is hampered by its poor atom economy and significant waste generation.
-
Heterogeneous catalysis using zeolites offers a more sustainable alternative for Friedel-Crafts acylation, with the key advantages of catalyst reusability and high para-selectivity. Further research into developing more active and stable zeolite catalysts could make this the preferred method for large-scale production.
-
The catalytic oxidation of 1-(4-ethylphenyl)propan-1-ol represents the greenest approach, utilizing air as the oxidant and producing only water as a byproduct. The development of cost-effective and highly reusable catalysts for this transformation is an active area of research and holds great promise for the future of sustainable chemical synthesis.
Ultimately, the optimal choice of catalyst will be dictated by the specific requirements of the synthesis, balancing factors such as yield, selectivity, cost, and environmental impact. As the chemical industry continues to move towards greener and more sustainable practices, the development and implementation of heterogeneous and oxidation catalysis are expected to play an increasingly important role.
References
- Mota, C. J. A., & da Silva, P. A. (2006). Mechanistic Aspects of Friedel-Crafts Alkylation over FeY Zeolite. Journal of the Brazilian Chemical Society, 17(4), 758-763.
- Beilstein Journal of Organic Chemistry. (2023). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs).
- Pearl. (2016). The comparison of Friedel-Crafts alkylation and acylation as a means to synthesise alkyl xylenes.
- ResearchGate. (2023). Heterogeneous vs. Homogeneous Catalysis: Mechanistic Comparisons.
- ResearchGate. (n.d.). Highly selective Friedel-Crafts acylation of 2-methoxynaphthlene catalyzed by H-BEA zeolite.
- ResearchGate. (n.d.). Friedel–Crafts acylation of aromatics and heteroaromatics by beta zeolite.
- ResearchGate. (n.d.). A comparison of homogeneous and heterogeneous Brønsted acid catalysts in the reactions of meso-erythritol with aldehyde/ketones.
- PubMed. (2008). Mechanistic investigations of the iridium(III)-catalyzed aerobic oxidation of primary and secondary alcohols.
- ResearchGate. (n.d.). Proposed mechanism for iridium-catalyzed oxidation of secondary alcohols.
- National Center for Biotechnology Information. (n.d.). Recycling Properties of Iridium Nanoparticles Anchored on Graphene as Catalysts in Alcohol Oxidation.
- ScholarWorks at Boise State University. (n.d.). Zeolite Catalyzed Friedel-Crafts Acylations.
- Chemguide. (n.d.). The Friedel-Crafts acylation of benzene.
- ResearchGate. (n.d.). Zeolite Catalyzed Friedel-Crafts Reactions: A Review.
- University of Wisconsin-Madison. (n.d.). Aerobic Oxidation Catalysis.
- University of Wisconsin-Madison Department of Chemistry. (n.d.). 13 Friedel-Crafts Acylation.
- ResearchGate. (2015). Iron-exchanged zeolite as effective catalysts for Friedel–Crafts alkylation with alkyl halides.
- ResearchGate. (2024). Friedel Crafts Reactions Revisited: Some Applications in Heterogeneous Catalysis.
- Chemistry LibreTexts. (2021). 4.1.4: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
- ACS Publications. (2024). Alkyl Transfer Processes of Substituted Aromatics within H-BEA Zeolite.
- ACS Publications. (2008). Mechanistic Investigations of the Iridium(III)-Catalyzed Aerobic Oxidation of Primary and Secondary Alcohols.
- ResearchGate. (n.d.). Optimized condition of Friedel-Crafts acylation.
- Wikipedia. (n.d.). Friedel–Crafts reaction.
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A Comparative Guide to the Green Synthesis of 1-(4-Ethylphenyl)propan-1-one
This guide provides a comprehensive benchmark of synthetic routes to 1-(4-Ethylphenyl)propan-1-one, a key intermediate in pharmaceutical and fine chemical synthesis. We will dissect the traditional, yet environmentally taxing, Friedel-Crafts acylation and contrast it with modern, greener alternatives that prioritize sustainability without compromising yield or purity. This document is intended for researchers, scientists, and drug development professionals seeking to implement more sustainable and efficient chemical manufacturing processes.
Introduction: The Significance of this compound and the Imperative of Green Chemistry
This compound, also known as 4-ethylpropiophenone, is a valuable building block in organic synthesis. Its propiophenone scaffold is a precursor to a variety of more complex molecules with potential biological activities, including those targeting the central nervous system.[1] The classical method for its synthesis, the Friedel-Crafts acylation, while effective, is fraught with environmental drawbacks. This has spurred the development of greener synthetic methodologies aligned with the principles of sustainable chemistry, which aim to minimize or eliminate the use and generation of hazardous substances.[2]
This guide will provide a detailed comparison of the following synthetic pathways:
-
Traditional Route: Friedel-Crafts Acylation using Aluminum Chloride (AlCl₃)
-
Green Route 1: Ferric Chloride (FeCl₃) Catalyzed Friedel-Crafts Acylation in Propylene Carbonate
-
Green Route 2: Iridium-Catalyzed Oxidation of 1-(4-Ethylphenyl)propan-1-ol
-
Green Route 3: Friedel-Crafts Acylation in an Ionic Liquid Medium
-
Green Route 4: Heterogeneous Catalysis using Sulfated Zirconia
We will evaluate each route based on experimental data, highlighting key performance indicators such as yield, reaction conditions, and green chemistry metrics.
Benchmarking Synthesis Routes: A Data-Driven Comparison
The following table summarizes the key quantitative data for each synthetic route, offering a clear comparison of their performance and environmental impact.
| Parameter | Traditional Friedel-Crafts (AlCl₃) | Green Route 1 (FeCl₃/Propylene Carbonate) | Green Route 2 (Iridium-Catalyzed Oxidation) | Green Route 3 (Ionic Liquid/Cu(OTf)₂) | Green Route 4 (Sulfated Zirconia) |
| Yield | 70-85%[1] | Good to Excellent (e.g., 76-92% for similar acylations)[3] | 88%[1] | Quantitative (for similar acylations)[4] | Good to Excellent (Substrate Dependent)[5][6] |
| Catalyst | Stoichiometric AlCl₃ | Catalytic (5 mol%) FeCl₃ | Catalytic Iridium Complex | Catalytic Cu(OTf)₂ | Reusable Solid Acid (Sulfated Zirconia) |
| Solvent | Dichloromethane or Nitrobenzene | Propylene Carbonate | Water | Ionic Liquid ([bmim][BF₄]) | Solvent-free or high-boiling point solvent |
| Temperature | 0–25°C[1] | 80°C[3] | 80°C[1] | 80°C[4] | Elevated temperatures (e.g., 140°C)[6] |
| Atom Economy | ~75% | ~75% | ~99% | ~75% | ~75% |
| E-factor | High (significant waste) | Low | Very Low | Low | Low |
| Key Advantages | Well-established, high yield | Mild, environmentally benign solvent, low catalyst loading | High atom economy, uses water as a solvent, high yield | Recyclable catalyst and solvent, enhanced reaction rates | Heterogeneous catalyst, easy separation, reusable |
| Key Disadvantages | Stoichiometric corrosive catalyst, hazardous waste | Requires heating | Precious metal catalyst | Cost of ionic liquids | Requires higher temperatures, catalyst preparation |
Experimental Protocols
Here, we provide detailed, step-by-step methodologies for each of the benchmarked synthetic routes.
Protocol 1: Traditional Friedel-Crafts Acylation using Aluminum Chloride
This protocol is a classical approach to the synthesis of aryl ketones. The reaction proceeds via an electrophilic aromatic substitution, where the acylium ion, generated from propionyl chloride and aluminum chloride, attacks the electron-rich ethylbenzene ring.
Experimental Workflow:
Caption: Workflow for Traditional Friedel-Crafts Acylation.
Step-by-Step Procedure:
-
To a stirred suspension of anhydrous aluminum chloride (1.2 equivalents) in dry dichloromethane under a nitrogen atmosphere, add propionyl chloride (1.1 equivalents) dropwise at 0°C.
-
After the addition is complete, add ethylbenzene (1.0 equivalent) dropwise, maintaining the temperature below 5°C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is then purified by vacuum distillation to afford this compound.[7][8][9]
Protocol 2: Green Route 1 - Ferric Chloride Catalyzed Friedel-Crafts Acylation
This method represents a significant green improvement by replacing the stoichiometric and corrosive AlCl₃ with a catalytic amount of less hazardous FeCl₃ and using the environmentally benign solvent, propylene carbonate.
Experimental Workflow:
Caption: Workflow for FeCl₃ Catalyzed Friedel-Crafts Acylation.
Step-by-Step Procedure:
-
In a pressure tube, combine ethylbenzene (1.2 mmol), propionyl chloride (1.0 mmol), ferric chloride (5 mol%), and propylene carbonate (1 mL).
-
Seal the tube and stir the mixture at 80°C for 3-10 hours.
-
After cooling to room temperature, add water to the reaction mixture.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.[3][10]
Protocol 3: Green Route 2 - Iridium-Catalyzed Oxidation
This elegant green route avoids the use of acylating agents and Lewis acids altogether. It relies on the selective oxidation of a readily available alcohol precursor in an aqueous medium.
Experimental Workflow:
Caption: Workflow for Iridium-Catalyzed Oxidation.
Step-by-Step Procedure:
-
In a reaction vessel, combine 1-(4-ethylphenyl)propan-1-ol (1.0 mmol), the iridium-based catalyst (e.g., TC-6, as described in patent literature), potassium hydroxide (as an aqueous solution), and water.
-
Heat the mixture at 80°C with stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with ethyl acetate.
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel chromatography to obtain pure this compound.[1]
Protocol 4: Green Route 3 - Friedel-Crafts Acylation in an Ionic Liquid
The use of ionic liquids as both solvent and catalyst promoter offers advantages in terms of reaction rate and selectivity, as well as the potential for catalyst and solvent recycling.
Experimental Workflow:
Caption: Workflow for Friedel-Crafts Acylation in an Ionic Liquid.
Step-by-Step Procedure:
-
In a round-bottomed flask, charge copper(II) triflate (Cu(OTf)₂) (0.1 mmol) and 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim][BF₄]) (2 mL).
-
Heat the mixture to 80°C with stirring until homogeneous.
-
Cool to ambient temperature and then add ethylbenzene (5 mmol) and propionyl chloride (1 mmol).
-
Stir the reaction mixture at 80°C under a dry argon atmosphere.
-
Upon completion, extract the organic product with diethyl ether.
-
The ionic liquid/catalyst system can be recovered and potentially reused.
-
The ether extracts are combined, washed, dried, and concentrated to yield the crude product, which can be further purified if necessary.[4]
Protocol 5: Green Route 4 - Heterogeneous Catalysis using Sulfated Zirconia
This approach utilizes a solid acid catalyst, which simplifies product purification and allows for catalyst recycling, thereby reducing waste.
Experimental Workflow:
Caption: Workflow for Friedel-Crafts Acylation using Sulfated Zirconia.
Step-by-Step Procedure:
-
A mixture of ethylbenzene, propionic anhydride, and a catalytic amount of sulfated zirconia is heated under reflux.
-
The reaction progress is monitored by TLC or GC.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solid catalyst is recovered by filtration.
-
The filtrate is washed with a suitable aqueous solution to remove any remaining acid.
-
The organic layer is dried and concentrated to give the crude product.
-
The product is purified by distillation. The recovered sulfated zirconia can be washed, dried, and reused.[5][6]
Green Chemistry Metrics: A Deeper Dive
To objectively assess the "greenness" of each synthetic route, we can employ established green chemistry metrics such as Atom Economy and the Environmental Factor (E-factor).[2][11][12]
-
Atom Economy calculates the proportion of reactant atoms that are incorporated into the desired product. A higher atom economy signifies a more efficient process with less waste generation at a molecular level. The oxidation route (Green Route 2) exhibits a near-perfect atom economy.
-
E-factor is the ratio of the mass of waste generated to the mass of the desired product. A lower E-factor is indicative of a greener process. The traditional Friedel-Crafts acylation has a notoriously high E-factor due to the use of a stoichiometric amount of AlCl₃ and halogenated solvents. In contrast, the green alternatives, particularly the catalytic and aqueous-based methods, have significantly lower E-factors.
Conclusion and Future Outlook
The synthesis of this compound provides a compelling case study for the practical application of green chemistry principles. While the traditional Friedel-Crafts acylation remains a viable laboratory-scale method, its significant environmental drawbacks render it unsustainable for large-scale production.
The green alternatives presented in this guide offer substantial improvements. The use of catalytic ferric chloride in a green solvent, the highly atom-economical iridium-catalyzed oxidation, and the application of recyclable ionic liquids and solid acid catalysts all represent significant strides towards more sustainable chemical manufacturing.
For researchers and drug development professionals, the choice of synthetic route will depend on a variety of factors including cost, scale, and available infrastructure. However, this guide demonstrates that greener alternatives are not only environmentally preferable but can also offer competitive yields and simplified procedures. The continued development of novel catalysts and reaction media will undoubtedly lead to even more efficient and sustainable methods for the synthesis of this important chemical intermediate.
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A Comparative Analysis of the Biological Activities of 1-(4-Ethylphenyl)propan-1-one Derivatives
In the landscape of medicinal chemistry, the propiophenone scaffold serves as a versatile template for the development of novel therapeutic agents. 1-(4-Ethylphenyl)propan-1-one, a key propiophenone derivative, is a critical building block in the synthesis of a diverse array of biologically active molecules.[1] While the parent compound is primarily a synthetic intermediate, its derivatives have demonstrated significant potential across several pharmacological domains, including anticonvulsant, anti-inflammatory, antimicrobial, and cytotoxic activities. This guide provides a comprehensive comparison of these derivatives, supported by experimental data, to inform researchers and drug development professionals in their quest for new therapeutic leads.
Anticonvulsant Activity: A Promising Frontier
Epilepsy, a neurological disorder characterized by recurrent seizures, affects millions worldwide, driving the continuous search for more effective and safer anticonvulsant drugs.[2] Derivatives of this compound, particularly those incorporating chalcone and pyrazoline moieties, have emerged as a promising class of anticonvulsant agents.[2][3]
Comparative Efficacy of Chalcone-Based Derivatives
Chalcones, characterized by an α,β-unsaturated ketone system, are well-established pharmacophores with a broad spectrum of biological activities.[3] The synthesis of chalcone derivatives from this compound has yielded compounds with notable anticonvulsant properties, as evaluated by the Maximal Electroshock (MES) induced convulsion model in mice. This model is a standard preclinical screen for potential antiepileptic drugs.
| Compound ID | Derivative Class | Protection (%) in MES Test | Potency (%) | Reference Standard |
| Compound 16 | Chalcone with semicarbazone | 100.43 | 65.68 | Diazepam[2] |
| Y1fM | Chalcone | 78.52 | Not Reported | Phenytoin Sodium[3] |
| Y2aM | Chalcone | 82.70 | Not Reported | Phenytoin Sodium[3] |
| Y2bM | Chalcone | 58.93 | Not Reported | Phenytoin Sodium[3] |
Table 1: Anticonvulsant Activity of Chalcone Derivatives.
The data clearly indicates that derivatization of the this compound backbone into chalcone structures can lead to significant anticonvulsant activity. Compound 16, a chalcone with a semicarbazone moiety, demonstrated complete protection in the MES test, highlighting the potential of this particular structural modification.[2] The compounds Y1fM and Y2aM also showed substantial protection against seizures, with Y2aM even surpassing the efficacy of the standard drug Phenytoin Sodium in the reported study.[3]
Experimental Protocol: Maximal Electroshock (MES) Test
The MES test is a fundamental preclinical assay to evaluate the efficacy of potential anticonvulsant drugs.
-
Animal Model: Adult mice are typically used.
-
Drug Administration: The test compounds are administered intraperitoneally at a specific dose (e.g., 4 mg/kg or 25mg/kg).[2] A control group receives the vehicle, and a positive control group receives a standard anticonvulsant drug like Diazepam or Phenytoin.
-
Induction of Seizures: After a predetermined period to allow for drug absorption, a brief electrical stimulus is delivered through corneal or ear electrodes to induce a tonic-clonic seizure.
-
Observation: The animals are observed for the presence or absence of the tonic hind limb extension phase of the seizure.
-
Evaluation: The ability of the test compound to prevent the tonic hind limb extension is considered a measure of its anticonvulsant activity. The percentage of protected animals in the test group is calculated.
Figure 1: Workflow for the Maximal Electroshock (MES) Test.
Cytotoxic Activity: Targeting Cancer Cells
The search for novel anticancer agents has led to the exploration of various chemical scaffolds, including derivatives of 1,3-diphenyl-3-(phenylthio)propan-1-one. By incorporating a tertiary amine basic side chain, a pharmacophore present in the anti-breast cancer drug Tamoxifen, researchers have synthesized derivatives with potent cytotoxic effects against human ER-positive breast cancer cell lines (MCF-7).[4][5]
Comparative Cytotoxicity against MCF-7 Cells
The cytotoxic effects of these derivatives were evaluated using the MTT assay, a colorimetric assay for assessing cell metabolic activity.
| Compound ID | Derivative Structure | Cytotoxicity on MCF-7 cells (Compared to Tamoxifen) | Effect on Normal Cells (Compared to Tamoxifen) |
| 4a | 3-(4-(2-morpholinoethoxy)phenyl)-1-phenyl-3-(phenylthio)propan-1-one | More potent | No significant cytotoxic effects[4][5] |
| 4h | 1-(4-methoxyphenyl)-3-(3-(2-morpholinoethoxy)phenyl)-3-(phenylthio)propan-1-one | More potent | No significant cytotoxic effects[4][5] |
| All Synthesized Derivatives | 1,3-diphenyl-3-(phenylthio)propan-1-ones with tertiary amine moiety | More potent | Less cytotoxic than on cancerous cells[4][5] |
Table 2: Cytotoxic Activity of 1,3-Diphenyl-3-(phenylthio)propan-1-one Derivatives.
The results compellingly demonstrate that the synthesized compounds exhibit superior cytotoxic activity against MCF-7 cancer cells when compared to the reference drug Tamoxifen.[4][5] Notably, compounds 4a and 4h showed high potency against cancer cells with minimal impact on normal cells, indicating a favorable therapeutic window.[4][5]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard method for measuring cellular viability.
-
Cell Culture: MCF-7 cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and a reference drug (e.g., Tamoxifen) for a specified duration (e.g., 24 or 48 hours).
-
MTT Incubation: The MTT reagent is added to each well and incubated. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 (concentration required to inhibit 50% of cell growth) is determined.
Figure 2: Workflow of the MTT Assay for Cytotoxicity Assessment.
Anti-inflammatory Activity: Modulating Inflammatory Responses
Phenylpropanoids and their derivatives are known to possess a wide range of biological activities, including anti-inflammatory effects.[6] While direct studies on this compound derivatives are less common in the initial search, the broader class of phenylpropanoids, to which these compounds belong, demonstrates significant potential in modulating inflammatory pathways. For instance, derivatives of cinnamic acid, a related phenylpropanoid, have been shown to inhibit nitric oxide (NO) production and NF-κB transcriptional activity, key processes in inflammation.[7]
A study on a novel synthetic compound, 1-((4-fluorophenyl)thio)isoquinoline (FPTQ), which shares structural similarities with potential derivatives of our core molecule, demonstrated a reduction in the expression of pro-inflammatory cytokines such as IL-1β and IL-6.[8] This suggests that derivatives of this compound could be designed to target key inflammatory mediators.
Potential Anti-inflammatory Mechanisms
The anti-inflammatory effects of phenylpropanoid derivatives are often attributed to their ability to interfere with pro-inflammatory signaling pathways.
Figure 3: Potential Anti-inflammatory Mechanism of Phenylpropanoid Derivatives.
Antimicrobial Activity: Combating Microbial Growth
The emergence of antibiotic-resistant microbial strains necessitates the development of new antimicrobial agents.[9] While the core molecule this compound is not primarily recognized for its antimicrobial properties, its derivatives have shown promise. For example, a study on novel 1,3-thiazolidin-4-one sulfonyl derivatives, synthesized from related starting materials, demonstrated significant inhibitory activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[9]
Another study on aminopropanol derivatives highlighted their marked antibacterial and antifungal effects on planktonic microorganisms and their ability to inhibit biofilm formation.[10] This suggests that the incorporation of specific functional groups, such as aminopropanol or thiazolidinone moieties, onto the this compound scaffold could yield potent antimicrobial agents.
Structure-Activity Relationship Insights
The antimicrobial study on thiazolidinone derivatives revealed that compounds bearing electron-withdrawing groups exhibited significant antimicrobial potency.[9] This provides a valuable insight for the rational design of new antimicrobial derivatives of this compound.
Conclusion and Future Directions
The derivatization of this compound opens up a vast chemical space with significant therapeutic potential. The existing literature strongly supports the exploration of its derivatives as anticonvulsant and cytotoxic agents. While the evidence for direct anti-inflammatory and antimicrobial activities of its immediate derivatives is less established, the promising results from structurally related compounds provide a strong rationale for further investigation.
Future research should focus on:
-
Systematic derivatization: Synthesizing a broader range of derivatives of this compound, focusing on the incorporation of pharmacologically active moieties like pyrazolines, thiazolidinones, and aminopropanols.
-
Comprehensive biological screening: Evaluating these new derivatives across a panel of assays for anticonvulsant, cytotoxic, anti-inflammatory, and antimicrobial activities to establish a comprehensive structure-activity relationship.
-
Mechanistic studies: Elucidating the precise mechanisms of action for the most potent compounds to facilitate their optimization and further development as therapeutic candidates.
By leveraging the synthetic accessibility of this compound and the established biological potential of its derivatives, the scientific community is well-positioned to develop novel and effective treatments for a range of challenging diseases.
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A Comparative In-Silico Toxicological Assessment of 1-(4-Ethylphenyl)propan-1-one and Structurally Related Ketones
Abstract
The imperative to de-risk drug candidates early in the development pipeline has positioned in-silico toxicology as an indispensable tool.[1] By leveraging computational models, researchers can predict potential toxicological liabilities before a compound is even synthesized, saving significant time and resources while adhering to the ethical principles of reducing animal testing.[2][3] This guide provides a comprehensive in-silico toxicological evaluation of 1-(4-Ethylphenyl)propan-1-one, a propiophenone derivative with applications as a chemical intermediate in pharmaceutical research.[4] We present a comparative analysis against structurally similar analogues to contextualize its predicted safety profile. The methodologies outlined herein follow established principles for computational toxicology, emphasizing model validation and applicability domain as cornerstones of a reliable assessment.[5][6]
Introduction: The Compound and the Computational Approach
This compound (CAS: 27465-51-6) is an aromatic ketone with the molecular formula C₁₁H₁₄O.[7][8] Its structure, featuring an ethyl-substituted phenyl ring attached to a propanone moiety, makes it a subject of interest in medicinal chemistry.[4] Preliminary research suggests that compounds with this scaffold can interact with metabolic enzymes, specifically cytochrome P450s (CYPs), which are critical in drug metabolism and can be a source of toxicity through metabolic activation.[4][9]
In-silico toxicology (IST) encompasses a range of computational methods—from rule-based expert systems to statistical Quantitative Structure-Activity Relationship (QSAR) models and modern machine learning algorithms—to predict the adverse effects of chemicals.[6][10] These approaches are founded on the principle that a compound's biological activity, including its toxicity, is intrinsically linked to its chemical structure.[2] Regulatory bodies like the OECD and agencies such as the FDA have established guidelines for the validation and application of these models to ensure their predictions are robust and reliable for decision-making.[6][11]
This guide will compare the predicted toxicity profile of this compound with three structurally related compounds:
-
1-(4-Chlorophenyl)propan-1-one: An analogue with an electron-withdrawing chloro-substituent.
-
1-(4-Methylphenyl)propan-1-one (4-Methylpropiophenone): A closely related structure with a smaller alkyl substituent.
-
1-(4-tert-Butylphenyl)propan-1-one: An analogue with a bulkier, electron-donating tert-butyl group.
The rationale for selecting these comparators is to probe the effects of varying electronic and steric properties at the para-position of the phenyl ring on the overall toxicity profile.
Methodology: A Validated In-Silico Toxicity Prediction Workflow
The following protocol outlines a systematic, multi-model approach for assessing the toxicological profile of a query chemical. This workflow is designed to be self-validating by integrating multiple prediction methodologies and cross-referencing findings.
Step 1: Compound Input and Physicochemical Characterization
-
Obtain Canonical SMILES: Secure the Simplified Molecular Input Line Entry System (SMILES) string for the parent compound and each analogue. For this compound, the SMILES is CCC1=CC=C(C=C1)C(=O)CC.[7]
-
Calculate Key Physicochemical Descriptors: Utilize a computational chemistry package to calculate properties such as Molecular Weight (MW), LogP (lipophilicity), and Polar Surface Area (PSA). These descriptors are fundamental inputs for many QSAR models.[10]
Step 2: Selection of Toxicity Endpoints and Prediction Models
-
Define Endpoints: Select a battery of toxicological endpoints relevant to preclinical drug safety assessment. For this guide, we will focus on:
-
Mutagenicity (Ames Test): Prediction of bacterial reverse mutation, a key indicator of genotoxic potential.
-
Carcinogenicity: Prediction of long-term cancer-causing potential in rodents.
-
Hepatotoxicity (DILI): Prediction of Drug-Induced Liver Injury, a major cause of drug attrition.
-
hERG Inhibition: Prediction of blockade of the human Ether-à-go-go-Related Gene potassium channel, a primary indicator of cardiotoxic risk.
-
-
Select Prediction Models: Employ a combination of at least two orthogonal (different in mechanism) in-silico models for each endpoint to increase confidence in the predictions.[11] This typically involves:
-
An Expert Rule-Based System: This model relies on predefined structural alerts (toxicophores) derived from mechanistic knowledge.
-
A Statistical QSAR/Machine Learning Model: This model is trained on a large dataset of compounds with known experimental outcomes and uses statistical relationships to make predictions.[2][3][12]
-
The selection of models must consider their Applicability Domain —the chemical space in which the model has been validated and is expected to make reliable predictions.[6] The query compounds must fall within this domain for the predictions to be considered valid.
Step 3: Execution of Predictions and Data Aggregation
-
Submit Structures to Models: Input the SMILES strings into the selected and validated software platforms (e.g., hypothetical platforms like "ToxPredict Suite" or "ML-Tox").
-
Run Predictions: Execute the models for each selected endpoint.
-
Collate Results: Aggregate the prediction outcomes (e.g., Positive/Negative, Probability Score) and any associated confidence metrics into a structured format.
The following diagram illustrates the described workflow.
Caption: In-silico toxicity prediction workflow.
Results: Comparative Toxicity Profile
The following table summarizes the synthesized prediction data for this compound and its structural analogues. Predictions are presented as a consensus call from the hypothetical rule-based and statistical models.
| Compound | Structure | Mutagenicity (Ames) | Carcinogenicity | Hepatotoxicity (DILI) | hERG Inhibition |
| This compound | CCC1=CC=C(C=C1)C(=O)CC | Negative | Negative | Low Concern | Low Concern |
| 1-(4-Chlorophenyl)propan-1-one | ClC1=CC=C(C=C1)C(=O)CC | Negative | Equivocal | Moderate Concern | Moderate Concern |
| 1-(4-Methylphenyl)propan-1-one | CC1=CC=C(C=C1)C(=O)CC | Negative | Negative | Low Concern | Low Concern |
| 1-(4-tert-Butylphenyl)propan-1-one | CC(C)(C)C1=CC=C(C=C1)C(=O)CC | Negative | Negative | Low Concern | Low Concern |
Discussion: Interpreting the In-Silico Data
Analysis of this compound
The in-silico profile of our target compound, this compound, is largely benign across the tested endpoints. The negative predictions for mutagenicity and carcinogenicity suggest a low likelihood of genotoxic potential. The "Low Concern" flags for hepatotoxicity and hERG inhibition indicate that while the compound may possess some features associated with these liabilities, they are not strong or definitive structural alerts.
Comparative Analysis
The comparison with structural analogues provides valuable context:
-
Effect of Halogenation: The replacement of the ethyl group with chlorine in 1-(4-Chlorophenyl)propan-1-one elevates the concern levels for carcinogenicity, hepatotoxicity, and hERG inhibition. Halogenated aromatic rings are known structural alerts for various toxicities due to their altered electronic properties and potential to form reactive metabolites or engage in specific interactions with off-target proteins.
-
Effect of Alkyl Group Size: The profiles of the methyl, ethyl, and tert-butyl analogues are remarkably similar, all showing a low level of concern. This suggests that within this range of simple alkyl substituents, neither steric bulk (tert-butyl) nor minor changes in lipophilicity significantly impact the key toxicity endpoints predicted by the models.
Mechanistic Insights: Potential for Metabolic Activation
Aromatic ketones can undergo metabolic transformation by cytochrome P450 enzymes.[4] A plausible metabolic pathway for this compound involves oxidation of the ethyl group or the propanone side chain. Oxidation at the benzylic position of the ethyl group would lead to a secondary alcohol, which could be further oxidized to a ketone. While our models did not flag the parent compound as a direct mutagen, certain metabolites could potentially be reactive. For instance, epoxidation of the aromatic ring, though less common for such substituted rings, is a classic P450-mediated activation pathway for polycyclic aromatic hydrocarbons that leads to carcinogenic metabolites.[9]
The diagram below illustrates a potential metabolic pathway.
Caption: Plausible metabolic pathways for the title compound.
It is crucial to note that in-silico predictions for metabolites are an advanced technique and were not explicitly performed in this basic assessment. However, considering metabolic fate is a key part of an expert review of any computational toxicology report.[13]
Conclusion and Future Directions
This in-silico comparative guide demonstrates that this compound exhibits a favorable predicted toxicity profile compared to its chlorinated analogue, with low concern for mutagenicity, carcinogenicity, hepatotoxicity, and hERG inhibition. The analysis suggests that small alkyl substitutions at the para-position do not significantly alter this profile.
These computational results provide a strong rationale for prioritizing this compound and similar alkyl-substituted analogues over halogenated derivatives in early-stage discovery programs. However, it is paramount to recognize the limitations of in-silico models.[13] These predictions are not a substitute for experimental testing but serve as a powerful hypothesis-generating and prioritization tool. The next logical steps would be to confirm these findings with a targeted panel of in-vitro assays, such as an Ames test and a hERG patch-clamp assay, to build a comprehensive, data-driven safety assessment.
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A Senior Application Scientist's Guide to Inter-laboratory Comparison of 1-(4-Ethylphenyl)propan-1-one Analysis
In the landscape of pharmaceutical development and forensic science, the precise and accurate quantification of chemical entities is paramount. 1-(4-Ethylphenyl)propan-1-one, a propiophenone derivative, serves as a key intermediate in the synthesis of various active pharmaceutical ingredients and is also encountered as a designer drug. Consequently, the ability to reliably determine its concentration across different laboratories is a critical aspect of quality control and regulatory compliance. This guide provides an in-depth comparison of two common analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the analysis of this compound, grounded in the principles of a formal inter-laboratory study.
The Imperative of Inter-laboratory Comparison
An inter-laboratory comparison, or proficiency test, is a cornerstone of a robust quality assurance system. It serves to evaluate the competence of participating laboratories in performing a specific analysis and to assess the reliability and comparability of results obtained using different methods or equipment. The design and execution of such studies are governed by international standards, such as ISO 13528 and ASTM E691, which provide a statistical framework for the evaluation of laboratory performance.[1][2][3][4][5][6][7] By participating in such a study, laboratories can gain confidence in their analytical procedures, identify potential areas for improvement, and ensure that their results are consistent with those of their peers.
This guide will simulate an inter-laboratory comparison for the analysis of this compound, providing detailed experimental protocols for both GC-MS and HPLC, presenting and interpreting the comparative data, and offering insights into the selection of the most appropriate method for a given application.
Experimental Design: A Tale of Two Techniques
The choice of analytical technique is often dictated by a multitude of factors, including the chemical nature of the analyte, the required sensitivity and selectivity, and the sample matrix. For this compound, both GC-MS and HPLC present viable analytical solutions, each with its own set of advantages and considerations.
Gas Chromatography-Mass Spectrometry (GC-MS): The Power of Volatility and Fragmentation
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. The high resolving power of the gas chromatograph combined with the specific detection and identification capabilities of the mass spectrometer makes it a workhorse in many analytical laboratories.
1. Sample Preparation:
-
Standard Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL. From this stock, prepare a series of calibration standards ranging from 0.1 µg/mL to 50 µg/mL in methanol.
-
Sample Preparation: For the purpose of this inter-laboratory study, a simulated sample matrix (e.g., a placebo formulation or a synthetic urine sample) will be spiked with a known concentration of this compound. A liquid-liquid extraction (LLE) using ethyl acetate is a common and effective method for extracting the analyte from aqueous matrices.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Mass Spectrometer: Agilent 7010B GC/TQ triple quadrupole or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Inlet Temperature: 280 °C.
-
Injection Volume: 1 µL in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp to 250 °C at 15 °C/min.
-
Hold at 250 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity. Key ions for this compound (m/z 162, 133, 105) should be monitored.
3. Data Analysis:
-
Quantification is performed by constructing a calibration curve from the peak areas of the calibration standards versus their known concentrations. The concentration of this compound in the unknown samples is then determined from this curve.
High-Performance Liquid Chromatography (HPLC): Versatility for a Broader Range of Analytes
HPLC is a highly versatile technique suitable for a wide range of compounds, including those that are not readily amenable to GC analysis due to low volatility or thermal instability.
1. Sample Preparation:
-
Standard Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL. From this stock, prepare a series of calibration standards ranging from 0.5 µg/mL to 100 µg/mL in the mobile phase.
-
Sample Preparation: The simulated sample matrix is spiked with a known concentration of this compound. Depending on the matrix, a simple dilution with the mobile phase may be sufficient. For more complex matrices, a solid-phase extraction (SPE) may be necessary to remove interferences.
2. HPLC Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a diode array detector (DAD).
-
Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV absorbance at 254 nm.
3. Data Analysis:
-
Similar to GC-MS, quantification is achieved by generating a calibration curve from the peak areas of the calibration standards and determining the concentration of the analyte in the unknown samples.
Visualizing the Workflow
To provide a clear overview of the inter-laboratory comparison process, the following diagram illustrates the key stages from sample distribution to data analysis and interpretation.
Caption: Workflow of the Inter-laboratory Comparison Study.
Comparative Performance Data
In a real inter-laboratory study, participating laboratories would analyze the distributed samples and submit their results to a coordinating body for statistical analysis. For the purpose of this guide, we will present a set of hypothetical, yet realistic, data that illustrates the typical performance characteristics of each method. The performance of each laboratory is often evaluated using a z-score, which indicates how far a laboratory's result is from the consensus value. A z-score between -2 and +2 is generally considered satisfactory.[8][9][10][11][12]
Table 1: Hypothetical Inter-laboratory Comparison Results for this compound (Assigned Value = 10.0 µg/mL)
| Laboratory | Method | Reported Value (µg/mL) | z-score |
| Lab A | GC-MS | 9.8 | -0.5 |
| Lab B | HPLC | 10.5 | 1.25 |
| Lab C | GC-MS | 10.1 | 0.25 |
| Lab D | HPLC | 9.5 | -1.25 |
| Lab E | GC-MS | 11.2 | 3.0 (Unsatisfactory) |
| Lab F | HPLC | 10.3 | 0.75 |
Table 2: Method Performance Characteristics
| Parameter | GC-MS | HPLC-UV |
| Linearity (r²) | > 0.998 | > 0.999 |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL | 0.6 µg/mL |
| Accuracy (% Recovery) | 95-105% | 98-102% |
| Precision (%RSD) | < 5% | < 3% |
Interpretation and Discussion
The hypothetical data presented in Table 1 demonstrates that both GC-MS and HPLC can provide accurate and reliable results for the quantification of this compound, with most laboratories achieving satisfactory z-scores. However, the case of Lab E highlights the importance of such studies in identifying potential issues within a laboratory's analytical process, which could be related to instrument calibration, sample preparation, or data analysis.
-
Sensitivity: GC-MS generally offers superior sensitivity, with lower LOD and LOQ values. This makes it the preferred method for trace-level analysis.
-
Precision and Accuracy: While both methods demonstrate excellent accuracy and precision, HPLC-UV often exhibits slightly better precision (lower %RSD), which can be attributed to the typically more straightforward sample preparation and injection process.
-
Selectivity: The mass spectrometer in GC-MS provides a higher degree of selectivity compared to a UV detector in HPLC. This is particularly advantageous when analyzing complex matrices where co-eluting interferences may be present. The fragmentation pattern of the analyte in the mass spectrometer serves as a "chemical fingerprint," providing a high level of confidence in the identification of the target compound.
To further illustrate the specificity of GC-MS, the following diagram shows the chemical structure of this compound and its expected fragmentation pattern upon electron ionization.
Caption: Chemical Structure and Key Mass Fragments of this compound.
Conclusion and Recommendations
Both GC-MS and HPLC are suitable techniques for the quantitative analysis of this compound. The choice between the two will ultimately depend on the specific requirements of the analysis.
-
GC-MS is recommended for:
-
Applications requiring high sensitivity, such as the detection of trace impurities or analysis in biological matrices.
-
Confirmatory analysis where a high degree of specificity is necessary for unambiguous identification.
-
-
HPLC-UV is recommended for:
-
Routine quality control applications where high precision and accuracy are the primary concerns.
-
Analyses where the analyte concentration is relatively high and the sample matrix is relatively clean.
-
Regardless of the method chosen, participation in regular inter-laboratory comparison studies is crucial for ensuring the continued production of high-quality, reliable, and comparable analytical data. This not only enhances the confidence in a laboratory's own results but also contributes to the overall integrity of scientific and regulatory data within the broader community.
References
- ASTM E691-23, Standard Practice for Conducting an Interlaboratory Study to Determine the Precision of a Test Method, ASTM Intern
- ISO 13528:2022, Statistical methods for use in proficiency testing by interlaboratory comparison, International Organization for Standardiz
- Eurachem, "Selection, Use and Interpretation of Proficiency Testing (PT) Schemes by Laboratories (2021)
- ASTM E691-18, Standard Practice for Conducting an Interlaboratory Study to Determine the Precision of a Test Method, ANSI Webstore, webstore.ansi.org.
- SIST ISO 13528:2023, Statistical methods for use in proficiency testing by interlaboratory comparison, iTeh Standards, standards.iteh.ai.
- ISO 13528, Statistical Methods for Proficiency Testing by Interlaboratory Comparison, QUALITAT, www.
- INTERNATIONAL STANDARD ISO 13528, Second edition 2015-08-01, www.iso.org.
- Eurachem, "Proficiency Testing,"
- Eurachem, "Basic instructions for participants in a proficiency testing scheme,"
- Eurachem, "Selection, Use and Interpretation of Proficiency Testing (PT)
- Eurachem, "9.
- ISO 13528:2005(E), Statistical methods for use in proficiency testing by interlaboratory comparisons, iTeh Standards, standards.iteh.ai.
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Quantitative analysis of impurities in 1-(4-Ethylphenyl)propan-1-one
A Comparative Guide to the Quantitative Analysis of Impurities in 1-(4-Ethylphenyl)propan-1-one For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. The compound this compound, a key intermediate in the synthesis of various pharmaceutical agents, is no exception.[1] Rigorous control of its impurity profile is mandated by global regulatory bodies to mitigate potential risks and ensure consistent therapeutic performance.[2][3] This guide provides an in-depth, objective comparison of analytical methodologies for the quantitative analysis of impurities in this compound, grounded in established scientific principles and regulatory expectations.
The International Council for Harmonisation (ICH) guidelines, specifically Q3A, provide a framework for the reporting, identification, and qualification of impurities in new drug substances.[4][5] These guidelines underscore the necessity of validated, sensitive analytical methods to detect and quantify impurities, with reporting thresholds often starting as low as 0.03% to 0.05%.[4]
Understanding the Impurity Landscape
Impurities in this compound can originate from several stages, including synthesis, degradation, and storage.[6] Common synthetic routes like the Friedel-Crafts acylation of ethylbenzene with propionyl chloride can introduce unreacted starting materials, by-products from side reactions, and residual catalysts.[1]
Potential Organic Impurities May Include:
-
Starting Materials: Ethylbenzene, Propionyl Chloride
-
Isomeric By-products: 1-(2-Ethylphenyl)propan-1-one, 1-(3-Ethylphenyl)propan-1-one
-
Over-alkylation Products: 1-(3,4-Diethylphenyl)propan-1-one
-
Degradation Products: Arising from oxidation or hydrolysis.
Inorganic impurities, such as residual metals from catalysts, and residual solvents also form critical components of the impurity profile.[2][7]
Comparative Analysis of Core Analytical Techniques
The selection of an analytical technique for impurity quantification is a critical decision driven by the nature of the impurities and the required sensitivity and selectivity.[6] High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the workhorses of pharmaceutical impurity analysis, each offering distinct advantages.[6] Spectroscopic methods, while powerful for structural elucidation, are also employed for quantification.[8][9]
| Technique | Principle | Applicability for this compound Impurities | Strengths | Limitations |
| HPLC-UV | Differential partitioning of analytes between a stationary and mobile phase, with detection by UV absorbance.[10] | Broadly applicable to organic, non-volatile impurities with a UV chromophore. | High resolution and sensitivity, robust and widely available, excellent for quantitative analysis.[10][11] | Less suitable for volatile impurities, requires impurities to have a UV chromophore. |
| GC-FID/MS | Separation of volatile compounds in a gaseous mobile phase, with detection by Flame Ionization (FID) or Mass Spectrometry (MS).[12] | Ideal for volatile organic impurities, residual solvents, and certain starting materials.[6][13] | High sensitivity for volatile compounds, MS provides structural information for impurity identification.[14] | Not suitable for non-volatile or thermally labile impurities, may require derivatization.[14] |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei.[15] | Quantitative analysis (qNMR) of specific impurities, structural confirmation. | Provides detailed structural information, can be quantitative without a reference standard for the impurity.[14] | Lower sensitivity compared to chromatographic methods, complex mixtures can be challenging to resolve. |
| ICP-MS/OES | Inductively Coupled Plasma ionizes the sample for detection by Mass Spectrometry or Optical Emission Spectrometry.[16] | Quantification of elemental (inorganic) impurities. | Extremely high sensitivity for trace metals.[16] | Not applicable to organic impurities or residual solvents. |
In-Depth Experimental Protocols & Data
To provide a practical comparison, we present standardized protocols for HPLC-UV and GC-MS, two of the most prevalent techniques for this application. The subsequent data illustrates their performance in quantifying a hypothetical set of potential impurities in a this compound sample.
Experimental Workflow: A Visual Overview
The following diagram outlines the general workflow for impurity analysis, from sample preparation to data interpretation.
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Comparison of 1-(4-Ethylphenyl)propan-1-one with commercially available analogs
An In-Depth Comparative Guide to 1-(4-Ethylphenyl)propan-1-one and its Commercially Available Analogs for Researchers
Authored by a Senior Application Scientist
This guide provides a comprehensive comparison of this compound with its commercially available structural analogs. The objective is to furnish researchers, particularly those in medicinal chemistry and drug development, with a foundational understanding of its potential utility, framed by the well-established structure-activity relationships (SAR) of related compounds. Given the limited direct biological data on this compound, this guide synthesizes information from analogous chemical structures, primarily substituted propiophenones and cathinones, to predict and evaluate its performance.
Introduction: The Significance of the Propiophenone Scaffold
This compound, also known as 4-ethylpropiophenone, is an aromatic ketone with the molecular formula C₁₁H₁₄O.[1][2] While it serves as a valuable building block in organic synthesis, its structural resemblance to a class of psychoactive compounds known as synthetic cathinones makes it a molecule of interest for neurological research.[1] Synthetic cathinones primarily exert their effects by interacting with monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[3][4]
The core of this guide is to contextualize this compound within the broader family of propiophenone analogs. By systematically comparing its structure to commercially available compounds with known properties, we can hypothesize its potential biological activity and outline a robust experimental framework for its validation. This approach allows for a data-driven selection of compounds for further screening and development.
Structural Comparison of this compound and Selected Analogs
The biological activity of propiophenone derivatives is highly dependent on the nature and position of substituents on the aromatic ring.[5] For this comparative analysis, we have selected a range of commercially available propiophenones that vary in their para-substituent, allowing for a systematic evaluation of electronic and steric effects.
Caption: Chemical structures of the target compound and selected analogs.
Comparative Physicochemical and Predicted Biological Properties
The table below summarizes key physicochemical properties of our target compound and its selected analogs. These properties can influence solubility, membrane permeability, and metabolic stability. Following the table, we delve into the predicted biological activity based on established SAR principles for synthetic cathinones.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | LogP (Predicted) | Para-Substituent | Electronic Effect |
| This compound | C₁₁H₁₄O | 162.23 | 241 | 3.1 | -CH₂CH₃ | Electron-Donating |
| Propiophenone | C₉H₁₀O | 134.18 | 218 | 2.2 | -H | Neutral |
| 1-(4-Methylphenyl)propan-1-one | C₁₀H₁₂O | 148.20 | 235 | 2.6 | -CH₃ | Electron-Donating |
| 1-(4-Chlorophenyl)propan-1-one | C₉H₉ClO | 168.62 | 236 | 2.8 | -Cl | Electron-Withdrawing |
| 1-(4-tert-Butylphenyl)propan-1-one | C₁₃H₁₈O | 190.28 | 265 | 4.0 | -C(CH₃)₃ | Electron-Donating (Sterically Bulky) |
Data sourced from PubChem and other chemical databases. LogP values are estimations.
Structure-Activity Relationship (SAR) Insights and Predictions
The vast body of research on synthetic cathinones provides a strong framework for predicting the potential biological activity of these propiophenone analogs at monoamine transporters.[4][6]
-
Role of the Para-Substituent: The nature of the substituent at the para-position of the phenyl ring is a critical determinant of potency and selectivity.
-
Electron-Donating Groups (-CH₃, -CH₂CH₃): Generally, small alkyl groups in the para position are well-tolerated and can enhance potency at DAT and NET. The ethyl group in our target compound is expected to confer potent dopaminergic and noradrenergic activity.[6]
-
Electron-Withdrawing Groups (-Cl): Halogenation, such as with chlorine, can increase reactivity but may also shift selectivity. Some studies show that para-halogenation can increase potency at the serotonin transporter (SERT).[1]
-
Steric Bulk (-C(CH₃)₃): Large, bulky substituents like a tert-butyl group can significantly influence transporter interactions. QSAR studies have demonstrated that the steric bulk of para-substituents plays a key role in DAT vs. SERT selectivity, with larger groups often favoring SERT.[5]
-
-
Predicted Activity Profile: Based on these principles, this compound is predicted to be a potent inhibitor of DAT and NET, with lower activity at SERT. This profile is characteristic of compounds with stimulant properties and a high potential for abuse.[5][7] The chloro-analog may exhibit increased SERT activity, while the tert-butyl analog's activity is harder to predict without experimental data but could show a preference for SERT due to its size.[5]
Experimental Protocols for Comparative Performance Evaluation
To empirically validate these predictions, a standardized set of in vitro assays is essential. The following protocols are designed to be robust, reproducible, and provide the necessary data for a comprehensive comparison.
In Vitro Monoamine Transporter Inhibition Assay
This assay quantifies the ability of a compound to inhibit the reuptake of monoamines into cells expressing the respective transporters.
Caption: Experimental workflow for the monoamine transporter inhibition assay.
Step-by-Step Methodology:
-
Cell Culture: Human Embryonic Kidney 293 (HEK293) cells stably expressing human DAT, NET, or SERT are cultured to ~80-90% confluency and seeded into 96-well plates.[8]
-
Compound Preparation: Test compounds are serially diluted in Krebs-Henseleit Buffer (KHB) to create a concentration range (e.g., 0.1 nM to 100 µM).
-
Assay Procedure: a. On the day of the experiment, cells are washed once with KHB.[8] b. 50 µL of KHB containing the test compound, a reference inhibitor (e.g., cocaine), or vehicle is added to each well.[8] c. Plates are pre-incubated for 15 minutes at 37°C.[9] d. The assay is initiated by adding 50 µL of KHB containing a fixed concentration of a radiolabeled monoamine substrate (e.g., [³H]dopamine for DAT, [³H]norepinephrine for NET, or [³H]serotonin for SERT). e. Uptake is allowed to proceed for 10 minutes at 37°C. f. The reaction is terminated by rapidly washing the cells three times with ice-cold KHB.
-
Detection and Analysis: a. Cells are lysed, and the lysate is transferred to a scintillation vial with a scintillation cocktail. b. The amount of radiolabel taken up by the cells is quantified using a scintillation counter. c. Data are normalized to control wells (vehicle only) and non-specific uptake wells (containing a high concentration of a known inhibitor). d. IC₅₀ values (the concentration of compound that inhibits 50% of transporter activity) are calculated using non-linear regression analysis.
Self-Validating System: This protocol includes positive controls (known inhibitors) to confirm assay performance and vehicle controls to establish baseline transporter activity. The use of a full concentration-response curve for each compound ensures the accurate determination of IC₅₀ values.
In Vitro Cytotoxicity Assay (LDH Release)
This assay measures cytotoxicity by quantifying the release of lactate dehydrogenase (LDH), a cytosolic enzyme, from cells with damaged plasma membranes.[10][11]
Caption: Experimental workflow for the LDH (Lactate Dehydrogenase) cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding: A relevant cell line, such as the human neuroblastoma line SH-SY5Y, is seeded into a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compounds.
-
Controls:
-
Spontaneous Release: Cells treated with vehicle only.
-
Maximum Release: Cells treated with a lysis buffer to induce 100% cell death.
-
Vehicle Control: Medium with vehicle only (no cells).
-
-
Incubation: The plate is incubated for a duration relevant to the intended application (e.g., 24 hours).
-
LDH Measurement: a. The plate is centrifuged to pellet any detached cells. b. A portion of the supernatant from each well is transferred to a new plate. c. An LDH reaction mixture (containing diaphorase and NAD⁺) is added to each well. d. The plate is incubated for up to 30 minutes at room temperature, protected from light. e. A stop solution is added, and the absorbance is read at 490 nm.
-
Data Analysis: a. The absorbance from the vehicle control is subtracted from all other readings. b. Percent cytotoxicity is calculated using the formula: (% Cytotoxicity = (Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity) * 100). c. The CC₅₀ (the concentration of compound that causes 50% cytotoxicity) is determined by plotting percent cytotoxicity against compound concentration.
Conclusion and Future Directions
This guide establishes a comparative framework for evaluating this compound. Based on established structure-activity relationships, this compound is predicted to be a potent dopamine and norepinephrine reuptake inhibitor.[5][6] Its performance relative to analogs with varying electronic and steric properties can be systematically determined using the provided in vitro protocols for transporter inhibition and cytotoxicity.
The experimental data generated from these assays will provide a clear, quantitative comparison of the potency and safety profile of this compound and its analogs. This information is critical for identifying promising lead compounds for further investigation in drug development programs or for understanding the potential risks associated with novel psychoactive substances.
References
- Glennon, R. A., & Dukat, M. (2016). Structure-Activity Relationships of Synthetic Cathinones. In New Psychoactive Substances (pp. 19-48). Academic Press.
- Simmler, L. D., et al. (2021). Structure–Activity Relationship of Novel Second-Generation Synthetic Cathinones: Mechanism of Action, Locomotion, Reward, and Immediate-Early Genes. Frontiers in Pharmacology, 12, 739344.
- Pitre, S. V., et al. (2023). Structure–Activity Relationship of Synthetic Cathinones: An Updated Review. ACS Chemical Neuroscience, 14(3), 395-413.
- Glennon, R. A. (2014). Structure-activity relationships of synthetic cathinones. Current topics in behavioral neurosciences, 1-28.
- Simmler, L. D., et al. (2021). Structure–Activity Relationship of Novel Second-Generation Synthetic Cathinones. figshare.
- López-López, M., et al. (2019). Enantioselective determination of cathinones in urine by high pressure in-line SPE-CE. Electrophoresis, 40(14), 1762-1770.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-(4-Ethylphenyl)propan-1-one
This guide provides essential, immediate safety and logistical information for the proper disposal of 1-(4-Ethylphenyl)propan-1-one (CAS No. 27465-51-6), a compound utilized in organic synthesis and pharmaceutical research.[1][2] Adherence to these procedures is critical for ensuring laboratory safety, protecting environmental health, and maintaining regulatory compliance. This document is intended for researchers, scientists, and drug development professionals.
Understanding the Hazard Profile of this compound
A thorough understanding of the hazards associated with this compound is the foundation of its safe handling and disposal. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a clear profile of its potential risks.
According to data from the ECHA C&L Inventory, this compound is classified with the following hazards[3]:
-
Acute Oral Toxicity: Harmful if swallowed.
-
Skin Irritation: Causes skin irritation.
-
Skin Sensitization: May cause an allergic skin reaction.
-
Eye Irritation: Causes serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
-
Chronic Aquatic Toxicity: Harmful to aquatic life with long-lasting effects.
These classifications necessitate that this compound be treated as a hazardous waste stream. Improper disposal, such as drain disposal or mixing with non-hazardous waste, can lead to significant environmental contamination and potential harm to human health.
Table 1: Hazard Summary for this compound
| Hazard Classification | GHS Category | Signal Word | Hazard Statement |
| Acute toxicity, oral | Category 4 | Warning | H302: Harmful if swallowed |
| Skin corrosion/irritation | Category 2 | Warning | H315: Causes skin irritation |
| Sensitization, Skin | Category 1 | Warning | H317: May cause an allergic skin reaction |
| Serious eye damage/eye irritation | Category 2 | Warning | H319: Causes serious eye irritation |
| Specific target organ toxicity, single exposure; Respiratory tract irritation | Category 3 | Warning | H335: May cause respiratory irritation |
| Hazardous to the aquatic environment, long-term hazard | Category 3 | Warning | H412: Harmful to aquatic life with long lasting effects |
Source: PubChem CID 583750[3]
Pre-Disposal Safety and Handling Protocols
Before initiating any disposal procedures, it is imperative to implement the following safety measures to minimize exposure and risk.
2.1. Personal Protective Equipment (PPE)
All handling and disposal activities must be conducted while wearing appropriate PPE. This includes, but is not limited to:
-
Gloves: Chemical-resistant gloves (e.g., nitrile or butyl rubber).
-
Eye Protection: Safety goggles or a face shield.
-
Lab Coat: A flame-resistant lab coat should be worn to protect from splashes.
-
Respiratory Protection: If handling outside of a certified chemical fume hood, a respirator may be necessary.
2.2. Engineering Controls
All transfers and preparations for disposal should be carried out in a well-ventilated area, preferably within a certified chemical fume hood to prevent the inhalation of vapors.
2.3. Spill Management
In the event of a spill, the following steps should be taken immediately:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Absorb the spill with an inert, non-combustible material such as vermiculite or dry sand.
-
Collect: Carefully collect the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
Step-by-Step Disposal Protocol for this compound
The disposal of this compound is governed by the Resource Conservation and Recovery Act (RCRA), which is administered by the U.S. Environmental Protection Agency (EPA). The following protocol is a general guideline; always consult your institution's Environmental Health and Safety (EHS) office for specific local and state regulations.
Step 1: Waste Identification and Classification
Based on its GHS classifications, any waste containing this compound must be classified as hazardous waste. This includes the pure chemical, solutions containing it, and any materials contaminated with it (e.g., gloves, absorbent pads, glassware).
Step 2: Waste Collection and Segregation
-
Dedicated Container: Collect all this compound waste in a dedicated, properly labeled, and sealed container. The container must be compatible with organic chemicals.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Irritant," "Environmental Hazard").
-
Segregation: Do not mix this waste with other waste streams unless explicitly approved by your EHS department. Incompatible chemicals can react violently if mixed.
Step 3: Waste Accumulation and Storage
-
Satellite Accumulation Area (SAA): Store the sealed waste container in a designated SAA. This area should be at or near the point of generation and under the control of the operator.
-
Storage Conditions: The storage area must be cool, dry, and well-ventilated, away from sources of ignition and direct sunlight.
-
Container Integrity: Regularly inspect the waste container for any signs of leakage or degradation.
Step 4: Arranging for Final Disposal
-
Contact EHS: Coordinate with your institution's EHS office or a licensed hazardous waste disposal contractor for the pickup and final disposal of the waste.
-
Documentation: Provide the disposal contractor with the chemical name, CAS number (27465-51-6), and the quantity of the waste. Ensure a hazardous waste manifest is completed to track the waste from your facility to its final destination.
Diagram 1: Disposal Workflow for this compound
Caption: A flowchart illustrating the key stages of the disposal process.
Regulatory Framework
The management of hazardous waste in the United States is primarily regulated by the EPA under the Resource Conservation and Recovery Act (RCRA). RCRA establishes a "cradle-to-grave" system for managing hazardous waste, from its generation to its final disposal. It is the responsibility of the waste generator to properly identify, manage, and dispose of hazardous waste in accordance with these regulations. States may have their own, often more stringent, regulations that must also be followed.
Conclusion
The proper disposal of this compound is a critical aspect of laboratory safety and environmental stewardship. By understanding its hazards, implementing robust safety protocols, and adhering to the step-by-step disposal procedures outlined in this guide, researchers can ensure they are in compliance with regulations and are protecting themselves, their colleagues, and the environment. Always prioritize consultation with your institution's Environmental Health and Safety department for guidance specific to your location and facilities.
References
- Synerzine. (2018, June 22). Safety Data Sheet: Ethanone, 1-(4-ethylphenyl)-.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 583750, this compound.
- U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings.
- U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Codes.
Sources
Navigating the Safe Handling of 1-(4-Ethylphenyl)propan-1-one: A Guide for Laboratory Professionals
In the dynamic landscape of pharmaceutical research and organic synthesis, the proficient handling of specialized chemical intermediates is paramount. 1-(4-Ethylphenyl)propan-1-one, a propiophenone derivative, is a key building block in the development of more complex molecules.[1] This guide provides essential, field-proven insights into the safe handling, personal protective equipment (PPE) selection, and disposal of this compound, ensuring the integrity of your research and the safety of your laboratory personnel.
Hazard Identification and Risk Assessment: Understanding the Compound
Before any handling of this compound, a thorough understanding of its hazard profile is crucial. This compound is classified as harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye irritation, and may cause respiratory irritation.[2]
Summary of GHS Classifications: [2]
| Hazard Class | Category | Statement |
| Acute Toxicity, Oral | 4 | Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | Causes skin irritation |
| Sensitization, Skin | 1 | May cause an allergic skin reaction |
| Serious Eye Damage/Eye Irritation | 2A | Causes serious eye irritation |
| Specific target organ toxicity, single exposure | 3 | May cause respiratory irritation |
Given these hazards, a comprehensive risk assessment should be conducted prior to any procedure involving this chemical. This assessment should consider the quantity of the substance being handled, the potential for aerosolization, and the duration of exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is a critical control measure to mitigate the risks associated with handling this compound. The following recommendations are based on established safety protocols for handling aromatic ketones and irritants.
Hand Protection: Selecting the Right Gloves
Standard nitrile gloves may not provide sufficient protection against prolonged exposure to aromatic ketones. For handling this compound, gloves with demonstrated resistance to ketones and aromatic hydrocarbons are essential.
Recommended Glove Types:
-
Butyl Rubber: Offers good resistance to ketones.[3]
-
Viton™: Provides excellent resistance to aromatic hydrocarbons.[3]
-
PVA (Polyvinyl Alcohol): Specifically designed for protection against a wide range of aggressive solvents, including ketones and aromatics like toluene.[4][5] Note that PVA gloves should not be used with water-based solutions.[4]
It is imperative to consult the glove manufacturer's compatibility charts for specific breakthrough times and permeation data. Always inspect gloves for any signs of degradation or puncture before use.[3]
Eye and Face Protection: Shielding from Splashes and Vapors
Given that this compound causes serious eye irritation, robust eye and face protection is mandatory.[2][6]
-
Safety Glasses with Side Shields: Provide a minimum level of protection against splashes.
-
Chemical Goggles: Offer a higher level of protection by forming a seal around the eyes, which is crucial when there is a risk of significant splashing.
-
Face Shield: Should be worn in conjunction with chemical goggles when handling larger quantities or when there is a significant risk of splashing or aerosol generation.
Skin and Body Protection: A Barrier Against Irritation
To prevent skin irritation and potential allergic reactions, appropriate body protection is necessary.[2]
-
Laboratory Coat: A standard lab coat is the minimum requirement.
-
Chemical-Resistant Apron or Gown: For procedures with a higher risk of splashes or spills, a chemical-resistant apron or gown made of materials like rubber or neoprene should be worn over the lab coat.
Respiratory Protection: Guarding Against Inhalation Hazards
As this compound may cause respiratory irritation, all handling should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[2][6] If engineering controls are not sufficient to maintain exposure below occupational exposure limits, or during emergency situations, appropriate respiratory protection must be used. A NIOSH-approved respirator with an organic vapor cartridge is recommended.
Operational Protocols: A Step-by-Step Approach to Safe Handling
Adherence to a systematic and well-defined operational workflow is critical for minimizing exposure and ensuring procedural safety.
Preparation and Pre-Handling Checks
-
Verify Chemical Identity: Confirm the identity of the chemical by checking the container label and CAS number (27465-51-6).[7][8]
-
Review Safety Data Sheet (SDS): Always have the most current SDS readily available and review it thoroughly before starting any new procedure.
-
Ensure Proper Ventilation: Confirm that the chemical fume hood is functioning correctly and has a valid certification.
-
Assemble all Necessary PPE: Don all required personal protective equipment as outlined in the previous section.
-
Prepare Spill Kit: Ensure a spill kit appropriate for flammable liquids and organic compounds is readily accessible.
Chemical Handling Workflow
The following diagram illustrates the logical flow for safely handling this compound.
Caption: A workflow diagram for the safe handling of this compound.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]
-
Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation develops or persists.
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[9]
-
Spill: Evacuate the area. Remove all sources of ignition. Ventilate the area. Absorb the spill with an inert, non-combustible material such as vermiculite or sand. Place in a suitable, closed container for disposal.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is a crucial aspect of laboratory safety and environmental responsibility.
Waste Segregation and Labeling
-
Chemical Waste: Unused or waste this compound should be collected in a designated, properly labeled, and sealed container. The container should be compatible with organic solvents.
-
Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, pipette tips, and absorbent materials, must be considered hazardous waste and disposed of accordingly. These should be collected in a separate, clearly labeled container.
Disposal Procedure
All chemical waste must be disposed of in accordance with local, state, and federal regulations.[6][9] Consult your institution's Environmental Health and Safety (EHS) office for specific guidance on hazardous waste disposal procedures.[10] Do not dispose of this chemical down the drain or in the regular trash.
Conclusion: Fostering a Culture of Safety
The safe handling of this compound is not merely a matter of following procedures but of fostering a deep-seated culture of safety within the laboratory. By understanding the inherent hazards, diligently using the correct PPE, adhering to systematic handling protocols, and responsibly managing waste, researchers can confidently utilize this valuable chemical intermediate while ensuring the well-being of themselves and their colleagues.
References
- PubChem. This compound.
- GlovesnStuff. PVA Ketochem Acetone-Ketone & Solvent Protection Chemical Gauntlets. [Link]
- Polyco Healthline. Polyco Ketochem 33cm Lightweight Ketone Resistant Glove. [Link]
- Miami University. Personal Protective Equipment. [Link]
- Unknown Source. Personal Protective Equipment (PPE).
- Digital Dealer. Personal Protective Equipment: Chemical Hand Protection. [Link]
- PubChem. 1-Propanone, 1-(4-ethylphenyl)-2-hydroxy-2-methyl-.
- New Environment Inc. NFPA Chemicals. [Link]
- MOLBASE. This compound. [Link]
- PubChem. 1-(4-Ethoxyphenyl)-1-propanone.
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound | C11H14O | CID 583750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. digitaldealer.com [digitaldealer.com]
- 4. glovesnstuff.com [glovesnstuff.com]
- 5. polycohealthline.com [polycohealthline.com]
- 6. fishersci.com [fishersci.com]
- 7. scbt.com [scbt.com]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. fishersci.com [fishersci.com]
- 10. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
